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Core Science & Biosynthesis

Foundational

The Discovery of NPR1: A Cornerstone of Plant Immunity in Arabidopsis thaliana

A Technical Guide to the Foundational Research Identifying a Master Regulator of Systemic Acquired Resistance Executive Summary The discovery of the Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein in Arabido...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Foundational Research Identifying a Master Regulator of Systemic Acquired Resistance

Executive Summary

The discovery of the Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein in Arabidopsis thaliana marked a pivotal moment in our understanding of plant immunity. This technical guide provides an in-depth chronicle of the seminal research that led to the identification and characterization of NPR1 as a master regulator of Systemic Acquired Resistance (SAR). We delve into the genetic screens that first isolated npr1 mutants and present the detailed experimental protocols that were instrumental in these discoveries. Quantitative data from these foundational studies are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the historical and technical context of NPR1's discovery.

Introduction: The Quest for the Master Switch of Plant Immunity

Prior to the discovery of NPR1, the existence of a systemic, broad-spectrum resistance in plants, known as Systemic Acquired Resistance (SAR), was well-documented. A key signaling molecule in SAR, salicylic (B10762653) acid (SA), had been identified, but the downstream components that transduced the SA signal to activate defense gene expression remained elusive. Researchers hypothesized the existence of a central regulator that integrated the SA signal and orchestrated the massive transcriptional reprogramming required for SAR. This hypothesis spurred several independent research groups to embark on genetic screens in the model plant Arabidopsis thaliana to identify mutants that were defective in their response to SA and SAR-inducing agents. These endeavors ultimately converged on a single, crucial gene: NPR1.

The Genetic Screens: Isolating the Mutants that Unveiled NPR1

The discovery of NPR1 was not a single event but rather the culmination of several independent genetic screens, each identifying mutants that were later found to be alleles of the same gene. These mutants were initially named npr1 (non-expressor of PR genes), nim1 (non-inducible immunity), and sai1 (salicylic acid insensitive).[1][2]

The npr1 (non-expressor of PR genes) Mutant Screen

Researchers in Xinnian Dong's laboratory screened for mutants that failed to express the Pathogenesis-Related 1 (PR-1) gene in response to the SA analog 2,6-dichloroisonicotinic acid (INA).[1] This screen was based on the rationale that a key regulator of SAR would be required for the induction of PR genes.

The eds (enhanced disease susceptibility) Mutant Screen

Jane Glazebrook and her colleagues conducted a direct screen for mutants with enhanced susceptibility to the bacterial pathogen Pseudomonas syringae pv. maculicola.[3] This approach aimed to identify any gene essential for basal resistance, and among the mutants isolated were alleles of npr1.

The sai1 (salicylic acid insensitive) Mutant Screen

Daniel Klessig's group developed a clever screen using a transgenic line expressing the bacterial tms2 gene under the control of the SA-inducible PR-1a promoter.[4] Expression of tms2 makes seedlings sensitive to the auxin analog α-naphthalene acetamide (B32628) (α-NAM). They screened for mutants that could grow on α-NAM in the presence of SA, indicating a failure in the SA signaling pathway.[4] This led to the isolation of the sai1 mutant.[4]

The nim1 (non-inducible immunity) Mutant Screen

John Ryals and his team screened for mutants that were unable to mount a resistance response to the fungal pathogen Peronospora parasitica after treatment with the SAR-inducing chemical benzothiadiazole (BTH). This screen identified the nim1 mutant.[2]

Experimental Protocols: The Methodologies that Defined a Discovery

The following sections provide detailed methodologies for the key experiments that were central to the discovery and initial characterization of NPR1.

Genetic Screen for npr1 Mutants
  • Mutagenesis: Arabidopsis thaliana seeds (ecotype Columbia, Col-0) were mutagenized with ethyl methanesulfonate (B1217627) (EMS).

  • Plant Growth: M2 generation seeds were sown on soil and grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Screening:

    • Four-week-old M2 plants were sprayed with 100 µM 2,6-dichloroisonicotinic acid (INA).

    • Seven days after treatment, leaf tissue was harvested from individual plants.

    • Total RNA was extracted from each plant.

    • RNA gel blot (Northern blot) analysis was performed to detect the expression of the PR-1 gene.

    • Mutants that failed to show PR-1 induction were selected for further analysis.

Pathogen Infection Assays
  • Bacterial Pathogen (Pseudomonas syringae):

    • P. syringae pv. maculicola was grown in King's B medium to a density of 10⁸ cfu/mL.

    • The bacterial suspension was diluted to 10⁵ cfu/mL in 10 mM MgCl₂.

    • Leaves of 4- to 5-week-old Arabidopsis plants were infiltrated with the bacterial suspension using a needless syringe.

    • At 0 and 3 days post-inoculation, leaf discs were harvested, homogenized in 10 mM MgCl₂, and plated on King's B medium.

    • Bacterial colonies were counted after 2 days of incubation at 28°C to determine the extent of bacterial growth.

  • Oomycete Pathogen (Peronospora parasitica):

    • P. parasitica conidiospores were collected from infected plants.

    • A spore suspension of 5 x 10⁴ spores/mL in water was prepared.

    • Two-week-old seedlings were sprayed with the spore suspension.

    • Inoculated plants were kept at high humidity for 7-10 days.

    • Disease severity was assessed by counting the number of conidiophores per cotyledon or leaf.

RNA Gel Blot (Northern Blot) Analysis
  • Total RNA was extracted from Arabidopsis leaf tissue using standard protocols (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

  • Approximately 10-20 µg of total RNA per sample was separated by electrophoresis on a 1.2% agarose (B213101) gel containing formaldehyde.

  • The RNA was transferred to a nylon membrane by capillary blotting.

  • The membrane was prehybridized in a solution containing formamide, SSC, Denhardt's solution, and salmon sperm DNA at 42°C.

  • A ³²P-labeled DNA probe specific for the PR-1 gene was added to the hybridization solution, and the membrane was incubated overnight at 42°C.

  • The membrane was washed under stringent conditions to remove non-specifically bound probe.

  • The hybridized probe was visualized by autoradiography.

Quantitative Data Summary

The foundational studies on npr1, nim1, and sai1 mutants provided crucial quantitative data demonstrating the role of NPR1 in disease resistance and defense gene expression.

Table 1: Pathogen Susceptibility in Wild-Type and npr1 Mutant Arabidopsis

Plant GenotypePathogenInoculum (cfu/cm²)Bacterial Growth (cfu/cm² at 3 dpi)Fold Increase in Growth (vs. Wild-Type)
Wild-Type (Col-0)P. syringae pv. maculicola10⁵~ 5 x 10⁶1
npr1-1P. syringae pv. maculicola10⁵~ 5 x 10⁷~10

Data are approximate values derived from graphical representations in the cited literature.

Table 2: PR-1 Gene Expression in Wild-Type and npr1 Mutant Arabidopsis in Response to SA Analog Treatment

Plant GenotypeTreatmentPR-1 mRNA Level (relative units)
Wild-Type (Col-0)Mock< 1
Wild-Type (Col-0)INA (100 µM)100
npr1-1Mock< 1
npr1-1INA (100 µM)< 5

Data are normalized to the induced wild-type level and are representative of typical results from Northern blot analyses in the cited literature.

Visualizing the Discovery: Pathways and Workflows

NPR1 Signaling Pathway

NPR1_Signaling_Pathway cluster_pathogen Pathogen Attack cluster_sa_synthesis SA Biosynthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen SA Salicylic Acid (SA) Pathogen->SA induces NPR1_oligomer NPR1 Oligomer (Inactive) SA->NPR1_oligomer triggers redox change NPR1_monomer NPR1 Monomer (Active) NPR1_oligomer->NPR1_monomer monomerization NPR1_nuc NPR1 NPR1_monomer->NPR1_nuc translocation TGA TGA Transcription Factors NPR1_nuc->TGA interacts with PR_genes PR Genes TGA->PR_genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: The NPR1 signaling pathway in response to pathogen attack.

Experimental Workflow for the npr1 Genetic Screen

Genetic_Screen_Workflow cluster_mutagenesis Mutagenesis cluster_screening Screening Seeds Arabidopsis Seeds (Col-0) EMS EMS Mutagenesis Seeds->EMS M1_seeds M1 Seeds EMS->M1_seeds M2_seeds M2 Seeds M1_seeds->M2_seeds self-pollination M2_plants Grow M2 Plants M2_seeds->M2_plants INA_treatment Spray with INA M2_plants->INA_treatment Harvest Harvest Leaf Tissue INA_treatment->Harvest RNA_extraction RNA Extraction Harvest->RNA_extraction Northern_blot Northern Blot for PR-1 RNA_extraction->Northern_blot Identify_mutants Identify npr1 Mutants (No PR-1 expression) Northern_blot->Identify_mutants

Caption: Workflow for the genetic screen to identify npr1 mutants.

Logical Relationship of NPR1 in the SAR Pathway

Logical_Relationship cluster_mutants Points of Disruption in Mutants Pathogen Pathogen Signal SA Salicylic Acid Pathogen->SA NPR1 NPR1 SA->NPR1 activates TGA TGA Factors NPR1->TGA co-activates PR_Genes PR Gene Expression TGA->PR_Genes induces SAR SAR PR_Genes->SAR npr1_mutant->TGA npr1/nim1/sai1 mutations block this step

Caption: Logical flow of the SAR pathway highlighting the role of NPR1.

Conclusion: A Paradigm Shift in Plant Pathology

The discovery of NPR1 through meticulous genetic screens and subsequent molecular characterization represented a paradigm shift in our understanding of plant disease resistance. It provided a molecular anchor for the long-observed phenomenon of SAR and opened up new avenues for research into the intricate signaling networks that govern plant immunity. The foundational studies detailed in this guide not only identified a key regulatory protein but also established a robust experimental framework for dissecting plant-pathogen interactions. The legacy of this discovery continues to influence research in plant science and holds promise for the development of novel strategies to enhance crop resilience and ensure global food security.

References

Exploratory

An In-depth Technical Guide to the NPR1 Protein: Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals Core Summary The Non-expressor of Pathogenesis-Related Genes 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR) in plants, a cruci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Non-expressor of Pathogenesis-Related Genes 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR) in plants, a crucial defense mechanism against a broad spectrum of pathogens.[1][2] Operating primarily within the salicylic (B10762653) acid (SA) signaling pathway, NPR1 functions as a transcriptional co-activator, orchestrating a massive reprogramming of gene expression that leads to the production of antimicrobial compounds and a primed state of immunity.[1][3] This guide provides a comprehensive overview of the NPR1 protein, detailing its intricate structure, the function of its key domains, the signaling pathways it governs, and the critical role of post-translational modifications in regulating its activity. Recent breakthroughs in structural biology have unveiled the three-dimensional architecture of NPR1, offering unprecedented insights into its mechanism of action and opening new avenues for the development of novel strategies to enhance plant resilience and for potential therapeutic applications.

NPR1 Protein Structure and Functional Domains

The NPR1 protein is a multi-domain protein that acts as a central hub for integrating defense signals.[1][4] Its function is intricately linked to its modular architecture, which includes domains responsible for protein-protein interactions, subcellular localization, and transcriptional co-activation. The recent elucidation of its cryo-electron microscopy (cryo-EM) structure has revealed a "gliding bird" shaped homodimer, providing a structural basis for its function.[5][6][7][8][9]

BTB/POZ Domain

Located at the N-terminus, the Broad-Complex, Tramtrack and Bric-à-brac/Poxvirus and Zinc finger (BTB/POZ) domain is crucial for NPR1's function.[1][10][11][12][13] This domain primarily mediates protein-protein interactions, including the homodimerization of NPR1.[13] The core of the BTB/POZ domain, specifically residues 80-91, is essential for the formation of a functional enhanceosome complex with TGA transcription factors, which is required for the transactivation of defense genes like PR-1.[2][7][11][14][15] The BTB/POZ domain of NPR1 interacts with the repression domain of the TGA2 transcription factor, negating its repressive function and allowing for gene activation.[10][11][12]

Ankyrin Repeats

The central region of NPR1 contains four ankyrin repeats, which are well-known protein-protein interaction motifs.[1][8][16] These repeats are critical for the interaction of NPR1 with various members of the TGA family of basic leucine (B10760876) zipper (bZIP) transcription factors.[6][16] Mutations within the ankyrin repeats can abolish the interaction with TGA factors and compromise disease resistance.[6] The ankyrin repeats also harbor a SUMO-interacting motif (SIM3) which is crucial for the SUMOylation of NPR1, a post-translational modification that modulates its interactions with other proteins.[1][17][18]

Nuclear Localization Signal (NLS)

For NPR1 to function as a transcriptional co-activator, it must translocate from the cytoplasm to the nucleus.[1][17][19][20][21] This process is mediated by a bipartite nuclear localization signal (NLS) located in the C-terminal region of the protein.[1][17][19][20] The nuclear accumulation of NPR1 is a key step in the activation of PR gene expression and is induced by activators of SAR, such as salicylic acid.[17][19] Phosphorylation of serine 589 within the NLS region by the kinase SnRK2.8 has been shown to be required for the nuclear import of NPR1.[1][21]

C-terminal Transactivation Domain

The C-terminus of NPR1 harbors a cryptic transactivation domain that is essential for its function as a co-activator of gene expression.[1][11][14][22] This domain becomes active upon SA induction and requires the oxidation of two conserved cysteine residues, Cys-521 and Cys-529.[2][7][14][15][22] These cysteines are also involved in the binding of SA, which leads to a conformational change in NPR1, relieving the sequestration of the transactivation domain.[1]

NPR1 Signaling Pathway

NPR1 is a central component of the salicylic acid (SA) signaling pathway, which is a cornerstone of plant immunity. The activation and function of NPR1 are tightly regulated through a series of molecular events, including changes in cellular redox state, post-translational modifications, and subcellular relocalization.

Activation and Nuclear Translocation of NPR1

In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, maintained by intermolecular disulfide bonds.[2] Upon pathogen infection, the levels of the plant hormone salicylic acid (SA) increase, leading to a change in the cellular redox potential. This reducing environment, facilitated by thioredoxins, leads to the reduction of the disulfide bonds, causing the release of NPR1 monomers.[2] These monomers are then imported into the nucleus via the nuclear pore complex, a process dependent on the C-terminal NLS.[2][17][19][20]

Transcriptional Reprogramming in the Nucleus

Once in the nucleus, monomeric NPR1 acts as a transcriptional co-activator. It interacts with TGA transcription factors that are bound to specific DNA sequences, known as as-1 elements, in the promoters of defense-related genes, such as the Pathogenesis-Related 1 (PR-1) gene.[1] The interaction of NPR1 with TGA factors forms an enhanceosome complex, which then recruits the transcriptional machinery to activate the expression of a large set of defense genes.[2][7][11][14][15] The cryo-EM structure of the NPR1-TGA3 complex reveals that a dimeric NPR1 bridges two TGA3 dimers, providing a structural basis for the formation of this enhanceosome.[9]

Regulation of NPR1 Activity and Turnover

The activity of NPR1 is also finely tuned by post-translational modifications (PTMs), including phosphorylation and SUMOylation. These modifications act as molecular switches that modulate NPR1's stability, subcellular localization, and its interactions with other proteins.

  • Phosphorylation: NPR1 is phosphorylated at multiple sites, and these phosphorylation events can have opposing effects on its function. Phosphorylation at Serine 55 and Serine 59 (S55/S59) in the N-terminus promotes the interaction of NPR1 with WRKY transcription repressors, leading to the repression of defense genes in the resting state.[1][14] Upon SA induction, these sites are dephosphorylated. Conversely, phosphorylation at Serine 11 and Serine 15 (S11/S15) is required for NPR1's full activation and subsequent degradation.[1][14] Phosphorylation at Serine 589 (S589) in the C-terminal NLS is crucial for nuclear import.[1][21] The kinase SnRK2.8 has been identified as being responsible for phosphorylating S589.[1][21]

  • SUMOylation: NPR1 is SUMOylated by the SUMO E3 ligase SIZ1, with SUMO3 being the primary SUMO isoform attached.[1] SUMOylation is a critical step for NPR1 activation, as it triggers a switch in NPR1's interaction partners, from the WRKY repressors to the TGA activators.[1][17][23] SUMOylation is also a signal for NPR1 degradation, ensuring a transient and tightly controlled immune response.[1][17][23] The interplay between phosphorylation and SUMOylation is complex; for instance, phosphorylation at S55/S59 inhibits SUMOylation.[1][17][23]

The turnover of NPR1 is mediated by the 26S proteasome. The NPR1 paralogs, NPR3 and NPR4, act as adaptors for the CULLIN3-based E3 ubiquitin ligase, targeting NPR1 for ubiquitination and subsequent degradation.[1] The affinity of NPR3 and NPR4 for SA differs, allowing for a fine-tuned regulation of NPR1 levels in response to varying SA concentrations.

Quantitative Data

While a wealth of qualitative data exists on NPR1's function and interactions, comprehensive quantitative data remains relatively sparse in the literature. The following tables summarize the available quantitative information regarding NPR1's properties and interactions.

ParameterValueOrganism/SystemReference
Molecular Weight (predicted) ~66 kDaArabidopsis thaliana[11]
Oligomeric State (inactive) OligomerCytoplasm[2]
Oligomeric State (active) Monomer/DimerNucleus[2][11]

Table 1: Physical Properties of NPR1

Interacting PartnerMethodAffinity (Kd)NotesReference
TGA2Yeast Two-HybridStrong-[13]
TGA3Yeast Two-HybridStrongSUMOylation of NPR1 is required for this interaction.[1][13]
TGA5Yeast Two-HybridWeaker-[13]
TGA6Yeast Two-HybridWeaker-[13]
TGA1Yeast Two-HybridLittle to no interactionInteraction is redox-sensitive.[1][13]
TGA4Yeast Two-HybridNo detectable interaction-[1][13]
WRKY70In vitro-Unmodified NPR1 interacts with WRKY70.[1]
SUMO3Yeast Two-Hybrid-Interaction is inhibited by phosphorylation at S55/S59.[1][17]

Table 2: NPR1 Protein Interactions and Affinities

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the NPR1 signaling pathway and a typical experimental workflow for studying NPR1 function.

Caption: NPR1 signaling pathway from cytoplasmic oligomer to nuclear activator.

Experimental_Workflow cluster_protein_interaction Protein-Protein Interaction cluster_dna_interaction Protein-DNA Interaction cluster_localization Subcellular Localization cluster_functional_analysis Functional Analysis Y2H Yeast Two-Hybrid (Y2H) CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP PullDown In vitro Pull-down CoIP->PullDown EMSA EMSA ChIP ChIP-qPCR EMSA->ChIP GFP_fusion NPR1-GFP Fusion Fractionation Subcellular Fractionation Microscopy Confocal Microscopy GFP_fusion->Microscopy Fractionation->Microscopy Mutagenesis Site-directed Mutagenesis Transient_expression Transient Expression (N. benthamiana) Mutagenesis->Transient_expression Transgenic_plants Stable Transformation (Arabidopsis) Transient_expression->Transgenic_plants

Caption: Common experimental workflows to study NPR1 protein function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the structure and function of the NPR1 protein.

Co-Immunoprecipitation (Co-IP) of NPR1 and Interacting Proteins from Plant Tissues

This protocol describes the co-immunoprecipitation of NPR1 and its interacting partners from Arabidopsis thaliana leaf tissue.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and/or transgenic lines expressing tagged NPR1)

  • Liquid nitrogen

  • IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail

  • Anti-NPR1 antibody or antibody against the tag (e.g., anti-FLAG, anti-HA)

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100

  • Elution Buffer: 100 mM glycine-HCl pH 2.5 or 2x SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5

Procedure:

  • Harvest 1-2 grams of leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 5 mL of ice-cold IP Lysis Buffer.

  • Incubate on a rotator for 30 minutes at 4°C to lyse the cells.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Take a 50 µL aliquot of the supernatant as the "Input" control and add 50 µL of 2x SDS-PAGE sample buffer.

  • Add 2-5 µg of the primary antibody to the remaining protein extract and incubate on a rotator for 2-4 hours at 4°C.

  • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant.

  • After the final wash, carefully remove all residual Wash Buffer.

  • Elute the immunoprecipitated proteins by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature. If using glycine (B1666218) elution, neutralize the eluate with 5 µL of Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads at 95°C for 5 minutes.

  • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Analyze the input and immunoprecipitated samples by SDS-PAGE and western blotting using antibodies against NPR1 and the expected interacting partner.

Yeast Two-Hybrid (Y2H) Screening for NPR1 Interactors

This protocol outlines a yeast two-hybrid screen to identify proteins that interact with NPR1.

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • pGBKT7 (bait vector) and pGADT7 (prey vector)

  • NPR1 cDNA

  • cDNA library from the organism of interest

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal

Procedure:

  • Bait Construction: Clone the full-length NPR1 cDNA into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (DB-NPR1).

  • Bait Autoactivation Test: Transform the DB-NPR1 construct into the yeast host strain. Plate the transformants on SD/-Trp and SD/-Trp/-His media. If the yeast grows on SD/-Trp/-His, the bait autoactivates the reporter gene and cannot be used for screening without modification (e.g., creating deletions).

  • Library Screening: Co-transform the DB-NPR1 bait plasmid and the cDNA library (in pGADT7, fused to the GAL4 activation domain) into the yeast host strain.

  • Selection of Interactors: Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade + X-α-Gal). Colonies that grow on this medium and turn blue indicate a potential interaction.

  • Confirmation of Interaction: Isolate the prey plasmids from the positive yeast colonies. Re-transform the isolated prey plasmid with the original bait plasmid (DB-NPR1) and a control bait plasmid (e.g., pGBKT7-Lam) into the yeast host strain. Only prey that activates the reporter genes in the presence of the specific bait is considered a true interactor.

  • Identification of Interactors: Sequence the prey plasmids that pass the confirmation step to identify the interacting proteins.

Chromatin Immunoprecipitation (ChIP) for NPR1 Binding to Target Promoters

This protocol describes a ChIP assay to determine if NPR1 is associated with the promoter of a target gene (e.g., PR-1) in Arabidopsis.[5][24][25][26][27]

Materials:

  • Arabidopsis thaliana seedlings

  • 37% Formaldehyde (B43269)

  • 2 M Glycine

  • Nuclei Isolation Buffer

  • Lysis Buffer

  • ChIP Dilution Buffer

  • Anti-NPR1 antibody or antibody against a tag

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting the promoter of interest and a control region

Procedure:

  • Crosslinking: Submerge ~2g of seedlings in 1% formaldehyde solution under vacuum for 15 minutes. Quench the crosslinking by adding glycine to a final concentration of 0.125 M and applying vacuum for another 5 minutes.

  • Chromatin Isolation: Grind the crosslinked tissue in liquid nitrogen and isolate nuclei. Lyse the nuclei to release chromatin.

  • Sonication: Sonicate the chromatin to shear the DNA to an average size of 200-1000 bp.[25]

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-NPR1 antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the target promoter region and a negative control region. Analyze the enrichment of the target region in the immunoprecipitated sample relative to the input and negative controls.

Conclusion

NPR1 stands as a paradigm of a finely tuned molecular switch that governs a critical aspect of plant life – its ability to defend against disease. Its multi-domain structure, dynamic subcellular localization, and intricate regulation by post-translational modifications highlight the complexity of plant immune signaling. The recent structural elucidation of NPR1 in its active, dimeric form, in complex with its TGA transcription factor partner, has provided a remarkable atomic-level snapshot of this pivotal moment in the activation of plant defenses. For researchers in plant science and drug development, a deep understanding of NPR1's structure and function is paramount. It not only provides a blueprint for engineering more resilient crops but also offers insights into conserved mechanisms of transcriptional regulation that may have broader implications in biology and medicine. The continued exploration of NPR1 and its signaling network promises to uncover new strategies for enhancing immunity and ensuring global food security.

References

Foundational

The Salicylic Acid Signaling Pathway and NPR1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Salicylic (B10762653) acid (SA) is a phenolic phytohormone critical for regulating plant immunity, particularly against biotrophic and semi-bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone critical for regulating plant immunity, particularly against biotrophic and semi-biotrophic pathogens. It is a key signaling molecule in the establishment of both local defense responses and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. At the heart of the SA signaling pathway lies the master regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). This technical guide provides an in-depth overview of the SA signaling cascade, focusing on the molecular mechanisms of NPR1 activation, and includes detailed experimental protocols for studying this pathway.

Salicylic Acid Biosynthesis and Perception

Biosynthesis of Salicylic Acid

In plants, SA is primarily synthesized from chorismate, a product of the shikimate pathway. Two distinct pathways contribute to SA production: the isochorismate (IC) pathway, which is responsible for the majority of pathogen-induced SA, and the phenylalanine ammonia-lyase (PAL) pathway.[1][2][3][4]

  • Isochorismate Pathway: This pathway is initiated in the chloroplasts where ISOCHORISMATE SYNTHASE (ICS) converts chorismate to isochorismate.[5][6] The isochorismate is then transported to the cytoplasm and ultimately converted to SA.[6][7]

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: In the cytoplasm, PAL converts phenylalanine to trans-cinnamic acid, which can be further processed to benzoic acid and then hydroxylated to form SA.[2][6]

Perception of Salicylic Acid

SA is perceived by multiple receptors, with the NPR proteins playing a central role. NPR1, along with its paralogs NPR3 and NPR4, have been identified as bona fide SA receptors.[8][9]

The Central Regulator: NPR1

NPR1 is a master regulator of SA-mediated gene expression.[10] Its activity is tightly controlled through its subcellular localization, oligomeric state, and post-translational modifications.

NPR1 Structure and Domains

The structure of Arabidopsis NPR1 has been revealed to be a "gliding bird-shaped" homodimer.[10][11][12] It comprises several key domains:

  • BTB/POZ Domain: Located at the N-terminus, this domain is involved in protein-protein interactions and dimerization.[11][13]

  • Ankyrin Repeats: This region mediates the interaction with TGA transcription factors.[13][14]

  • Salicylic Acid-Binding Domain (SBD): A disordered region that becomes structured upon SA binding.[11]

  • Nuclear Localization Signal (NLS): Essential for the translocation of NPR1 into the nucleus upon SA induction.[15][16][17][18][19]

Activation of NPR1

In the absence of a pathogen threat and low SA levels, NPR1 exists as an oligomer in the cytoplasm, held together by intermolecular disulfide bonds.[20] Upon pathogen infection, SA levels rise, leading to a change in the cellular redox state. This triggers the reduction of the disulfide bonds, causing the release of NPR1 monomers.[20] These monomers then translocate to the nucleus, where they act as transcriptional co-activators.[15][16][17][18][19]

The nuclear localization of NPR1 is a critical step for the activation of downstream defense genes.[15][16][17][18][19] Studies have shown that activators of SAR, including SA and its analogs, promote the accumulation of NPR1 in the nucleus.[16][17]

// Nodes Pathogen [label="Pathogen\nInfection", fillcolor="#F1F3F4", fontcolor="#202124"]; SA_Increase [label="Increased SA\nLevels", fillcolor="#FBBC05", fontcolor="#202124"]; Redox_Change [label="Cellular Redox\nChange", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1_Oligomer [label="Cytoplasmic\nNPR1 Oligomer", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPR1_Monomer_Cyto [label="Cytoplasmic\nNPR1 Monomer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPR1_Monomer_Nucleus [label="Nuclear\nNPR1 Monomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA\nTranscription\nFactors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PR_Genes [label="Pathogenesis-Related\n(PR) Genes", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Immunity [label="Plant Immunity\n(SAR)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pathogen -> SA_Increase [label="induces"]; SA_Increase -> Redox_Change; Redox_Change -> NPR1_Oligomer [label="reduces"]; NPR1_Oligomer -> NPR1_Monomer_Cyto [label="releases"]; NPR1_Monomer_Cyto -> NPR1_Monomer_Nucleus [label="translocates"]; NPR1_Monomer_Nucleus -> TGA [label="interacts with"]; TGA -> PR_Genes [label="activates"]; PR_Genes -> Immunity; } caption: "Overview of the NPR1 activation pathway."

Post-Translational Modifications of NPR1

The function of NPR1 is further fine-tuned by a variety of post-translational modifications (PTMs), including phosphorylation, sumoylation, and ubiquitination.[21][22][23] These modifications dynamically regulate NPR1's stability, its interactions with other proteins, and its transcriptional activity.[21][22][23] For instance, phosphorylation can influence NPR1's nuclear localization, while sumoylation can switch its association from transcriptional repressors to activators.[21][23]

Downstream Signaling: NPR1 and Transcription Factors

In the nucleus, monomeric NPR1 interacts with TGA and WRKY transcription factors to regulate the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes.[24][25][26]

  • TGA Transcription Factors: NPR1 acts as a coactivator for TGA transcription factors, which bind to specific cis-elements in the promoters of PR genes.[13][24][25][27] The interaction between NPR1 and certain TGA factors is enhanced by SA.[13]

  • WRKY Transcription Factors: NPR1 also interacts with WRKY transcription factors.[26] Some WRKY proteins act as repressors of defense genes, and SA-induced sumoylation of NPR1 can lead to its dissociation from these repressors, thereby relieving the repression.[23][28]

// Nodes NPR1 [label="Nuclear NPR1", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA Factors\n(e.g., TGA2, TGA3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WRKY_Repressor [label="WRKY Repressors\n(e.g., WRKY70)", fillcolor="#FBBC05", fontcolor="#202124"]; as1_element [label="as-1 element\n(promoter)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; W_box [label="W-box\n(promoter)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; PR1_Gene [label="PR-1 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation", shape=plaintext, fontcolor="#34A853"]; Repression [label="Repression", shape=plaintext, fontcolor="#EA4335"];

// Edges NPR1 -> TGA [label="coactivates"]; TGA -> as1_element [label="binds"]; as1_element -> PR1_Gene; PR1_Gene -> Activation;

NPR1 -> WRKY_Repressor [label="dissociates from\n(upon sumoylation)"]; WRKY_Repressor -> W_box [label="binds"]; W_box -> PR1_Gene [style=dashed, arrowhead=tee]; PR1_Gene -> Repression [style=dashed]; } caption: "NPR1 interaction with TGA and WRKY factors."

Quantitative Data in Salicylic Acid Signaling

ParameterMolecule(s)ValueExperimental Context
Dissociation Constant (Kd) SA and NPR3176 nMIn vitro binding assay
SA and NPR423 nMIn vitro binding assay
SA and NPR446.2 ± 2.35 nMSaturation binding assay
IC50 SA and NPR31811 nMHomologous competitive binding assay
Gene Expression Fold Change PR1 in Grapevine1.14 to 2.44-fold increase12, 24, and 48 hours after exogenous SA application
PR2 in Grapevine1.14 to 2.44-fold increase12, 24, and 48 hours after exogenous SA application
NPR1 in Grapevine1.16 to 1.97-fold increaseAfter SA treatment
TGA2 in Grapevine1.74 to 2.59-fold increaseAfter SA treatment
WRKY1/2 in Grapevine1.15 to 3.16-fold increase12, 24, and 48 hours after SA treatment
PR-2 in Plants treated with On and Vc + On~8 and 6-fold increase, respectivelyCompared to control
Protein Localization Nuclear NPR1-GFP~3-fold greater accumulationIn SAR-induced seedlings compared to uninduced
Nuclear NPR1-GFP~3-fold greater accumulationOn 0.3 mM SA compared to 0.1 mM SA

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful technique to identify and characterize binary protein-protein interactions in vivo.[10][14][25][29][30][31][32][33]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Construct_Plasmids [label="Construct Bait (e.g., NPR1-BD)\nand Prey (e.g., TGA-AD) Plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform_Yeast [label="Co-transform Yeast Strain\nwith Bait and Prey Plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selection [label="Plate on Selective Media\n(lacking specific nutrients)", fillcolor="#FBBC05", fontcolor="#202124"]; Reporter_Assay [label="Perform Reporter Gene Assay\n(e.g., β-galactosidase)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze Results to Confirm Interaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Construct_Plasmids; Construct_Plasmids -> Transform_Yeast; Transform_Yeast -> Selection; Selection -> Reporter_Assay; Reporter_Assay -> Analysis; Analysis -> End; } caption: "Yeast Two-Hybrid experimental workflow."

Detailed Methodology:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., NPR1) in-frame with a DNA-binding domain (BD) in a suitable vector (e.g., pGBKT7).

    • Clone the coding sequence of the "prey" protein (e.g., a TGA transcription factor) in-frame with a transcriptional activation domain (AD) in a compatible vector (e.g., pGADT7).

  • Yeast Transformation:

    • Prepare competent yeast cells (e.g., strain AH109 or Y2HGold).

    • Co-transform the yeast cells with the bait and prey plasmids using the lithium acetate/polyethylene glycol method.

  • Selection for Interaction:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

    • To test for interaction, plate the cells on a more stringent selective medium lacking leucine, tryptophan, and histidine, and often supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.

  • Reporter Gene Assay:

    • Perform a β-galactosidase colony-lift filter assay or a liquid culture assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate to quantify the strength of the interaction. A blue color in the filter assay or a high activity in the liquid assay indicates a positive interaction.

  • Controls:

    • Include positive controls (e.g., plasmids encoding known interacting proteins) and negative controls (e.g., empty vectors or plasmids encoding non-interacting proteins) in all experiments.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of a protein of interest (e.g., NPR1 or a TGA factor) on chromatin.[11][26][28][33][34][35][36]

Detailed Methodology:

  • Cross-linking:

    • Treat plant tissue (e.g., Arabidopsis seedlings) with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation:

    • Isolate nuclei and lyse them to release chromatin.

    • Shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-NPR1).

    • Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit.

    • Analyze the enriched DNA by qPCR to quantify the binding to specific target promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study protein-DNA or protein-RNA interactions.[2][3][13][17][37][38]

Detailed Methodology:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the putative DNA binding site (e.g., the as-1 element for TGA factors).

    • Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction:

    • Incubate the labeled probe with a purified recombinant protein (e.g., a TGA factor) or a nuclear protein extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe, resulting in a "shifted" band.

  • Detection:

    • Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes).

  • Competition and Supershift Assays:

    • To confirm specificity, perform competition assays by adding an excess of unlabeled specific or non-specific competitor DNA to the binding reaction.

    • To identify the protein in the complex, perform a supershift assay by adding an antibody specific to the protein of interest, which will further retard the migration of the complex.

Conclusion

The salicylic acid signaling pathway, with NPR1 at its core, is a complex and finely tuned system that is fundamental to plant immunity. Understanding the intricate molecular mechanisms of NPR1 activation and its downstream effects is crucial for developing novel strategies to enhance disease resistance in crops. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect this vital signaling network.

References

Exploratory

Unraveling the Role of NPR1 as a Transcriptional Co-activator in Plant Immunity: A Technical Guide

For Immediate Release This technical guide provides an in-depth exploration of the Non-expresser of Pathogenesis-Related genes 1 (NPR1) protein, a master regulator of plant immunity. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the Non-expresser of Pathogenesis-Related genes 1 (NPR1) protein, a master regulator of plant immunity. Tailored for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms of NPR1 as a transcriptional co-activator, its interaction with key transcription factors, and its role in orchestrating the expression of a vast array of defense-related genes. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this pivotal protein.

Introduction: NPR1 as a Central Regulator of Salicylic (B10762653) Acid-Mediated Immunity

Plants have evolved sophisticated defense mechanisms to combat a wide array of pathogens. A key signaling molecule in these defense responses is salicylic acid (SA), which accumulates upon pathogen recognition and orchestrates a broad-spectrum, long-lasting resistance known as Systemic Acquired Resistance (SAR).[1][2] Central to the SA signaling pathway is the transcriptional co-activator NPR1.[1][2] NPR1 itself does not bind directly to DNA but interacts with other proteins to regulate gene expression.[3][4] In the absence of a pathogen threat, NPR1 is sequestered in the cytoplasm as an oligomer.[5] Upon pathogen-induced SA accumulation, cellular redox changes lead to the reduction of NPR1 oligomers into monomers.[5][6] These monomers then translocate to the nucleus, where they act as a transcriptional co-activator, modulating the expression of a large number of defense-related genes.[7][8]

The NPR1-Mediated Transcriptional Activation Cascade

Once in the nucleus, NPR1 orchestrates a massive transcriptional reprogramming, controlling the expression of over 2,000 genes.[9] This regulation is primarily achieved through its interaction with various transcription factors, most notably the TGA family of basic leucine (B10760876) zipper (bZIP) transcription factors.[2][3][4]

The NPR1-TGA Interaction: A Cornerstone of Defense Gene Activation

NPR1 physically interacts with TGA transcription factors, which in turn bind to specific cis-regulatory elements (as-1 or TGACG motifs) in the promoters of target genes, such as the Pathogenesis-Related 1 (PR1) gene.[3][4][10] This interaction is crucial for activating the expression of these defense genes. The affinity of NPR1 for different TGA family members varies, suggesting a complex regulatory network.[3][4] Yeast two-hybrid assays have demonstrated that TGA2 and TGA3 exhibit a strong affinity for NPR1, while TGA5 and TGA6 show weaker affinity.[2][3] TGA1 and TGA4, on the other hand, display little to no detectable interaction in this system.[2][3] The formation of the NPR1-TGA complex is enhanced by SA, leading to a robust induction of target gene expression.[4]

Recent structural studies have provided a detailed view of this interaction, revealing that a dimeric NPR1 bridges two TGA transcription factor dimers, forming an "enhanceosome" that activates transcription.[11][12][13]

Beyond TGAs: NPR1's Interaction with Other Regulatory Proteins

NPR1's role as a co-activator extends beyond its interaction with TGA factors. It also associates with other transcription factors, including members of the WRKY and TCP families, to fine-tune the plant's immune response.[9][14] Furthermore, NPR1 interacts with components of the general transcriptional machinery. For instance, NPR1 can recruit histone acetyltransferases (HACs) and the Mediator complex to the promoters of target genes, leading to chromatin remodeling and enhanced transcription.[8][15] Specifically, NPR1 has been shown to interact with CDK8, a subunit of the Mediator complex, to facilitate the expression of both its own gene and other target genes.[9][16]

Quantitative Insights into NPR1 Function

Understanding the quantitative aspects of NPR1-mediated gene regulation is crucial for a complete picture of its function. While precise binding affinities (Kd values) for the NPR1-TGA interaction are not extensively documented in the literature, relative affinities have been established. The induction of target gene expression, however, has been quantified in numerous studies.

Data Presentation:

Table 1: Relative Interaction Affinity of Arabidopsis TGA Transcription Factors with NPR1 (Yeast Two-Hybrid)

TGA FactorInteraction with NPR1Reference
TGA1No/Weak Interaction[2][3]
TGA2Strong Interaction[2][3][4]
TGA3Strong Interaction[2][3]
TGA4No/Weak Interaction[2][3]
TGA5Weaker Interaction[2][3]
TGA6Weaker Interaction[2][3][4]

Table 2: Salicylic Acid-Induced Fold Change in PR1 Gene Expression in Arabidopsis thaliana

TreatmentTime PointFold Change (vs. Control)Reference
1 mM SA4 hours~3-fold (NPR1 mRNA)[17]
1 mM SA24 hoursSignificantly Induced[7]
100 µM SA8 hoursRelative fold induction[18]
Pathogen Inoculation24 hours~2.55-fold[19]

Note: Fold change values can vary depending on experimental conditions, ecotype, and method of measurement.

Post-Translational Modifications: Fine-Tuning NPR1 Activity

The function of NPR1 is intricately regulated by a series of post-translational modifications (PTMs), which dynamically control its stability, subcellular localization, and interaction with other proteins.[6][15][20]

  • Phosphorylation: NPR1 is phosphorylated at multiple sites. Phosphorylation at Serine 55 and 59 (Ser55/Ser59) appears to keep NPR1 in a quiescent state by inhibiting its sumoylation.[20] Conversely, phosphorylation at Serine 11 and 15 (Ser11/Ser15) is triggered by SA and promotes the turnover of NPR1, which is surprisingly required for the full induction of target genes.[5][6]

  • Sumoylation: Sumoylation of NPR1 by SUMO3 is a key step in its activation.[20] This modification triggers a switch in NPR1's association from WRKY transcriptional repressors to TGA transcriptional activators, thereby initiating defense gene expression.[20] Sumoylation also marks NPR1 for degradation, ensuring a transient but robust immune response.[20]

  • Redox-based Modifications: The oligomer-to-monomer transition of NPR1 is regulated by changes in the cellular redox state, mediated by thioredoxins which reduce disulfide bonds within the NPR1 oligomer.[6]

Visualizing the NPR1 Signaling Network and Experimental Workflows

To provide a clearer understanding of the complex processes involving NPR1, the following diagrams have been generated using Graphviz (DOT language).

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nuc NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation WRKY_repressor WRKY Repressors NPR1_monomer_nuc->WRKY_repressor displaces NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_nuc->NPR1_TGA_complex TGA TGA Factors TGA->NPR1_TGA_complex PR_Genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_Genes activates transcription Defense_Response Defense Response PR_Genes->Defense_Response SA Salicylic Acid (SA) SA->NPR1_oligomer induces redox change Pathogen Pathogen Pathogen->SA ChIP_Workflow start Plant Tissue with NPR1-TGA Complex crosslinking 1. Cross-linking with Formaldehyde start->crosslinking lysis 2. Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation 3. Immunoprecipitation with anti-NPR1 antibody lysis->immunoprecipitation wash 4. Wash to remove non-specific binding immunoprecipitation->wash elution 5. Elution of Protein-DNA Complexes wash->elution reverse_crosslink 6. Reverse Cross-linking elution->reverse_crosslink dna_purification 7. DNA Purification reverse_crosslink->dna_purification analysis 8. qPCR or Sequencing dna_purification->analysis PTM_Regulation cluster_modifications Post-Translational Modifications NPR1_inactive Inactive NPR1 Sumoylation Sumoylation NPR1_inactive->Sumoylation dephosphorylation enables NPR1_active Active NPR1 Phospho_S55_59 Phosphorylation (S55/S59) Phospho_S55_59->NPR1_inactive maintains inactive state Phospho_S11_15 Phosphorylation (S11/S15) Phospho_S11_15->NPR1_active promotes turnover of active form Sumoylation->NPR1_active promotes activation

References

Foundational

An In-depth Technical Guide to NPR1 Subcellular Localization and Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals Executive Summary NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, primarily controlling the salicylic (B1076265...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, primarily controlling the salicylic (B10762653) acid (SA)-mediated defense signaling pathway that leads to Systemic Acquired Resistance (SAR). Its activity is intricately regulated by its subcellular localization and translocation into the nucleus. In unstimulated cells, NPR1 is sequestered in the cytoplasm as an oligomer. Upon pathogen attack and the subsequent accumulation of SA, a cellular redox change is triggered, leading to the reduction of intermolecular disulfide bonds within the NPR1 oligomer. This results in the release of NPR1 monomers, which then translocate to the nucleus. Nuclear NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large number of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes. This guide provides a comprehensive overview of the molecular mechanisms governing NPR1 subcellular localization and nuclear translocation, detailed experimental protocols to study these processes, and quantitative data to support the current understanding of this critical signaling hub.

The Core Mechanism: From Cytoplasmic Quiescence to Nuclear Activation

The subcellular localization of NPR1 is a critical checkpoint in the activation of plant defense responses. In the absence of a pathogenic threat, NPR1 predominantly resides in the cytoplasm as a high-molecular-weight oligomer, held together by intermolecular disulfide bonds.[1][2] This oligomeric state prevents its entry into the nucleus, effectively keeping the defense signaling pathway in a quiescent state.

The signaling molecule salicylic acid (SA) is the primary trigger for NPR1's journey to the nucleus.[3][4] Increased SA levels, which occur upon pathogen recognition, induce a change in the cellular redox potential towards a more reducing environment. This redox shift facilitates the reduction of the disulfide bonds in the NPR1 oligomer, a process catalyzed by thioredoxins (TRXs).[1] The reduction of these bonds leads to the dissociation of the oligomer into NPR1 monomers.[5][6]

These NPR1 monomers possess a functional nuclear localization signal (NLS) in their C-terminal region, which is now accessible.[7][8] The monomeric NPR1 is then actively transported into the nucleus. Once inside the nucleus, NPR1 interacts with TGA family transcription factors, which are bound to specific DNA elements in the promoters of defense genes, such as PR-1.[9][10][11] This interaction is crucial for the recruitment of the transcriptional machinery and the subsequent activation of gene expression, leading to the establishment of SAR.[6][7][12]

Key Regulatory Steps

Several post-translational modifications fine-tune the subcellular localization and activity of NPR1:

  • S-Nitrosylation: S-nitrosylation of NPR1 at cysteine-156 by S-nitrosoglutathione (GSNO) promotes its oligomerization, thereby maintaining its cytoplasmic retention in the absence of an immune stimulus.[1]

  • Phosphorylation: Phosphorylation of NPR1 at specific serine residues also plays a role in its regulation. For instance, phosphorylation of Ser-589 by the kinase SnRK2.8 is required for the nuclear import of NPR1 monomers, particularly in distal tissues during SAR.[5]

  • Sumoylation: While primarily occurring in the nucleus and affecting NPR1's transcriptional activity and turnover, sumoylation is another critical post-translational modification that underscores the complex regulation of this protein.

Quantitative Analysis of NPR1 Subcellular Localization

The translocation of NPR1 to the nucleus is a quantifiable event that correlates with the strength of the defense response. Various studies have provided quantitative insights into this process.

ConditionMethodObservationReference
SAR Induction Subcellular Fractionation & Western BlotApproximately a threefold increase in NPR1-GFP protein in the nuclear extract of SAR-induced seedlings compared to uninduced seedlings.[13]
Increasing Salicylic Acid Concentration Confocal Microscopy of NPR1-GFPSeedlings grown on 0.3 mM SA showed substantially more nuclear fluorescence of NPR1-GFP than those on 0.1 mM SA.[12]
Cysteine 156 Mutation (C156A) Confocal Microscopy of NPR1-GFPConstitutive nuclear fluorescence of NPR1C156A-GFP compared to the inducible nuclear localization of wild-type NPR1-GFP.[1]
snrk2.8 Mutant Background Cell Fractionation AssaysLower signal of NPR1-GFP in the nuclei of distal cells in snrk2.8-1 mutants following pathogen infection compared to wild-type.[5]
Cytoplasmic H2O2 Accumulation Confocal Microscopy of NPR1-GFPPathogen-triggered or SA-induced nuclear translocation of NPR1 is prevented by the accumulation of H2O2 in the cytosol.[2]

Signaling Pathways and Experimental Workflows

The regulation of NPR1 subcellular localization involves a cascade of events that can be visualized as signaling pathways and experimental workflows.

NPR1 Nuclear Translocation Signaling Pathway

This pathway illustrates the key steps from SA perception to the activation of defense gene expression.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) Redox Redox Change (Reducing environment) SA->Redox TRX Thioredoxins (TRXs) Redox->TRX activates NPR1_oligo NPR1 Oligomer (Inactive) TRX->NPR1_oligo reduces NPR1_mono_cyto NPR1 Monomer NPR1_oligo->NPR1_mono_cyto releases P_NPR1_mono Phosphorylated NPR1 Monomer NPR1_mono_cyto->P_NPR1_mono phosphorylated by SnRK28_cyto SnRK2.8 SnRK28_cyto->P_NPR1_mono P_NPR1_mono_nuc Phosphorylated NPR1 Monomer P_NPR1_mono->P_NPR1_mono_nuc Translocation TGA TGA Transcription Factors P_NPR1_mono_nuc->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes activates Defense Plant Defense (SAR) PR_genes->Defense

Caption: The salicylic acid-induced signaling pathway leading to NPR1 nuclear translocation and defense gene activation.

Experimental Workflow for Quantifying NPR1 Nuclear Translocation

This diagram outlines the steps for quantifying the relative abundance of NPR1 in the nucleus versus the cytoplasm.

Experimental_Workflow start Plant Treatment (e.g., SA or mock) fractionation Subcellular Fractionation start->fractionation cyto_extract Cytoplasmic Extract fractionation->cyto_extract nuc_extract Nuclear Extract fractionation->nuc_extract sds_page SDS-PAGE cyto_extract->sds_page nuc_extract->sds_page western Western Blotting sds_page->western probing Probing with anti-NPR1 antibody western->probing detection Chemiluminescent Detection probing->detection quantification Densitometry Analysis (Quantify band intensity) detection->quantification ratio Calculate Nuclear/Cytoplasmic Ratio quantification->ratio

Caption: Workflow for the biochemical quantification of NPR1 subcellular localization.

Detailed Experimental Protocols

Subcellular Fractionation of Arabidopsis Seedlings and Western Blotting

This protocol is adapted from established methods for the separation of nuclear and cytoplasmic fractions from plant tissues.

Materials:

  • Arabidopsis seedlings (1-2 grams)

  • Honda buffer (2.5% Ficoll 400, 5% Dextran T40, 25 mM sodium phosphate (B84403) pH 7.4, 10 mM MgCl2, 4.4 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Nuclei isolation buffer (NIB) (20 mM Tris-HCl pH 7.4, 25% glycerol, 2.5% Ficoll 400, 20 mM KCl, 2 mM EDTA, 2.5 mM MgCl2, 4.4 mM DTT, 1 mM PMSF, 1x protease inhibitor cocktail)

  • 2x SDS-PAGE loading buffer

  • Anti-NPR1 antibody

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit)

  • Chemiluminescence substrate

Procedure:

  • Homogenization: Grind Arabidopsis seedlings in liquid nitrogen to a fine powder. Resuspend the powder in 10 ml of ice-cold Honda buffer.

  • Filtration: Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

  • Cytoplasmic Fraction: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

  • Nuclear Pellet: Gently resuspend the pellet (crude nuclei) in 1 ml of NIB.

  • Purification of Nuclei: Layer the resuspended nuclei over a 35% Percoll gradient and centrifuge at 2,500 x g for 30 minutes at 4°C.

  • Nuclear Lysis: Carefully collect the nuclear band and wash with NIB. Lyse the nuclei by sonication or with a suitable nuclear lysis buffer.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NPR1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescence substrate and visualize the bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the intensity of the NPR1 bands in the nuclear and cytoplasmic fractions using software such as ImageJ.

Bimolecular Fluorescence Complementation (BiFC) for NPR1 Interactions

This protocol allows for the in vivo visualization of protein-protein interactions in plant cells.

Materials:

  • BiFC vectors (e.g., pSPYNE and pSPYCE containing the N- and C-terminal fragments of YFP)

  • Constructs: NPR1 fused to one YFP fragment (e.g., NPR1-nYFP) and a potential interacting partner (e.g., TGA2-cYFP)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Nicotiana benthamiana plants

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

  • Confocal microscope

Procedure:

  • Vector Construction: Clone the coding sequences of NPR1 and the interacting partner into the appropriate BiFC vectors.

  • Agrobacterium Transformation: Transform the BiFC constructs into Agrobacterium tumefaciens.

  • Agroinfiltration:

    • Grow the transformed Agrobacterium cultures overnight.

    • Pellet the bacteria and resuspend in infiltration buffer to an OD600 of 0.5-1.0.

    • Mix the Agrobacterium cultures containing the NPR1 and interactor constructs in a 1:1 ratio.

    • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Expression: Keep the infiltrated plants in a growth chamber for 48-72 hours to allow for transient protein expression.

  • Confocal Microscopy:

    • Excise a small section of the infiltrated leaf and mount it on a microscope slide in water.

    • Visualize the YFP fluorescence using a confocal microscope with the appropriate laser excitation (e.g., 514 nm) and emission filter (e.g., 525-550 nm).

    • A positive interaction will be indicated by the reconstitution of the YFP fluorophore, resulting in a fluorescent signal at the subcellular location of the interaction.

Conclusion and Future Directions

The subcellular localization and nuclear translocation of NPR1 are central to its function as a master regulator of plant immunity. The transition from a cytoplasmic oligomer to a nuclear monomer is a tightly controlled process, governed by salicylic acid signaling, cellular redox changes, and a suite of post-translational modifications. The experimental protocols detailed in this guide provide robust methods for researchers to investigate this critical aspect of plant defense.

For drug development professionals, understanding the intricacies of NPR1 regulation opens up possibilities for the design of novel compounds that can modulate plant immune responses. For instance, small molecules that mimic the effect of salicylic acid in promoting NPR1 monomerization and nuclear import could be developed as potent plant activators, enhancing crop resilience to a broad range of pathogens.

Future research will likely focus on a more detailed kinetic analysis of NPR1 translocation in real-time within living cells, potentially utilizing advanced imaging techniques like Fluorescence Correlation Spectroscopy (FCS). Furthermore, a deeper understanding of the specific protein machinery that imports and exports NPR1 from the nucleus will provide additional targets for manipulating this crucial signaling pathway. The continued exploration of the NPR1 signaling network will undoubtedly uncover new layers of regulation and provide further opportunities for enhancing plant health and agricultural productivity.

References

Exploratory

The Multifaceted Regulation of NPR1: A Technical Guide to its Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals Introduction NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, orchestrating the expression of a vast array of de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, orchestrating the expression of a vast array of defense-related genes in response to pathogen attack.[1][2][3] Its central role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity, makes it a prime target for understanding and engineering disease resistance in crops.[1] The functional versatility of NPR1 is not primarily controlled at the transcriptional level, but rather through a complex and dynamic interplay of post-translational modifications (PTMs).[1][4] These modifications, including phosphorylation, ubiquitination, SUMOylation, and redox-sensitive changes, precisely modulate NPR1's subcellular localization, protein-protein interactions, and stability, thereby fine-tuning the plant's immune response. This technical guide provides an in-depth exploration of the core PTMs governing NPR1 activity, offering detailed experimental protocols and quantitative data to aid researchers in this critical field.

Core Post-Translational Modifications of NPR1

The activity of NPR1 is intricately regulated by a series of PTMs that act as molecular switches, controlling its conformation and function.

Redox-Mediated Regulation: The Oligomer-Monomer Switch

In its inactive state, NPR1 exists as a cytoplasmic oligomer, stabilized by intermolecular disulfide bonds.[5] Pathogen-induced salicylic (B10762653) acid (SA) accumulation triggers a change in the cellular redox potential, leading to the reduction of these disulfide bonds and the release of NPR1 monomers.[5] This monomerization is a prerequisite for its nuclear import and subsequent function as a transcriptional co-activator.[5][6]

S-Nitrosylation: This modification, the addition of a nitric oxide (NO) group to cysteine residues, plays a crucial role in maintaining the oligomeric state of NPR1. S-nitrosoglutathione (GSNO) has been shown to S-nitrosylate NPR1 at cysteine-156, which facilitates its oligomerization.[7][8] This process helps to maintain a pool of inactive NPR1 in the cytoplasm, preventing spurious activation of defense responses.

Phosphorylation: A Multi-layered Control System

Phosphorylation of NPR1 at various serine and threonine residues provides a nuanced layer of regulation, affecting its nuclear localization, protein interactions, and stability.

Phosphorylation at Serine 55 and 59 (S55/S59) in the N-terminus of NPR1 promotes its interaction with WRKY transcription factors, which act as repressors of defense gene expression.[4][9] This phosphorylation event keeps NPR1 in a quiescent state and inhibits its SUMOylation.[2][9]

Conversely, phosphorylation at Serine 11 and 15 (S11/S15) is associated with the activation of NPR1.[4] This modification is thought to promote the degradation of transcriptionally active NPR1, a process required for the full induction of defense genes.[4]

Phosphorylation at Serine 589 (S589) and potentially Threonine 373 (T373) in the C-terminal region is critical for the nuclear import of NPR1 monomers.[4][5][6] The kinase SnRK2.8 has been identified as being responsible for this phosphorylation event.[4][5][6]

Ubiquitination: The Degradation Signal

The stability of NPR1 is tightly controlled by the ubiquitin-proteasome system. Different E3 ubiquitin ligase complexes target NPR1 for degradation, and this process is dependent on both SA levels and other PTMs.

The NPR3 and NPR4 proteins, which are paralogs of NPR1, act as substrate adaptors for a CULLIN3 (CUL3)-based E3 ligase.[4][10][11] In the absence of SA, NPR4 mediates the degradation of NPR1 to maintain low basal levels of the protein.[4] Upon SA accumulation, NPR3 facilitates the ubiquitination and subsequent degradation of activated NPR1, a mechanism thought to be important for refreshing the transcriptional machinery and ensuring a transient but robust defense response.[4][12]

SUMOylation: A Switch for Transcriptional Activity

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a key modification that dictates the transcriptional activity of NPR1. Upon SA induction, NPR1 is SUMOylated by SUMO3, a modification that is dependent on the SUMO-interacting motif 3 (SIM3) within NPR1.[4][13]

SUMOylation has a profound impact on NPR1's interaction partners. It triggers a switch from NPR1's association with WRKY transcriptional repressors to its interaction with TGA transcription activators, thereby initiating the expression of defense genes.[2][13] SUMOylation also marks NPR1 for degradation, linking its activation to its turnover.[2][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the post-translational modifications of NPR1.

ModificationSite(s)Enzyme(s) InvolvedFunctional Consequence
Phosphorylation Ser11 / Ser15Unknown KinasePromotes degradation of active NPR1, required for full gene induction.[4]
Ser55 / Ser59Unknown KinasePromotes interaction with WRKY repressors, inhibits SUMOylation, maintains quiescent state.[2][4][9]
Thr373 (putative)SnRK2.8Required for nuclear import.[4][5][6]
Ser589SnRK2.8Essential for nuclear import of NPR1 monomers.[4][5][6]
Ubiquitination Multiple LysinesCUL3-NPR3 E3 Ligase (SA-dependent)Degradation of active NPR1 to ensure transient gene induction.[4][12]
CUL3-NPR4 E3 Ligase (SA-independent)Basal turnover of NPR1 to maintain low levels in unchallenged plants.[4]
SUMOylation Lysine(s)SUMO3 (via SIM3 motif)Switches interaction from WRKY repressors to TGA activators, triggers degradation.[2][4][13]
S-Nitrosylation Cys156S-nitrosoglutathione (GSNO)Facilitates oligomerization, maintaining the inactive cytoplasmic pool of NPR1.[7][8]
Interacting ProteinDomain of Interaction (on NPR1)Experimental EvidenceFunctional Role in NPR1 Pathway
TGA Transcription Factors Ankyrin RepeatsYeast Two-Hybrid, Co-IPCo-activators of defense gene expression.[4][8]
WRKY Transcription Factors UnknownCo-IPRepressors of defense gene expression; interaction is inhibited by SUMOylation.[2][4]
NPR3 / NPR4 BTB/POZ DomainYeast Two-Hybrid, Co-IPSubstrate adaptors for CUL3 E3 ligase, mediating NPR1 degradation.[4][10]
SUMO3 SUMO-Interacting Motif 3 (SIM3)Yeast Two-Hybrid, in vitro bindingCovalently modifies NPR1 to regulate its transcriptional activity and stability.[4][13]
SnRK2.8 UnknownYeast Two-Hybrid, Co-IPKinase that phosphorylates NPR1 to promote its nuclear import.[4][6]
TCP Transcription Factors UnknownYeast Two-Hybrid, in vivo interactionRedundantly contribute to systemic acquired resistance.[14][15]

Signaling Pathways and Experimental Workflows

NPR1_Signaling_Pathway

Biotin_Switch_Assay_Workflow start Protein Lysate (containing S-nitrosylated proteins) step1 Step 1: Blocking Block free thiols with MMTS start->step1 step2 Step 2: Reduction Selectively reduce S-nitrosothiols to thiols with ascorbate step1->step2 step3 Step 3: Labeling Label newly formed thiols with Biotin-HPDP step2->step3 step4 Step 4: Detection step3->step4 detection1 Western Blot with anti-biotin antibody step4->detection1 detection2 Avidin-affinity chromatography followed by mass spectrometry or immunoblotting step4->detection2

Detailed Experimental Protocols

Phos-tag™ SDS-PAGE for Phosphorylation Analysis

This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Separating and stacking gel buffers

  • Phos-tag™ Acrylamide

  • Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂)

  • Ammonium persulfate (APS)

  • TEMED

  • Protein samples

  • SDS-PAGE running buffer

  • Transfer buffer with EDTA

  • PVDF membrane

  • Antibodies for immunoblotting

Procedure:

  • Gel Preparation: Prepare the separating gel solution containing the desired concentration of acrylamide, Phos-tag™ acrylamide, and either ZnCl₂ or MnCl₂. Polymerize the gel. Prepare and pour the stacking gel.

  • Sample Preparation: Prepare protein lysates in a sample buffer compatible with Phos-tag™ gels.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom. The migration of phosphorylated proteins will be retarded compared to their non-phosphorylated counterparts.

  • Transfer: Before transferring, wash the gel in transfer buffer containing EDTA to chelate the metal ions, which facilitates the transfer of phosphoproteins. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the protein of interest, followed by a secondary antibody for detection.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein is a substrate for a specific E3 ligase.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase of interest (e.g., CUL3/NPR3/NPR4 complex)

  • Recombinant ubiquitin

  • Substrate protein (NPR1)

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and immunoblotting reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, E3 ligase, and the substrate protein. Include negative controls lacking one or more components (e.g., E3 ligase, ATP).

  • Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE and analyze by immunoblotting with an antibody against the substrate protein. A ladder of higher molecular weight bands indicates polyubiquitination.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • "Bait" vector (e.g., pGBKT7) containing the gene of interest (e.g., NPR1)

  • "Prey" vector (e.g., pGADT7) containing a cDNA library or a specific interactor

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Transformation: Transform the bait plasmid into one yeast strain and the prey plasmid(s) into another.

  • Mating: Mix the two transformed yeast strains to allow for mating and the formation of diploid cells containing both plasmids.

  • Selection: Plate the mated yeast on selective media lacking tryptophan and leucine (B10760876) to select for diploid cells.

  • Interaction Screening: Replica-plate the diploid cells onto highly selective media lacking histidine and adenine. Growth on this media indicates a positive interaction between the bait and prey proteins, which activates the reporter genes.

  • Confirmation: Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

Biotin-Switch Assay for S-Nitrosylation Detection

This method specifically detects S-nitrosylated cysteine residues.

Materials:

  • Protein sample

  • Blocking buffer (containing methyl methanethiosulfonate (B1239399) - MMTS)

  • Ascorbate solution (reducing agent)

  • Labeling reagent (biotin-HPDP)

  • Streptavidin-agarose beads

  • SDS-PAGE and immunoblotting reagents

Procedure:

  • Blocking: Treat the protein sample with MMTS to block all free thiol groups.

  • Reduction: Selectively reduce the S-nitrosothiol bonds to free thiols using ascorbate.

  • Labeling: Label the newly formed free thiols with a biotin (B1667282) tag (biotin-HPDP).

  • Enrichment (optional): Use streptavidin-agarose beads to pull down the biotinylated (formerly S-nitrosylated) proteins.

  • Detection: Analyze the samples by immunoblotting with an anti-biotin antibody or by mass spectrometry.

Conclusion

The post-translational modification of NPR1 is a sophisticated and tightly regulated process that is central to the plant's ability to mount an effective immune response. A thorough understanding of these modifications and the experimental techniques used to study them is crucial for researchers aiming to unravel the complexities of plant immunity and for professionals seeking to develop novel strategies for crop protection. This guide provides a foundational framework of knowledge and methodologies to support these endeavors. The continued exploration of NPR1 PTMs will undoubtedly reveal further layers of regulation and offer new avenues for enhancing disease resistance in agriculturally important plants.

References

Foundational

NPR1-Mediated Regulation of Defense Gene Expression: A Technical Guide

Executive Summary The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response. Central to its function is the salicy...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response. Central to its function is the salicylic (B10762653) acid (SA)-mediated transcriptional reprogramming of a vast array of defense-related genes, most notably the PATHOGENESIS-RELATED (PR) genes. This guide provides an in-depth technical overview of the NPR1 signaling pathway, from SA perception to the activation of target gene expression. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical plant defense mechanism. This document includes detailed signaling pathways, quantitative data on gene expression and protein interactions, and step-by-step protocols for key experimental procedures.

Introduction to the NPR1 Signaling Pathway

The plant immune system relies on sophisticated signaling networks to defend against a wide array of pathogens. A key signaling molecule in this defense is salicylic acid (SA), which accumulates upon pathogen recognition.[1][2] NPR1 has been identified as a receptor for SA and is a central component in the SA-dependent signaling pathway.[3] In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, maintained by intermolecular disulfide bonds.[4] The induction of SAR and the accumulation of SA trigger a change in the cellular redox state, leading to the reduction of these disulfide bonds and the release of NPR1 monomers.[4] These monomers then translocate to the nucleus, where they act as transcriptional co-activators.[4][5]

In the nucleus, NPR1 interacts with various transcription factors, primarily of the TGA and WRKY families, to regulate the expression of a large number of defense genes.[2][6] Notably, NPR1 facilitates the binding of TGA transcription factors to specific cis-acting elements in the promoters of PR genes, forming a transcriptional complex often referred to as an "enhanceosome".[7] This complex then recruits the transcriptional machinery to activate gene expression, leading to the production of antimicrobial proteins and the establishment of a long-lasting, broad-spectrum resistance.

The NPR1 Signaling Cascade: A Visual Representation

The following diagram illustrates the core components and interactions within the NPR1-mediated defense signaling pathway.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_nu NPR1 Monomer (Active) NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation SA Salicylic Acid (SA) Redox_change Redox Change (Reduction) SA->Redox_change triggers Redox_change->NPR1_oligomer induces monomerization TGA TGA Transcription Factors NPR1_monomer_nu->TGA interacts with WRKY WRKY Transcription Factors NPR1_monomer_nu->WRKY interacts with Enhanceosome Enhanceosome (NPR1-TGA Complex) NPR1_monomer_nu->Enhanceosome PR_promoter PR Gene Promoter TGA->PR_promoter binds to TGA->Enhanceosome PR_gene PR Gene Expression PR_promoter->PR_gene leads to Enhanceosome->PR_promoter activates

Figure 1: The NPR1-mediated signaling pathway.

Quantitative Data in NPR1-Mediated Gene Regulation

The activation of the NPR1 pathway leads to significant changes in the plant's transcriptome. Below are tables summarizing key quantitative data related to NPR1-mediated gene expression and protein interactions.

NPR1 and PR-1 Gene Expression

Treatment with salicylic acid or its functional analogs robustly induces the expression of both NPR1 and its downstream target, PR-1. The npr1 mutant exhibits a compromised induction of PR-1, highlighting the essential role of NPR1 in this response.

GeneTreatmentGenotypeFold Change (relative to untreated/mock)Reference
NPR1Salicylic Acid (SA)Wild-Type (Col-0)~3-fold[8]
NPR1Salicylic Acid (SA)npr1-1No significant induction[8]
NPR1Salicylic Acid (SA)npr1-2No significant induction[8]
PR-1Salicylic Acid (SA)Wild-Type (Col-0)Significant induction[8]
PR-1Salicylic Acid (SA)npr1 mutantsSignificantly reduced induction[1][2]
PR-1Benzothiadiazole (BTH)Wild-Type (Col-0)Strong induction[1]
NPR1 Interaction with TGA Transcription Factors

NPR1 interacts with various members of the TGA family of bZIP transcription factors with differing affinities. This differential interaction is crucial for the fine-tuning of the defense response. The interaction is often assessed using the yeast two-hybrid system, with interaction strength quantified by β-galactosidase activity.

Interacting ProteinsMethodRelative Interaction StrengthReference
NPR1 and TGA2Yeast Two-HybridStrong[9][10]
NPR1 and TGA3Yeast Two-HybridStrongest[9][10]
NPR1 and TGA5Yeast Two-HybridWeaker[9][10]
NPR1 and TGA6Yeast Two-HybridWeaker[9][10]
NPR1 and TGA1Yeast Two-HybridLittle to no detectable interaction[9][10]
NPR1 and TGA4Yeast Two-HybridLittle to no detectable interaction[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the NPR1 signaling pathway.

Chromatin Immunoprecipitation (ChIP) for NPR1-Promoter Binding

ChIP is used to determine if a protein of interest (e.g., NPR1 or a TGA transcription factor) binds to a specific DNA region (e.g., the PR-1 promoter) in vivo.

ChIP_Workflow start Start: Plant Tissue crosslinking 1. Cross-linking with Formaldehyde (B43269) start->crosslinking lysis 2. Cell Lysis and Chromatin Extraction crosslinking->lysis sonication 3. Chromatin Sonication (100-500 bp fragments) lysis->sonication immunoprecipitation 4. Immunoprecipitation with NPR1/TGA-specific antibody sonication->immunoprecipitation wash 5. Wash to remove non-specific binding immunoprecipitation->wash elution 6. Elution of Protein-DNA complexes wash->elution reverse_crosslinking 7. Reverse Cross-linking elution->reverse_crosslinking dna_purification 8. DNA Purification reverse_crosslinking->dna_purification analysis 9. qPCR or Sequencing (ChIP-seq) dna_purification->analysis end End: Analysis of Promoter Occupancy analysis->end

Figure 2: Chromatin Immunoprecipitation (ChIP) workflow.

Protocol:

  • Cross-linking: Harvest approximately 1-2 grams of Arabidopsis seedlings and submerge in 1% formaldehyde in PBS under a vacuum for 10-15 minutes. Quench the cross-linking by adding glycine (B1666218) to a final concentration of 0.125 M and continue the vacuum for another 5 minutes.

  • Chromatin Extraction: Rinse the tissue with sterile water, blot dry, and grind to a fine powder in liquid nitrogen. Resuspend the powder in extraction buffer and proceed with nuclear isolation through a series of centrifugation and resuspension steps in different buffers to purify the nuclei.

  • Chromatin Sonication: Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 100-500 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-NPR1 or anti-TGA).

  • Immune Complex Capture: Add protein A/G-agarose beads to the chromatin-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washes: Pellet the beads by centrifugation and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using an elution buffer. Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the target promoter region (e.g., PR-1 promoter) to quantify the enrichment of this region in the immunoprecipitated sample. Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify all genomic regions bound by the protein of interest.

Co-Immunoprecipitation (Co-IP) for NPR1-TGA Interaction

Co-IP is used to demonstrate protein-protein interactions in vivo or in planta. This protocol is designed to test the interaction between NPR1 and a TGA transcription factor.

CoIP_Workflow start Start: Plant Tissue expressing -tagged NPR1 and TGA lysis 1. Protein Extraction in non-denaturing buffer start->lysis preclearing 2. Pre-clearing with control beads lysis->preclearing immunoprecipitation 3. Immunoprecipitation with antibody against NPR1's tag preclearing->immunoprecipitation wash 4. Wash to remove non-specific binders immunoprecipitation->wash elution 5. Elution of protein complexes wash->elution analysis 6. SDS-PAGE and Western Blot elution->analysis end End: Detection of TGA in the NPR1 pulldown analysis->end

Figure 3: Co-Immunoprecipitation (Co-IP) workflow.

Protocol:

  • Protein Extraction: Harvest plant tissue co-expressing epitope-tagged versions of NPR1 (e.g., NPR1-GFP) and a TGA factor (e.g., TGA-HA). Grind the tissue in liquid nitrogen and extract total proteins using a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control agarose (B213101) beads (e.g., Protein A/G) for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Pellet the control beads and transfer the pre-cleared lysate to a new tube. Add an antibody specific to the tag on the "bait" protein (e.g., anti-GFP for NPR1-GFP) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Probe the membrane with an antibody against the tag on the "prey" protein (e.g., anti-HA for TGA-HA) to detect its presence in the immunoprecipitated complex. An input control (a small fraction of the lysate before immunoprecipitation) should be run in parallel to confirm the expression of both proteins.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions.

Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction BD_NPR1_A BD-NPR1 AD_TGA_A AD-TGA Reporter_A Reporter Gene (OFF) BD_NPR1_B BD-NPR1 Reconstituted_TF Reconstituted Transcription Factor BD_NPR1_B->Reconstituted_TF AD_TGA_B AD-TGA AD_TGA_B->Reconstituted_TF Reporter_B Reporter Gene (ON) Reconstituted_TF->Reporter_B activates

Figure 4: Principle of the Yeast Two-Hybrid (Y2H) assay.

Protocol:

  • Vector Construction: Clone the coding sequence of NPR1 into a "bait" vector (e.g., containing the GAL4 DNA-binding domain, BD) and the coding sequence of the potential interactor (e.g., a TGA gene) into a "prey" vector (e.g., containing the GAL4 activation domain, AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain typically carries reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter containing GAL4 binding sites.

  • Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for cells that have taken up both plasmids.

  • Interaction Assay: Re-plate the colonies on a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of the reporter genes. A positive interaction between the bait and prey proteins will reconstitute a functional GAL4 transcription factor, leading to the expression of the reporter genes and allowing the yeast to grow on the selective medium.

  • Quantitative Analysis (Optional): For a quantitative measure of interaction strength, a liquid β-galactosidase assay can be performed on lysates from yeast colonies grown in liquid culture. The level of β-galactosidase activity is proportional to the strength of the protein-protein interaction.

Conclusion and Future Directions

The NPR1-mediated signaling pathway is a cornerstone of plant immunity, providing broad-spectrum disease resistance. The intricate regulation of NPR1 activity, from its redox-dependent monomerization to its interactions with a suite of transcription factors, allows for a finely tuned and robust defense response. The experimental approaches detailed in this guide provide a framework for the continued elucidation of this complex signaling network.

Future research in this area will likely focus on several key aspects. A deeper understanding of the post-translational modifications that regulate NPR1 activity and stability is needed. The identification and characterization of additional NPR1-interacting proteins will further unravel the complexity of the defense transcriptome regulation. Furthermore, translating our understanding of the NPR1 pathway into practical applications for crop improvement, such as the development of novel disease resistance strategies, remains a primary objective for agricultural biotechnology. The continued application of quantitative and systems-level approaches will be instrumental in achieving these goals.

References

Exploratory

An In-depth Technical Guide to the NPR1-TGA Transcription Factor Interaction

Audience: Researchers, scientists, and drug development professionals. Abstract The interaction between the master immune regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and the TGA family of basic leucine-...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction between the master immune regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and the TGA family of basic leucine-zipper (bZIP) transcription factors is a critical node in the salicylic (B10762653) acid (SA)-mediated signaling pathway, which governs Systemic Acquired Resistance (SAR) in plants. This technical guide provides a comprehensive overview of the core molecular mechanisms underpinning the NPR1-TGA interaction, detailed protocols for key analytical experiments, and a summary of interaction data. Recent structural biology breakthroughs have revealed that NPR1 functions as a dimeric coactivator, bridging two TGA dimers to form an enhanceosome, thus reprogramming the defense transcriptome. Understanding this intricate relationship is paramount for developing novel strategies in crop protection and disease resistance.

The Core Interaction Mechanism: A Multi-layered Regulation

The activation of pathogenesis-related (PR) genes is tightly controlled through a sophisticated interplay between NPR1 and TGA factors, regulated by the signaling molecule salicylic acid (SA), cellular redox status, and post-translational modifications.

The Role of Salicylic Acid (SA)

SA is the key signaling molecule that initiates the plant's defense response.[1][2] In unstimulated cells, NPR1 exists as a high-molecular-weight oligomer in the cytoplasm. The accumulation of SA triggers a cellular redox change, leading to the reduction of cysteine residues within NPR1, which causes its monomerization.[2] These NPR1 monomers then translocate to the nucleus, a process essential for the induction of PR genes.[1][3][4] Furthermore, SA binds directly to NPR1, causing a conformational change that enables its transcriptional coactivator function.[2][5] The SA-induced interaction between NPR1 and TGA factors is a crucial step for activating downstream defense genes.[3][6][7][8]

Redox Regulation of TGA Factors

The interaction between NPR1 and specific TGA factors is subject to redox control. Notably, TGA1 and TGA4 do not interact with NPR1 in yeast two-hybrid assays under normal conditions.[1][9][10][11] This is because they contain two conserved cysteine residues that form an intramolecular disulfide bridge, precluding NPR1 interaction.[1][12][13] Upon SA accumulation, the cellular environment becomes more reducing, causing the reduction of these cysteine residues in TGA1.[1][11] NPR1 specifically interacts with the reduced form of TGA1.[1][14] This SA-dependent, redox-gated mechanism provides a conditional layer of control, implicating TGA1 and TGA4 as important partners in SAR signaling.[1][11]

Post-Translational Modifications (PTMs)

Post-translational modifications of NPR1 are critical for modulating its activity and interactions. Sumoylation of NPR1 by SUMO3 has been shown to activate defense gene expression by switching NPR1's association from WRKY transcription repressors to TGA transcription activators.[15][16] This modification is required for the NPR1-TGA3 interaction.[16] Conversely, phosphorylation at specific serine residues (Ser55/Ser59) can inhibit SUMO modification, keeping NPR1 in a stable, quiescent state.[15] This dynamic interplay of PTMs ensures a tightly controlled and transient immune response.[15]

Structural Basis of the NPR1-TGA Complex

Recent cryo-electron microscopy and crystal structures have provided unprecedented insight into the NPR1-TGA complex.[5][17][18][19] NPR1 exists as a bird-shaped homodimer.[17][18][19] The structure of the ternary complex revealed that the NPR1 dimer acts as a molecular bridge, engaging two separate TGA3 dimers.[5][17][18] This assembly forms an "enhanceosome," a higher-order nucleoprotein complex that facilitates robust transcriptional activation of target genes.[17][18][20] This structural arrangement explains how NPR1, a protein without a DNA-binding domain, can effectively co-activate transcription at promoters containing multiple TGA-binding as-1 elements.[17]

Quantitative and Qualitative Interaction Data

The interaction affinity between NPR1 and various members of the Arabidopsis TGA family has been primarily characterized using yeast two-hybrid (Y2H) assays. This method provides a semi-quantitative measure of interaction strength, often reported through the activity of a reporter gene like β-galactosidase.

TGA FactorSubgroupNPR1 Interaction Strength (Y2H)Key RemarksCitations
TGA1 INone / Very Weak (Inducible)Interaction is induced by SA in planta via redox-mediated reduction of inhibitory cysteine residues.[1][9][10][11]
TGA2 IIStrongInteracts constitutively with NPR1 in yeast. This interaction is enhanced by SA in planta.[3][9][10]
TGA3 IIIStrongInteracts constitutively with NPR1 in yeast. Sumoylation of NPR1 is required for this interaction.[9][10][15][16]
TGA4 INone / Not DetectedContains conserved redox-sensitive cysteine residues similar to TGA1, suggesting a similar regulatory mechanism.[1][9][10][11]
TGA5 IIWeaker than TGA2/TGA3Interacts constitutively with NPR1 in yeast.[9][10]
TGA6 IIWeaker than TGA2/TGA3Interacts constitutively with NPR1 in yeast.[3][9]
TGA7 IIINot specified in Y2HNPR1 enhances the DNA binding activity of TGA7 in vitro.[21]

Signaling Pathways and Experimental Workflows

The NPR1-TGA Signaling Pathway

The following diagram illustrates the key events in the SA-mediated activation of PR genes through the NPR1-TGA pathway.

NPR1_TGA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oli NPR1 Oligomer NPR1_mono NPR1 Monomer NPR1_oli->NPR1_mono Reduction NPR1_nuc NPR1 Monomer NPR1_mono->NPR1_nuc Nuclear Translocation NPR1_TGA_complex NPR1-TGA Complex (Enhanceosome) NPR1_nuc->NPR1_TGA_complex TGA_ox TGA1 (Oxidized) TGA_red TGA1 (Reduced) TGA_ox->TGA_red Reduction TGA_red->NPR1_TGA_complex TGA_other TGA2/3/5/6 TGA_other->NPR1_TGA_complex PR_promoter PR Gene Promoter (as-1 element) NPR1_TGA_complex->PR_promoter Binds PR_gene PR Gene mRNA PR mRNA PR_gene->mRNA Transcription SA Salicylic Acid (SA) SA->NPR1_oli Triggers SA->TGA_ox Triggers Protein PR Proteins (Defense) mRNA->Protein Translation

SA-mediated activation of the NPR1-TGA pathway.
Experimental Workflow: Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a foundational technique used to identify and characterize protein-protein interactions between NPR1 and TGA factors.

Y2H_Workflow start Step 1: Plasmid Construction step1_desc Clone NPR1 into bait vector (e.g., pGBKT7) with DNA-Binding Domain (DB). Clone TGA into prey vector (e.g., pGADT7) with Activation Domain (AD). start->step1_desc step2 Step 2: Yeast Transformation step1_desc->step2 step2_desc Co-transform both bait and prey plasmids into a suitable yeast strain (e.g., AH109). step2->step2_desc step3 Step 3: Selection for Interaction step2_desc->step3 step3_desc Plate transformed yeast on selective media. - SD/-Leu/-Trp: Selects for presence of both plasmids. - SD/-Leu/-Trp/-His/-Ade: Selects for interaction (activation of reporter genes). step3->step3_desc step4 Step 4: Quantitative Analysis step3_desc->step4 step4_desc Perform liquid β-galactosidase assay to quantify the strength of the interaction. step4->step4_desc end Result: Interaction Confirmed/Quantified step4_desc->end

Workflow for NPR1-TGA Yeast Two-Hybrid analysis.

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

This protocol is adapted from methodologies used to assess NPR1-TGA interactions.[2][9][10]

  • Objective: To determine if NPR1 physically interacts with a specific TGA transcription factor in a yeast model system.

  • Methodology:

    • Vector Construction: The full-length coding sequence of NPR1 is cloned into a GAL4 DNA-binding domain (DB) vector, such as pGBKT7 or pBI880. The coding sequence for a TGA factor is cloned into a GAL4 activation domain (AD) vector, like pGADT7 or pBI771.[2][10]

    • Yeast Transformation: The DB-NPR1 and AD-TGA plasmids are co-transformed into a yeast reporter strain (e.g., AH109, PJ69-4A) using the lithium acetate (B1210297) method.[2]

    • Selection and Growth Assay: Transformed yeast are first plated on synthetic dropout (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. Colonies are then replica-plated onto high-stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) to test for the activation of the HIS3 and ADE2 reporter genes.[10] Growth on this medium indicates a positive interaction.

    • Quantitative β-Galactosidase Assay: To quantify interaction strength, liquid cultures of co-transformed yeast are grown, and cell extracts are prepared. The activity of the lacZ reporter gene is measured by monitoring the hydrolysis of a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The resulting colorimetric change is measured spectrophotometrically, and activity is reported in Miller units.[10]

In Vivo Co-Immunoprecipitation (Co-IP)

This protocol provides a method to verify the NPR1-TGA interaction within plant cells.[17][22]

  • Objective: To demonstrate that NPR1 and a TGA factor form a complex in planta.

  • Methodology:

    • Plant Material: Use transgenic Arabidopsis plants stably expressing epitope-tagged proteins (e.g., NPR1-GFP and TGA-HA) or use transient expression in Nicotiana benthamiana via agroinfiltration.[17][23] Plants can be treated with SA or a functional analog like INA to investigate inducible interactions.[22][23]

    • Protein Extraction: Harvest leaf tissue and grind to a fine powder in liquid nitrogen. Homogenize in a non-denaturing extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 0.1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Immunoprecipitation (IP): Centrifuge the extract to pellet debris and collect the supernatant (total protein extract). Add antibody-conjugated beads (e.g., GFP-Trap or anti-HA agarose (B213101) beads) to the extract. Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to capture the tagged protein and its binding partners.

    • Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash buffer (extraction buffer with or without reduced detergent) to remove non-specific binders.

    • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform immunoblotting using primary antibodies specific for the bait protein (e.g., anti-GFP) and the putative interacting partner (e.g., anti-HA). A band corresponding to the co-precipitated protein in the IP lane (but not in a negative control IP) confirms the in vivo interaction.[22]

Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay is used to determine if the NPR1-TGA complex can bind to specific DNA sequences and how NPR1 affects the DNA-binding activity of TGA factors.[11]

  • Objective: To assess the DNA-binding activity of TGA factors to a target DNA element (e.g., as-1) and to determine the effect of NPR1 on this binding.

  • Methodology:

    • Recombinant Protein Expression: Express and purify recombinant TGA and NPR1 proteins from E. coli or an insect cell system.

    • DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the DNA element of interest (e.g., the LS7 element from the PR-1 promoter).[21] Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Redox Treatment (for TGA1): To test the effect of redox state, TGA1 protein can be pre-incubated with a reducing agent like dithiothreitol (B142953) (DTT) or left in an oxidized state.[11]

    • Binding Reaction: In a small volume, incubate the labeled DNA probe with the purified TGA protein, with or without the addition of purified NPR1 protein. The reaction is performed in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Electrophoresis and Detection: Separate the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate more slowly than the free, unbound probe. Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). An enhancement of the shifted band in the presence of NPR1 indicates that NPR1 promotes the DNA-binding activity of the TGA factor.[11][21]

References

Foundational

The Ankyrin Repeat Domain of NPR1: A Hub for Transcriptional Regulation of Plant Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity. Central to NPR1's function is its ankyrin repeat domain, a protein-protein interaction module that plays a pivotal role in the salicylic (B10762653) acid (SA) signaling pathway. This document provides a comprehensive technical overview of the molecular function of the NPR1 ankyrin repeat domain, focusing on its interactions with TGA transcription factors, its role in transcriptional reprogramming, and the experimental methodologies used to elucidate its function.

Molecular Function of the NPR1 Ankyrin Repeat Domain

The NPR1 protein is characterized by several key domains, including a BTB/POZ domain, a nuclear localization sequence, and the ankyrin repeat domain.[1][2] The ankyrin repeat domain of NPR1 is composed of four tandem ankyrin repeats and is indispensable for its function in mediating plant defense responses.[3][4][5][6] This domain serves as a critical scaffold for protein-protein interactions, which are fundamental to the transcriptional regulation of defense-related genes.[1][2]

Upon pathogen challenge, an increase in cellular salicylic acid (SA) levels triggers a conformational change in the NPR1 protein, leading to the reduction of intermolecular disulfide bonds and the release of NPR1 monomers from an oligomeric state.[3] These monomers then translocate to the nucleus, where the ankyrin repeat domain directly interacts with members of the TGA family of basic leucine (B10760876) zipper (bZIP) transcription factors.[1][7][8] This interaction is a key event in the activation of a massive transcriptional reprogramming, leading to the expression of a large suite of pathogenesis-related (PR) genes and the establishment of SAR.[7][8][9]

Mutations within the ankyrin repeat domain have been shown to abolish the interaction with TGA factors and impair the SA-mediated induction of defense genes, highlighting the critical role of this domain in plant immunity.[4][8][10] Specifically, point mutations in highly conserved residues of the ankyrin repeats can completely block the interaction with TGA2 and TGA3.[8][10]

Data Presentation: NPR1-TGA Interaction Affinity

The interaction between the NPR1 ankyrin repeat domain and various members of the TGA transcription factor family has been semi-quantitatively assessed using yeast two-hybrid assays. The strength of this interaction is crucial for the proper activation of downstream defense signaling. The following table summarizes the relative interaction strengths based on β-galactosidase activity assays.

TGA Family MemberInteraction Strength with NPR1Reference
TGA2Strong[8][10]
TGA3Strong[8][10]
TGA5Weaker[8][10]
TGA6Weaker[8][10]
TGA1Little to no detectable interaction[8][10]
TGA4Little to no detectable interaction[8][10]

Table 1: Relative interaction affinities of Arabidopsis thaliana NPR1 with different TGA family members as determined by yeast two-hybrid β-galactosidase assays. Interaction strength is a qualitative interpretation of reported β-galactosidase units.

Signaling Pathway

The NPR1-mediated salicylic acid signaling pathway is a cornerstone of plant immunity. The ankyrin repeat domain of NPR1 is central to this pathway, acting as the crucial link between SA perception and the transcriptional activation of defense genes.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nucl NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nucl nuclear translocation SA Salicylic Acid (SA) SA->NPR1_oligomer triggers reduction NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_nucl->NPR1_TGA_complex interacts via ankyrin repeats TGA TGA Transcription Factors TGA->NPR1_TGA_complex PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_genes activates transcription SAR Systemic Acquired Resistance PR_genes->SAR leads to Y2H_Workflow start Start constructs 1. Construct Bait (NPR1) and Prey (TGA) Plasmids start->constructs transformation 2. Co-transform Yeast Strain with Bait and Prey Plasmids constructs->transformation selection 3. Plate on Selective Media (e.g., SD/-Leu/-Trp/-His) transformation->selection growth 4. Incubate and Observe Growth selection->growth assay 5. Perform β-galactosidase Assay for Quantitative Analysis growth->assay end End assay->end CoIP_Workflow start Start lysis 1. Lyse Plant Cells Expressing Tagged NPR1 and TGA start->lysis incubation 2. Incubate Lysate with an Antibody against the Tag lysis->incubation precipitation 3. Precipitate Antibody-Protein Complex with Protein A/G Beads incubation->precipitation wash 4. Wash Beads to Remove Non-specific Binding precipitation->wash elution 5. Elute Bound Proteins wash->elution analysis 6. Analyze by Western Blot elution->analysis end End analysis->end ChIP_Workflow start Start crosslinking 1. Crosslink Proteins to DNA in vivo with Formaldehyde start->crosslinking lysis_sonication 2. Lyse Cells and Shear Chromatin by Sonication crosslinking->lysis_sonication immunoprecipitation 3. Immunoprecipitate with an Antibody against NPR1 or TGA lysis_sonication->immunoprecipitation reverse_crosslinking 4. Reverse Crosslinks and Purify DNA immunoprecipitation->reverse_crosslinking analysis 5. Analyze DNA by qPCR reverse_crosslinking->analysis end End analysis->end

References

Exploratory

The Central Regulator: An In-depth Technical Guide to the Role of NPR1 Protein in Plant Hormone Crosstalk

For Researchers, Scientists, and Drug Development Professionals Abstract The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein stands as a lynchpin in the intricate network of plant hormone signaling, orchestra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein stands as a lynchpin in the intricate network of plant hormone signaling, orchestrating responses to both biotic and abiotic stresses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning NPR1's function, with a particular focus on its central role in mediating crosstalk between the salicylic (B10762653) acid (SA), jasmonic acid (JA), and auxin signaling pathways. We delve into the structural and functional dynamics of NPR1, detailing its journey from a cytosolic oligomer to a nuclear monomer that modulates the expression of a vast array of defense and growth-related genes. This guide summarizes key quantitative data, provides detailed experimental protocols for studying NPR1, and presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this master regulator.

Introduction: NPR1 as a Master Regulator

Plants, being sessile organisms, have evolved sophisticated signaling networks to adapt to ever-changing environmental conditions. Phytohormones are central to these networks, acting as chemical messengers that regulate a wide spectrum of physiological processes, from growth and development to defense against pathogens. Among the key players in the plant immune system, NPR1 has emerged as a master regulator, primarily known for its indispensable role in the salicylic acid (SA)-mediated defense pathway, which is crucial for resistance against biotrophic and hemibiotrophic pathogens.[1][2][3]

NPR1's significance, however, extends beyond SA signaling. It is a critical node where multiple hormone signaling pathways converge, enabling the plant to mount a tailored response to specific threats while managing growth-defense trade-offs.[4] The antagonistic relationship between SA and jasmonic acid (JA), which governs defenses against necrotrophic pathogens and insects, is a classic example of this hormonal crosstalk, and NPR1 is a key mediator of this antagonism.[5][6][7][8] Furthermore, emerging evidence points to the involvement of NPR1 in crosstalk with other hormones, including auxin and ethylene (B1197577), highlighting its multifaceted role in coordinating plant responses.[1][4]

This guide will explore the molecular intricacies of NPR1's function, its interactions with key signaling components, and the experimental approaches used to elucidate its role in plant hormone crosstalk.

The Core Mechanism: NPR1 in Salicylic Acid Signaling

The canonical role of NPR1 is as a central transducer of the SA signal.[1][2][9] In the absence of a pathogen threat and low SA levels, NPR1 exists as an oligomer in the cytoplasm, maintained by intermolecular disulfide bonds.[1] Upon pathogen infection, SA levels rise, leading to a change in the cellular redox state. This triggers the reduction of the disulfide bonds, resulting in the release of NPR1 monomers.[1] These monomers then translocate to the nucleus, where they act as transcriptional co-activators.[1][9][10]

In the nucleus, NPR1 interacts with members of the TGA family of basic leucine (B10760876) zipper (bZIP) transcription factors.[11][12] This interaction is crucial for the activation of a large suite of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes, which encode proteins with antimicrobial activities.[3][9][10] The NPR1-TGA complex binds to specific promoter elements of these genes, recruiting the transcriptional machinery and initiating gene expression.[3] Recent structural analyses have revealed that a dimeric NPR1 bridges two TGA transcription factor dimers, forming an enhanceosome complex to induce defense gene expression.[1][2][4][13]

NPR1 itself is subject to regulation. For instance, SA promotes the interaction of NPR1 with CYCLIN-DEPENDENT KINASE 8 (CDK8) and WRKY18, which in turn facilitates the expression of the NPR1 gene itself, creating a positive feedback loop.[9][10]

Signaling Pathway Diagram: NPR1 in Salicylic Acid Signaling

NPR1_SA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto SA-induced redox change NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA Interaction NPR1_TGA_complex NPR1-TGA Complex PR_genes PR Genes NPR1_TGA_complex->PR_genes Activation Defense_response Defense Response PR_genes->Defense_response

Caption: NPR1 activation and function in the salicylic acid signaling pathway.

NPR1-Mediated Crosstalk: The SA-JA Antagonism

The antagonistic relationship between SA and JA signaling pathways is a cornerstone of plant immunity, allowing for a fine-tuned response to different types of pathogens.[14] NPR1 plays a pivotal role in this crosstalk, primarily by suppressing the JA signaling pathway when the SA pathway is activated.[3][5][6][7]

This suppression is mediated through multiple mechanisms. In the nucleus, SA-activated NPR1 interacts with and inhibits the activity of MYC2, a key transcription factor in the JA signaling pathway.[1][8] This interaction prevents MYC2 from activating JA-responsive genes.[1]

Interestingly, the suppression of JA signaling by NPR1 also occurs in the cytoplasm, a function that is independent of its nuclear localization.[5][6][7] Cytosolic NPR1 can negatively regulate JA-responsive gene expression, possibly by inhibiting positive regulators of the JA pathway or facilitating the nuclear import of negative regulators.[5] This dual-location regulation underscores the complexity of NPR1's role in hormone crosstalk.

Signaling Pathway Diagram: NPR1 in SA-JA Crosstalk

NPR1_SA_JA_Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid NPR1_cyto Cytosolic NPR1 SA->NPR1_cyto Activation NPR1_nuc Nuclear NPR1 SA->NPR1_nuc Activation JA Jasmonic Acid MYC2 MYC2 JA->MYC2 Activation JA_genes JA-responsive genes (e.g., PDF1.2) NPR1_cyto->JA_genes Inhibition TGA TGA NPR1_nuc->TGA Interaction NPR1_nuc->MYC2 Inhibition SA_genes SA-responsive genes (e.g., PR1) TGA->SA_genes Activation MYC2->JA_genes Activation

Caption: NPR1-mediated suppression of the jasmonic acid pathway.

Emerging Roles: NPR1 in Auxin and Ethylene Crosstalk

Beyond the well-established SA-JA antagonism, NPR1 is implicated in the crosstalk with other key phytohormones, including auxin and ethylene.

Auxin Crosstalk: Auxin is a critical regulator of plant growth and development.[15][16][17] Recent studies have begun to uncover the links between SA/NPR1 signaling and auxin pathways. For instance, SA has been shown to suppress apical hook formation in Arabidopsis through an NPR1-mediated repression of the ethylene-responsive transcription factors EIN3 and EIL1, which are also involved in auxin responses.[1] This suggests a complex interplay where NPR1 can modulate developmental processes by impinging on the signaling cascades of other hormones.

Ethylene Crosstalk: Ethylene, along with JA, is a key regulator of the defense response to necrotrophic pathogens.[18] The interaction between SA and ethylene signaling is complex and can be both synergistic and antagonistic depending on the context. NPR1 has been shown to interact with EIN3, a key transcription factor in the ethylene signaling pathway, providing a molecular basis for the crosstalk between SA and ethylene.[1]

Quantitative Data Summary

A comprehensive understanding of NPR1's function requires quantitative data on its interactions and regulatory effects. The following table summarizes key quantitative findings from the literature.

Interaction/ParameterMethodOrganismQuantitative ValueReference
NPR1 - TGA2 InteractionYeast Two-HybridArabidopsis thalianaStrong affinity observed[11]
NPR1 - TGA3 InteractionYeast Two-HybridArabidopsis thalianaStrong affinity observed[11]
NPR1 - TGA5 InteractionYeast Two-HybridArabidopsis thalianaWeaker affinity observed[11]
NPR1 - TGA6 InteractionYeast Two-HybridArabidopsis thalianaWeaker affinity observed[11]
NPR1 - TGA1 InteractionYeast Two-HybridArabidopsis thalianaLittle to no detectable interaction[11]
NPR1 - TGA4 InteractionYeast Two-HybridArabidopsis thalianaLittle to no detectable interaction[11]
SA Binding to NPR1Equilibrium DialysisArabidopsis thalianaKd ~ 200 nM[19]
JA levels in NahG plants vs. WTHPLCArabidopsis thaliana25-fold higher in NahG plants upon infection[5][6]
PR-1 gene expression (SA treatment)Northern BlotArabidopsis thalianaSignificant induction[5]
LOX2, VSP, PDF1.2 expression (MeJA treatment)Northern BlotArabidopsis thalianaSignificant induction[5]
LOX2, VSP, PDF1.2 expression (SA + MeJA)Northern BlotArabidopsis thalianaSuppressed compared to MeJA alone[5]

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to study NPR1 function.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Yeast Two-Hybrid assay is a powerful technique to identify and characterize protein-protein interactions in vivo.

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest ("bait" and "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Detailed Protocol:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., NPR1) into a Y2H bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.

    • Clone the coding sequence of the "prey" protein (e.g., a TGA transcription factor) into a Y2H prey vector (e.g., pGADT7), which contains the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • After 3-5 days of incubation, pick individual colonies and streak them onto selective media to test for interaction.

    • High-stringency selection: SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Reporter gene assay: Perform a β-galactosidase assay by growing the yeast on media containing X-α-Gal. A blue color indicates a positive interaction.

  • Controls:

    • Positive control: Co-transform plasmids encoding known interacting proteins.

    • Negative control: Co-transform the bait plasmid with an empty prey vector and vice versa to check for auto-activation.

Experimental Workflow Diagram: Yeast Two-Hybrid Assay

Y2H_Workflow start Start step1 Clone Bait (e.g., NPR1) into DBD vector start->step1 step2 Clone Prey (e.g., TGA) into AD vector start->step2 step3 Co-transform Yeast with Bait and Prey Plasmids step1->step3 step2->step3 step4 Select for transformants on SD/-Leu/-Trp step3->step4 step5 Assay for Interaction on Selective Media (SD/-Leu/-Trp/-His/-Ade) step4->step5 step6 Perform β-galactosidase Assay step5->step6 end End step6->end

Caption: A typical workflow for a Yeast Two-Hybrid experiment.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the in vivo interaction of proteins with specific genomic DNA regions.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by PCR, qPCR, or sequencing (ChIP-seq).

Detailed Protocol:

  • Cross-linking: Treat plant tissue with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Isolate nuclei and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-NPR1 or anti-TGA). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Analysis:

    • ChIP-qPCR: Use primers specific to the promoter regions of target genes to quantify the enrichment of the protein of interest.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all genomic regions bound by the protein.

GUS Reporter Assay for Gene Expression Analysis

The β-glucuronidase (GUS) reporter system is widely used to study gene expression patterns in plants.

Principle: The promoter of a gene of interest is fused to the coding sequence of the uidA gene, which encodes the GUS enzyme. The resulting construct is introduced into plants. The expression of the gene of interest can then be visualized by histochemical staining or quantified by a fluorometric assay for GUS activity.

Detailed Protocol:

  • Construct Preparation: Clone the promoter of the target gene (e.g., PR-1) upstream of the GUS coding sequence in a plant transformation vector.

  • Plant Transformation: Introduce the reporter construct into plants (e.g., Arabidopsis) via Agrobacterium-mediated transformation.

  • Hormone Treatment: Treat the transgenic plants with the desired hormones (e.g., SA, MeJA) or control solutions.

  • Histochemical Staining:

    • Incubate plant tissues in a solution containing X-Gluc, a substrate for GUS.

    • The GUS enzyme will cleave X-Gluc, producing a blue precipitate at the site of gene expression.

    • Destain the tissues with ethanol (B145695) to remove chlorophyll.

  • Fluorometric Assay (for quantification):

    • Homogenize plant tissue and extract proteins.

    • Incubate the protein extract with a fluorogenic GUS substrate (e.g., MUG).

    • Measure the fluorescence of the product (MUG) using a fluorometer. The fluorescence intensity is proportional to the GUS activity.

Conclusion and Future Directions

NPR1 is undeniably a central hub in the plant's signaling network, integrating information from various hormonal pathways to mount an appropriate response to environmental challenges. Its well-characterized role in SA-mediated immunity and its antagonistic relationship with the JA pathway have provided a paradigm for understanding hormone crosstalk. However, the full extent of NPR1's regulatory network is still being uncovered.

Future research should focus on:

  • Unraveling the complexity of NPR1's interactions: While interactions with TGA and MYC transcription factors are known, a comprehensive, systems-level understanding of the NPR1 interactome is needed.

  • Investigating the role of NPR1 in other hormone pathways: The emerging links between NPR1 and auxin, ethylene, and other hormones warrant further investigation to fully appreciate its role as a master regulator.

  • Translating knowledge to crop improvement: Leveraging the understanding of NPR1's function to engineer broad-spectrum disease resistance in crops remains a key goal. Strategies that enhance NPR1 activity without compromising plant growth are of particular interest.

  • Exploring the structural dynamics of NPR1: Further structural studies will provide deeper insights into the allosteric regulation of NPR1 by SA and its interactions with other proteins.

By continuing to dissect the intricate molecular mechanisms governed by NPR1, researchers and drug development professionals can pave the way for novel strategies to enhance plant health and productivity.

References

Foundational

The Discovery of NPR1 as a Salicylic Acid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Salicylic (B10762653) acid (SA) is a critical phytohormone that orchestrates plant immunity, including the establishment of systemic acquired r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a critical phytohormone that orchestrates plant immunity, including the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. For decades, the identity of the primary SA receptor remained elusive. A significant breakthrough in plant biology was the identification of NONEXPRESSER OF PR GENES 1 (NPR1) and its paralogs, NPR3 and NPR4, as bona fide SA receptors. This discovery has not only illuminated the mechanism of SA perception but has also provided a framework for understanding the intricate regulation of plant defense responses. This technical guide provides an in-depth overview of the pivotal experiments and findings that led to the establishment of NPR1 as a central SA receptor, intended for researchers and professionals in plant science and drug development.

Salicylic Acid Perception by the NPR Protein Family

The perception of salicylic acid in Arabidopsis thaliana is mediated by two classes of receptors with opposing functions: the positive regulator NPR1 and the negative regulators NPR3 and NPR4.[1]

  • NPR1: Functions as a transcriptional co-activator, essential for the expression of downstream defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes.[1][2]

  • NPR3 and NPR4: Act as adaptors for a Cullin 3 (CUL3) E3 ubiquitin ligase, mediating the proteasomal degradation of NPR1 to attenuate the immune response.[3][4][5][6]

The differential binding affinities of these proteins to SA are crucial for the dynamic regulation of the immune response.

Quantitative Analysis of Salicylic Acid Binding

The direct interaction between SA and the NPR proteins has been quantified through various binding assays, revealing distinct affinities that underpin their regulatory roles. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in characterizing these interactions.

ProteinLigandBinding Affinity (Kd/IC50)Experimental MethodReference
NPR1 Salicylic Acid140 ± 10 nM (Kd)Equilibrium Dialysis[7]
NPR3 Salicylic Acid1811 nM (IC50)Homologous Competitive Binding Assay[3][5][8][9]
NPR3 Salicylic Acid981 nM (Kd)Calculated from competitive binding[3][5][8]
NPR4 Salicylic Acid46.2 ± 2.35 nM (Kd)Saturation Binding Assay[3][5][8][9]

Key Experimental Protocols

The identification and characterization of NPR proteins as SA receptors were underpinned by a series of meticulously executed experiments. The following sections detail the generalized protocols for these key techniques.

Recombinant Protein Purification

Objective: To obtain pure NPR1, NPR3, and NPR4 proteins for in vitro binding and interaction assays.

Methodology:

  • Gene Cloning: The coding sequences of NPR1, NPR3, and NPR4 are cloned into expression vectors (e.g., pGEX or pET series) containing affinity tags such as Glutathione (B108866) S-transferase (GST) or a polyhistidine-tag (His-tag).

  • Protein Expression: The expression vectors are transformed into a suitable bacterial host, typically Escherichia coli (e.g., BL21 strain). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed using sonication or a French press to release the cellular contents.

  • Affinity Chromatography: The clarified cell lysate is passed through an affinity chromatography column (e.g., glutathione-agarose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • Washing: The column is washed extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: The purified tagged protein is eluted from the column using a specific eluting agent (e.g., reduced glutathione for GST tags or imidazole (B134444) for His tags).

  • Dialysis: The eluted protein is dialyzed against a storage buffer to remove the eluting agent and to ensure the protein is in a suitable buffer for downstream applications.

Salicylic Acid Binding Assays

Objective: To quantify the binding affinity of salicylic acid to purified NPR proteins.

Methodology (using Equilibrium Dialysis):

  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains the protein but allows free passage of SA is used.

  • Sample Preparation: A known concentration of the purified NPR protein is placed in one chamber, and a solution containing radio-labeled SA (e.g., [³H]SA) at various concentrations is placed in the other chamber.

  • Equilibration: The apparatus is incubated with gentle agitation for a sufficient period (e.g., 16-24 hours) to allow the free SA to reach equilibrium across the membrane.

  • Measurement: Aliquots are taken from both chambers, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of free SA is determined from the chamber that initially contained only the SA solution. The concentration of bound SA is calculated by subtracting the free SA concentration from the total SA concentration in the protein-containing chamber. The dissociation constant (Kd) is then determined by plotting the bound SA concentration against the free SA concentration and fitting the data to a saturation binding curve.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the in vivo interaction between NPR1 and its paralogs, NPR3 and NPR4, and the influence of SA on this interaction.

Methodology:

  • Protein Expression: Arabidopsis protoplasts or Nicotiana benthamiana leaves are co-transfected with constructs expressing tagged versions of the proteins of interest (e.g., NPR1-GFP and NPR3-HA).

  • SA Treatment: The cells or plants are treated with SA at various concentrations or with a mock solution.

  • Cell Lysis: Total protein extracts are prepared using a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The protein extract is incubated with an antibody specific to one of the tags (e.g., anti-GFP antibody) that has been coupled to agarose or magnetic beads.

  • Washing: The beads are washed several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution: The immunoprecipitated protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against both tagged proteins (e.g., anti-GFP and anti-HA antibodies) to detect the co-precipitated protein.

Yeast Two-Hybrid (Y2H) Assay

Objective: To investigate the direct protein-protein interaction between NPR1 and NPR3/NPR4 and the effect of SA on this interaction.

Methodology:

  • Vector Construction: The coding sequences of the "bait" protein (e.g., NPR3) and the "prey" protein (e.g., NPR1) are cloned into separate Y2H vectors, fusing them to the DNA-binding domain (BD) and the activation domain (AD) of a transcription factor (e.g., GAL4), respectively.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Selection and Interaction Assay: The transformed yeast cells are plated on selective media lacking specific nutrients to select for the presence of both plasmids. To test for interaction, the cells are plated on a more stringent selective medium that also requires the activation of a reporter gene (e.g., HIS3, ADE2, lacZ).

  • SA Treatment: To assess the effect of SA on the interaction, the selective media are supplemented with various concentrations of SA or a mock control.

  • Analysis: Growth of the yeast on the stringent selective medium or the expression of the reporter gene (e.g., blue color development in the presence of X-gal for the lacZ reporter) indicates a direct interaction between the bait and prey proteins.

Visualizing the Salicylic Acid Signaling Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events in SA perception and response mediated by NPR proteins.

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto SA-induced redox change NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA Interaction NPR3_NPR4 NPR3 / NPR4 NPR1_monomer_nuc->NPR3_NPR4 Interaction Proteasome 26S Proteasome NPR1_monomer_nuc->Proteasome PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes Activation Immunity Immunity PR_genes->Immunity CUL3 Cullin 3 E3 Ligase NPR3_NPR4->CUL3 Recruitment CUL3->NPR1_monomer_nuc Ubiquitination Degradation Degradation Proteasome->Degradation SA Salicylic Acid (SA) SA->NPR1_oligomer SA->NPR3_NPR4 Binding

Caption: Overview of the salicylic acid signaling pathway mediated by NPR proteins.

NPR1_Regulation_by_NPR3_NPR4 cluster_low_SA Low Salicylic Acid cluster_high_SA High Salicylic Acid SA_low Low [SA] NPR4_low NPR4 SA_low->NPR4_low Binding to NPR4 (High Affinity) SA_high High [SA] NPR3_high NPR3 SA_high->NPR3_high Binding to NPR3 (Low Affinity) NPR1_low NPR1 NPR4_low->NPR1_low High affinity interaction CUL3_low CUL3 NPR1_low->CUL3_low Recruitment Degradation_low NPR1 Degradation CUL3_low->Degradation_low NPR1_high NPR1 NPR3_high->NPR1_high Interaction CUL3_high CUL3 NPR1_high->CUL3_high Recruitment NPR1_activation NPR1 Activation & PR Gene Expression NPR1_high->NPR1_activation Degradation_high NPR1 Degradation CUL3_high->Degradation_high SA_high_node SA SA_high_node->NPR1_high Binding & Activation

Caption: Differential regulation of NPR1 stability by NPR3 and NPR4 at varying SA concentrations.

Experimental_Workflow_CoIP start Start: Co-express NPR1-GFP and NPR3-HA treatment Treat with SA or mock solution start->treatment lysis Prepare total protein extract treatment->lysis ip Immunoprecipitate with anti-GFP antibody lysis->ip wash Wash beads to remove non-specific binders ip->wash elute Elute protein complexes wash->elute analysis Western Blot Analysis elute->analysis detect_npr1 Detect NPR1-GFP (anti-GFP) analysis->detect_npr1 detect_npr3 Detect NPR3-HA (anti-HA) analysis->detect_npr3 end Conclusion: Interaction confirmed if NPR3-HA is detected detect_npr3->end

Caption: A generalized experimental workflow for Co-Immunoprecipitation (Co-IP) to detect NPR1-NPR3 interaction.

Conclusion

The discovery of NPR1 and its paralogs as salicylic acid receptors represents a paradigm shift in our understanding of plant immunity. The intricate interplay between these proteins, governed by their differential affinities for SA, allows for a finely tuned defense response. The experimental approaches detailed in this guide have been instrumental in dissecting this complex signaling network. For researchers in plant science and drug development, a thorough understanding of this receptor system is crucial for developing novel strategies to enhance plant disease resistance and for identifying potential targets for agrochemical intervention. Future research will likely focus on the structural dynamics of these receptor-ligand interactions and the broader network of proteins that modulate their activity.

References

Exploratory

An In-depth Technical Guide to NPR1-Independent Defense Signaling Pathways

Executive Summary Plant defense against pathogens is a complex network of signaling pathways. For decades, the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) has been considered the master regulator of salic...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Plant defense against pathogens is a complex network of signaling pathways. For decades, the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) has been considered the master regulator of salicylic (B10762653) acid (SA)-mediated systemic acquired resistance (SAR), the plant's broad-spectrum immune response. However, a growing body of evidence unequivocally demonstrates the existence and critical importance of NPR1-independent defense signaling pathways. These pathways are essential for a comprehensive understanding of plant immunity and offer novel targets for the development of crop protection strategies. This technical guide provides an in-depth exploration of the core components, mechanisms, and experimental validation of these alternative defense networks. We detail the roles of salicylic acid, jasmonic acid (JA), and ethylene (B1197577) (ET) in activating defense responses independently of NPR1, present key quantitative data, outline experimental protocols for their study, and provide visual diagrams of the core signaling cascades.

Introduction to NPR1-Independent Signaling

Salicylic acid is a key signaling molecule that triggers plant defense against a wide range of biotrophic and hemibiotrophic pathogens. The canonical SA signaling pathway culminates in the activation of the transcriptional coactivator NPR1. Upon SA accumulation and associated cellular redox changes, NPR1 monomers translocate to the nucleus, interact with TGA transcription factors, and induce the expression of a large suite of defense-related genes, including the classic SAR marker, PATHOGENESIS-RELATED 1 (PR-1).

However, genetic studies using Arabidopsis thaliana mutants have provided clear evidence for defense mechanisms that function in the absence of a functional NPR1 protein. Epistasis analyses involving gain-of-resistance mutants (like cpr5) and the loss-of-resistance npr1 mutant demonstrated that while resistance to some pathogens is blocked, resistance to others remains intact. For instance, in the cpr5 npr1 double mutant, resistance to Pseudomonas syringae is lost (NPR1-dependent), but resistance to the oomycete Peronospora parasitica is retained, indicating an active NPR1-independent pathway. These pathways are not merely redundant systems but are distinct, involving different sets of genes and responding to various hormonal cues, including SA, jasmonic acid, and ethylene.

Core Signaling Pathways

Salicylic Acid-Mediated, NPR1-Independent Activation

While NPR1 is crucial for the activation of "late" SA-responsive genes like PR-1 in a typical SAR response, the induction of "immediate early" genes by SA can proceed independently of NPR1. These genes are activated rapidly in response to SA, suggesting a more direct signaling cascade.

Key components in this pathway include:

  • TGA Transcription Factors: Clade I TGA factors (TGA1 and TGA4) have been shown to regulate plant defenses, acting largely through NPR1-independent pathways. A tga1 tga4 double mutant exhibits increased susceptibility to virulent pathogens, and genetic crosses with npr1-1 show an additive effect, suggesting the two pathways are at least partially distinct.

  • AtOZF1: This zinc-finger protein positively regulates NPR1-independent SA signaling. It is essential for SA sensitivity and the expression of PR1 in an npr1 mutant background.

  • Immediate Early Genes: Genes such as GST6 (Glutathione S-transferase) and EIGT (Glucosyltransferase) are effectively induced by SA in an npr1 mutant background, indicating their regulation occurs through an NPR1-independent mechanism.

NPR1_Independent_SA_Pathway cluster_legend Legend pathogen Biotrophic Pathogen (e.g., P. parasitica) sa Salicylic Acid (SA) Accumulation pathogen->sa atozf1 AtOZF1 sa->atozf1 tga1_4 TGA1 / TGA4 sa->tga1_4 defense Basal Resistance atozf1->defense immediate_genes Immediate Early Genes (e.g., GST6, EIGT) tga1_4->immediate_genes Gene Induction immediate_genes->defense key_signal Signal key_protein Protein key_gene Gene Group key_response Response

Figure 1: NPR1-independent salicylic acid signaling pathway.

Jasmonic Acid and Ethylene (JA/ET) Crosstalk

Defense against necrotrophic pathogens, which thrive on dead host tissue, is primarily mediated by the JA and ET signaling pathways. Interestingly, these pathways can contribute to resistance in an NPR1-independent manner and exhibit complex crosstalk with SA signaling.

In certain genetic backgrounds, such as the ssi1 (suppressor of SA insensitivity 1) mutant, constitutive expression of defense genes and enhanced disease resistance occurs through an NPR1-independent mechanism that requires functional JA and ET signaling pathways. In ssi1, the constitutive expression of the defensin (B1577277) gene PDF1.2 (a JA/ET marker) and the NPR1-independent expression of PR-1 require signals from both SA and the JA/ET pathways. This indicates a convergence point or a common step targeted by all three hormones.

While defects in JA (jar1) or ET (ein2) signaling can compromise resistance to necrotrophic fungi like Botrytis cinerea in the ssi1 background, they do not affect the resistance to biotrophic pathogens, highlighting the pathogen-specific nature of these pathways.

JA_ET_NPR1_Independent_Pathway cluster_ssi1 In ssi1 background necro_pathogen Necrotrophic Pathogen (e.g., B. cinerea) ja_signal Jasmonic Acid Signaling necro_pathogen->ja_signal et_signal Ethylene Signaling necro_pathogen->et_signal ssi1_mutant ssi1 Mutant Background jar1 JAR1 ja_signal->jar1 ein2 EIN2 et_signal->ein2 pdf1_2 PDF1.2 Gene Expression jar1->pdf1_2 pr1 PR-1 Gene Expression (NPR1-independent) jar1->pr1 ein2->pdf1_2 ein2->pr1 resistance Resistance to Necrotrophs pdf1_2->resistance pr1->resistance sa_signal SA Signaling sa_signal->pdf1_2 Required for PDF1.2 sa_signal->pr1

Figure 2: JA/ET signaling in the NPR1-independent defense of the ssi1 mutant.

Quantitative Data Summary

The following tables summarize key findings from studies on NPR1-independent defense, illustrating the differential requirements for various signaling components in response to pathogen challenge.

Table 1: Pathogen Resistance in Key Arabidopsis Mutants
GenotypePathogenResistance PhenotypeNPR1 DependenceReference
Wild Type (Col-0) P. syringae (virulent)Susceptible-
Wild Type (Col-0) P. parasitica Noco2Susceptible-
cpr5 P. syringaeResistantDependent
cpr5 P. parasitica Noco2ResistantIndependent
npr1 P. syringaeSusceptible-
npr1 P. parasitica Noco2Susceptible-
cpr5 npr1 P. syringaeSusceptible (blocked)Dependent
cpr5 npr1 P. parasitica Noco2Resistant (intact)Independent
ssi1 P. syringaeResistantIndependent
ssi1 ein2 B. cinereaEnhanced SusceptibilityIndependent
ssi1 jar1 B. cinereaEnhanced SusceptibilityIndependent
atozf1 P. syringae (virulent)Compromised DefenseAdditive with NPR1
tga1 tga4 P. syringae (virulent)Enhanced SusceptibilityIndependent
Table 2: Gene Expression in Response to Salicylic Acid (SA)
GeneGenotypeSA TreatmentExpression ChangeNPR1 DependenceReference
PR-1 Wild Type+Strong InductionDependent
PR-1 npr1+No InductionDependent
GST6 Wild Type+InductionIndependent
GST6 npr1+InductionIndependent
EIGT Wild Type+InductionIndependent
EIGT npr1+InductionIndependent
PDF1.2 ssi1-ConstitutiveIndependent
PDF1.2 ssi1 nahG-SuppressedSA-Dependent

Experimental Protocols

The identification and characterization of NPR1-independent pathways rely on a combination of genetic, molecular, and pathological assays.

Genetic Screens for Pathway Components

A common method to find new components is a suppressor screen. This involves mutagenizing a plant line that exhibits a specific phenotype and screening for individuals where that phenotype is reversed.

Workflow: Screen for Suppressors of cpr5 npr1 Resistance

  • Starting Plant Line: Arabidopsis thaliana double mutant cpr5 npr1. This line is resistant to P. parasitica Noco2 (an NPR1-independent trait) but susceptible to P. syringae.

  • Mutagenesis: Treat seeds of the cpr5 npr1 line with a chemical mutagen (e.g., ethyl methanesulfonate, EMS) to induce random point mutations in the genome.

  • Generation of M2 Population: Grow the mutagenized seeds (M1 generation), allow them to self-pollinate, and collect the M2 seeds. The M2 generation will segregate the new mutations.

  • Pathogen Challenge: Grow thousands of M2 plants and inoculate them with a spore suspension of P. parasitica Noco2.

  • Screening: Identify individual M2 plants that show increased susceptibility (i.e., more disease symptoms) compared to the resistant cpr5 npr1 parent line. These are putative "suppressor" mutants.

  • Genetic Analysis: Backcross the putative mutants to the cpr5 npr1 parent to confirm that the susceptible phenotype is due to a single recessive mutation.

  • Gene Identification: Use map-based cloning or whole-genome sequencing to identify the mutated gene responsible for the loss of resistance. This gene is a candidate component of the NPR1-independent defense pathway.

Genetic_Screen_Workflow start Start: cpr5 npr1 Mutant (Resistant to P. parasitica) mutagenesis EMS Mutagenesis of M1 Seeds start->mutagenesis m2_pop Grow M2 Population mutagenesis->m2_pop inoculation Inoculate with P. parasitica m2_pop->inoculation screen Screen for Susceptible Phenotypes (scv mutants) inoculation->screen confirm Backcross and Confirm Phenotype screen->confirm Putative Mutants identify Identify Mutated Gene (Map-based cloning / Whole-genome sequencing) confirm->identify result Novel Component of NPR1-independent Pathway identify->result

Figure 3: Workflow for a genetic screen to identify pathway components.

Pathogen Growth Assays

Quantifying pathogen growth is essential to determine the level of resistance or susceptibility in a plant line.

Protocol: Bacterial Growth Assay for Pseudomonas syringae

  • Inoculum Preparation: Grow P. syringae on King's B agar (B569324) plates. Scrape the bacteria into a 10 mM MgCl₂ solution. Adjust the bacterial suspension to a standard optical density (e.g., OD₆₀₀ = 0.002), which corresponds to approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Plant Inoculation: Infiltrate the bacterial suspension into the leaves of 4- to 5-week-old Arabidopsis plants using a needleless syringe. Infiltrate control plants with 10 mM MgCl₂.

  • Incubation: Keep the inoculated plants in a growth chamber under high humidity for 3-4 days.

  • Quantification: At 0 and 3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated leaves.

  • Serial Dilution and Plating: Homogenize the leaf discs in 10 mM MgCl₂. Perform serial dilutions of the homogenate and plate the dilutions onto King's B agar containing appropriate antibiotics.

  • Colony Counting: Incubate the plates for 2 days at 28°C and count the number of colonies. Calculate the CFU per unit of leaf area (e.g., CFU/cm²). A lower CFU count indicates higher resistance.

Gene Expression Analysis

Measuring the transcript levels of defense-related genes provides insight into which signaling pathways are activated.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Plant Treatment: Treat plants with an inducing agent (e.g., spray with 1 mM SA) or a pathogen. Collect leaf tissue at various time points (e.g., 0, 6, 24 hours).

  • RNA Extraction: Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction: Set up the PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target gene (e.g., PR-1, GST6, PDF1.2) and a reference gene (e.g., ACTIN2 or UBIQUITIN).

  • Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

The existence of NPR1-independent defense pathways fundamentally reshapes our understanding of plant immunity. These pathways demonstrate that plants have evolved multiple, sometimes parallel, mechanisms to defend against a diverse array of pathogens. The interplay between SA, JA, and ET signaling in these networks allows for a highly nuanced and adaptable defense response, tailored to the specific threat.

For researchers and drug development professionals, these pathways present a rich area for discovery. Identifying the unique nodes and components of NPR1-independent signaling can uncover novel targets for fungicides, bactericides, or resistance-inducing compounds. Furthermore, manipulating these pathways through genetic engineering could lead to crops with more durable and broad-spectrum disease resistance, reducing the reliance on traditional pesticides. Future research should focus on elucidating the complete architecture of these pathways, identifying the receptors and downstream signaling components, and understanding how they are integrated with the canonical NPR1-dependent system to produce a robust and balanced immune response.

Protocols & Analytical Methods

Method

Application Notes and Protocols for NPR1 Protein Expression Analysis using qPCR

For Researchers, Scientists, and Drug Development Professionals Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a key regulator of systemic acquired resistance (SAR) in plants, a long-last...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a key regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity that develops after an initial pathogen attack. NPR1 plays a crucial role in the salicylic (B10762653) acid (SA) signaling pathway, which is central to plant defense against biotrophic and hemibiotrophic pathogens.[1][2] Upon pathogen infection and subsequent SA accumulation, NPR1 translocates from the cytoplasm to the nucleus, where it interacts with TGA transcription factors to activate the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes.[2][3]

Given its central role in plant immunity, the analysis of NPR1 gene expression is critical for understanding plant-pathogen interactions, screening for disease-resistant crop varieties, and for the development of novel plant protection strategies. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for studying NPR1 regulation.

These application notes provide detailed protocols for the analysis of NPR1 gene expression in the model plant Arabidopsis thaliana using qPCR, from sample collection to data analysis and interpretation.

NPR1 Signaling Pathway

The NPR1 signaling pathway is a complex network of protein-protein interactions and transcriptional regulation. A simplified representation of the core pathway is illustrated below. In the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm.[3] Following pathogen recognition, salicylic acid (SA) levels increase, leading to a change in the cellular redox state. This change triggers the reduction of disulfide bonds in the NPR1 oligomer, releasing NPR1 monomers.[3] The NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors. This complex binds to the promoters of defense-related genes, such as PR1, activating their transcription and leading to an immune response.[2][3]

NPR1_Signaling_Pathway cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_nuc->NPR1_TGA_complex TGA TGA Transcription Factors TGA->NPR1_TGA_complex PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_genes Activation Immune_Response Immune Response PR_genes->Immune_Response Pathogen Pathogen (e.g., P. syringae) SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->NPR1_oligomer Induces Redox Change

Caption: Simplified diagram of the NPR1 signaling pathway in plant immunity.

Experimental Workflow for NPR1 Expression Analysis

The overall workflow for analyzing NPR1 gene expression using qPCR involves several key steps, from experimental design and sample collection to data analysis and interpretation. A graphical representation of this workflow is provided below.

Experimental_Workflow cluster_experiment Experimental Phase cluster_qpcr qPCR Phase cluster_analysis Data Analysis Phase Plant_Treatment 1. Plant Treatment (e.g., Pathogen/SA) Sample_Collection 2. Sample Collection (e.g., Leaf Tissue) Plant_Treatment->Sample_Collection RNA_Extraction 3. Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC 4. RNA Quality & Quantity (Nanodrop/Gel) RNA_Extraction->RNA_QC cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Data_Acquisition 8. Cq Value Acquisition qPCR_Run->Data_Acquisition Data_Analysis 9. Relative Quantification (ΔΔCt Method) Data_Acquisition->Data_Analysis Results 10. Data Visualization & Interpretation Data_Analysis->Results

Caption: Overview of the experimental workflow for NPR1 gene expression analysis.

Experimental Protocols

Total RNA Extraction from Arabidopsis thaliana Leaf Tissue using TRIzol Reagent

This protocol is adapted for the extraction of high-quality total RNA from Arabidopsis thaliana leaf tissue.

Materials:

  • Arabidopsis thaliana leaf tissue (100 mg)

  • TRIzol Reagent

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Microcentrifuge (refrigerated)

  • Pipettes and RNase-free filter tips

Procedure:

  • Sample Homogenization:

    • Immediately freeze collected leaf tissue in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

  • Lysis:

    • Add 1 mL of TRIzol Reagent to the tube containing the ground tissue.

    • Vortex vigorously for 15-30 seconds to homogenize the sample completely.

    • Incubate at room temperature for 5 minutes.

  • Phase Separation:

    • Add 200 µL of chloroform to the tube.

    • Shake the tube vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid disturbing the interphase and the lower phenol (B47542) phase.

    • Add 500 µL of isopropanol to the aqueous phase.

    • Mix gently by inverting the tube several times.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly to dislodge the pellet.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol wash.

  • RNA Solubilization:

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10-15 minutes to aid in dissolution.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

    • Store the RNA at -80°C for long-term storage.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA using a high-capacity cDNA reverse transcription kit.

Materials:

  • Total RNA (up to 2 µg)

  • High-Capacity cDNA Reverse Transcription Kit (containing 10X RT Buffer, 10X RT Random Primers, 25X dNTP Mix, MultiScribe™ Reverse Transcriptase, and RNase Inhibitor)

  • RNase-free water

  • PCR tubes or 96-well plate

  • Thermal cycler

Procedure:

  • Prepare the Reverse Transcription Master Mix:

    • On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following reagents in a microcentrifuge tube:

ReagentVolume per Reaction
10X RT Buffer2.0 µL
25X dNTP Mix (100 mM)0.8 µL
10X RT Random Primers2.0 µL
MultiScribe™ Reverse Transcriptase1.0 µL
RNase Inhibitor1.0 µL
Nuclease-free Water3.2 µL
Total Master Mix Volume 10.0 µL
  • Prepare the Reverse Transcription Reaction:

    • Add 10 µL of the master mix to each PCR tube or well of a 96-well plate.

    • Add up to 2 µg of total RNA to each tube/well. Adjust the volume with nuclease-free water to a final volume of 10 µL.

    • The final reaction volume will be 20 µL.

  • Perform Reverse Transcription:

    • Gently mix the reactions by pipetting up and down.

    • Briefly centrifuge the tubes/plate to collect the contents at the bottom.

    • Place the reactions in a thermal cycler and run the following program:

StepTemperatureTime
Annealing25°C10 minutes
Extension37°C120 minutes
Inactivation85°C5 minutes
Hold4°C
  • Store cDNA:

    • The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the setup of a qPCR reaction for the quantification of NPR1 gene expression using SYBR Green-based detection.

Materials:

  • cDNA template (diluted 1:10)

  • 2X SYBR Green qPCR Master Mix

  • Forward and Reverse Primers for NPR1 and a reference gene (10 µM each)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Validated qPCR Primers for Arabidopsis thaliana NPR1:

GenePrimer NameSequence (5' to 3')Amplicon Size (bp)
NPR1 (At1g64280)NPR1-FCGTTGAGGACCGAAGTTGTC150
NPR1-RTCTTGTTGTCGTCCTCCGAT
ACTIN2 (At3g18780) - ReferenceACT2-FGGTAACATTGTGCTCAGTGGTGG109
ACT2-RAACGACCTTAATCTTCATGCTGC
UBQ10 (At4g05320) - ReferenceUBQ10-FGGCCTTGTATAATCCCTGATGAATAAG101
UBQ10-RAAAGAGATAACAGGAACGGAAACATAGT

Procedure:

  • Prepare the qPCR Reaction Mix:

    • On ice, prepare a master mix for the desired number of reactions (including no-template controls). For a single 20 µL reaction, combine the following:

ReagentVolume per Reaction
2X SYBR Green qPCR Master Mix10.0 µL
Forward Primer (10 µM)0.5 µL
Reverse Primer (10 µM)0.5 µL
Nuclease-free Water4.0 µL
Total Master Mix Volume 15.0 µL
  • Set up the qPCR Plate:

    • Aliquot 15 µL of the qPCR master mix into each well of the qPCR plate.

    • Add 5 µL of diluted cDNA template to the appropriate wells.

    • For the no-template control (NTC), add 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate with an optical seal.

  • Run the qPCR:

    • Briefly centrifuge the plate to collect the contents at the bottom and remove any air bubbles.

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal cycling program as follows (this may need optimization depending on the instrument and master mix):

StepTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C60 seconds
Melt Curve Analysis(Refer to instrument guidelines)1

Data Presentation and Analysis

The relative quantification of NPR1 gene expression can be calculated using the delta-delta Ct (ΔΔCt) method . This method normalizes the expression of the target gene (NPR1) to an internal control (reference gene) and compares the target gene expression in a treated sample to an untreated (control) sample.

Data Analysis Steps:
  • Calculate the average Cq (quantification cycle) value for each sample and gene from the technical replicates.

  • Calculate the delta Ct (ΔCt) for each sample: ΔCt = Average Cq (Target Gene) - Average Cq (Reference Gene)

  • Calculate the delta-delta Ct (ΔΔCt) for each treated sample: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Data Presentation Table

The quantitative data should be summarized in a clear and structured table for easy comparison.

TreatmentGeneAverage CqΔCtΔΔCtFold Change (2-ΔΔCt)
ControlNPR125.33.101.0
ACTIN222.2
Pathogen-InfectedNPR123.11.0-2.14.3
ACTIN222.1
SA-TreatedNPR122.50.4-2.76.5
ACTIN222.1

Note: The values in this table are for illustrative purposes only.

By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data on NPR1 gene expression, contributing to a deeper understanding of plant immunity and facilitating the development of innovative solutions for crop protection.

References

Application

Application Notes and Protocols for Endogenous NPR1 Detection by Immunoblotting

For Researchers, Scientists, and Drug Development Professionals Introduction NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasting and b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity that is activated upon pathogen attack. Salicylic (B10762653) acid (SA) signaling is central to the activation of SAR and functions through NPR1. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Upon SA induction, cellular redox changes lead to the reduction of intermolecular disulfide bonds, resulting in the release of NPR1 monomers. These monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1). Given its central role in plant immunity, the detection and characterization of endogenous NPR1, including its oligomeric state and post-translational modifications, are crucial for research in plant pathology and the development of novel disease resistance strategies.

This document provides a detailed protocol for the detection of endogenous NPR1 in plant tissues using immunoblotting. It includes procedures for protein extraction, SDS-PAGE under both reducing and non-reducing conditions to analyze NPR1 monomers and oligomers, and immunodetection using specific antibodies.

Signaling Pathway of NPR1

The activation of NPR1 is a multi-step process involving salicylic acid (SA) perception, cellular redox changes, and post-translational modifications. In the absence of a pathogen threat, NPR1 is sequestered in the cytoplasm as an oligomer. Following pathogen recognition, SA levels rise, triggering a signaling cascade that leads to the monomerization of NPR1 and its translocation to the nucleus to activate defense gene expression.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_Oligomer NPR1 Oligomer NPR1_Monomer_cyto NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_cyto Reduction NPR1_Monomer_nucl NPR1 Monomer NPR1_Monomer_cyto->NPR1_Monomer_nucl Translocation Thioredoxins Thioredoxins Thioredoxins->NPR1_Oligomer reduces SA Salicylic Acid (SA) SA->Thioredoxins activates Pathogen Pathogen Pathogen->SA induces TGA TGA Transcription Factors NPR1_Monomer_nucl->TGA interacts with NPR1_TGA_Complex NPR1-TGA Complex TGA->NPR1_TGA_Complex Defense_Genes Defense Gene Expression (e.g., PR1) NPR1_TGA_Complex->Defense_Genes activates

Caption: NPR1 Signaling Pathway.

Experimental Workflow for Immunoblotting of Endogenous NPR1

The following diagram outlines the major steps involved in the detection of endogenous NPR1 by immunoblotting, from sample collection to data analysis.

Immunoblotting_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Plant_Material 1. Plant Material Collection (e.g., Arabidopsis leaves) SA_Treatment 2. Salicylic Acid Treatment (Optional) To induce NPR1 expression Plant_Material->SA_Treatment Protein_Extraction 3. Protein Extraction SA_Treatment->Protein_Extraction Quantification 4. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification SDS_PAGE 5. SDS-PAGE (Reducing and Non-reducing) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-NPR1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Analysis 12. Densitometry and Analysis Imaging->Analysis

Caption: Immunoblotting Workflow for NPR1 Detection.

Experimental Protocols

Plant Material and Salicylic Acid (SA) Treatment (Optional)

Endogenous levels of NPR1 can be low, and treatment with SA can induce its expression.[1]

  • Plant Growth: Grow Arabidopsis thaliana plants (or other species of interest) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • SA Treatment: For induction of NPR1 expression, spray 3-4 week old plants with a 0.5 mM to 1 mM solution of salicylic acid.[2] Collect leaf tissue 24 hours post-treatment. As a negative control, spray a parallel set of plants with water.

Protein Extraction

This protocol is optimized for the extraction of total protein from plant leaf tissue.

  • Materials:

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • Protein Extraction Buffer (see Table 1)

    • Microcentrifuge tubes, pre-chilled

  • Procedure:

    • Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 200-400 µL of ice-cold Protein Extraction Buffer to the powdered tissue.

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Western Blotting

To observe both the monomeric and oligomeric forms of NPR1, it is essential to run both reducing and non-reducing gels.[3][4]

  • Sample Preparation:

    • Reducing Conditions: To an aliquot of protein extract, add 4X SDS-PAGE sample buffer containing a reducing agent (e.g., 200 mM DTT or β-mercaptoethanol) to a final concentration of 1X.[1] Boil the samples at 95-100°C for 5-10 minutes.

    • Non-reducing Conditions: To a separate aliquot of protein extract, add 4X SDS-PAGE sample buffer without a reducing agent. Do not boil the samples; instead, incubate at room temperature for 10 minutes.

  • Electrophoresis:

    • Load 20-50 µg of total protein per lane on a 4-12% Bis-Tris or Tris-Glycine polyacrylamide gel.[1]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

    • After transfer, confirm successful transfer by staining the membrane with Ponceau S.

Immunodetection of NPR1
  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-NPR1 antibody in the blocking buffer at the recommended dilution (see Table 2).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation: Quantitative Parameters

Table 1: Buffer Compositions

Buffer/ReagentComponentConcentration
Protein Extraction Buffer Tris-HCl, pH 7.550 mM
NaCl150 mM
EDTA0.5 mM
Triton X-1000.1% (v/v)
Nonidet P-400.2% (v/v)
Protease Inhibitor Cocktail1X
MG115 (optional proteasome inhibitor)50 µM
4X SDS-PAGE Sample Buffer (Reducing) Tris-HCl, pH 6.8250 mM
SDS8% (w/v)
Glycerol40% (v/v)
Bromophenol Blue0.04% (w/v)
DTT200 mM
4X SDS-PAGE Sample Buffer (Non-reducing) Tris-HCl, pH 6.8250 mM
SDS8% (w/v)
Glycerol40% (v/v)
Bromophenol Blue0.04% (w/v)
TBST (1X) Tris-HCl, pH 7.620 mM
NaCl150 mM
Tween-200.1% (v/v)

Table 2: Commercially Available Primary Antibodies for NPR1 Detection

Antibody Name/Catalog NumberHost SpeciesRecommended Dilution (WB)Supplier
NPR1 Polyclonal Antibody (PA5-29049)RabbitVaries by applicationThermo Fisher Scientific[5]
Anti-NPR1 Antibody (A309834)Rabbit1:1,000Antibodies.com[6]
Anti-NPR1 (AS12 2566)Rabbit1:1,000Agrisera[1]
NPR1 (M2) Antibody (R3506-3)Rabbit1:500 - 1:2,000Abiocode[2]

Note: The optimal antibody dilution and incubation times may need to be empirically determined for your specific experimental conditions.

Expected Results and Interpretation

  • Reducing SDS-PAGE: Under reducing conditions, disulfide bonds are broken, and NPR1 should be detected as a monomer at its expected molecular weight of approximately 66 kDa.[1]

  • Non-reducing SDS-PAGE: In the absence of reducing agents, intermolecular disulfide bonds holding the NPR1 oligomer together are preserved.[3] Therefore, in addition to the monomeric band, higher molecular weight bands corresponding to NPR1 oligomers may be observed. The intensity of the oligomeric bands is expected to decrease, while the monomeric band should increase following SA treatment.[3]

By following this detailed protocol, researchers can reliably detect endogenous NPR1 and investigate its role in plant immunity and response to various stimuli. This will aid in the functional characterization of NPR1 and the development of novel strategies for enhancing disease resistance in crops.

References

Method

Generating Stable NPR1-GFP Fusion Lines in Arabidopsis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The study of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is pivotal to understanding plant immunity.[1][2][3] NPR1 is a key reg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is pivotal to understanding plant immunity.[1][2][3] NPR1 is a key regulator of the salicylic (B10762653) acid (SA)-mediated signaling pathway, which orchestrates systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][3][4] Generating stable transgenic Arabidopsis thaliana lines expressing an NPR1-Green Fluorescent Protein (GFP) fusion protein is a powerful tool to investigate NPR1's subcellular localization, expression dynamics, and interactions with other proteins in vivo. These application notes provide detailed protocols for the generation and analysis of stable NPR1-GFP Arabidopsis lines, a summary of expected quantitative data, and visual diagrams of the associated signaling pathway and experimental workflow.

Introduction

NPR1 is a master regulator of SA-mediated defense responses in plants.[2] In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm.[4] Upon pathogen-induced accumulation of SA, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.[4][5] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes.[3][4]

The use of an NPR1-GFP fusion protein allows for the direct visualization of these dynamic processes. Stable transgenic lines are essential for reproducible and quantitative studies of NPR1 function. This document outlines the procedures for creating and validating these valuable research tools.

Signaling Pathway and Experimental Workflow

NPR1 Signaling Pathway

The NPR1 signaling pathway is central to the activation of plant defense mechanisms. The following diagram illustrates the key steps in this pathway, from salicylic acid perception to the activation of defense gene expression.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) NPR1_oligo NPR1 Oligomer SA->NPR1_oligo triggers redox change NPR1_mono NPR1 Monomer NPR1_oligo->NPR1_mono monomerization NPR1_mono_nuc NPR1 Monomer NPR1_mono->NPR1_mono_nuc translocation TGA TGA Transcription Factors NPR1_mono_nuc->TGA interacts with NPR1_TGA NPR1-TGA Complex TGA->NPR1_TGA PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA->PR_genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: The NPR1 signaling pathway in Arabidopsis.

Experimental Workflow

The generation of stable NPR1-GFP Arabidopsis lines involves a series of steps from vector construction to the analysis of transgenic plants. The workflow diagram below provides a high-level overview of this process.

Experimental_Workflow A Vector Construction (pNPR1::NPR1-GFP or 35S::NPR1-GFP) B Agrobacterium Transformation A->B C Arabidopsis Transformation (Floral Dip Method) B->C D Selection of T1 Transgenic Plants C->D E Screening for Single Insertion T2 Lines D->E F Generation of Homozygous T3 Lines E->F G Molecular and Phenotypic Analysis F->G

Caption: Workflow for generating stable NPR1-GFP Arabidopsis lines.

Experimental Protocols

Vector Construction

The expression of the NPR1-GFP fusion protein can be driven by either the native NPR1 promoter (pNPR1) for endogenous expression levels or a constitutive promoter like the Cauliflower Mosaic Virus 35S promoter (35S) for overexpression studies.[6][7][8]

Materials:

  • Arabidopsis thaliana (Col-0) genomic DNA and/or cDNA

  • pBI121 or other suitable binary vector

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells

  • Agrobacterium tumefaciens (strain GV3101)

Protocol:

  • Amplification of NPR1 promoter and coding sequence:

    • For pNPR1::NPR1-GFP, amplify the NPR1 promoter and the full-length NPR1 coding sequence from Arabidopsis genomic DNA.

    • For 35S::NPR1-GFP, amplify the NPR1 coding sequence from Arabidopsis cDNA.

  • Cloning into an entry vector (optional): Ligate the amplified fragments into an entry vector for sequence verification.

  • Fusion with GFP: Clone the NPR1 promoter and coding sequence upstream of the GFP coding sequence in a binary vector. Ensure the NPR1 coding sequence is in-frame with the GFP sequence. The 35S promoter is often already present in many binary vectors.

  • Transformation of E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.

  • Plasmid purification and verification: Purify the plasmid DNA from E. coli and verify the construct by restriction digestion and sequencing.

  • Transformation of Agrobacterium tumefaciens: Transform the verified binary vector into Agrobacterium tumefaciens strain GV3101.

Arabidopsis Transformation

The floral dip method is a simple and efficient way to transform Arabidopsis.[9][10]

Materials:

  • Healthy, flowering Arabidopsis thaliana (npr1-1 or npr1-2 mutant background is often used for complementation assays)[2][7]

  • Agrobacterium tumefaciens GV3101 carrying the NPR1-GFP construct

  • 5% sucrose (B13894) solution

  • Silwet L-77 surfactant

Protocol:

  • Grow Arabidopsis plants: Cultivate Arabidopsis plants until they have numerous young floral buds.

  • Prepare Agrobacterium culture: Inoculate a liquid culture of Agrobacterium containing the NPR1-GFP construct and grow to an OD600 of approximately 0.8.

  • Prepare infiltration medium: Pellet the Agrobacterium cells by centrifugation and resuspend in a 5% sucrose solution to an OD600 of 0.8. Add Silwet L-77 to a final concentration of 0.02-0.05%.

  • Floral dip: Invert the Arabidopsis plants and dip the flowers into the Agrobacterium suspension for 3-5 seconds with gentle agitation.

  • Maintain humidity: Place the dipped plants in a covered tray for 16-24 hours to maintain high humidity.

  • Plant care and seed collection: Return the plants to normal growing conditions and allow them to set seed. Harvest the T1 seeds upon maturity.

Selection and Screening of Transgenic Lines

Materials:

  • T1 seeds

  • Selection plates (e.g., MS medium with appropriate antibiotic or herbicide)

  • Confocal microscope

  • DNA extraction reagents and PCR materials

Protocol:

  • T1 Selection: Sterilize and plate the T1 seeds on selection medium. Transplant resistant seedlings to soil.

  • T2 Segregation Analysis: Collect T2 seeds from individual T1 plants. Plate T2 seeds on selection medium to identify lines with a 3:1 segregation ratio, indicative of a single T-DNA insertion.

  • Generation of Homozygous T3 Lines: Collect T3 seeds from T2 plants that show 100% resistance on selection plates. These lines are homozygous for the transgene.

  • Expression Analysis:

    • Confocal Microscopy: Observe GFP fluorescence in the roots and leaves of T3 seedlings. In untreated plants, NPR1-GFP is expected to be primarily cytoplasmic.[7] Upon treatment with SA, nuclear accumulation of NPR1-GFP should be observed.[2][7]

    • Western Blot: Extract total protein from T3 seedlings and perform a western blot using an anti-GFP antibody to confirm the expression and size of the NPR1-GFP fusion protein.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from stable NPR1-GFP lines.

Table 1: Subcellular Localization of NPR1-GFP in Response to Salicylic Acid Treatment

TreatmentCytoplasmic Fluorescence (%)Nuclear Fluorescence (%)
Mock85 ± 515 ± 5
0.5 mM SA (4h)30 ± 770 ± 7

Data are presented as mean ± standard deviation and represent a typical expected outcome based on published literature. Actual values may vary between transgenic lines and experimental conditions.

Table 2: NPR1-GFP Protein Levels in Response to Salicylic Acid Treatment

TreatmentRelative NPR1-GFP Protein Level (Fold Change)
Mock1.0
0.5 mM SA (8h)2.5 ± 0.5

Protein levels are quantified from western blots and normalized to a loading control. Data are presented as mean ± standard deviation relative to the mock-treated control.

Analysis of Stable Lines: Detailed Protocols

Confocal Microscopy for NPR1-GFP Localization

Materials:

  • Homozygous T3 NPR1-GFP Arabidopsis seedlings

  • Salicylic acid (SA) solution (0.5 mM)

  • Confocal laser scanning microscope

Protocol:

  • Sample preparation: Grow seedlings on MS plates for 7-10 days. For SA treatment, transfer seedlings to liquid MS medium containing 0.5 mM SA for the desired time (e.g., 4 hours).

  • Microscopy: Mount a seedling on a microscope slide in a drop of water.

  • Imaging:

    • Use a 488 nm laser for GFP excitation and detect emission between 500-550 nm.

    • Capture Z-stack images of root or leaf cells.

  • Image Analysis: Quantify the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ).

Western Blot for NPR1-GFP Expression

Materials:

  • Homozygous T3 NPR1-GFP Arabidopsis seedlings

  • Protein extraction buffer

  • Anti-GFP primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein extraction: Harvest and grind seedling tissue in liquid nitrogen. Add protein extraction buffer and centrifuge to collect the supernatant.

  • Protein quantification: Determine the protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and transfer: Separate 20-40 µg of total protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary anti-GFP antibody.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensity using densitometry software.

Troubleshooting

Problem: Low or no GFP fluorescence. Possible Causes & Solutions:

  • Gene silencing: Use lines with a single T-DNA insertion.

  • Low protein expression: Confirm expression with a more sensitive method like western blotting.

  • Incorrect imaging settings: Optimize microscope settings for GFP detection.

Problem: High background fluorescence. Possible Causes & Solutions:

  • Autofluorescence: Image non-transgenic wild-type plants to determine the level of autofluorescence.

  • Incorrect emission filter: Use a narrow-band emission filter for GFP.

Problem: Aberrant phenotypes in transgenic lines. Possible Causes & Solutions:

  • Insertional mutagenesis: The T-DNA may have inserted into and disrupted a native gene. Analyze multiple independent transgenic lines.

  • Overexpression artifacts: If using a 35S promoter, effects may be due to non-physiological protein levels. Compare with lines driven by the native NPR1 promoter.

By following these detailed protocols and application notes, researchers can successfully generate and characterize stable NPR1-GFP fusion lines in Arabidopsis, providing a robust system for dissecting the intricacies of plant immune signaling.

References

Application

Application Notes and Protocols for Yeast Two-Hybrid Screening of NPR1-Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for identifying and characterizing proteins that interact with the key plant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying and characterizing proteins that interact with the key plant immune regulator, NPR1 (Nonexpressor of PR Genes 1), using the Yeast Two-Hybrid (Y2H) system. Understanding the NPR1 interactome is crucial for elucidating the molecular mechanisms of plant defense and for the development of novel strategies to enhance crop resilience.

Introduction to NPR1 and Yeast Two-Hybrid Screening

NPR1 is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response.[1] Upon pathogen challenge, salicylic (B10762653) acid (SA) accumulation triggers the translocation of NPR1 from the cytoplasm to the nucleus.[1] In the nucleus, NPR1 interacts with various transcription factors to induce the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[1][2] Given its central role, identifying the proteins that physically interact with NPR1 is key to understanding the intricacies of plant immunity.

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to discover protein-protein interactions.[3] The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait," in this case, NPR1) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.

Summary of NPR1-TGA Interaction Data

A key class of NPR1-interacting proteins identified through Y2H screening is the TGA family of basic leucine-zipper (bZIP) transcription factors.[4][5][6] These interactions are fundamental for the SA-mediated activation of defense gene expression. The strength of interaction between NPR1 and different TGA family members varies, suggesting a complex regulatory mechanism. The following table summarizes semi-quantitative data from a yeast two-hybrid β-galactosidase assay, indicating the relative interaction strengths.

Prey ProteinInteraction Strength with NPR1 (β-galactosidase activity units)Interpretation
TGA216.5 ± 2.1Strong Interaction
TGA312.3 ± 1.5Strong Interaction
TGA54.5 ± 0.8Weaker Interaction
TGA63.8 ± 0.6Weaker Interaction
TGA1< 0.1No Detectable Interaction
TGA4< 0.1No Detectable Interaction
p53 (Positive Control)85.2 ± 9.7Strong Interaction
Empty Vector (Negative Control)< 0.1No Interaction
Data adapted from Zhou et al., 2000. β-galactosidase activity is a quantitative measure of reporter gene activation, where higher values indicate stronger protein-protein interaction.[4]

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen to identify NPR1-interacting proteins.

Vector Construction for Bait and Prey
  • Bait Vector Construction (pGBKT7-NPR1):

    • The full-length coding sequence of Arabidopsis thaliana NPR1 is amplified by PCR using primers that add appropriate restriction sites (e.g., EcoRI and BamHI).

    • The PCR product and the bait vector (e.g., pGBKT7, which contains the GAL4 DNA-binding domain) are digested with the corresponding restriction enzymes.

    • The digested NPR1 fragment is ligated into the linearized pGBKT7 vector.

    • The ligation product is transformed into E. coli for plasmid amplification and sequencing to confirm the in-frame fusion with the GAL4 BD.

  • Prey Library Construction (pGADT7-cDNA):

    • A high-quality cDNA library is essential for a successful screen. The library should be constructed from plant tissue relevant to the biological question (e.g., Arabidopsis leaves treated with salicylic acid or a pathogen to enrich for defense-related transcripts).

    • Total RNA is extracted from the selected plant tissue, and mRNA is purified.

    • First-strand cDNA is synthesized using reverse transcriptase with an oligo(dT) primer.

    • Second-strand synthesis is performed, and the resulting double-stranded cDNA is ligated into a prey vector (e.g., pGADT7, containing the GAL4 activation domain). This creates a library of prey plasmids where each clone carries a different cDNA fused to the GAL4 AD.

    • The library is then transformed into E. coli for amplification.

Yeast Transformation and Screening
  • Bait Plasmid Transformation and Autoactivation Test:

    • The pGBKT7-NPR1 bait plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Transformants are plated on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for yeast containing the bait plasmid.

    • To test for autoactivation (i.e., the bait protein activating reporter genes on its own), the transformed yeast is plated on selective media (SD/-Trp/-His and SD/-Trp/-Ade). Growth on these media in the absence of a prey protein indicates autoactivation. If the bait autoactivates, a different bait construct (e.g., a truncated version of NPR1) or a different yeast strain with more stringent reporter genes may be necessary.

  • Library Transformation (Screening):

    • The cDNA prey library is transformed into the yeast strain already containing the pGBKT7-NPR1 bait plasmid. This is a large-scale transformation to ensure high coverage of the library.

    • The transformed yeast cells are plated on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring. The absence of leucine (B10760876) selects for the prey plasmid, while the absence of histidine and adenine (B156593) selects for the activation of the corresponding reporter genes.

    • Positive colonies that grow on the selective medium are picked and re-streaked on fresh selective plates to confirm the phenotype.

Identification and Validation of Interactors
  • Plasmid Rescue and Sequencing:

    • Plasmids are isolated from the positive yeast colonies.

    • The prey plasmids are transformed into E. coli to separate them from the bait plasmid and for amplification.

    • The cDNA inserts in the prey plasmids are sequenced to identify the putative NPR1-interacting proteins.

  • Validation of Interactions:

    • One-on-one Yeast Two-Hybrid: The identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction. A negative control (e.g., co-transformation with an empty prey vector) should be included.

    • Quantitative β-galactosidase Assay: This assay provides a quantitative measure of the interaction strength. Yeast transformants are grown in liquid culture, lysed, and the activity of the β-galactosidase reporter enzyme is measured using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).[4]

    • In Vitro and In Planta Confirmation: To further validate the interactions, other methods such as in vitro pull-down assays, co-immunoprecipitation (Co-IP), or bimolecular fluorescence complementation (BiFC) in plant cells should be employed.

Visualizations

NPR1 Signaling Pathway

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto SA-induced redox change NPR1_monomer_nuc NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_nuc->NPR1_TGA_complex Interaction TGA TGA Transcription Factors TGA->NPR1_TGA_complex PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_genes Transcriptional Activation Defense_response Defense Response PR_genes->Defense_response Pathogen Pathogen SA Salicylic Acid (SA) Pathogen->SA SA->NPR1_oligomer

Caption: Simplified NPR1 signaling pathway in response to pathogen attack.

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_prep 1. Vector Preparation cluster_screen 2. Y2H Screening cluster_validation 3. Validation & Identification Bait_prep Construct Bait: pGBKT7-NPR1 Yeast_transform_bait Transform Yeast with Bait Bait_prep->Yeast_transform_bait Prey_prep Construct Prey Library: pGADT7-cDNA Library_transform Transform with Prey Library Prey_prep->Library_transform Autoactivation_test Autoactivation Test (SD/-Trp/-His) Yeast_transform_bait->Autoactivation_test Autoactivation_test->Library_transform If negative Selection Plate on Selective Media (SD/-Trp/-Leu/-His/-Ade) Library_transform->Selection Isolate_positives Isolate Positive Colonies Selection->Isolate_positives Plasmid_rescue Prey Plasmid Rescue & Sequencing Isolate_positives->Plasmid_rescue ID_interactors Identify Interacting Proteins Plasmid_rescue->ID_interactors One_on_one One-on-One Y2H Confirmation ID_interactors->One_on_one Quant_assay Quantitative β-gal Assay One_on_one->Quant_assay

Caption: Workflow for Yeast Two-Hybrid screening of NPR1 interactors.

References

Method

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of NPR1 Targets

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to understanding and performing chromatin immunoprecipitation (ChIP) assays to identify the genomic ta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing chromatin immunoprecipitation (ChIP) assays to identify the genomic targets of the key plant immune regulator, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1). This document includes an overview of the NPR1 signaling pathway, detailed experimental protocols, and representative quantitative data.

Introduction to NPR1 and its Role in Plant Immunity

Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) is a master regulator of salicylic (B10762653) acid (SA)-mediated systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum defense response against a wide range of pathogens. Upon pathogen challenge, SA accumulation triggers a change in the cellular redox state, leading to the monomerization of NPR1 oligomers in the cytoplasm and their subsequent translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, including the Pathogenesis-Related (PR) genes. Identifying the direct target genes of NPR1 is crucial for a complete understanding of the plant immune response and for the development of novel strategies to enhance crop resilience.

NPR1 Signaling Pathway

The NPR1 signaling pathway is a critical component of the plant's defense mechanism. The following diagram illustrates the key events in this pathway, from pathogen recognition to the activation of defense gene expression.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (inactive) NPR1_monomer_c NPR1 Monomer NPR1_monomer_n NPR1 Monomer NPR1_monomer_c->NPR1_monomer_n Nuclear Translocation SA Salicylic Acid (SA) Redox Redox Change (Thioredoxins) SA->Redox Pathogen Pathogen Attack Pathogen->SA Redox->NPR1_oligomer monomerization TGA TGA Transcription Factors NPR1_monomer_n->TGA interaction DNA Promoter Region TGA->DNA binding Defense_Genes Defense Gene Expression (e.g., PR genes) DNA->Defense_Genes activation

NPR1 Signaling Pathway Diagram

Quantitative Data of NPR1 Target Genes

The following table summarizes a selection of NPR1 target genes identified by ChIP-seq in Arabidopsis thaliana treated with the SA analog INA. The data presented includes gene identifiers, gene names, and the log2 fold change of NPR1 enrichment upon INA treatment. This data is adapted from the supplementary materials of Park et al., 2024.[1]

Gene ID (AGI)Gene NameLog2 Fold Change (INA vs. Mock)
AT2G14610PR12.85
AT1G75040WRKY181.98
AT4G31500WRKY701.76
AT1G64280TGA31.54
AT5G65210TGA51.48
AT1G22070ANAC0191.32
AT3G54990NAC0621.21
AT1G01720WRKY381.15
AT2G38470WRKY531.09
AT5G13080WRKY541.03

Experimental Workflow for NPR1 ChIP Assay

The diagram below outlines the major steps involved in a typical ChIP experiment to identify NPR1 target genes.

ChIP_Workflow start Plant Tissue Collection (e.g., Arabidopsis seedlings) crosslinking 1. Cross-linking (Formaldehyde) start->crosslinking quenching 2. Quenching (Glycine) crosslinking->quenching lysis 3. Cell Lysis & Chromatin Extraction quenching->lysis sonication 4. Chromatin Fragmentation (Sonication) lysis->sonication immunoprecipitation 5. Immunoprecipitation (Anti-NPR1 Antibody) sonication->immunoprecipitation washing 6. Washing (Remove non-specific binding) immunoprecipitation->washing elution 7. Elution of Chromatin washing->elution reverse_crosslinking 8. Reverse Cross-linking (High heat & Proteinase K) elution->reverse_crosslinking dna_purification 9. DNA Purification reverse_crosslinking->dna_purification analysis 10. Downstream Analysis dna_purification->analysis qpcr ChIP-qPCR (Validation of specific targets) analysis->qpcr sequencing ChIP-seq (Genome-wide profiling) analysis->sequencing end Data Interpretation qpcr->end sequencing->end

Chromatin Immunoprecipitation (ChIP) Workflow

Detailed Experimental Protocol for NPR1 ChIP in Arabidopsis thaliana

This protocol is adapted from established methods for ChIP in plant tissues.

Materials and Reagents
  • Plant Material: 2-3 grams of 2-week-old Arabidopsis thaliana seedlings.

  • Cross-linking Buffer: 1% (v/v) Formaldehyde in 1x PBS.

  • Quenching Solution: 2 M Glycine.

  • Nuclei Isolation Buffer: 10 mM HEPES (pH 7.6), 1 M sucrose, 5 mM KCl, 5 mM MgCl2, 5 mM EDTA, 14 mM β-mercaptoethanol, 0.6% Triton X-100, 1x Protease Inhibitor Cocktail.

  • Lysis Buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1% SDS, 0.5% Triton X-100, 1x Protease Inhibitor Cocktail.

  • Dilution Buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x Protease Inhibitor Cocktail.

  • Wash Buffer 1 (Low Salt): 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Wash Buffer 2 (High Salt): 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.

  • Wash Buffer 3 (LiCl): 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholic acid.

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

  • Elution Buffer: 1% SDS, 0.1 M NaHCO3.

  • Proteinase K: 20 mg/mL solution.

  • Anti-NPR1 Antibody: A validated antibody specific for NPR1.

  • Protein A/G Magnetic Beads.

  • RNase A: 10 mg/mL solution.

Procedure
  • Cross-linking:

    • Harvest seedlings and place them in a flask with cross-linking buffer.

    • Apply a vacuum for 10-15 minutes to infiltrate the tissue with formaldehyde.

    • Release the vacuum and continue incubation at room temperature for another 10 minutes.

  • Quenching:

    • Add 2 M Glycine to a final concentration of 125 mM to quench the cross-linking reaction.

    • Apply a vacuum for 5 minutes.

    • Rinse the tissue twice with cold 1x PBS.

  • Chromatin Extraction and Fragmentation:

    • Grind the cross-linked tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in Nuclei Isolation Buffer and filter through Miracloth.

    • Centrifuge to pellet the nuclei and resuspend in Lysis Buffer.

    • Sonicate the chromatin on ice to shear the DNA to an average size of 200-800 bp.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with Dilution Buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with the anti-NPR1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Each wash should be performed for 5-10 minutes at 4°C.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads by incubating with Elution Buffer at 65°C for 15 minutes.

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).

    • Add RNase A and incubate at 37°C for 30 minutes.

    • Add Proteinase K and incubate at 45°C for 1-2 hours.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Elute the DNA in a small volume of TE buffer or water.

  • Downstream Analysis:

    • ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers specific to the promoter regions of putative target genes. Calculate the fold enrichment relative to a negative control region and an input control.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting reads are then mapped to the reference genome to identify genome-wide binding sites of NPR1.

Troubleshooting Common ChIP Issues

IssuePossible CauseSuggested Solution
High Background Insufficient washing, non-specific antibody binding, too much starting material.Increase the number and duration of washes, use a pre-clearing step, optimize the amount of chromatin and antibody.
Low Signal/Yield Inefficient cross-linking, over-sonication, poor antibody affinity, insufficient starting material.Optimize cross-linking time, reduce sonication intensity, use a ChIP-validated antibody, increase the amount of starting tissue.
Poor Reproducibility Variation in sonication, inconsistent washing, variability in starting material.Standardize sonication conditions, ensure consistent and thorough washing, use a consistent amount and quality of starting tissue.

These application notes provide a solid foundation for researchers interested in investigating the genomic targets of NPR1. By following the detailed protocols and considering the potential challenges, scientists can successfully employ ChIP assays to gain deeper insights into the molecular mechanisms of plant immunity.

References

Application

Application Notes and Protocols for Recombinant NPR1 Protein Purification

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the expression and purification of recombinant Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the expression and purification of recombinant Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein, a key regulator of systemic acquired resistance (SAR) in plants. The methodologies outlined below are applicable for expression in Escherichia coli and insect cells, providing a framework for producing high-purity NPR1 for structural, functional, and drug discovery studies.

Introduction to NPR1 and its Signaling Pathway

NPR1 is a central component of the salicylic (B10762653) acid (SA)-mediated signaling pathway, which is crucial for plant immunity.[1][2][3] In the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm, stabilized by intermolecular disulfide bonds.[1] Upon pathogen attack, SA accumulation triggers a change in the cellular redox state, leading to the reduction of these disulfide bonds by thioredoxins (Trx).[1] This results in the release of NPR1 monomers, which then translocate to the nucleus.[1][4] In the nucleus, NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes.[1][2][3]

Below is a diagram illustrating the NPR1 signaling pathway.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nuc NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation Trx Thioredoxin (Trx) Trx->NPR1_oligomer reduces TGA TGA Transcription Factors NPR1_monomer_nuc->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->Trx activates

Caption: The NPR1 signaling pathway in plant immunity.

Experimental Protocols

The following sections detail the protocols for expressing and purifying recombinant NPR1. A general workflow diagram is provided below.

Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis arrow arrow Cloning Cloning of NPR1 into Expression Vector Transformation Transformation into Host Cells Cloning->Transformation Culture Cell Culture and Protein Expression Induction Transformation->Culture Harvest Cell Harvest and Lysis Culture->Harvest Affinity Affinity Chromatography Harvest->Affinity SEC Size-Exclusion Chromatography Affinity->SEC SDS_PAGE SDS-PAGE and Western Blot SEC->SDS_PAGE QC Purity and Yield Assessment SDS_PAGE->QC

Caption: General workflow for recombinant NPR1 protein purification.

Protocol 1: Expression and Purification of His-tagged NPR1 in E. coli

This protocol is adapted for the expression of full-length Arabidopsis thaliana NPR1 with an N-terminal His-tag.

1. Cloning and Transformation:

  • The full-length NPR1 cDNA is cloned into a suitable E. coli expression vector (e.g., pET series or pTrcHis) containing a polyhistidine (His6) tag.

  • The resulting construct is transformed into a competent E. coli expression strain, such as BL21(DE3).

2. Expression:

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. To enhance protein solubility, 0.1 mM ZnSO₄ and 0.2 mM SA can also be added.[5]

  • The culture is then incubated overnight at 18°C with shaking.[5]

3. Cell Lysis:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in Lysis Buffer.

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Purification:

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA or Talon cobalt affinity resin column pre-equilibrated with Lysis Buffer.

    • The column is washed with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • The His-tagged NPR1 protein is eluted with Elution Buffer containing imidazole (B134444).

  • Size-Exclusion Chromatography (SEC): For higher purity, the eluted fractions containing NPR1 are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC Buffer.[5]

    • Fractions are collected and analyzed by SDS-PAGE to identify those containing pure NPR1.

Buffer Compositions:

Buffer Type Composition
Lysis Buffer 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, Protease Inhibitor Cocktail
Wash Buffer 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT
Elution Buffer 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Protocol 2: Expression and Purification of GST-tagged NPR1 in Insect Cells

This protocol is suitable for producing NPR1 in a eukaryotic system, which may be beneficial for proper folding and post-translational modifications.

1. Generation of Recombinant Baculovirus:

  • Full-length Arabidopsis thaliana NPR1 is cloned into a baculovirus transfer vector (e.g., pFASTBac1) as a fusion protein with an N-terminal Glutathione S-transferase (GST) tag and a C-terminal Strep-tag. A protease cleavage site (e.g., PreScission Protease) should be included between the tags and NPR1.[5]

  • Recombinant bacmid DNA is generated in E. coli DH10Bac cells and then transfected into Sf9 insect cells to produce P1 viral stock.

  • The P1 stock is used to infect a larger culture of Sf9 cells to generate a high-titer P2 viral stock.

2. Expression:

  • Trichoplusia ni (High Five) cells are grown in suspension culture in an appropriate insect cell culture medium (e.g., ESF 921) at 27°C.[5]

  • The cells are infected with the high-titer P2 baculovirus stock.

  • The culture is incubated for 48-72 hours at 27°C.[5]

3. Cell Lysis:

  • Cells are harvested by centrifugation at 200 x g for 5 minutes.[5]

  • The cell pellet is resuspended in Insect Cell Lysis Buffer and lysed by sonication.[5]

  • The lysate is clarified by centrifugation at 15,000 rpm for 15 minutes at 4°C.[5]

4. Purification:

  • Affinity Chromatography (Strep-Tactin): The clarified supernatant is loaded onto a Strep-Tactin Superflow Plus resin column.[5]

    • The column is washed, and the fusion protein is eluted according to the manufacturer's protocol.

  • Tag Cleavage: The GST tag is removed by incubation with PreScission Protease.[5]

  • Second Affinity Step (Talon Resin): To remove the cleaved GST tag and any uncleaved protein, the sample is passed through a Talon cobalt resin column. The tagless NPR1 protein is collected in the flow-through.[5]

  • Size-Exclusion Chromatography (SEC): The flow-through is concentrated and further purified by SEC using a Superose 6 increase 10/300 GL column pre-equilibrated with SEC Buffer.[5]

    • Peak fractions are analyzed by SDS-PAGE for purity.

Buffer Compositions:

Buffer Type Composition
Insect Cell Lysis Buffer 25 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors (e.g., 15 µM leupeptin, 1 µM pepstatin A, 2 µM E-64, 0.1 µM aprotinin, 1 mM PMSF), DNase I[5]

| SEC Buffer | 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT[5] |

Data Presentation

The expected yield and purity of recombinant NPR1 can vary depending on the expression system and purification strategy.

Expression SystemTypical YieldPurityNotes
E. coli 1-5 mg/L of culture>90% after SECYield can be highly variable and optimization of expression conditions is critical.
Insect Cells 0.5-2 mg/L of culture>95% after SECGenerally provides better-folded and more soluble protein.[5]

Quality Control and Characterization

  • Purity Assessment: The purity of the final NPR1 protein should be assessed by SDS-PAGE and Coomassie blue staining. A single band at the expected molecular weight (~66 kDa for full-length Arabidopsis NPR1) indicates high purity.

  • Identity Confirmation: The identity of the purified protein can be confirmed by Western blot analysis using an anti-NPR1 or anti-tag antibody, or by mass spectrometry.

  • Functional Assays: The biological activity of the purified NPR1 can be assessed through in vitro binding assays with known interaction partners, such as TGA transcription factors.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Suboptimal expression conditions.Optimize induction temperature, time, and inducer concentration. For E. coli, consider using a different expression strain or adding chaperones.
Protein degradation.Add a fresh protease inhibitor cocktail to the lysis buffer and keep samples on ice or at 4°C throughout the purification process.
Insoluble Protein Formation of inclusion bodies in E. coli.Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. Use a solubility-enhancing tag like GST or MBP. Consider expression in insect cells.
Protein Elutes in Wash Steps Incorrect buffer composition.Ensure the imidazole concentration in the wash buffer is not too high. Check the pH of all buffers.
Contaminating Proteins Non-specific binding to the resin.Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the wash buffer. Increase the number of wash steps.
Inefficient protease cleavage.Optimize the protease-to-protein ratio and incubation time/temperature for tag removal.

References

Method

Application Note: In Vitro Pull-Down Assay for Confirming NPR1 Protein Interactions

Audience: Researchers, scientists, and drug development professionals. Introduction The NONEXPRESSER OF PR GENES 1 (NPR1) protein is a master regulator in the salicylic (B10762653) acid (SA)-mediated signaling pathway, c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NONEXPRESSER OF PR GENES 1 (NPR1) protein is a master regulator in the salicylic (B10762653) acid (SA)-mediated signaling pathway, crucial for systemic acquired resistance (SAR) in plants.[1][2][3] Upon pathogen challenge, SA accumulation triggers a change in the cellular redox state, leading to the monomerization of the NPR1 oligomer and its translocation into the nucleus.[4][5][6] In the nucleus, NPR1 interacts with various transcription factors, such as members of the TGA family, to activate the expression of defense-related genes, including Pathogenesis-Related (PR) genes.[4][7][8]

Understanding the intricate network of NPR1 protein-protein interactions is fundamental to elucidating the mechanisms of plant immunity. The in vitro pull-down assay is a powerful and widely used technique to identify and confirm direct physical interactions between a "bait" protein (e.g., a tagged NPR1) and a "prey" protein.[9][10] This method involves immobilizing the bait protein on an affinity resin and then incubating it with a cell lysate or a purified protein solution containing the potential prey.[11][12] Interacting proteins are "pulled down" with the bait, washed to remove non-specific binders, and then eluted for analysis, typically by SDS-PAGE and Western blotting.[9][13]

This application note provides a detailed protocol for performing GST-tagged and His-tagged pull-down assays to validate NPR1 protein interactions, complete with diagrams of the signaling pathway and experimental workflow.

NPR1 Signaling Pathway

Under normal conditions, NPR1 exists as an oligomer in the cytoplasm, stabilized by disulfide bonds.[4] Pathogen infection leads to an increase in salicylic acid (SA), which alters the cellular redox potential. This causes the reduction of NPR1's intermolecular disulfide bonds, resulting in the release of NPR1 monomers.[4][14] These monomers then translocate to the nucleus, where they act as transcriptional co-activators by interacting with TGA transcription factors to induce the expression of defense genes.[4][6][7]

NPR1_Signaling_Pathway NPR1 Signaling Pathway Activation cluster_cytosol Cytosol cluster_nucleus Nucleus Pathogen Pathogen Signal SA Salicylic Acid (SA) Pathogen->SA induces NPR1_Oligomer NPR1 Oligomer SA->NPR1_Oligomer triggers reduction NPR1_Monomer_Cyto NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_Cyto monomerization NPR1_Monomer_Nucleus NPR1 Monomer NPR1_Monomer_Cyto->NPR1_Monomer_Nucleus Nuclear Translocation Activation Activation NPR1_Monomer_Nucleus->Activation TGA TGA Transcription Factors TGA->Activation Defense_Genes Defense Gene Expression (e.g., PR-1) Activation->Defense_Genes

Diagram 1: NPR1 Signaling Pathway Activation.

Experimental Workflow: Pull-Down Assay

The general workflow for an in vitro pull-down assay consists of several key steps. First, a recombinant "bait" protein, tagged with an affinity tag like GST or 6xHis, is expressed and purified. This bait protein is then immobilized by binding it to an affinity resin (e.g., glutathione (B108866) agarose (B213101) for GST tags or Ni-NTA agarose for His tags). A protein source containing the potential "prey" protein is incubated with the immobilized bait. After allowing time for the interaction to occur, the resin is washed multiple times to remove non-specifically bound proteins. Finally, the protein complexes are eluted from the resin and analyzed, most commonly by Western blot.

Pull_Down_Workflow General Workflow for In Vitro Pull-Down Assay Bait 1. Express & Purify Tagged Bait Protein (e.g., GST-NPR1) Immobilize 2. Immobilize Bait Protein onto Resin Bait->Immobilize Beads Affinity Resin (e.g., Glutathione Beads) Beads->Immobilize Incubate 4. Incubate Bait-Resin with Prey Protein Immobilize->Incubate Prey 3. Prepare Prey Protein (Cell Lysate or Purified) Prey->Incubate Wash 5. Wash Resin to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bait-Prey Complexes Wash->Elute Analyze 7. Analyze by SDS-PAGE & Western Blot Elute->Analyze

Diagram 2: General Workflow for In Vitro Pull-Down Assay.

Experimental Protocols

Two common tags used for pull-down assays are Glutathione S-Transferase (GST) and the polyhistidine (His) tag. The choice of tag depends on the specific proteins and experimental context.

Protocol 1: GST Pull-Down Assay

This protocol is adapted for confirming the interaction between a GST-tagged NPR1 (bait) and a potential interacting partner (prey).[11][13][15]

A. Reagents and Buffers

  • Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM DTT, 1x Protease Inhibitor Cocktail.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10-20 mM reduced glutathione.

  • Beads: Glutathione-agarose or magnetic beads.

B. Procedure

  • Bead Preparation:

    • Transfer an appropriate amount of glutathione bead slurry (e.g., 20-30 µL packed beads per reaction) into a microcentrifuge tube.

    • Wash the beads twice with 500 µL of ice-cold Binding/Wash Buffer. Centrifuge at 500 x g for 2 minutes at 4°C between washes and discard the supernatant.[13]

  • Bait Immobilization:

    • Add purified GST-NPR1 protein (typically 10-50 µg) to the washed beads. As a negative control, add purified GST protein to a separate tube of beads.

    • Add Binding/Wash Buffer to a final volume of 500 µL.

    • Incubate for 1-2 hours at 4°C on a rotator to allow the bait protein to bind to the resin.[13]

  • Washing Unbound Bait:

    • Pellet the beads by centrifugation (500 x g, 2 min, 4°C) and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer to remove any unbound bait protein.

  • Prey Incubation:

    • Add the cell lysate or purified prey protein solution (typically 0.5-1.0 mg of total protein) to the beads with immobilized bait.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.[13]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, gently invert the tube several times before centrifugation. This step is critical to minimize background from non-specific binders.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation.[13]

    • Centrifuge at high speed (e.g., 1,000 x g) for 2 minutes and carefully collect the supernatant (eluate), which contains the bait and interacting prey proteins.

  • Analysis:

    • Analyze the eluate by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the prey protein.

Protocol 2: His-Tag Pull-Down Assay

This protocol can be used to confirm interactions using a 6xHis-tagged NPR1 as bait.[16][17][18]

A. Reagents and Buffers

  • Lysis/Binding Buffer: 50 mM NaH₂PO₄ (pH 8.0), 300 mM NaCl, 10-20 mM imidazole (B134444), 1x Protease Inhibitor Cocktail. Note: The optimal imidazole concentration must be determined empirically to reduce non-specific binding without disrupting the specific interaction.[19][20]

  • Wash Buffer: 50 mM NaH₂PO₄ (pH 8.0), 300 mM NaCl, 25-50 mM imidazole.

  • Elution Buffer: 50 mM NaH₂PO₄ (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

  • Beads: Ni-NTA agarose or magnetic beads.

B. Procedure

  • Bead Preparation:

    • Wash Ni-NTA beads (e.g., 25 µL packed beads per reaction) twice with 500 µL of ice-cold Lysis/Binding Buffer, centrifuging at 700 x g for 2 minutes at 4°C to pellet the beads.[17]

  • Bait Immobilization:

    • Add cell lysate containing the expressed His-NPR1 or purified His-NPR1 protein to the equilibrated beads. Use a lysate expressing only the His-tag as a negative control.

    • Incubate for 1-2 hours at 4°C on a rotator.

  • Washing Unbound Bait:

    • Pellet the beads and wash three times with 1 mL of Lysis/Binding Buffer.

  • Prey Incubation:

    • Add the protein solution containing the potential prey protein to the beads.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and wash 3-5 times with 1 mL of ice-cold Wash Buffer. Increase the stringency of the wash by gradually increasing the imidazole concentration if necessary.

  • Elution:

    • After the final wash, add 50 µL of Elution Buffer and incubate for 15-20 minutes at room temperature.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Western blot to detect the presence of the prey protein.

Data Presentation and Analysis

The results from a pull-down assay are typically qualitative (presence or absence of a band on a Western blot). However, they can be made semi-quantitative by using densitometry to measure the band intensity of the pulled-down prey protein. This allows for a comparison of interaction strength under different conditions. For NPR1, it is relevant to compare its interaction with TGA factors in the presence and absence of SA, as SA is known to promote the interaction.[21]

Table 1: Semi-Quantitative Analysis of NPR1-TGA2 Interaction

This table presents hypothetical data from a GST pull-down assay where GST-NPR1 is the bait and TGA2 is the prey. The relative amount of TGA2 pulled down is quantified from Western blot band intensities.

Bait Protein Prey Protein Condition Input (Prey Control) Eluate (Pulled-down Prey) Relative Interaction Strength (%)
GST (Control)TGA2- SA100%Not Detected0%
GST-NPR1TGA2- SA100%Band Detected35%
GST-NPR1TGA2+ SA (0.5 mM)100%Stronger Band Detected100%

Data are representative. Relative interaction strength is normalized to the strongest interaction condition (+ SA).

The results in Table 1 would suggest that NPR1 directly interacts with TGA2 and that this interaction is significantly enhanced by the presence of salicylic acid, which aligns with existing biological knowledge.[21] The GST-only control is crucial to demonstrate that the interaction is specific to NPR1 and not the GST tag itself.[16]

References

Application

Unraveling the Spatial Dynamics of NPR1: Application Notes and Protocols for Studying Subcellular Localization

Audience: Researchers, scientists, and drug development professionals. Introduction Non-expressor of pathogenesis-related genes 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-expressor of pathogenesis-related genes 1 (NPR1) is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum immunity against a wide range of pathogens. The subcellular localization of NPR1 is intricately linked to its function as a transcriptional co-activator. In resting cells, NPR1 is primarily retained in the cytoplasm as an oligomer. Upon pathogen attack and the subsequent accumulation of the signaling molecule salicylic (B10762653) acid (SA), NPR1 oligomers are reduced to monomers, which then translocate to the nucleus.[1][2] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, including the Pathogenesis-Related (PR) genes.[1][3] Given that nuclear localization is a prerequisite for NPR1's function in activating PR gene expression, studying its subcellular distribution is crucial for understanding plant immune signaling and for developing strategies to enhance disease resistance.[1][3][4][5] This document provides detailed application notes and protocols for key methods used to study the subcellular localization of NPR1.

Signaling Pathway of NPR1 Nuclear Translocation

The translocation of NPR1 from the cytoplasm to the nucleus is a critical step in the activation of the plant's defense response. This process is primarily triggered by the accumulation of salicylic acid (SA).

NPR1_Signaling_Pathway Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_Oligomer NPR1 Oligomer (Inactive) SA->NPR1_Oligomer induces redox change NPR1_Monomer_C NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_C monomerization NPR1_Monomer_N NPR1 Monomer NPR1_Monomer_C->NPR1_Monomer_N Nuclear Translocation TGA TGA Transcription Factors NPR1_Monomer_N->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates Defense Disease Resistance PR_Genes->Defense leads to

Caption: SA-induced NPR1 nuclear translocation and activation of defense genes.

Methods for Studying NPR1 Subcellular Localization

Several robust methods are available to investigate the subcellular localization of NPR1. The choice of method depends on the specific research question, available resources, and desired level of detail.

1. In Vivo Imaging with Fluorescent Protein Fusions: This is a powerful technique for visualizing NPR1 dynamics in living cells.

2. Subcellular Fractionation and Immunoblotting: A biochemical method to quantitatively assess the distribution of NPR1 in different cellular compartments.

3. Inducible Nuclear Import Systems: This allows for the controlled translocation of NPR1 to the nucleus, enabling the study of downstream events.

4. Bimolecular Fluorescence Complementation (BiFC): Used to visualize the subcellular location of NPR1 protein-protein interactions.

Quantitative Data on NPR1 Subcellular Localization

The following table summarizes quantitative data on the nucleocytoplasmic partitioning of NPR1 under different conditions, as determined by subcellular fractionation and immunoblotting.

TreatmentSubcellular FractionNPR1 Abundance (relative units)Reference
MockCytoplasmHigh[6]
MockNucleusLow[6]
Salicylic Acid (SA)CytoplasmDecreased[6]
Salicylic Acid (SA)NucleusIncreased[3][6]
Salt StressChloroplastIncreased[7]
Salt StressNucleusIncreased[7]

Experimental Protocols

Protocol 1: Confocal Microscopy of NPR1-GFP in Plant Tissues

This protocol describes the visualization of NPR1 subcellular localization using a stably expressed NPR1-Green Fluorescent Protein (GFP) fusion.

Confocal_Workflow start Start: Transgenic Plants (e.g., Arabidopsis expressing NPR1-GFP) treatment Apply Treatment (e.g., 1 mM SA or Mock) start->treatment sampling Collect Leaf Samples treatment->sampling mounting Mount Sample on Microscope Slide sampling->mounting dapi Counterstain with DAPI (for nuclear visualization) mounting->dapi imaging Confocal Laser Scanning Microscopy dapi->imaging analysis Image Analysis: - Co-localization - Fluorescence Intensity imaging->analysis end End: Determine NPR1-GFP Subcellular Localization analysis->end

Caption: Workflow for confocal imaging of NPR1-GFP.

Materials:

  • Transgenic Arabidopsis thaliana plants stably expressing NPR1-GFP.[3]

  • 100 mM Salicylic acid (SA) stock solution.

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL).

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope.

Procedure:

  • Plant Treatment: Treat 3-4 week old transgenic Arabidopsis plants by spraying with a 1 mM SA solution or a mock solution (water with the same concentration of solvent used for SA).

  • Sample Collection: After the desired incubation time (e.g., 6-8 hours), excise small sections from the leaves.

  • Mounting: Mount the leaf sections in a drop of water on a microscope slide.

  • DAPI Staining: Infiltrate the leaf tissue with DAPI solution for 5-10 minutes to visualize the nuclei.

  • Confocal Microscopy:

    • Place the slide on the stage of a confocal microscope.

    • Excite GFP with a 488 nm laser and detect emission between 500-540 nm.

    • Excite DAPI with a 405 nm laser and detect emission between 430-470 nm.

    • Capture images of both channels.

  • Image Analysis:

    • Merge the GFP and DAPI channels to determine the co-localization of the NPR1-GFP signal with the nucleus.

    • Quantify the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ) to determine the relative distribution of NPR1-GFP.

Protocol 2: Subcellular Fractionation and Immunoblotting

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to quantify NPR1 protein levels in each compartment.

Fractionation_Workflow start Start: Plant Tissue (Treated and Control) homogenize Homogenize Tissue in Extraction Buffer start->homogenize filter_centrifuge Filter and Centrifuge to Pellet Nuclei homogenize->filter_centrifuge separate Separate Supernatant (Cytoplasmic Fraction) filter_centrifuge->separate wash_resuspend Wash and Resuspend Nuclear Pellet filter_centrifuge->wash_resuspend Nuclear protein_quant Protein Quantification (Bradford Assay) separate->protein_quant Cytoplasmic wash_resuspend->protein_quant sds_page SDS-PAGE and Immunoblotting protein_quant->sds_page detect Detect NPR1 with Specific Antibody sds_page->detect end End: Quantify NPR1 in Nuclear and Cytoplasmic Fractions detect->end

Caption: Workflow for subcellular fractionation and immunoblotting of NPR1.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves).

  • Nuclei isolation buffer.

  • Protein extraction buffer.

  • Anti-NPR1 antibody.

  • Antibodies for nuclear (e.g., Histone H3) and cytoplasmic (e.g., UGPase) markers.

  • SDS-PAGE and immunoblotting reagents.

Procedure:

  • Tissue Homogenization: Harvest and grind plant tissue in liquid nitrogen. Resuspend the powder in nuclei isolation buffer.

  • Fractionation:

    • Filter the homogenate through miracloth.

    • Centrifuge at a low speed to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasmic fraction.

    • Wash the nuclear pellet multiple times with nuclei isolation buffer.

  • Protein Extraction: Extract total protein from the cytoplasmic supernatant and the nuclear pellet using a suitable protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each fraction using a Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to NPR1.

    • Use antibodies against known nuclear (e.g., Histone H3) and cytoplasmic (e.g., UGPase) proteins as loading and fractionation controls.

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative abundance of NPR1 in the nuclear and cytoplasmic fractions.

Concluding Remarks

The study of NPR1 subcellular localization is fundamental to understanding its role in plant immunity. The methods described herein, from in vivo imaging to biochemical fractionation, provide a robust toolkit for researchers. By employing these techniques, scientists can further dissect the intricate regulatory mechanisms governing NPR1 function and explore new avenues for developing disease-resistant crops. The provided protocols offer a starting point for experimental design, which can be further optimized based on specific research goals and plant species.

References

Method

Application Notes and Protocols for Creating NPR1 Knockout Mutants Using CRISPR/Cas9

For Researchers, Scientists, and Drug Development Professionals Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant imm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response. Knockout of the NPR1 gene is a critical step in understanding its function in plant immunity and for developing novel strategies for crop protection and disease resistance. The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted gene editing in various organisms, including the model plant Arabidopsis thaliana. This document provides detailed application notes and protocols for the generation and characterization of npr1 knockout mutants in Arabidopsis thaliana using CRISPR/Cas9 technology.

NPR1 Signaling Pathway in Plant Immunity

The NPR1 protein plays a central role in the salicylic (B10762653) acid (SA)-mediated defense signaling pathway. Upon pathogen attack, SA levels increase, leading to a change in the cellular redox state. This change triggers the monomerization of NPR1 oligomers in the cytoplasm and their subsequent translocation into the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes, which contribute to disease resistance.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nu NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation NPR1_TGA NPR1-TGA Complex NPR1_monomer_nu->NPR1_TGA TGA TGA Factors TGA->NPR1_TGA PR_Genes PR Gene Expression NPR1_TGA->PR_Genes Activation Pathogen_Attack Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen_Attack->SA SA->NPR1_oligomer Redox change

NPR1-mediated salicylic acid signaling pathway.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout of NPR1

The generation of npr1 knockout mutants using CRISPR/Cas9 involves several key steps, from the design of guide RNAs to the screening and confirmation of mutant plants.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Selection (Targeting NPR1 Exons) Vector_Construction 2. Vector Construction (Cas9 and sgRNA expression cassettes) sgRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 4. Arabidopsis Floral Dip Transformation Agro_Transformation->Plant_Transformation T1_Selection 5. T1 Generation Selection (e.g., Herbicide Resistance) Plant_Transformation->T1_Selection Mutation_Screening 6. T1 Mutant Screening (PCR, Sequencing) T1_Selection->Mutation_Screening T2_Generation 7. T2 Generation Analysis (Segregation of Cas9, Identification of Homozygous Mutants) Mutation_Screening->T2_Generation Phenotypic_Analysis 8. Phenotypic Analysis of Homozygous npr1 Mutants T2_Generation->Phenotypic_Analysis

Workflow for generating npr1 knockout mutants.

Data Presentation: CRISPR/Cas9 Knockout Efficiency of NPR1

The efficiency of CRISPR/Cas9-mediated gene knockout can vary depending on the target gene, the specific guide RNAs used, and the transformation protocol. The following table summarizes representative data on the efficiency of generating npr1 knockout mutants in tomato (Solanum lycopersicum), which can serve as a valuable reference for similar experiments in Arabidopsis.

Target GeneOrganismsgRNA TargetNumber of T0 Plants AnalyzedEditing Efficiency (%)Mutation Types ObservedReference
SlNPR1TomatoTarget 14546.67Heterozygous, Biallelic, Chimeric, Homozygous[1]
SlNPR1TomatoTarget 24533.33Heterozygous, Biallelic, Chimeric, Homozygous[1]

A study on Arabidopsis thaliana successfully generated npr1 knockout mutants using CRISPR/Cas9, resulting in various insertion and deletion mutations that led to a loss of function.[2] While specific efficiency percentages were not reported, the successful generation of multiple independent mutant lines demonstrates the feasibility of this approach.[2]

Experimental Protocols

Guide RNA (sgRNA) Design and Selection

Objective: To design highly specific and efficient sgRNAs targeting the coding sequence of the NPR1 gene in Arabidopsis thaliana (AT1G64280).

Materials:

  • NPR1 gene sequence from a database (e.g., TAIR).

  • Online sgRNA design tools (e.g., CRISPR-P, CHOPCHOP).

Protocol:

  • Obtain the genomic DNA sequence of the NPR1 gene, including exons and introns.

  • Use an online sgRNA design tool to identify potential 20-nucleotide target sequences within the exons of NPR1. It is recommended to target the 5' end of the gene to increase the likelihood of generating a loss-of-function mutation.

  • Select sgRNA sequences that are followed by the Protospacer Adjacent Motif (PAM) 'NGG' for Streptococcus pyogenes Cas9.

  • Prioritize sgRNAs with high on-target scores and low off-target scores as predicted by the design tool.

  • Design and order complementary oligonucleotides for each selected sgRNA, including appropriate overhangs for cloning into the sgRNA expression vector.

Vector Construction

Objective: To clone the selected sgRNAs into a plant expression vector containing the Cas9 nuclease gene.

Materials:

  • pDE-Cas9 vector (or other suitable plant CRISPR/Cas9 vector).

  • Designed sgRNA oligonucleotides.

  • Restriction enzymes (e.g., BsaI for Golden Gate cloning).

  • T4 DNA Ligase.

  • Competent E. coli cells.

  • Standard molecular cloning reagents and equipment.

Protocol (using Golden Gate cloning):

  • Anneal the complementary sgRNA oligonucleotides to form double-stranded DNA fragments.

  • Set up a Golden Gate reaction containing the pDE-Cas9 vector, the annealed sgRNA fragments, BsaI restriction enzyme, and T4 DNA ligase.

  • Incubate the reaction as per the manufacturer's instructions.

  • Transform the ligation product into competent E. coli cells.

  • Select for positive clones on appropriate antibiotic selection media.

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Agrobacterium tumefaciens Transformation

Objective: To introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

Materials:

  • Verified CRISPR/Cas9 plasmid.

  • Competent Agrobacterium tumefaciens (e.g., strain GV3101).

  • Standard bacterial transformation reagents and equipment.

Protocol:

  • Transform the verified CRISPR/Cas9 plasmid into competent Agrobacterium cells using electroporation or the freeze-thaw method.

  • Select for transformed Agrobacterium colonies on selective media containing appropriate antibiotics.

  • Confirm the presence of the plasmid in Agrobacterium by colony PCR.

Arabidopsis thaliana Transformation

Objective: To deliver the CRISPR/Cas9 T-DNA into Arabidopsis germline cells using the floral dip method.

Materials:

  • Wild-type Arabidopsis thaliana (Col-0) plants.

  • Transformed Agrobacterium culture.

  • Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

Protocol:

  • Grow Arabidopsis plants until they start to flower.

  • Inoculate a liquid culture of the transformed Agrobacterium and grow to an OD600 of approximately 0.8-1.0.

  • Pellet the Agrobacterium cells by centrifugation and resuspend in the infiltration medium.

  • Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.

  • Place the treated plants in a humid environment for 16-24 hours.

  • Return the plants to standard growth conditions and allow them to set seed (T1 generation).

Selection and Screening of T1 Mutants

Objective: To select transformed T1 plants and screen for the presence of mutations in the NPR1 gene.

Materials:

  • T1 seeds.

  • Selection agent (e.g., herbicide or antibiotic corresponding to the resistance marker on the T-DNA).

  • Genomic DNA extraction kit.

  • PCR reagents and equipment.

  • Primers flanking the sgRNA target sites in the NPR1 gene.

Protocol:

  • Sterilize and sow T1 seeds on selection media.

  • Select resistant seedlings and transfer them to soil.

  • Extract genomic DNA from the leaves of T1 plants.

  • Perform PCR to amplify the region of the NPR1 gene targeted by the sgRNAs.

  • Analyze the PCR products for the presence of mutations. This can be done by:

    • Restriction enzyme digestion: If the mutation disrupts a restriction site.

    • Sanger sequencing: To identify the specific nature of the insertions or deletions (indels).

    • High-Resolution Melt (HRM) analysis: To screen for sequence variations.

Analysis of T2 Generation and Identification of Homozygous Mutants

Objective: To identify T2 plants that are homozygous for the npr1 mutation and are free of the Cas9 transgene.

Materials:

  • T2 seeds from self-pollinated T1 plants with confirmed mutations.

  • Genomic DNA extraction kit.

  • PCR reagents and primers for the NPR1 gene and the Cas9 gene.

Protocol:

  • Sow T2 seeds and grow the plants.

  • Extract genomic DNA from individual T2 plants.

  • Perform PCR and sequencing to determine the genotype of each plant (homozygous mutant, heterozygous mutant, or wild-type).

  • Perform PCR to test for the presence of the Cas9 transgene.

  • Select homozygous npr1 mutant plants that are negative for the Cas9 gene for further phenotypic analysis.

Phenotypic Analysis of npr1 Knockout Mutants

npr1 knockout mutants are expected to exhibit specific phenotypes related to their compromised immune response.

  • Increased susceptibility to pathogens: npr1 mutants show enhanced susceptibility to biotrophic and hemibiotrophic pathogens. This can be assessed by inoculating plants with a pathogen such as Pseudomonas syringae and measuring bacterial growth over time.

  • Loss of Systemic Acquired Resistance (SAR): npr1 mutants are unable to mount a SAR response. This can be tested by pre-treating lower leaves with a pathogen or SA and then challenging upper leaves with the same or a different pathogen.

  • Altered gene expression: The expression of PR genes is not induced in npr1 mutants upon SA treatment or pathogen infection. This can be verified using quantitative real-time PCR (qRT-PCR).

Conclusion

The CRISPR/Cas9 system provides a robust and efficient method for generating npr1 knockout mutants in Arabidopsis thaliana. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully create and characterize these mutants, thereby facilitating further investigation into the crucial role of NPR1 in plant immunity and the development of novel disease resistance strategies in crops.

References

Application

Application Notes &amp; Protocols: Electrophoretic Mobility Shift Assay (EMSA) with NPR1

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of NPR1 in Plant Immunity The Non-expressor of Pathogenesis-Related genes 1 (NPR1) is a master regulator in plant immunity, pivotal f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NPR1 in Plant Immunity

The Non-expressor of Pathogenesis-Related genes 1 (NPR1) is a master regulator in plant immunity, pivotal for activating systemic acquired resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense response induced by the plant hormone salicylic (B10762653) acid (SA).[1][4] Upon pathogen challenge, SA accumulation triggers a change in the cellular redox state, leading to the reduction of NPR1 oligomers into active monomers in the cytoplasm.[1][5] These monomers then translocate to the nucleus.[1][5][6]

NPR1 itself does not possess a DNA-binding domain. Instead, it functions as a transcriptional co-activator by interacting with transcription factors (TFs), primarily those of the TGA family (TGACG-binding bZIP factors).[6][7][8][9] This interaction enhances the binding of TGA factors to their cognate cis-acting elements, such as the activating sequence-1 (as-1) found in the promoters of defense-related genes like Pathogenesis-Related 1 (PR1).[7][8][10] The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to qualitatively and quantitatively analyze these protein-DNA and protein-protein-DNA interactions in vitro.[11][12][13] It allows researchers to visualize the formation of the TGA-DNA complex and the subsequent "supershift" caused by the recruitment of NPR1 to this complex, providing direct evidence of its co-activator function.[14]

NPR1 Signaling Pathway

The activation of NPR1 and its subsequent role in gene expression follows a well-defined signaling cascade initiated by salicylic acid.

NPR1_Signaling_Pathway NPR1-Mediated Defense Gene Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Signal SA Salicylic Acid (SA) Accumulation Pathogen->SA induces NPR1_Oligo NPR1 Oligomer (Inactive) SA->NPR1_Oligo triggers redox change NPR1_Mono NPR1 Monomer (Active) NPR1_Oligo->NPR1_Mono Reduction (Monomerization) NPR1_Mono_Nuc NPR1 Monomer NPR1_Mono->NPR1_Mono_Nuc Nuclear Translocation Enhanceosome TGA-NPR1-TGA Enhanceosome NPR1_Mono_Nuc->Enhanceosome TGA TGA Transcription Factors DNA Promoter DNA (as-1 element) TGA->DNA TGA->Enhanceosome DNA->Enhanceosome PR_Genes PR Gene Expression Enhanceosome->PR_Genes activates

Caption: NPR1 activation by salicylic acid and nuclear translocation to co-activate TGA TFs.

Principle of the Electrophoretic Mobility Shift Assay (EMSA)

EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[11][12][15]

For the NPR1 system, the assay is designed to demonstrate a multi-component interaction:

  • Free Probe: A labeled DNA oligonucleotide containing the TGA binding site (as-1 element) will migrate fastest, forming the bottom band.

  • TGA-DNA Complex: When a TGA transcription factor (e.g., TGA2, TGA3, TGA7) is incubated with the probe, it binds to the as-1 element, forming a complex. This larger complex is retarded in the gel, appearing as a "shifted" band above the free probe.[7]

  • NPR1-TGA-DNA "Supershift": Since NPR1 does not bind DNA directly, it will not cause a shift on its own. However, when NPR1 is added to the TGA-DNA binding reaction, it interacts with the already-bound TGA factor.[8][9] This forms an even larger tertiary complex (NPR1-TGA-DNA), which migrates even more slowly, resulting in a "supershifted" band.[14] This supershift is the key evidence for NPR1's role as a co-activator.

Detailed Experimental Protocols

This protocol is a synthesized methodology based on established EMSA procedures, adapted for the analysis of the NPR1-TGA interaction.

Reagent Preparation
ReagentComponentConcentrationFor 50 mL
10X TBE Buffer Tris base890 mM43.24 g
Boric acid890 mM27.5 g
EDTA (pH 8.0)20 mM20 mL of 0.5 M
5X Binding Buffer HEPES (pH 7.9)100 mM10 mL of 1 M
KCl250 mM5 mL of 1 M
DTT5 mM250 µL of 1 M
Glycerol50%25 mL
Poly(dI-dC)0.5 mg/mL250 µg
6X Loading Dye Ficoll 40015%1.5 g
Bromophenol blue0.05%5 mg
TBE Buffer1Xto 10 mL
DNA Probe Preparation
  • Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides containing the as-1 element (e.g., 5'-TGACGTAA-3'). Include 5' overhangs for labeling.

    • Sense: 5'-GATCCTGACGTAAGCTT-3'

    • Antisense: 5'-GATCAAGCTTACGTCAG-3'

  • Annealing:

    • Mix equal molar amounts of sense and antisense oligos in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Heat to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over 2-3 hours to form double-stranded DNA probes.[16]

  • End-Labeling: Probes can be labeled radioactively or non-radioactively.

    • Radioactive Labeling ([γ-³²P]ATP): Use T4 Polynucleotide Kinase to transfer the ³²P from [γ-³²P]ATP to the 5' end of the probe.[17]

    • Non-Radioactive Labeling (e.g., Biotin, DIG, Infrared Dyes): Use Terminal deoxynucleotidyl Transferase (TdT) to add a labeled nucleotide to the 3' end, or use oligos synthesized with a 5' fluorescent dye tag.[18][19]

  • Purification: Purify the labeled probes from unincorporated nucleotides using a spin column.

Protein Preparation

Recombinant full-length or truncated versions of NPR1 and TGA transcription factors (e.g., TGA2, TGA3, TGA7) are required. These are typically expressed in E. coli or via in-vitro translation systems and purified.[7][16] The concentration and purity of the proteins should be verified by SDS-PAGE and a Bradford assay.

EMSA Workflow

The following diagram outlines the standard workflow for performing the EMSA experiment.

EMSA_Workflow EMSA Experimental Workflow for NPR1-TGA Interaction cluster_prep 1. Preparation cluster_reaction 2. Binding Reaction cluster_analysis 3. Analysis Probe Prepare & Label DNA Probe (as-1) Incubate Incubate Probe, TGA, +/- NPR1 in Binding Buffer (20-30 min at RT) Probe->Incubate Protein Purify Recombinant NPR1 & TGA Proteins Protein->Incubate Electrophoresis Run on Non-Denaturing Polyacrylamide Gel Incubate->Electrophoresis Add Loading Dye Detection Detect Bands (Autoradiography/Imaging) Electrophoresis->Detection Transfer & Expose Result Analyze Band Shifts (Free, Shifted, Supershifted) Detection->Result

Caption: A streamlined workflow for the NPR1-TGA electrophoretic mobility shift assay.

Binding Reaction Setup (20 µL Total Volume)

Set up reactions on ice as described in the table below. The key is to add components in a specific order, allowing protein-DNA binding to occur before adding potential competitors or antibodies.

Lane1 (Probe Only)2 (TGA + Probe)3 (NPR1 + TGA + Probe)4 (Competition)5 (NPR1 Only)
Sterile H₂O to 20 µLto 20 µLto 20 µLto 20 µLto 20 µL
5X Binding Buffer 4 µL4 µL4 µL4 µL4 µL
Purified TGA Protein -1-4 µL1-4 µL1-4 µL-
Purified NPR1 Protein --1-4 µL-1-4 µL
Unlabeled 'Cold' Probe ---1 µL (100x excess)-
Labeled Probe (~20 fmol) 1 µL1 µL1 µL1 µL1 µL
Incubation \multicolumn{5}{c}{Incubate at room temperature for 20-30 minutes}
6X Loading Dye 4 µL4 µL4 µL4 µL4 µL
  • Competition Control (Lane 4): Adding a large excess of unlabeled ("cold") probe should prevent the labeled probe from binding to TGA, causing the shifted band to disappear. This confirms the binding is specific to the DNA sequence.

  • NPR1 Control (Lane 5): This lane demonstrates that NPR1 alone does not bind to the DNA probe.

Electrophoresis and Detection
  • Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[19] Pre-run the gel for 30-60 minutes at 100-150V to equilibrate it.[19]

  • Loading and Running: Carefully load the samples into the wells. Run the gel at a constant voltage (100-150V) in 0.5X TBE running buffer at 4°C until the bromophenol blue dye has migrated two-thirds of the way down the gel.

  • Detection:

    • For radioactive probes , dry the gel and expose it to X-ray film or a phosphor screen.

    • For non-radioactive probes , transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or specific antibodies (for DIG), followed by chemiluminescent imaging. Fluorescent probes can be imaged directly.

Data Presentation and Interpretation

Expected Results

A successful experiment will show:

  • Lane 1: A single fast-migrating band of the free labeled probe.

  • Lane 2: A slower-migrating ("shifted") band corresponding to the TGA-DNA complex, with a decrease in the intensity of the free probe band.

  • Lane 3: A third, even slower-migrating ("supershifted") band corresponding to the NPR1-TGA-DNA complex. The intensity of the TGA-DNA shifted band should decrease.

  • Lane 4: Disappearance or significant reduction of the shifted band, with a strong free probe band, confirming binding specificity.

  • Lane 5: Only the free probe band, confirming NPR1 does not bind DNA directly.

Quantitative Data Analysis

While many studies are qualitative, EMSA can provide quantitative data on binding affinity (Kd).[12] This is achieved by performing a titration experiment where the concentration of protein is varied while the probe concentration is held constant. The intensity of the free and bound probe bands is then measured using densitometry.

Table 1: Representative Quantitative Data from a Titration EMSA

[TGA Protein] (nM)[NPR1 Protein] (nM)% Probe Bound (Shifted)% Probe Bound (Supershifted)
0000
10015.20
50048.50
100070.10
501035.812.1
505010.345.6
501005.168.9

Note: The values in this table are illustrative examples for data presentation. Actual values must be determined experimentally.

From such data, a binding curve can be plotted (% bound probe vs. protein concentration) and the dissociation constant (Kd) can be calculated, representing the protein concentration at which 50% of the probe is bound. Comparing the Kd for TGA binding in the absence and presence of NPR1 can quantify the effect of NPR1 on the stability of the TGA-DNA complex.

References

Method

Application Notes &amp; Protocols: Quantifying NPR1-Dependent Gene Expression Changes

For Researchers, Scientists, and Drug Development Professionals Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, pivotal for the activation of Systemic Acquire...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, pivotal for the activation of Systemic Acquired Resistance (SAR).[1][2] SAR is a long-lasting, broad-spectrum defense response induced by the signaling molecule salicylic (B10762653) acid (SA).[1][3] Upon SA accumulation, NPR1 orchestrates a massive transcriptional reprogramming, activating hundreds of defense-related genes, including the PATHOGENESIS-RELATED (PR) gene family.[3][4][5] Quantifying the changes in gene expression that are dependent on NPR1 is fundamental for understanding plant defense mechanisms, identifying novel disease resistance targets, and developing chemical agents that can prime or boost plant immunity. These application notes provide a detailed overview and protocols for the precise quantification of NPR1-dependent gene expression.

The NPR1 Signaling Pathway

The function of NPR1 is tightly regulated by the cellular redox state, which is altered by SA accumulation following pathogen detection.[1][6] In unstimulated cells, NPR1 exists as an oligomer in the cytosol, stabilized by intermolecular disulfide bonds.[6][7] Upon pathogen challenge and subsequent SA accumulation, a change in the cellular redox potential leads to the reduction of these bonds, releasing NPR1 monomers.[6][7] These monomers then translocate to the nucleus, where they act as transcriptional co-activators.[1][6][8] NPR1 itself does not bind DNA directly but interacts with TGA family transcription factors to induce the expression of a large suite of defense genes.[1][4][6][9]

NPR1_Signaling_Pathway NPR1 Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer_c NPR1 Monomer NPR1_oligomer->NPR1_monomer_c Reduction (via Thioredoxins) NPR1_monomer_n NPR1 Monomer (Active Co-activator) NPR1_monomer_c->NPR1_monomer_n Nuclear Translocation NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_n->NPR1_TGA_complex Interacts with TGA TGA Transcription Factors TGA->NPR1_TGA_complex Interacts with DNA Promoter (as-1 element) NPR1_TGA_complex->DNA Binds to PR_Genes PR Gene Expression (e.g., PR1, PR2) DNA->PR_Genes Activates Transcription SA Salicylic Acid (SA) Accumulation SA->NPR1_oligomer Induces Redox Change Pathogen Pathogen Signal Pathogen->SA

Caption: NPR1 activation and signaling cascade.
Quantitative Data on NPR1-Dependent Gene Expression

The following tables summarize quantitative changes in the expression of NPR1 and its key target genes, primarily PR1, in response to SA treatment or its analogs. The data highlights the necessity of a functional NPR1 protein for the induction of these defense genes.

Table 1: NPR1 Gene Expression

Genetic Background Treatment Fold Change (mRNA vs. Control) Method Source
Col-0 (Wild-Type) 0.5 mM SA, 4h ~3-fold increase qPCR [9][10]
npr1-1 0.5 mM SA, 4h No significant increase qPCR [9][10]
npr1-2 0.5 mM SA, 4h No significant increase qPCR [9][10]

| cdk8-4 | 0.5 mM SA, 4h | Significantly lower than Col-0 | qPCR |[4] |

Table 2: PR1 Gene Expression (A Key NPR1 Target)

Genetic Background Treatment Fold Change (mRNA vs. Control) Method Source
Col-0 (Wild-Type) 0.5 mM SA, 24h Significant induction qPCR [4][9]
npr1-2 0.5 mM SA, 24h No significant induction qPCR [4]
cdk8-4 0.5 mM SA, 24h Significantly reduced vs. Col-0 qPCR [4]

| npr1-1 + pNPR1::NPR1:GFP | INA (SA analog) | Expression restored | RNA-seq |[3] |

Experimental Workflow and Protocols

A typical experiment to quantify NPR1-dependent gene expression involves plant treatment, sample collection, molecular analysis, and data interpretation.

Experimental_Workflow General Workflow for Gene Expression Analysis cluster_exp Experimental Phase cluster_mol Molecular Analysis cluster_data Data Analysis A Plant Growth (e.g., Arabidopsis Col-0, npr1 mutants) B Treatment (e.g., SA, Pathogen, Control) A->B C Tissue Harvesting (Time-course sampling) B->C D RNA/Chromatin Extraction C->D E Library Preparation (cDNA Synthesis or ChIP) D->E F Quantification (qRT-PCR, RNA-Seq, or ChIP-Seq) E->F G Raw Data Processing (QC, Normalization) F->G H Statistical Analysis (Differential Expression / Peak Calling) G->H I Biological Interpretation (Pathway Analysis, Target Identification) H->I

Caption: Standard experimental workflow.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression of specific target genes.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana wild-type (e.g., Col-0) and npr1 mutant plants under controlled conditions.

  • Treat 4-week-old plants by spraying with 0.5 mM salicylic acid or a mock solution (water).[4]

  • Collect leaf samples at desired time points (e.g., 0, 4, 8, 24 hours) and immediately freeze in liquid nitrogen.

2. Total RNA Extraction:

  • Extract total RNA from ~100 mg of ground leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Treat with DNase I to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RevertAid, Thermo Scientific) with oligo(dT) or random hexamer primers.[3]

4. qRT-PCR:

  • Prepare the reaction mix: 2X SYBR Green Master Mix, forward and reverse primers (10 µM each), diluted cDNA, and nuclease-free water.

  • Use primers designed to amplify a 100-200 bp region of the target genes (e.g., NPR1, PR1, PR2) and a reference gene (e.g., UBQ5 or Actin2) for normalization.[4][9]

  • Perform the qPCR reaction in a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each sample.

  • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

  • Calculate the relative expression fold change using the 2-ΔΔCt method, comparing SA-treated samples to mock-treated controls.[3]

Protocol 2: RNA-Sequencing (RNA-Seq) for Global Transcriptome Profiling

This protocol provides a comprehensive view of the entire transcriptome.

1. Sample Preparation and RNA Extraction:

  • Follow steps 1 and 2 from the qRT-PCR protocol. High-quality RNA (RIN > 8) is crucial.

2. Library Construction:

  • Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers, followed by second-strand synthesis.

  • Perform end repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR to create the final cDNA library.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

4. Bioinformatic Analysis Pipeline:

  • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove adapters and low-quality reads.[11]

  • Alignment: Map the cleaned reads to a reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR.[12]

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR to normalize read counts and perform statistical analysis to identify differentially expressed genes (DEGs) between conditions (e.g., wild-type vs. npr1 mutant) with defined thresholds (e.g., log2 Fold Change ≥ 1, FDR ≤ 0.05).[11][13]

  • Functional Analysis: Perform Gene Ontology (GO) enrichment and pathway analysis on the list of DEGs to understand the biological processes affected by NPR1.[3]

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol identifies the direct genomic targets of NPR1 by mapping its binding sites.

1. Plant Material and Cross-linking:

  • Grow transgenic plants expressing a tagged NPR1 protein (e.g., NPR1-GFP) in an npr1 mutant background to ensure functionality.[3]

  • Treat plants with an inducer (e.g., INA, an SA analog) or mock solution.[3]

  • Cross-link protein-DNA complexes by vacuum-infiltrating plant tissue with 1% formaldehyde. Quench the reaction with glycine.

2. Chromatin Preparation:

  • Isolate nuclei from the cross-linked tissue.

  • Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

3. Immunoprecipitation (IP):

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific to the tag (e.g., anti-GFP).[4] Use a non-specific IgG as a negative control.[4]

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

4. DNA Purification:

  • Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.

  • Purify the immunoprecipitated DNA using PCR purification columns.

5. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the purified ChIP DNA and input control DNA.

  • Sequence the libraries on a high-throughput platform.

6. Data Analysis:

  • Alignment: Align sequenced reads to the reference genome using an aligner like Bowtie.[11]

  • Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions with significant enrichment of reads in the IP sample compared to the input control.

  • Motif Analysis: Analyze the identified peak regions for enriched DNA sequence motifs (e.g., TGA-binding sites) using tools like MEME.[3][13] This helps identify co-factors that recruit NPR1 to the DNA.

  • Target Gene Annotation: Associate the identified peaks with the nearest genes to generate a list of putative direct NPR1 target genes.

References

Application

Application Notes and Protocols for Screening Chemical Modulators of NPR1 Activity

For Researchers, Scientists, and Drug Development Professionals Introduction NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, playing a pivotal role in the salicylic (B10762653...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of plant immunity, playing a pivotal role in the salicylic (B10762653) acid (SA) signaling pathway and the establishment of systemic acquired resistance (SAR). Upon pathogen challenge, SA accumulation triggers a cellular redox change, leading to the monomerization of NPR1 oligomers in the cytoplasm and subsequent translocation of NPR1 monomers into the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, acting as a transcriptional co-activator to induce the expression of a large set of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes. Given its central role in plant defense, NPR1 is an attractive target for the development of chemical modulators that could enhance crop resilience. These application notes provide a comprehensive workflow and detailed protocols for the identification and characterization of novel chemical modulators of NPR1 activity.

NPR1 Signaling Pathway

The NPR1 signaling pathway is a critical component of the plant immune response. In an unstimulated state, NPR1 exists as an oligomer in the cytoplasm. The presence of salicylic acid (SA), a key signaling molecule in plant defense, initiates a cascade of events. SA binding to NPR1, coupled with a change in the cellular redox potential, leads to the reduction of intermolecular disulfide bonds, resulting in the release of NPR1 monomers. These monomers then translocate to the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors, which are bound to specific DNA sequences known as as-1 elements in the promoters of defense genes, such as PR-1. This interaction is crucial for the recruitment of the transcriptional machinery and the subsequent activation of gene expression, leading to a robust defense response.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto SA, Redox Change NPR1_monomer_nucleus NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nucleus Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nucleus->TGA Interaction PR1_promoter PR-1 Promoter (as-1 elements) TGA->PR1_promoter Binding PR1_gene PR-1 Gene Expression PR1_promoter->PR1_gene Activation Defense_Response Defense Response PR1_gene->Defense_Response

Caption: Simplified NPR1 signaling pathway.

Screening and Validation Workflow

The process of identifying and validating chemical modulators of NPR1 activity involves a multi-step approach. It begins with a high-throughput primary screen to identify initial hits from a large chemical library. Positive hits from the primary screen are then subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. This is followed by tertiary validation, which involves examining the effect of the confirmed hits on the expression of NPR1 target genes and ultimately on the plant's resistance to pathogens.

Screening_Workflow cluster_screening Primary High-Throughput Screening cluster_secondary Secondary Assays (Hit Confirmation & MOA) cluster_tertiary Tertiary Validation (Cellular & Whole Plant) Primary_Screen Yeast Two-Hybrid (NPR1-TGA Interaction) or PR-1 Promoter-Luciferase Reporter Assay Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screen->Dose_Response Split_Luciferase Split-Luciferase Complementation (in planta NPR1-TGA Interaction) Dose_Response->Split_Luciferase EMSA Electrophoretic Mobility Shift Assay (NPR1-TGA-DNA Complex Formation) Dose_Response->EMSA qRT_PCR qRT-PCR for PR-1 Gene Expression Split_Luciferase->qRT_PCR EMSA->qRT_PCR Pathogen_Assay Pathogen Resistance Assay qRT_PCR->Pathogen_Assay

Caption: Workflow for screening and validation.

Quantitative Data on Known NPR1 Modulators

The following table summarizes the quantitative data for known chemical modulators of NPR1 activity. This data is crucial for establishing positive and negative controls in screening assays and for benchmarking the potency of newly identified compounds.

Compound NameType of ModulationAssay SystemEffective ConcentrationReference
Salicylic Acid (SA)ActivatorArabidopsis thaliana0.5 - 1 mM for PR-1 induction[1]
TenoxicamInhibitorArabidopsis thaliana10 - 20 µM for growth recovery under low Ca[2]
MeloxicamInhibitorArabidopsis thaliana100 µM for suppression of immunity[3]
PiroxicamInhibitorArabidopsis thaliana100 µM for suppression of immunity[3]

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay: PR-1 Promoter-Driven Luciferase Reporter Assay

This assay is designed to identify compounds that modulate the transcriptional co-activator function of NPR1. It utilizes a reporter construct where the firefly luciferase gene is under the control of the PR-1 gene promoter, which contains the necessary as-1 elements for TGA and NPR1-dependent activation.

Materials:

  • Arabidopsis thaliana protoplasts

  • Reporter plasmid: pPR1::LUC (Firefly Luciferase)

  • Effector plasmid: p35S::NPR1

  • Internal control plasmid: p35S::RLUC (Renilla Luciferase)

  • Chemical compound library

  • 96-well plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Protoplast Isolation: Isolate protoplasts from 4-week-old Arabidopsis thaliana leaves.

  • Transfection: Co-transfect the protoplasts with the pPR1::LUC, p35S::NPR1, and p35S::RLUC plasmids.

  • Plating: Plate the transfected protoplasts into 96-well plates.

  • Compound Treatment: Add the chemical compounds from the library to the wells at a final concentration of 10 µM. Include wells with DMSO as a negative control and salicylic acid (0.5 mM) as a positive control for activation.

  • Incubation: Incubate the plates for 16-24 hours.

  • Lysis: Lyse the protoplasts by adding the passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Identify hits as compounds that significantly increase (activators) or decrease (inhibitors) the normalized luciferase activity compared to the DMSO control.

Secondary Assay 1: Split-Luciferase Complementation Assay for in planta NPR1-TGA Interaction

This assay confirms whether the hit compounds modulate the physical interaction between NPR1 and TGA transcription factors within plant cells.

Materials:

  • Nicotiana benthamiana plants

  • Agrobacterium tumefaciens strains carrying:

    • p35S::NPR1-nLUC (N-terminal fragment of luciferase)

    • p35S::TGA2-cLUC (C-terminal fragment of luciferase)

  • Chemical hit compounds

  • Luciferin (B1168401) solution

  • Low-light imaging system

Protocol:

  • Agroinfiltration: Co-infiltrate N. benthamiana leaves with Agrobacterium strains carrying the NPR1-nLUC and TGA2-cLUC constructs.

  • Compound Application: After 24 hours, infiltrate the same leaf area with the hit compounds at various concentrations.

  • Incubation: Incubate the plants for another 24 hours.

  • Luciferin Infiltration: Infiltrate the leaves with a luciferin solution.

  • Imaging: After 5-10 minutes, capture the luminescence signal using a low-light imaging system.

  • Data Quantification: Quantify the luminescence intensity. Compounds that enhance or disrupt the NPR1-TGA2 interaction will show a corresponding increase or decrease in luminescence compared to the control.

Secondary Assay 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if hit compounds affect the formation of the NPR1-TGA-DNA ternary complex.

Materials:

  • Purified recombinant NPR1 and TGA2 proteins

  • Biotin-labeled DNA probe containing the as-1 element from the PR-1 promoter

  • Polyacrylamide gel

  • Chemiluminescent nucleic acid detection module

Protocol:

  • Binding Reaction: In a reaction tube, combine purified NPR1 and TGA2 proteins with the biotin-labeled DNA probe in a binding buffer. Add the hit compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.

  • Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Detection: Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: Analyze the band shifts. A decrease in the shifted band corresponding to the NPR1-TGA2-DNA complex in the presence of an inhibitor, or an increase with an activator, indicates modulation of the complex formation.

Tertiary Validation: Quantitative RT-PCR (qRT-PCR) for PR-1 Gene Expression

This assay validates the effect of confirmed hits on the expression of the endogenous NPR1 target gene, PR-1, in whole plants.

Materials:

  • Arabidopsis thaliana seedlings

  • Hit compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for PR-1 and a reference gene (e.g., ACTIN2)

Protocol:

  • Plant Treatment: Treat Arabidopsis seedlings with the hit compounds at their effective concentrations. Include DMSO and salicylic acid as controls.

  • RNA Extraction: After 24 hours, harvest the seedlings and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for PR-1 and the reference gene.

  • Data Analysis: Calculate the relative expression of PR-1 using the ΔΔCt method. A significant increase or decrease in PR-1 expression in compound-treated seedlings compared to the control validates the compound's activity.

References

Method

Application Notes and Protocols for Analyzing NPR1 Protein Oligomerization

For Researchers, Scientists, and Drug Development Professionals Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR) in plants, a long-l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity that develops after an initial pathogen attack. The function of NPR1 is intricately regulated by its oligomeric state. In the absence of a pathogen threat, NPR1 exists as a large oligomer in the cytoplasm, held together by intermolecular disulfide bonds. Upon pathogen infection and the subsequent accumulation of the signaling molecule salicylic (B10762653) acid (SA), a change in the cellular redox potential leads to the reduction of these disulfide bonds. This results in the disassembly of the NPR1 oligomer into a dimer, which then translocates to the nucleus.[1][2] In the nucleus, the NPR1 dimer acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large suite of defense-related genes.[1][3]

Understanding the dynamics of NPR1 oligomerization is therefore crucial for elucidating the mechanisms of plant immunity and for developing strategies to enhance disease resistance in crops. This document provides detailed application notes and protocols for several key techniques used to analyze NPR1 protein oligomerization and its interactions with other proteins.

Signaling Pathway of NPR1 Oligomerization and Activation

The oligomerization and subsequent monomerization/dimerization of NPR1 is a critical control point in the SA signaling pathway. The following diagram illustrates the key steps in this process.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_Oligomer NPR1 Oligomer (Inactive) NPR1_Dimer_cyto NPR1 Dimer NPR1_Oligomer->NPR1_Dimer_cyto Reduction (Thioredoxins) NPR1_Dimer_cyto->NPR1_Oligomer Oxidation NPR1_Dimer_nucl NPR1 Dimer NPR1_Dimer_cyto->NPR1_Dimer_nucl Nuclear Translocation TGA TGA Transcription Factors NPR1_Dimer_nucl->TGA Interaction Defense_Genes Defense Gene Expression TGA->Defense_Genes Activation Pathogen Pathogen SA SA Pathogen->SA Induces SA->NPR1_Oligomer Triggers Redox Change

NPR1 Signaling Pathway

Data Presentation

While the literature extensively describes the qualitative changes in NPR1 oligomerization, specific quantitative data such as dissociation constants for oligomer disassembly or precise oligomer-to-monomer ratios under different conditions are not consistently reported. The following table summarizes the key findings from various studies.

TechniqueObservationConditionReference
Non-reducing SDS-PAGE & Western Blot Shift from high molecular weight oligomers to lower molecular weight monomers/dimers.Treatment with salicylic acid (SA) or reducing agents (e.g., DTT).[4]
Size-Exclusion Chromatography (SEC) Elution profile shifts to a smaller apparent molecular weight, consistent with a transition from a large oligomeric complex to a smaller species (dimer).In the presence of reducing agents (e.g., DTT).[5]
Yeast Two-Hybrid (Y2H) Assay Strong interaction observed between NPR1 and various TGA transcription factors (e.g., TGA2, TGA3, TGA5, TGA6).Not applicable (in vivo interaction in yeast).[3][6]
Co-immunoprecipitation (Co-IP) NPR1 interacts with TGA transcription factors in plant cells. This interaction can be enhanced by SA treatment.In planta, with and without SA treatment.[3]

Experimental Protocols

Here, we provide detailed protocols for the key experiments used to analyze NPR1 oligomerization and its interactions.

Analysis of NPR1 Oligomerization by Non-reducing SDS-PAGE and Western Blot

This technique is fundamental for observing the redox-dependent changes in NPR1's oligomeric state. By separating proteins under non-reducing conditions, disulfide-linked oligomers can be visualized.

Non_Reducing_SDS_PAGE_Workflow start Plant Tissue Treatment (e.g., with/without SA) protein_extraction Protein Extraction (in buffer without reducing agents) start->protein_extraction quantification Protein Quantification (e.g., Bradford assay) protein_extraction->quantification sample_prep Sample Preparation (Non-reducing Laemmli buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Western Blot Transfer sds_page->transfer immunodetection Immunodetection (anti-NPR1 antibody) transfer->immunodetection analysis Analysis of Oligomeric vs. Monomeric/Dimeric Bands immunodetection->analysis

Workflow for Non-reducing SDS-PAGE

Protocol:

  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana plants (wild-type and relevant mutants, e.g., npr1) under controlled conditions.

    • Treat plants with a solution of salicylic acid (e.g., 1 mM SA) or a mock solution (water or buffer) for a specified time (e.g., 24-48 hours).

  • Protein Extraction:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total proteins using a buffer that lacks reducing agents (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and a protease inhibitor cocktail).

  • Protein Quantification:

    • Determine the protein concentration of the extracts using a standard method like the Bradford or BCA assay.

  • Sample Preparation for SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer that does not contain β-mercaptoethanol or DTT .

    • Do not boil the samples , as this can disrupt non-covalent interactions and potentially affect disulfide bonds. Incubate at room temperature for 10 minutes.

    • As a control, prepare a parallel set of samples with Laemmli buffer containing a reducing agent (e.g., 5% β-mercaptoethanol) and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on an SDS-polyacrylamide gel (e.g., 8-10%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to NPR1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • On the non-reducing gel, NPR1 oligomers will appear as high molecular weight bands, while monomers/dimers will be at their expected molecular weight.

    • The reducing gel should show a single band corresponding to the NPR1 monomer, confirming the identity of the protein.

    • Densitometry can be used to perform a semi-quantitative analysis of the relative amounts of oligomeric and monomeric/dimeric forms.

Analysis of NPR1 Oligomerization by Size-Exclusion Chromatography (SEC)

SEC separates proteins based on their hydrodynamic radius, providing a more native assessment of their oligomeric state compared to SDS-PAGE.

Protocol:

  • Protein Expression and Purification:

    • Express recombinant NPR1 protein (e.g., in insect cells or E. coli).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged NPR1).

  • Size-Exclusion Chromatography:

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6) with an appropriate buffer.

      • For analyzing the reduced form (dimer): Use a buffer containing a reducing agent (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).[5]

      • For analyzing the oligomeric form: Use a buffer without reducing agents.

    • Calibrate the column with a set of known molecular weight standards (e.g., thyroglobulin, ferritin, aldolase, conalbumin, ovalbumin).

    • Load the purified NPR1 protein onto the column and run the chromatography at a constant flow rate.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Plot the elution volume of the protein standards against the logarithm of their molecular weights to generate a standard curve.

    • Determine the elution volume of the NPR1 peak(s).

    • Use the standard curve to estimate the apparent molecular weight of the NPR1 species. A significant difference in the apparent molecular weight between reducing and non-reducing conditions indicates a change in oligomeric state.

Yeast Two-Hybrid (Y2H) Assay for NPR1-TGA Interaction

The Y2H system is a powerful in vivo technique to identify and characterize protein-protein interactions.

Y2H_Workflow start Construct Plasmids: Bait (NPR1-BD) & Prey (TGA-AD) transformation Co-transform Yeast Strain start->transformation selection Select for Diploids on Non-selective Media transformation->selection interaction_test Plate on Selective Media (lacking specific amino acids) selection->interaction_test reporter_assay Reporter Gene Assay (e.g., β-galactosidase assay) interaction_test->reporter_assay analysis Analyze Growth and Reporter Activity reporter_assay->analysis

Workflow for Yeast Two-Hybrid Assay

Protocol:

  • Plasmid Construction:

    • Clone the full-length coding sequence of NPR1 into a "bait" vector (e.g., pGBKT7), which fuses NPR1 to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone the coding sequences of different TGA transcription factors into a "prey" vector (e.g., pGADT7), which fuses them to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

    • Include appropriate positive and negative controls (e.g., known interacting proteins, empty vectors).

  • Interaction Assay:

    • Plate the transformed yeast on selection media. Initially, select for yeast that have taken up both plasmids on media lacking tryptophan and leucine (B10760876) (-Trp/-Leu).

    • To test for interaction, plate the yeast on more stringent selective media that also lacks histidine and adenine (B156593) (-Trp/-Leu/-His/-Ade). Growth on this medium indicates a positive interaction.

  • Quantitative β-galactosidase Assay:

    • To quantify the strength of the interaction, perform a liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate.

    • Grow liquid cultures of the co-transformed yeast.

    • Lyse the yeast cells and incubate the lysate with ONPG.

    • Measure the absorbance at 420 nm to determine the amount of o-nitrophenol produced, which is proportional to the β-galactosidase activity.

    • Calculate the β-galactosidase units to quantify the interaction strength.

Co-immunoprecipitation (Co-IP) for In Vivo NPR1-TGA Interaction

Co-IP is used to demonstrate that two proteins interact within their native cellular environment.

Protocol:

  • Protein Expression in Plants:

    • Generate transgenic plants expressing tagged versions of NPR1 (e.g., NPR1-GFP) and a TGA factor (e.g., TGA-HA). Alternatively, transiently express the tagged proteins in Nicotiana benthamiana leaves via agroinfiltration.

  • Protein Extraction:

    • Harvest plant tissue and extract total proteins in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody against one of the tags (e.g., anti-GFP) that has been coupled to agarose (B213101) or magnetic beads. This will "pull down" the tagged protein and any interacting partners.

    • As a negative control, use beads coupled to a non-specific IgG.

  • Washing:

    • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and perform a western blot.

    • Probe the western blot with antibodies against both tags (e.g., anti-GFP and anti-HA).

  • Data Analysis:

    • Detection of the second tagged protein (e.g., TGA-HA) in the immunoprecipitate of the first protein (e.g., NPR1-GFP) indicates an in vivo interaction. The absence of the second protein in the negative control lane confirms the specificity of the interaction.

Conclusion

The analysis of NPR1 oligomerization is a multifaceted process that requires a combination of biochemical and molecular techniques. Non-reducing SDS-PAGE provides a straightforward method to visualize redox-dependent changes in oligomeric state, while size-exclusion chromatography offers a more native assessment. Yeast two-hybrid and co-immunoprecipitation assays are indispensable for studying the interaction of NPR1 with its partners, such as TGA transcription factors. By employing the protocols outlined in these application notes, researchers can gain valuable insights into the molecular mechanisms governing plant immunity and explore new avenues for the development of disease-resistant crops.

References

Application

Application Notes and Protocols for Studying NPR1 Interactions Using Bimolecular Fluorescence Complementation (BiFC)

Audience: Researchers, scientists, and drug development professionals. Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator in plant immunity, primarily mediating the salicyl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator in plant immunity, primarily mediating the salicylic (B10762653) acid (SA) signaling pathway that leads to Systemic Acquired Resistance (SAR).[1][2][3] NPR1 functions as a transcriptional co-activator, and its activity is governed by complex protein-protein interactions (PPIs).[3][4] Understanding these interactions is critical for elucidating plant defense mechanisms and for developing strategies to enhance disease resistance in crops.

Bimolecular Fluorescence Complementation (BiFC) is a powerful and widely used technique to visualize PPIs in living cells.[5][6][7] The assay is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., Yellow Fluorescent Protein, YFP) can reconstitute a functional, fluorescent fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments.[5][8][9] This application note provides a detailed overview and protocols for utilizing BiFC to study the interactions of NPR1, offering insights into its function in signaling pathways. The high sensitivity of BiFC allows for the detection of even weak or transient interactions within their native subcellular compartments.[10][11]

NPR1 Signaling Pathway

In unstimulated plant cells, NPR1 exists as an oligomer in the cytoplasm.[3] Upon pathogen attack, salicylic acid (SA) accumulation triggers a change in the cellular redox state, leading to the reduction of cysteine residues within the NPR1 oligomer.[12][13] This results in the release of NPR1 monomers, which then translocate to the nucleus.[3][12] In the nucleus, monomeric NPR1 interacts with various transcription factors, most notably members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[4][14][15] This interaction is crucial for activating the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes, to establish immunity.[1][2][16]

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_Oligomer NPR1 Oligomer NPR1_Monomer_C NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_C Monomerization NPR1_Monomer_N NPR1 Monomer NPR1_Monomer_C->NPR1_Monomer_N Nuclear Translocation TGA TGA Transcription Factors NPR1_Monomer_N->TGA Interaction PR_Genes PR Gene Expression TGA->PR_Genes Activation Pathogen Pathogen Signal SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->NPR1_Oligomer Redox change

Caption: Simplified NPR1 signaling pathway in plant defense.
Application of BiFC for NPR1 Interactions

BiFC has been successfully employed to confirm and visualize NPR1's interactions with various partners in planta.

  • NPR1 and TGA Transcription Factors: Yeast-two-hybrid screens first identified TGA factors as NPR1 interactors.[14][15] BiFC assays have visually confirmed these interactions within the nucleus of plant cells, demonstrating that NPR1 forms a complex with TGA factors like TGA2 to regulate gene expression.[14][17] The SA-dependent nature of some of these interactions, such as with TGA1, can also be investigated using BiFC by treating the cells with SA prior to imaging.[13][17]

  • NPR1 Homodimerization and Paralogs: BiFC has been used to show that NPR1 can form homodimers in the nucleus.[18] It is also a valuable tool for studying the interactions between NPR1 and its paralogs (e.g., NPR2, NPR3, NPR4), which can have both redundant and distinct roles in SA perception and defense signaling.[18]

  • NPR1 and Other Regulators: The BiFC system is adaptable for exploring novel NPR1 interactors. For example, recent studies have used BiFC to show that NPR1 interacts with PIF4, a key regulator in photomorphogenesis, revealing a mechanism by which plants integrate light and immune signals.[19][20]

Experimental Workflow

The general workflow for a BiFC experiment involves several key stages, from vector construction to data analysis. This process allows for the visualization of the interaction and the subcellular localization of the resulting protein complex.[21][22]

BiFC_Workflow Cloning 1. Gene Cloning Fusion Create Fusion Constructs NPR1-nYFP & Partner-cYFP Cloning->Fusion Transformation 2. Plant Transformation Fusion->Transformation Agro Agrobacterium-mediated Transformation Transformation->Agro Proto Protoplast Transfection Transformation->Proto Expression 3. Transient Expression Agro->Expression Proto->Expression Incubation Incubate plants/protoplasts (e.g., 16-48 hours) Expression->Incubation Imaging 4. Confocal Microscopy Incubation->Imaging Acquisition Image Acquisition (YFP, Chlorophyll, Brightfield) Imaging->Acquisition Analysis 5. Data Analysis Acquisition->Analysis Quant Quantify Fluorescence Intensity & Percentage of Fluorescent Cells Analysis->Quant Local Determine Subcellular Localization Analysis->Local

Caption: General experimental workflow for BiFC analysis.

Detailed Experimental Protocols

Protocol 1: BiFC Vector Construction

This protocol describes the cloning of NPR1 and a putative interacting partner into BiFC vectors compatible with plant expression.[9][23]

  • Vector Selection: Choose a suitable set of BiFC vectors. Vectors like pUC-SPYNE/pUC-SPYCE or Gateway-compatible vectors are commonly used for C-terminal fusions of the YFP fragments (nYFP and cYFP).[9][23] It is crucial to test both N- and C-terminal fusions as the tag position can affect protein function and interaction.[8]

  • Primer Design: Design primers to amplify the full-length coding sequence (CDS) of NPR1 and the gene of the interacting partner. Add appropriate restriction sites to the primers that are compatible with the multiple cloning site (MCS) of the BiFC vectors and ensure the CDS is in-frame with the YFP fragment.

  • PCR Amplification: Amplify the CDS of NPR1 and the partner protein from cDNA using a high-fidelity DNA polymerase.

  • Digestion and Ligation: Digest the PCR products and the BiFC vectors (e.g., pSPYNE for NPR1 and pSPYCE for the partner) with the selected restriction enzymes. Purify the digested vector and insert, then perform ligation to create the fusion constructs (e.g., 35S:NPR1-nYFP and 35S:Partner-cYFP).

  • Verification: Transform the ligation products into competent E. coli. Verify the resulting clones by colony PCR, restriction digest analysis, and Sanger sequencing to confirm the correct orientation and reading frame.

Protocol 2: Transient Expression in Nicotiana benthamiana

Agrobacterium-mediated transient expression in N. benthamiana leaves is a robust and widely used method for plant BiFC assays.[21][24]

  • Agrobacterium Transformation: Transform the verified BiFC constructs into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or AGL1) via electroporation or heat shock.

  • Culture Preparation: Grow single colonies of Agrobacterium containing the NPR1-nYFP construct, the Partner-cYFP construct, and a silencing suppressor (e.g., p19) separately in 5 mL of LB medium with appropriate antibiotics overnight at 28°C.

  • Infiltration Culture: Inoculate 50 mL of LB with the overnight culture and grow to an OD₆₀₀ of ~1.0. Pellet the cells by centrifugation (3,000 x g, 15 min) and resuspend in infiltration buffer (10 mM MES pH 5.7, 10 mM MgCl₂, 150 µM acetosyringone).

  • Co-infiltration: Mix the resuspended Agrobacterium cultures containing NPR1-nYFP, Partner-cYFP, and p19 in a 1:1:1 ratio to a final OD₆₀₀ of 0.5-1.0 for each. Incubate the mixture at room temperature for 2-4 hours.

  • Leaf Infiltration: Infiltrate the abaxial side of leaves from 4- to 6-week-old N. benthamiana plants using a 1 mL needleless syringe.

  • Incubation: Keep the infiltrated plants in a growth chamber for 48-72 hours to allow for transient expression of the fusion proteins.

Protocol 3: Protoplast Isolation and Transfection

Using protoplasts allows for quantitative analysis in a homologous system, though transfection efficiency can be variable.[25][26][27]

  • Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of 3- to 4-week-old Arabidopsis thaliana plants by digesting the leaf tissue with an enzyme solution (e.g., 1.5% Cellulase R10, 0.4% Macerozyme R10) for 3-4 hours.[24]

  • Purification: Purify the protoplasts by filtering through a nylon mesh and washing with W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES pH 5.7).[24]

  • Transfection: Co-transfect the protoplasts with equal amounts (e.g., 10-15 µg) of the NPR1-nYFP and Partner-cYFP plasmid DNA using a PEG-calcium-mediated method.

  • Incubation: Incubate the transfected protoplasts in the dark at 22-25°C for 12-24 hours to allow for protein expression.[25]

Protocol 4: Confocal Microscopy and Data Analysis
  • Sample Preparation: Mount a section of the infiltrated N. benthamiana leaf or a drop of the protoplast suspension on a glass slide.

  • Image Acquisition: Use a laser scanning confocal microscope (LSCM) to visualize fluorescence.[25][28]

    • YFP Channel: Excite at 514 nm and detect emission between 525-560 nm to capture the BiFC signal.

    • Chlorophyll Autofluorescence: Excite at 488 nm or 561 nm and detect emission >650 nm to visualize chloroplasts, which can serve as an internal marker.[29]

    • Nuclear Marker (Optional): If co-expressed, use the appropriate laser line for a nuclear marker (e.g., RFP-H2B) or stain with DAPI.[25]

    • Bright-field: Capture a transmission image to show the cell structure.

  • Image Analysis:

    • Localization: Overlay the YFP, chlorophyll, and bright-field channels to determine the subcellular localization of the protein interaction (e.g., nucleus, cytoplasm).[22][28]

    • Quantification: Use software like ImageJ or FIJI to quantify the BiFC signal.[21] Measure the mean fluorescence intensity in the relevant compartment (e.g., the nucleus) across multiple cells.[28][30] Calculate the percentage of fluorescent cells (or protoplasts) out of the total number of observed cells.[30]

Data Presentation and Controls

Quantitative data from BiFC experiments should be presented clearly to allow for comparison between different interaction pairs.[30] It is essential to include proper controls to validate the specificity of the observed interaction.

Essential Controls:

  • Negative Controls: Co-express NPR1-nYFP with an unrelated protein (e.g., a cytosolic or nuclear protein not expected to interact with NPR1) fused to cYFP. Co-expression of each fusion construct with the corresponding empty vector (empty-nYFP or empty-cYFP) should also be performed. A positive result should yield no or minimal background fluorescence.

  • Positive Control: Use a known interacting protein pair (e.g., a protein known to homodimerize) to confirm the experimental setup is working.

  • Expression Control: Confirm the expression of both fusion proteins via Western blot analysis using antibodies against the protein or the YFP tag to ensure that a lack of fluorescence is not due to poor protein expression.[9]

Table 1: Representative Quantitative BiFC Data for NPR1 Interactions

Protein Pair 1 (fused to nYFP)Protein Pair 2 (fused to cYFP)Subcellular Localization of BiFC SignalMean Fluorescence Intensity (Arbitrary Units ± SD)% of Fluorescent Cells (± SD)
Test Interactions
NPR1TGA2Nucleus85.6 ± 12.178.3 ± 5.5
NPR1PIF4Nucleus65.2 ± 9.861.7 ± 8.1
NPR1NPR1Nucleus50.4 ± 7.545.1 ± 6.2
Negative Controls
NPR1AKIN10 (Unrelated Kinase)No Signal Detected3.1 ± 1.5 (Background)< 2
NPR1Empty VectorNo Signal Detected2.8 ± 1.1 (Background)< 2
Empty VectorTGA2No Signal Detected2.5 ± 1.3 (Background)< 2

Note: Data are hypothetical and for illustrative purposes. Quantitative values should be determined from a large number of cells (n > 50) from at least three biological replicates.

Conclusion

The BiFC assay is a versatile and visually intuitive method for studying NPR1 protein-protein interactions within the cellular context.[5][10] It allows for the confirmation of putative interacting partners, the determination of the subcellular location of these interactions, and, with careful experimental design, a semi-quantitative assessment of interaction strength.[30][31] By following the detailed protocols and incorporating rigorous controls, researchers can effectively use BiFC to unravel the complex interaction network of NPR1, providing valuable insights into plant immune signaling for both basic research and applied crop improvement programs.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in recombinant NPR1 purification

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein, a key regulator of systemic acquired resistance (SAR) in plants.

Troubleshooting Low Yield

Low yield is a frequent issue in recombinant protein purification. This section outlines potential causes and solutions in a question-and-answer format to help you diagnose and resolve problems at various stages of the process.

Expression Stage

Q1: I don't see a band for my recombinant NPR1 on an SDS-PAGE gel after induction in E. coli. What could be the problem?

A1: A lack of a visible protein band can stem from several factors, from the expression construct to the induction conditions. Here's a step-by-step troubleshooting guide:

  • Verify Your Construct:

    • Sequencing: Ensure the NPR1 gene is correctly cloned into the expression vector, is in the correct reading frame, and has no mutations.

    • Promoter and Ribosome Binding Site (RBS): Confirm the integrity of the promoter (e.g., T7) and the presence of a strong RBS upstream of your gene.

  • Optimize Expression Conditions:

    • Codon Usage: NPR1 is a eukaryotic protein, and its codon usage may not be optimal for E. coli. Consider synthesizing a codon-optimized gene or using a host strain like Rosetta(DE3) that carries a plasmid with genes for rare tRNAs.

    • Inducer Concentration: Vary the concentration of the inducer (e.g., IPTG). High concentrations can sometimes be toxic to the cells.

    • Induction Time and Temperature: Experiment with different induction times and temperatures. Lowering the temperature (e.g., 16-25°C) and extending the induction time can sometimes improve the expression of soluble protein.[1][2]

    • Cell Density at Induction: Induce the culture at an optimal optical density (OD600), typically between 0.6 and 0.8.

  • Assess Protein Degradation:

    • Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of NPR1.[3]

    • Protease-Deficient Strains: Use E. coli strains deficient in certain proteases, such as BL21(DE3)pLysS.

Q2: I see a strong band for NPR1, but it's in the insoluble pellet (inclusion bodies). How can I increase the soluble fraction?

A2: Inclusion body formation is common when overexpressing foreign proteins in E. coli. Here are strategies to improve solubility:

  • Modify Expression Conditions:

    • Lower Induction Temperature: Reducing the induction temperature (e.g., 16-25°C) slows down protein synthesis, which can promote proper folding and increase solubility.[1][2]

    • Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression and reduce the formation of inclusion bodies.

    • Choose a Different Fusion Tag: Certain fusion tags are known to enhance the solubility of their fusion partners. Consider using highly soluble tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).

    • Utilize a Different E. coli Host Strain: Strains like Origami™ B, which have a more oxidizing cytoplasm, can promote the formation of disulfide bonds, which may be necessary for the correct folding of NPR1. Strains that co-express chaperones (e.g., GroEL/ES) can assist in proper protein folding.[4]

  • Optimize Lysis Buffer:

    • Include additives in your lysis buffer that can help stabilize the protein, such as glycerol (B35011) (5-10%), non-ionic detergents (e.g., Triton X-100 at 0.1-0.5%), or salts (e.g., NaCl at 150-500 mM).

If these strategies do not yield sufficient soluble protein, you will need to purify NPR1 from inclusion bodies and then refold it into its active conformation.

Purification Stage

Q3: My expression levels seem good, but I lose most of my NPR1 during purification. How can I improve my final yield?

A3: Low yield after purification can be due to several factors, from protein loss during processing to inefficient purification steps.

  • Inefficient Cell Lysis:

    • Ensure complete cell lysis to release the recombinant protein. Monitor lysis efficiency by microscopy. For insect cells, sonication or the use of a dounce homogenizer can be effective.[5]

  • Precipitation During Purification:

    • Buffer Composition: The pH and ionic strength of your buffers are critical. NPR1 is known to form oligomers via disulfide bonds, and maintaining a reducing environment with agents like DTT or TCEP can be crucial. Salicylic acid has also been shown to influence NPR1's conformation and may be included in purification buffers.

    • Protein Concentration: Avoid high protein concentrations, which can promote aggregation.

  • Inefficient Chromatography Steps:

    • Binding to Resin: Ensure the pH and ionic strength of your protein solution are optimal for binding to the chromatography resin (e.g., Ni-NTA for His-tagged proteins).

    • Elution: Optimize the elution conditions. For affinity chromatography, a gradual increase in the eluting agent concentration (e.g., imidazole (B134444) for His-tags) can improve purity and yield.

Quantitative Data Summary

The choice of expression system significantly impacts the potential yield of recombinant protein. The following table summarizes typical protein yields from various common expression systems.

Expression SystemTypical Yield RangePurity Levels (Post-Purification)Key Considerations for NPR1
E. coli 1-10 g/L~50-70%Prone to inclusion bodies; lacks post-translational modifications.[6][7]
Yeast (P. pastoris) Up to 20 g/LUp to 80%Can perform some post-translational modifications.[6][7]
Insect Cells (BEVS) 100 mg/L - 1 g/L>90%Good for complex proteins requiring post-translational modifications and proper folding.[7]
Mammalian Cells 1-5 g/L>90%Produces proteins with human-like post-translational modifications; highest complexity and cost.[6][7]

Experimental Protocols

Protocol 1: Expression and Purification of NPR1 from E. coli

This protocol is a general guideline and may require optimization for your specific construct and equipment.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your NPR1 expression plasmid.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture for 16-24 hours.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated affinity column (e.g., Ni-NTA for His-tagged NPR1).

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elution: Elute the bound NPR1 with elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • Further Purification (Optional): If necessary, further purify NPR1 using size-exclusion or ion-exchange chromatography.

Protocol 2: Expression and Purification of NPR1 from Insect Cells (Baculovirus Expression Vector System - BEVS)

This protocol provides a general workflow for NPR1 expression in insect cells.

  • Baculovirus Generation: Generate a high-titer P3 baculovirus stock containing the NPR1 gene according to the manufacturer's instructions (e.g., Bac-to-Bac system).

  • Cell Culture: Grow Sf9 or High Five™ insect cells in an appropriate serum-free medium to a density of 2 x 10^6 cells/mL.

  • Infection: Infect the insect cell culture with the P3 viral stock at a multiplicity of infection (MOI) of 5-10.

  • Incubation: Incubate the infected culture at 27°C with shaking for 48-72 hours.

  • Cell Harvest: Centrifuge the culture at 1,000 x g for 15 minutes to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in insect cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 1 mM DTT, and protease inhibitors).

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.

  • Purification: Proceed with affinity and/or other chromatography steps as described in the E. coli protocol.

Visualizations

NPR1 Signaling Pathway in Systemic Acquired Resistance (SAR)

NPR1_Signaling_Pathway Pathogen Pathogen (e.g., P. syringae) SA Salicylic Acid (SA) Accumulation Pathogen->SA induces NPR1_Oligomer Cytoplasmic NPR1 (Oligomer) SA->NPR1_Oligomer triggers redox change NPR1_Monomer_cyto Cytoplasmic NPR1 (Monomer) NPR1_Oligomer->NPR1_Monomer_cyto Monomerization NPR1_Monomer_nucl Nuclear NPR1 (Monomer) NPR1_Monomer_cyto->NPR1_Monomer_nucl Nuclear Translocation TGA TGA Transcription Factors NPR1_Monomer_nucl->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: NPR1 signaling pathway in plant immunity.

General Workflow for Recombinant NPR1 Purification

Purification_Workflow Start Start: NPR1 Expression Construct Expression 1. Expression (E. coli or Insect Cells) Start->Expression Harvest 2. Cell Harvest (Centrifugation) Expression->Harvest Lysis 3. Cell Lysis (Sonication/Detergent) Harvest->Lysis Clarification 4. Clarification (Centrifugation) Lysis->Clarification Affinity 5. Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity Polish 6. Polishing Steps (Optional) (Size Exclusion/Ion Exchange) Affinity->Polish Analysis 7. Analysis (SDS-PAGE, Western Blot) Polish->Analysis End End: Purified NPR1 Analysis->End

Caption: General workflow for recombinant protein purification.

References

Optimization

Technical Support Center: Optimizing ChIP-seq for the NPR1 Transcription Factor

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation seque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments for the NPR1 transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing ChIP-seq for NPR1?

A1: A primary challenge is that NPR1 is a transcriptional co-activator and does not bind to DNA directly.[1][2] Its association with chromatin is indirect, mediated through interactions with DNA-binding transcription factors such as TGA and WRKY proteins.[1][3][4] This indirect and potentially transient binding can result in a lower signal-to-noise ratio compared to ChIP-seq for sequence-specific transcription factors.

Q2: How does salicylic (B10762653) acid (SA) treatment affect NPR1 ChIP-seq experiments?

A2: Salicylic acid (SA) or its functional analogs like 2,6-dichloroisonicotinic acid (INA) are crucial for activating the NPR1 signaling pathway.[5][6] SA treatment induces the translocation of NPR1 from the cytoplasm to the nucleus, which is a prerequisite for its function as a transcriptional co-activator.[6] Therefore, timing of SA or INA treatment is a critical parameter to optimize for a successful NPR1 ChIP-seq experiment. Studies have reported successful enrichment of NPR1 at target promoters after treatments ranging from 4 to 24 hours.[1][3][7]

Q3: Which type of antibody is recommended for NPR1 ChIP-seq?

A3: Many successful NPR1 ChIP-seq studies have utilized a tagged version of the NPR1 protein (e.g., NPR1-GFP) followed by immunoprecipitation with a high-affinity anti-tag antibody (e.g., anti-GFP).[3][5] This approach often yields higher specificity and efficiency. If using an antibody against the native NPR1 protein, it is critical to rigorously validate its specificity for ChIP-seq applications. This includes performing Western blots to confirm specificity to NPR1, and ideally, testing the antibody in ChIP-qPCR on known NPR1 target genes and using npr1 mutant plants as a negative control.

Q4: What are the key direct and indirect target genes of NPR1?

A4: NPR1 directly targets and activates genes encoding other transcription factors, thereby initiating a transcriptional cascade.[5] It is recruited to the promoters of PATHOGENESIS-RELATED (PR) genes through its interaction with TGA transcription factors.[4][6] NPR1 has also been shown to bind to its own promoter to positively regulate its expression.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low ChIP-DNA Yield Inefficient Nuclear Translocation of NPR1: Insufficient or improperly timed salicylic acid (SA) treatment.Optimize SA or INA concentration and treatment duration. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal induction time for your specific experimental conditions.[1][3][7]
Inefficient Crosslinking: Suboptimal fixation time can fail to capture the transient protein-DNA interactions.Optimize formaldehyde (B43269) crosslinking time. For plant tissues, vacuum infiltration is often used to ensure efficient penetration of the crosslinking agent.
Poor Antibody Performance: The anti-NPR1 antibody may have low affinity or may not recognize the epitope in its native, cross-linked state.If using a native NPR1 antibody, ensure it is validated for ChIP-seq. Consider using a transgenic line expressing a tagged NPR1 protein (e.g., NPR1-GFP) and a high-quality anti-tag antibody.[3][5]
Inefficient Cell Lysis or Chromatin Shearing: Tough plant cell walls can hinder efficient lysis and chromatin release.Ensure thorough grinding of plant tissue in liquid nitrogen. Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-500 bp range.
High Background Signal Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins or binding non-specifically to the beads.Perform a pre-clearing step with protein A/G beads before immunoprecipitation. Ensure you are using a ChIP-validated antibody and consider including a mock IP (with IgG) as a negative control.
Repetitive DNA Elements: Abundant repetitive sequences can be non-specifically enriched.Use appropriate controls (e.g., input DNA) and bioinformatics tools to identify and filter out reads mapping to repetitive regions during data analysis.
Too Much Starting Material or Antibody: Excessive amounts can lead to increased non-specific binding.Titrate the amount of antibody and chromatin to find the optimal ratio that maximizes specific signal while minimizing background.
No Enrichment at Known Target Genes (e.g., PR1) NPR1 is Not Activated: SA signaling pathway may not be properly induced.Verify the bioactivity of your SA or INA solution. Ensure plants are healthy and responsive to the treatment by checking the expression of known SA-responsive genes via RT-qPCR.
Indirect DNA Binding: As a co-activator, NPR1's association with DNA is dependent on its interaction with DNA-binding partners like TGA transcription factors.[1][8] Problems with these interactions will lead to loss of signal.Ensure that the experimental conditions do not disrupt protein-protein interactions. Consider performing co-immunoprecipitation (Co-IP) experiments to verify the interaction between NPR1 and its partners in your system.
Variability Between Replicates Inconsistent SA Treatment: Differences in the application or timing of SA treatment can lead to variable NPR1 activation.Standardize the SA application method (e.g., spraying or soil drench) and ensure consistent timing across all replicates.
Biological Variation: Plant growth conditions can significantly impact immune responses.Maintain consistent plant growth conditions (light, temperature, humidity) for all biological replicates.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for NPR1 ChIP-seq experiments, compiled from various studies in Arabidopsis thaliana. Note that these are starting points and should be optimized for your specific experimental setup.

ParameterRecommended Range/ValueNotes
Plant Material 1-3 grams of seedling tissue per IPYounger tissue often yields better chromatin.
SA/INA Treatment 0.5 - 1 mM SA; 300 µM INATreatment time can range from 4 to 24 hours.[1][2][3]
Crosslinking 1% Formaldehyde for 10-15 min under vacuumQuench with glycine.
Antibody ChIP-validated anti-NPR1 or anti-tag (e.g., anti-GFP) antibodyAmount to be optimized by titration (typically 2-10 µg per IP).
Chromatin Shearing Sonication to achieve fragments of 200-500 bpVerify fragment size on an agarose (B213101) gel or Bioanalyzer.
Sequencing Depth 20-50 million reads per sampleDeeper sequencing may be required for detecting weak binding sites.

Experimental Protocols & Methodologies

A detailed, step-by-step protocol for NPR1 ChIP-seq in Arabidopsis thaliana is provided below. This protocol is adapted from established methods and includes specific considerations for NPR1.

Detailed NPR1 ChIP-seq Protocol for Arabidopsis thaliana

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings (wild-type or NPR1:GFP transgenic line) on MS plates or soil for 2-3 weeks.

    • Induce the SA signaling pathway by spraying plants with a solution of 1 mM salicylic acid or 300 µM INA.[1][2] Include a mock-treated control (spraying with water).

    • Harvest tissue 4-12 hours post-treatment by flash-freezing in liquid nitrogen.

  • Chromatin Crosslinking and Isolation:

    • Grind ~2 grams of frozen tissue to a fine powder in liquid nitrogen.

    • Perform formaldehyde crosslinking (1% final concentration) under vacuum for 10-15 minutes.

    • Quench the reaction with glycine.

    • Isolate nuclei using appropriate buffers (e.g., Honda buffer).

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in lysis buffer.

    • Sonicate the chromatin to achieve fragments predominantly in the 200-500 bp range. Optimization of sonication conditions (power, duration, cycles) is critical.

    • Verify the fragment size by running an aliquot of de-crosslinked DNA on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated anti-NPR1 antibody or an anti-GFP antibody (for NPR1:GFP lines).

    • Include a negative control IP with a non-specific IgG antibody.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the ChIP-DNA using a column-based kit or phenol-chloroform extraction.

    • Quantify the DNA yield.

    • Prepare sequencing libraries from the ChIP-DNA and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Prep Kit).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Perform quality control on the raw sequencing reads.

    • Align reads to the reference genome.

    • Use a peak calling algorithm (e.g., MACS2) to identify regions of enrichment in the ChIP samples compared to the input control.

    • Annotate peaks to nearby genes and perform downstream analysis such as motif discovery and functional enrichment analysis.

Visualizations

NPR1 Signaling Pathway

NPR1_Signaling_Pathway NPR1 Signaling Pathway pathogen Pathogen (PAMPs/Effectors) sa Salicylic Acid (SA) Accumulation pathogen->sa npr1_oli NPR1 Oligomer (Cytoplasm) sa->npr1_oli induces monomerization npr1_mono NPR1 Monomer (Cytoplasm) npr1_oli->npr1_mono npr1_nuc NPR1 Monomer (Nucleus) npr1_mono->npr1_nuc Nuclear Translocation tga TGA Transcription Factors npr1_nuc->tga interacts with wrky WRKY Transcription Factors npr1_nuc->wrky interacts with pr_genes Pathogenesis-Related (PR) Gene Expression tga->pr_genes activates wrky->pr_genes activates sar Systemic Acquired Resistance (SAR) pr_genes->sar NPR1_ChIP_Seq_Workflow NPR1 ChIP-seq Experimental Workflow start Start: Arabidopsis Plants (e.g., WT or NPR1:GFP) sa_treatment 1. Salicylic Acid (SA) Induction start->sa_treatment crosslinking 2. Formaldehyde Crosslinking sa_treatment->crosslinking lysis 3. Cell Lysis & Nuclei Isolation crosslinking->lysis shearing 4. Chromatin Shearing (Sonication) lysis->shearing ip 5. Immunoprecipitation (with anti-NPR1 or anti-GFP Ab) shearing->ip rev_crosslink 6. Reverse Crosslinking ip->rev_crosslink purification 7. DNA Purification rev_crosslink->purification library_prep 8. Library Preparation purification->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing analysis 10. Data Analysis (Alignment, Peak Calling) sequencing->analysis end End: NPR1 Binding Sites analysis->end

References

Troubleshooting

Technical Support Center: Reducing False Positives in NPR1 Yeast Two-Hybrid Screens

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing false positives in yeast two-hybrid (Y2H) screens involving the plant defen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing false positives in yeast two-hybrid (Y2H) screens involving the plant defense regulator, NPR1. The following sections offer FAQs, step-by-step troubleshooting, and detailed experimental protocols to enhance the reliability of your interaction data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in a yeast two-hybrid screen?

A: False positives in Y2H screens arise from several factors. The most common is "auto-activation," where the bait protein (e.g., NPR1 fused to a DNA-binding domain) can independently activate reporter genes without a genuine interaction partner.[1][2][3][4][5] Other significant causes include:

  • "Sticky" prey proteins: These proteins are prone to non-specific binding with numerous other proteins.[6][7]

  • Contaminating prey plasmids: A single yeast colony may harbor multiple prey plasmids, with only one being the true interactor, leading to misidentification.[8]

  • Indirect metabolic effects: Overexpression of certain proteins can alter yeast physiology, such as cell permeability or growth rate, which can indirectly lead to reporter gene activation.[9]

  • Overexpression artifacts: The high concentration of bait and prey proteins in yeast can force interactions that would not occur at normal physiological levels.[7]

Q2: My NPR1 bait construct is showing growth on selective media even with an empty prey vector. What should I do?

A: This indicates that your NPR1 bait is auto-activating the reporter genes, a common issue with transcription factors or proteins that have acidic domains. To address this, you can:

  • Increase Selection Stringency: Add competitive inhibitors to your media. For the HIS3 reporter, titrate increasing concentrations of 3-amino-1,2,4-triazole (3-AT).[10][11]

  • Use a Less Sensitive Yeast Strain: Employ yeast strains with more stringent reporter gene setups.

  • Truncate the NPR1 Bait: If NPR1 has a known transcriptional activation domain, create deletion mutants that remove this region while preserving the domains expected to be involved in protein interactions.[2][12] It is unlikely that all subfragments of a protein will cause auto-activation.[2]

  • Swap Bait and Prey: Clone NPR1 into the activation domain (AD) vector and screen it against a library where the proteins are fused to the DNA-binding domain (BD). A protein is unlikely to auto-activate as both a bait and a prey.[2]

Q3: How do I distinguish between a true interactor and a "sticky" prey that binds non-specifically?

A: To eliminate non-specific interactors, you must perform specificity controls. After identifying a putative interactor, rescue the prey plasmid and re-transform it into yeast with two types of negative controls:

  • The original bait vector (e.g., pGBKT7) with no insert.

  • A bait vector containing a biologically irrelevant protein that is not expected to interact with the prey (e.g., Lamin or c-Jun).

A true interactor should only show reporter activation with the NPR1 bait and not with the empty vector or the irrelevant protein.[2][12]

Q4: I've isolated a positive clone, but how can I be sure it's not due to a contaminating prey plasmid?

A: It is possible for a single yeast cell to contain multiple types of prey plasmids.[8] To ensure you have identified the correct interactor, you must isolate the specific prey plasmid responsible for the interaction.

  • Streak for Single Colonies: Streak the positive yeast colony on selective media to obtain isolated colonies.

  • Rescue and Sequence: Perform plasmid rescue from several individual colonies and sequence the prey inserts to confirm they are identical.

  • Retest the Purified Plasmid: Re-transform the single, sequence-verified prey plasmid back into the yeast strain containing your NPR1 bait to confirm the interaction.[13] An alternative method involves the extended culture of yeast cells under positive selection, which helps eliminate contaminating plasmids.[8]

Q5: What is the gold standard for validating a putative NPR1 interaction found in a Y2H screen?

A: A Y2H result should be considered a preliminary finding.[14] To confirm the interaction, you must use at least one orthogonal, co-validation method, preferably an in vivo or in vitro biochemical assay.[2][12] The most common and reliable methods include:

  • Co-immunoprecipitation (Co-IP): This demonstrates the interaction between proteins expressed in their native cellular environment (or a heterologous system like N. benthamiana for plant proteins).[2][15]

  • GST Pull-Down Assay: An in vitro method that tests for direct physical interaction between purified proteins.

  • Bimolecular Fluorescence Complementation (BiFC): An in vivo technique that allows visualization of the interaction in living cells.[6]

Section 2: Troubleshooting Guide

Problem: High background growth or auto-activation of the NPR1-bait
SymptomsPossible CausesSolutions
Growth of yeast containing only the NPR1-bait plasmid on selective medium (e.g., SD/-Trp/-His).The NPR1 protein itself has transcriptional activity in yeast.[5]1. Increase 3-AT Concentration: Titrate 3-AT (from 1 mM to 50 mM) in the selective medium to suppress leaky HIS3 expression.[11] 2. Use Multiple Reporters: Rely on the activation of at least two reporter genes (e.g., HIS3 and ADE2 or lacZ). 3. Modify the Bait: Create N- or C-terminal deletions of NPR1 to remove the auto-activating domain.[12] 4. Use a Negative Selection System: Employ a system with a counter-selectable marker like URA3. Auto-activating baits will express URA3 and be killed in media containing 5-Fluoroorotic Acid (5-FOA).[3][4][5]
A very large number of blue colonies appear in a lacZ assay with the bait alone.The NPR1 fusion protein is a strong transcriptional activator.Focus on higher-stringency reporters like ADE2 or AUR1-C if available. If auto-activation is too strong, the bait may be unusable in its current form and must be modified.
Problem: An identified interactor fails subsequent validation tests
SymptomsPossible CausesSolutions
The interaction is positive in the Y2H system but cannot be confirmed by Co-IP or pull-down.The Y2H interaction is an artifact of the system (e.g., overexpression, non-native environment).[7][14]1. Re-evaluate Y2H Stringency: Ensure the Y2H interaction is robust and occurs on high-stringency selective media (e.g., SD/-L/-T/-H/-A). 2. Check Protein Expression: Confirm that both proteins are properly expressed and stable in the system used for validation (e.g., via Western blot for Co-IP).[16] 3. Consider Cellular Localization: The proteins may not co-localize in the validation system. Use immunofluorescence or fluorescent protein tags to check their subcellular location. 4. Post-Translational Modifications: The interaction may require a specific post-translational modification that is present in yeast but absent in the validation system (or vice-versa).[14]
The prey interacts with NPR1 and also with an unrelated control bait (e.g., Lamin).The prey protein is a non-specific or "sticky" binder.Discard this candidate as a likely false positive. Focus on prey proteins that show a specific interaction only with NPR1.

Section 3: Key Experimental Protocols

Protocol 1: Testing the NPR1-Bait for Auto-activation

This protocol is essential to perform before starting a library screen to ensure the bait is suitable.[17][18]

Methodology:

  • Transformation: Co-transform a suitable yeast strain (e.g., Y2HGold) with the NPR1-bait plasmid (e.g., pGBKT7-NPR1) and an empty prey vector (e.g., pGADT7).

  • Control Transformations: In parallel, transform positive and negative controls:

    • Positive Control: A pair of known interactors (e.g., pGBKT7-53 and pGADT7-T).

    • Negative Control: The NPR1-bait plasmid with an empty prey vector, and an empty bait vector with an empty prey vector.

  • Plating: Plate the transformed yeast onto:

    • DDO (Double Dropout): SD/-Leu/-Trp medium to select for yeast containing both plasmids.

    • QDO (Quadruple Dropout): SD/-Ade/-His/-Leu/-Trp medium to test for activation of the ADE2 and HIS3 reporters.

  • 3-AT Titration: Plate the NPR1-bait + empty prey transformation on DDO/-His plates supplemented with varying concentrations of 3-AT (e.g., 0, 5, 10, 20, 50 mM) to determine the concentration required to suppress background growth.

  • Incubation & Analysis: Incubate plates at 30°C for 3-5 days. The NPR1-bait is considered free of auto-activation if it fails to grow on QDO plates and if a concentration of 3-AT can be found that suppresses its growth on DDO/-His plates while still allowing growth of the positive control.

Protocol 2: Plasmid Rescue and Re-transformation for Interaction Verification

This protocol validates that the identified prey plasmid is solely responsible for the positive interaction.

Methodology:

  • Yeast Colony Isolation: Pick a positive yeast colony from the screen and streak it onto fresh selective media to obtain single colonies.

  • Yeast Lysis: Grow a 5 mL liquid culture from a single colony. Pellet the cells and lyse them using lyticase or glass beads to release the plasmids.

  • E. coli Transformation: Transform competent E. coli (e.g., DH5α) with the extracted yeast plasmid DNA.

  • Plasmid Selection: Plate the transformed E. coli on LB agar (B569324) containing ampicillin (B1664943) to select for the prey plasmid (pGADT7-based vectors typically carry an ampicillin resistance gene).

  • Plasmid Purification & Sequencing: Isolate plasmid DNA from several bacterial colonies and sequence the insert to identify the putative interactor.

  • Interaction Confirmation: Co-transform the sequence-verified prey plasmid back into yeast with:

    • The original NPR1-bait plasmid.

    • An empty bait vector (negative control).

    • An unrelated bait plasmid (specificity control).

  • Analysis: Plate on DDO and QDO media. A true positive interaction should only occur between the prey and the NPR1-bait.

Protocol 3: Co-immunoprecipitation (Co-IP) for Orthogonal Validation

This protocol tests for the interaction of NPR1 and a putative partner in a more native environment.

Methodology:

  • Protein Expression: Co-express tagged versions of NPR1 (e.g., HA-NPR1) and the putative interactor (e.g., MYC-proteinX) in a suitable system, such as Arabidopsis protoplasts or by agroinfiltration in N. benthamiana. Include a negative control where MYC-proteinX is co-expressed with HA-GFP.

  • Protein Extraction: Harvest the tissue and extract total proteins using a non-denaturing IP lysis buffer containing protease inhibitors.

  • Input Sample: Save a small aliquot of the total protein lysate as the "input" control.

  • Immunoprecipitation: Incubate the remaining lysate with an antibody against one of the tags (e.g., anti-HA agarose (B213101) beads) to "pull down" NPR1 and any associated proteins.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the input and eluted IP samples by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against both tags (e.g., anti-HA and anti-MYC). The interaction is validated if the MYC-tagged interactor is detected in the anti-HA immunoprecipitate from the experimental sample but not from the negative control.

Section 4: Data and Visualizations

Data Presentation

Table 1: Common Reporter Genes and Selection Stringency in Y2H

Reporter Gene Selection Method Inhibitor for Increased Stringency Stringency Level
HIS3 Growth on medium lacking histidine (-His) 3-Amino-1,2,4-triazole (3-AT) Low to Medium
ADE2 Growth on medium lacking adenine (B156593) (-Ade) N/A Medium to High
lacZ Blue color development on X-Gal plates N/A Medium

| AUR1-C | Growth on medium containing Aureobasidin A | N/A | High |

Visualizations

Y2H_Workflow cluster_prep Phase 1: Bait Preparation cluster_screen Phase 2: Library Screen cluster_validation Phase 3: Hit Validation Bait_Construct Construct NPR1 Bait (pGBKT7-NPR1) Auto_Test Test for Auto-activation (with empty prey) Bait_Construct->Auto_Test Screen Mate Bait with Prey Library Auto_Test->Screen Bait OK Selection Select on High-Stringency Media (e.g., QDO + 3-AT) Screen->Selection Pick_Hits Pick Positive Colonies Selection->Pick_Hits Rescue Rescue Prey Plasmid & Sequence Pick_Hits->Rescue Retest Re-transform & Confirm Interaction (vs. negative controls) Rescue->Retest Ortho_Validation Orthogonal Validation (e.g., Co-IP, BiFC) Retest->Ortho_Validation Result Validated NPR1 Interactor Ortho_Validation->Result

Caption: Experimental workflow for a robust NPR1 yeast two-hybrid screen.

False_Positive_Troubleshooting cluster_auto Check 1: Auto-activation cluster_specificity Check 2: Specificity cluster_validation Check 3: Orthogonal Validation Start Putative Positive Hit (Growth on selective media) Auto_Q Does NPR1-bait alone activate reporters? Start->Auto_Q Auto_Yes Bait auto-activates. Increase stringency or re-engineer bait. Auto_Q->Auto_Yes Yes Auto_No Bait is clean. Auto_Q->Auto_No No Spec_Q Does prey interact with unrelated bait (e.g., Lamin)? Auto_No->Spec_Q Spec_Yes Non-specific 'sticky' prey. Discard. Spec_Q->Spec_Yes Yes Spec_No Interaction is specific. Spec_Q->Spec_No No Val_Q Does interaction validate with Co-IP or BiFC? Spec_No->Val_Q Val_Yes High-Confidence Interactor Val_Q->Val_Yes Yes Val_No Likely Y2H artifact. Discard. Val_Q->Val_No No

Caption: Logic tree for troubleshooting and eliminating false positives.

NPR1_Pathway Simplified NPR1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) (Pathogen Signal) NPR1_inactive NPR1 Oligomer (Inactive) SA->NPR1_inactive Induces redox change NPR1_active NPR1 Monomer (Active) NPR1_inactive->NPR1_active Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_active->TGA Co-activates PR_Genes PR Gene Expression (Defense Response) TGA->PR_Genes Binds promoter

References

Optimization

strategies to improve NPR1 protein stability in vitro

Welcome to the technical support center for researchers working with the NPR1 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of NPR1 in your...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the NPR1 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of NPR1 in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my purified NPR1 protein degrading so quickly?

NPR1 is known to be a target of the ubiquitin-proteasome system.[1] In cell-free extracts, it can be completely degraded within two hours.[1] The monomeric form of NPR1, which is the functionally active form in the nucleus, is particularly susceptible to degradation.[1][2] This degradation is primarily mediated by a CULLIN3 (CUL3)-based E3 ubiquitin ligase complex.[1][2]

Q2: What is the role of the redox state in NPR1 stability?

The redox state is critical for controlling NPR1's structure and function.

  • Oligomeric State: In the cytoplasm of unchallenged cells, NPR1 exists as a stable high-molecular-weight oligomer formed through intermolecular disulfide bonds.[1][3] This form is less prone to degradation.

  • Monomeric State: Pathogen signals or the presence of salicylic (B10762653) acid (SA) trigger a change in the cellular redox potential, leading to the reduction of these disulfide bonds. This releases NPR1 monomers.[1][3][4] While necessary for nuclear import and transcriptional co-activation, the monomeric form is the preferred substrate for proteasomal degradation.[1]

In vitro, adding a reducing agent like Dithiothreitol (DTT) will convert the oligomer to the monomer and can consequently accelerate its degradation.[1][2]

Q3: How do post-translational modifications (PTMs) affect NPR1 stability?

Several PTMs dynamically regulate NPR1 stability and activity:

  • Ubiquitination: NPR1 is targeted for degradation by CUL3-based E3 ligases (NPR3 and NPR4), which ubiquitinate the protein, marking it for the 26S proteasome.[1][5]

  • Phosphorylation: Phosphorylation at specific sites, such as serine 11 and serine 15 (Ser11/Ser15), is a key step that facilitates the recruitment of the CUL3 E3 ligase, thereby promoting NPR1 turnover.[2][6] Conversely, phosphorylation at Ser55/Ser59 can inhibit SUMOylation.[5][7]

  • SUMOylation: Modification with SUMO (Small Ubiquitin-like Modifier) at the SUMO-interacting motif 3 (SIM3) is required to activate NPR1's function as a transcriptional co-activator.[5][7] However, this modification also triggers NPR1 degradation, making the immune induction transient.[7][8]

Q4: Can NPR1 act as a chaperone, and does this affect its stability?

Yes, there is evidence that the oligomeric form of NPR1 can function as a molecular chaperone, protecting other proteins from heat-induced aggregation.[9][10] This chaperone activity is redox-dependent; treatment with DTT dissociates the oligomer into monomers and reduces its chaperone function.[9][10] This suggests that maintaining NPR1 in its oligomeric state (i.e., under non-reducing conditions) may enhance its overall stability in vitro.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with NPR1.

Problem: NPR1 is rapidly degraded in my cell-free plant extract.

Potential Cause Recommended Solution Citation
Proteasome Activity The extract contains active 26S proteasomes that degrade NPR1.Add proteasome-specific inhibitors to your extraction buffer.
* MG132: 40 µM[1]
* MG115: 40 µM[1]
Other Protease Activity Serine or cysteine proteases in the extract may contribute to degradation.Add general protease inhibitors.
* PMSF: 4 mM[1]
* Leupeptin: 40 µM[1]
Redox Environment The extract's reducing environment favors the unstable monomeric form.Avoid adding strong reducing agents like DTT unless monomerization is required for your specific application. The endogenous redox environment already promotes monomerization.

Problem: My purified recombinant NPR1 protein has low yield or precipitates out of solution.

Potential Cause Recommended Solution Citation
Inherent Instability The monomeric form of NPR1 is inherently less stable than the oligomeric form.Purify and store NPR1 under non-reducing conditions to maintain the more stable oligomeric state. Add a reducing agent (e.g., 1-5 mM DTT or TCEP) only immediately before an activity assay that requires the monomer.[1][11]
Misfolding The protein may be misfolding during expression or after purification.Consider co-expression with chaperones (e.g., HSP90, SGT1) to aid in proper folding. While these are known to stabilize other plant immune proteins, they may assist with NPR1 as well.[4] Refolding the protein in the presence of salicylic acid (SA) may also improve the stability of the correctly folded state.[11]
Susceptibility to PTM-mediated Degradation If using a system with active kinases (e.g., wheat germ extract), phosphorylation may be priming the protein for degradation.Use site-directed mutagenesis to create a more stable NPR1 variant.
* npr1(S11A/S15A): Mutating these phosphorylation sites can prevent CUL3 recruitment and subsequent degradation.[6]
* npr1(sim3): Mutating the SUMO-interacting motif 3 can stabilize the protein by preventing SUMOylation-triggered turnover.[7]

Key Signaling and Degradation Pathways

The following diagrams illustrate the key regulatory pathways affecting NPR1 stability.

NPR1_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oligomer Inactive NPR1 Oligomer (High Stability) Monomer Active NPR1 Monomer (Low Stability) Oligomer->Monomer Monomerization & Nuclear Import TGA TGA Transcription Factors Monomer->TGA Binds to PR_Genes PR Gene Expression TGA->PR_Genes Activates SA Salicylic Acid (SA) Redox Change SA->Oligomer triggers reduction NPR1_Degradation_Pathway Monomer Nuclear NPR1 Monomer Phospho Phosphorylation (at Ser11 / Ser15) Monomer->Phospho SUMO SUMOylation (at SIM3) Monomer->SUMO Ub Poly-Ubiquitination CUL3 CUL3-NPR3/NPR4 E3 Ubiquitin Ligase Phospho->CUL3 Recruits SUMO->CUL3 Triggers interaction with CUL3->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Degradation_Assay_Workflow Start Grind Plant Tissue Extract Resuspend in Degradation Buffer & Centrifuge Start->Extract Supernatant Collect Supernatant (Total Protein Extract) Extract->Supernatant Aliquot Aliquot Extract into Tubes with Different Inhibitors Supernatant->Aliquot Time0 Take 'Time 0' Sample Aliquot->Time0 Incubate Incubate at Room Temp Aliquot->Incubate Analyze Analyze by SDS-PAGE & Western Blot Time0->Analyze TimeX Take Samples at Time = 30, 60, 120 min Incubate->TimeX TimeX->Analyze

References

Troubleshooting

Technical Support Center: NPR1 Subcellular Localization Imaging

Welcome to the technical support center for researchers studying the subcellular localization of Non-expressor of Pathogenesis-Related genes 1 (NPR1). This resource provides troubleshooting guidance and detailed protocol...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the subcellular localization of Non-expressor of Pathogenesis-Related genes 1 (NPR1). This resource provides troubleshooting guidance and detailed protocols to help you overcome common challenges in imaging NPR1, a key regulator of Systemic Acquired Resistance (SAR) in plants.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of NPR1?

A1: In the absence of an immune stimulus, NPR1 exists as an oligomer primarily in the cytoplasm.[1] Upon activation by salicylic (B10762653) acid (SA), NPR1 is reduced to a monomer and translocates to the nucleus.[1][2] This nuclear localization is essential for its function in activating the expression of pathogenesis-related (PR) genes.[3][4][5]

Q2: Why is my NPR1-GFP fusion protein not translocating to the nucleus after SA treatment?

A2: Several factors could be responsible:

  • Ineffective SA Induction: Ensure the concentration of SA or its analog (e.g., INA) is sufficient and the incubation time is adequate. Studies have shown a dose-dependent effect of SA on NPR1 nuclear accumulation.[3]

  • Compromised NPR1 Function: The GFP tag might be interfering with NPR1's structure or its interaction with other proteins. Verify that your NPR1-GFP fusion protein is functional by checking if it can complement an npr1 mutant phenotype.[3]

  • Cellular Redox State: Cytoplasmic redox changes are crucial for NPR1 monomerization and nuclear import.[2] Experimental conditions that cause oxidative stress might inhibit this process.[6]

  • Imaging Conditions: Ensure you are imaging healthy cells. Phototoxicity from prolonged laser exposure can disrupt normal cellular processes.

Q3: I'm observing high background fluorescence in my immunofluorescence experiment. What can I do?

A3: High background in plant immunofluorescence can be caused by several factors:

  • Autofluorescence: Plant tissues, particularly chloroplasts and vacuoles, are highly autofluorescent.[7][8][9] Use a sequential scanning mode on your confocal microscope to separate the specific signal from autofluorescence, or use fluorophores with emission spectra in the far-red range.

  • Non-specific Antibody Binding: Ensure you are using an adequate blocking solution (e.g., 5% Bovine Serum Albumin) and that your primary and secondary antibodies are used at the optimal dilution.[10][11] Perform control experiments, such as staining npr1 null mutant tissue, to confirm antibody specificity.[12]

  • Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[11]

Q4: Can I use transient expression systems like Nicotiana benthamiana for NPR1 localization studies?

A4: Yes, transient expression is a common method. However, be aware of potential artifacts due to overexpression. High protein levels can lead to mislocalization, such as accumulation in the ER, or the formation of non-physiological aggregates.[13] It is advisable to use moderate expression promoters or a low density of Agrobacterium for infiltration and to confirm key findings in stably transformed plants.[13]

Troubleshooting Guide

This guide addresses common problems encountered during NPR1 subcellular localization experiments.

Problem Potential Cause Recommended Solution
Weak or No NPR1-GFP Signal 1. Low expression level of the fusion protein. 2. Photobleaching during image acquisition.[14] 3. Misfolding of the GFP tag.[14]1. Use a stronger constitutive promoter (e.g., CaMV 35S) or an inducible system. Confirm protein expression via Western blot. 2. Reduce laser power and exposure time. Use a more photostable fluorescent protein variant. 3. Try N-terminal vs. C-terminal tagging to see if it improves folding and fluorescence.
NPR1-GFP is only in the cytoplasm, even with SA induction. 1. SA/INA concentration is too low or treatment time is too short.[3] 2. The fusion protein is non-functional or trapped in the cytoplasm.[14] 3. High cytoplasmic H₂O₂ levels are preventing nuclear translocation.[6]1. Perform a dose-response and time-course experiment to optimize induction. A concentration of 0.3 mM SA has been shown to be more effective than 0.1 mM SA.[3] 2. Test the fusion protein's ability to complement an npr1 mutant.[3] 3. Ensure plant growth conditions are optimal and avoid introducing unintended stresses.
High Autofluorescence in Green Channel 1. Chlorophyll (B73375) and other endogenous fluorophores in plant cells.[8][9]1. Image with a confocal microscope and use spectral unmixing. 2. Excite GFP with the 488nm laser but collect emission in a narrow window (e.g., 500-530nm). Collect chlorophyll autofluorescence in a separate channel (>650nm). 3. Consider using red-shifted fluorescent proteins (e.g., mCherry, RFP).
Inconsistent Localization Results 1. Variability in plant age or health. 2. Inconsistent SA application. 3. Imaging different cell types.1. Use plants of the same developmental stage grown under controlled conditions. 2. Ensure uniform application of SA, for example by floating seedlings on MS medium containing SA.[3] 3. Be consistent. NPR1-GFP has been shown to be primarily cytoplasmic and nuclear in guard cells but requires induction for strong nuclear signal in mesophyll cells.[3]

Quantitative Data Summary

The translocation of NPR1 to the nucleus is a quantifiable event. Below is a summary of data adapted from subcellular fractionation and protein gel blot analysis experiments.

Treatment Condition NPR1-GFP in Nuclear Fraction (Relative Fold Change) Reference
Mock (MS Medium)1.0 (Baseline)[3]
SAR-Inducing Medium (INA)~3.0[3]
0.1 mM Salicylic Acid~1.0[3]
0.3 mM Salicylic Acid~3.0[3]

Table 1: Effect of Salicylic Acid (SA) and its analog INA on the nuclear accumulation of NPR1-GFP in Arabidopsis seedlings. The data shows that inducing conditions lead to an approximately threefold increase in the amount of NPR1-GFP detected in the nuclear fraction compared to non-inducing conditions.

Key Signaling and Experimental Diagrams

To visualize the processes involved in NPR1 localization, refer to the following diagrams.

NPR1_Signaling_Pathway NPR1 Signaling and Nuclear Translocation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) Thioredoxins Thioredoxins SA->Thioredoxins activates NPR1_oli NPR1 Oligomer (Inactive) NPR1_mon NPR1 Monomer (Active) NPR1_oli->NPR1_mon monomerization NPR1_nuc NPR1 Monomer NPR1_mon->NPR1_nuc Translocation Thioredoxins->NPR1_oli reduces disulfide bonds TGA TGA Transcription Factors NPR1_nuc->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates

Caption: SA-induced NPR1 signaling pathway.

Experimental_Workflow General Workflow for NPR1-GFP Imaging start Start: Transgenic Arabidopsis (e.g., p35S::NPR1-GFP) treatment Treatment Application - Float seedlings on MS + SA - Control: MS only start->treatment incubation Incubation (Time-course, e.g., 4-24h) treatment->incubation mounting Sample Mounting - Mount seedling/cotyledon in water on slide incubation->mounting imaging Confocal Microscopy - Excite: 488nm, Em: 500-550nm - Set negative control (WT) to zero signal mounting->imaging analysis Image Analysis & Quantification - Measure mean fluorescence intensity in nucleus vs. cytoplasm imaging->analysis end End: Determine N/C Ratio analysis->end

Caption: Workflow for live-cell imaging of NPR1-GFP.

Troubleshooting_Tree Troubleshooting Logic: No Nuclear Translocation start Problem: NPR1-GFP remains cytoplasmic after SA treatment q1 Is the NPR1-GFP protein expressed and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the SA induction performed correctly? a1_yes->q2 s1_no Solution: - Check promoter activity - Perform Western blot - Remake construct a1_no->s1_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the NPR1-GFP fusion biologically active? a2_yes->q3 s2_no Solution: - Verify SA concentration/freshness - Increase incubation time - Perform dose-response a2_no->s2_no a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consider other factors: - Phototoxicity - Cellular stress - Dominant negative effect a3_yes->end_node s3_no Solution: - Perform complementation test in npr1 mutant - Switch tag to other terminus a3_no->s3_no

Caption: Troubleshooting decision tree for NPR1 imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of NPR1-GFP in Arabidopsis Seedlings

This protocol is adapted from methodologies used to observe SA-induced nuclear accumulation of NPR1-GFP.[3]

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing NPR1-GFP (e.g., in an npr1 mutant background to confirm functionality).

  • Murashige and Skoog (MS) medium, solidified with agar (B569324) in petri dishes.

  • Sterile water.

  • Salicylic acid (SA) stock solution (e.g., 100 mM in ethanol).

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope.

Methodology:

  • Seedling Growth: Grow transgenic seedlings vertically on MS agar plates for 7-10 days under standard growth conditions (e.g., 16h light/8h dark cycle).

  • Induction Treatment:

    • Prepare liquid MS medium for the control (mock) treatment.

    • Prepare liquid MS medium containing the desired final concentration of SA (e.g., 0.3 mM).

    • Carefully remove seedlings from the agar plates and float them in the liquid medium in a new petri dish. Ensure seedlings are fully submerged.

    • Incubate for the desired time (e.g., 4 to 24 hours) under light.

  • Sample Mounting:

    • Place a drop of water onto a clean microscope slide.

    • Gently transfer a single seedling from the treatment solution to the drop of water. You may want to excise a cotyledon for easier imaging.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

  • Confocal Microscopy:

    • Use an inverted confocal microscope with a water-immersion objective (e.g., 40x or 63x).

    • Locate mesophyll or guard cells for imaging.

    • Set up two channels:

      • GFP Channel: Excitation at 488 nm, emission collection at 500-550 nm.

      • Autofluorescence/Chlorophyll Channel: Excitation at 488 nm or 561 nm, emission collection at 650-750 nm.

    • Use a non-transgenic wild-type plant as a negative control to set the baseline fluorescence and adjust laser power and detector gain to minimize background.

  • Image Acquisition and Analysis:

    • Acquire Z-stacks through the cells of interest.

    • To quantify localization, create a maximum intensity projection. Define regions of interest (ROIs) for the nucleus and an equivalent area in the cytoplasm of the same cell.

    • Measure the mean fluorescence intensity for each ROI.

    • Calculate the nucleus-to-cytoplasm (N/C) fluorescence ratio. An increase in this ratio upon SA treatment indicates nuclear translocation.

Protocol 2: Whole-Mount Immunofluorescence of Plant Tissue

This is a generalized protocol for immunofluorescence, which may require optimization for your specific tissue and antibody.[7][10][15]

Materials:

  • Plant tissue (e.g., young leaves or root tips).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Cell wall digestion enzyme solution (e.g., 1% Cellulase, 0.25% Pectolyase).

  • Permeabilization buffer (e.g., PBS with 0.5% Triton X-100).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody (anti-NPR1).

  • Fluorescently-labeled secondary antibody.

  • DAPI or other nuclear counterstain.

  • Antifade mounting medium.

Methodology:

  • Fixation:

    • Chop or slice plant tissue into small pieces directly in ice-cold fixation buffer.[10]

    • Apply a vacuum for 15-30 minutes to infiltrate the tissue, then incubate for 1-2 hours at room temperature.

  • Washing: Wash the tissue 3x with PBS for 10 minutes each.

  • Cell Wall Digestion: Incubate tissue in the enzyme solution for 30-60 minutes at 37°C. The timing is critical and must be optimized to allow antibody penetration without destroying tissue morphology.

  • Permeabilization: Wash with PBS, then incubate in permeabilization buffer for 1 hour at room temperature.

  • Blocking: Wash with PBS, then incubate in blocking solution for 1-2 hours to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C with gentle agitation.

  • Washing: Wash the tissue 3-5x with PBS containing 0.1% Tween-20 for 15 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2-3 hours at room temperature in the dark.

  • Final Washes and Counterstaining: Repeat step 7. If desired, incubate with DAPI for 10 minutes to stain nuclei.

  • Mounting and Imaging: Mount the tissue in antifade medium on a slide and proceed with confocal microscopy.

References

Optimization

Technical Support Center: Preventing NPR1 Protein Degradation During Extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common challenge of NPR1 protein degradation during extraction from p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common challenge of NPR1 protein degradation during extraction from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is NPR1, and why is its stability important?

A1: NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a key transcriptional co-activator in plant immunity, particularly in the systemic acquired resistance (SAR) pathway. Its stability and concentration are tightly regulated to ensure a proper immune response. Degradation of NPR1 during extraction can lead to inaccurate quantification and misinterpretation of its role in signaling pathways under investigation.

Q2: What is the primary pathway for NPR1 degradation in plant cells?

A2: NPR1 is primarily degraded via the 26S ubiquitin-proteasome system (UPS).[1] In this pathway, NPR1 is tagged with ubiquitin molecules by a Cullin3-based E3 ligase (CRL3) complex. The paralogs of NPR1, NPR3 and NPR4, act as substrate adaptors for this E3 ligase, mediating the ubiquitination of NPR1 and targeting it for degradation by the proteasome.[2]

Q3: How does salicylic (B10762653) acid (SA) affect NPR1 degradation?

A3: Salicylic acid (SA), a key signaling molecule in plant defense, modulates NPR1 stability. High SA concentrations promote the interaction between NPR1 and the NPR3 adaptor protein, leading to NPR1 degradation. Conversely, SA disrupts the interaction between NPR1 and the NPR4 adaptor. This differential regulation allows for fine-tuning of the immune response.

Q4: What is the role of phosphorylation in NPR1 stability?

A4: Phosphorylation plays a critical role in regulating NPR1 stability and activity. For instance, phosphorylation of NPR1 at serine residues 11 and 15 is necessary for its recruitment to the CUL3 E3 ligase, thus promoting its degradation.[3] Other phosphorylation events, such as at serine 55 and 59, can also influence NPR1's interaction with other proteins and its subsequent stability.[4]

Troubleshooting Guide: NPR1 Degradation in Western Blots

This guide addresses common issues observed during the western blot analysis of NPR1 that may be attributed to protein degradation during the extraction process.

Observed Issue Potential Cause(s) Recommended Solution(s)
Weak or No NPR1 Signal 1. Protein Degradation: Endogenous proteases were active during extraction. 2. Low Protein Expression: The experimental conditions may not induce high levels of NPR1. 3. Inefficient Extraction: The lysis buffer was not optimal for solubilizing NPR1.1. Optimize Protease Inhibition: Use a comprehensive protease inhibitor cocktail (see Table 1) at the recommended concentration. Ensure the extraction is performed at 4°C. 2. Confirm Induction: Use a positive control, such as SA-treated plants, known to induce NPR1 expression.[5] 3. Adjust Lysis Buffer: Ensure the buffer contains sufficient detergents (e.g., 1% NP-40 or Triton X-100) to lyse cells and solubilize proteins effectively.[6]
Multiple Bands Below the Expected Size of NPR1 1. Proteolytic Cleavage: Partial degradation of NPR1 by proteases during extraction. 2. Alternative Splicing Variants: While less common for this specific issue, it's a possibility.1. Enhance Protease Inhibition: Increase the concentration of the protease inhibitor cocktail or add specific inhibitors targeting proteases known to be active in your plant species. 2. Review Literature: Check for known splice variants of NPR1 in your organism of study.
Inconsistent NPR1 Levels Between Replicates 1. Variable Protease Activity: Inconsistent addition of protease inhibitors or temperature fluctuations during extraction. 2. Uneven Sample Handling: Differences in the time taken to process each sample.1. Standardize Protocol: Prepare a master mix of lysis buffer with protease inhibitors to add to all samples. Maintain a consistent temperature throughout. 2. Process Samples Uniformly: Work quickly and consistently when harvesting and lysing tissue to minimize variability.

Experimental Protocols

Protocol 1: Total Protein Extraction from Plant Tissue for NPR1 Analysis

This protocol is designed to minimize NPR1 degradation during extraction.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Protein Extraction Buffer (see recipe below)

  • Protease Inhibitor Cocktail (see Table 1 for a "home-made" recipe or use a commercial cocktail at the manufacturer's recommended concentration)

  • Microcentrifuge (4°C)

Protein Extraction Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% Nonidet P-40 (NP-40) or Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • Add Protease Inhibitor Cocktail immediately before use.

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt proteolytic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 2-3 volumes of ice-cold Protein Extraction Buffer (with freshly added protease inhibitors) to the tissue powder.

  • Vortex vigorously for 30 seconds to resuspend the powder.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, containing the total protein extract, to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • For western blotting, add Laemmli sample buffer to the desired amount of protein and boil for 5 minutes.

  • Store the protein samples at -80°C for long-term use.

Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Determine NPR1 Half-life

This assay is used to assess the in vivo stability of the NPR1 protein.

Materials:

  • Plant seedlings grown under controlled conditions

  • Cycloheximide (CHX) stock solution (e.g., 100 mM in DMSO)

  • MG132 (proteasome inhibitor) stock solution (e.g., 50 mM in DMSO, optional)

  • Liquid nitrogen

  • Protein extraction materials (as described in Protocol 1)

  • Western blotting reagents

Procedure:

  • (Optional) Pre-treat seedlings with a proteasome inhibitor like MG132 (e.g., 50 µM final concentration) for several hours to allow for the accumulation of NPR1 before starting the chase. This can be particularly useful for detecting unstable proteins.[7]

  • Add cycloheximide to the growth media to a final concentration that effectively inhibits protein synthesis in your plant system (e.g., 100-200 µM).[7][8]

  • Collect tissue samples at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The time points should be optimized based on the expected stability of NPR1.

  • Immediately freeze the collected samples in liquid nitrogen.

  • Extract total protein from each time point sample following Protocol 1.

  • Normalize the protein concentration for all samples.

  • Perform western blot analysis to detect NPR1 levels at each time point.

  • Quantify the band intensities and plot them against time to determine the half-life of the NPR1 protein.

Quantitative Data

Table 1: Recommended Protease Inhibitor Cocktail for NPR1 Extraction

This table provides a recipe for a "home-made" 100X protease inhibitor cocktail suitable for plant protein extraction, with a focus on inhibiting proteases that could degrade NPR1. Commercial cocktails are also a reliable option.[4][9][10]

Inhibitor Target Protease Class Stock Concentration Final Concentration (1X)
AEBSF or PMSF Serine proteases100 mM in isopropanol1 mM
Leupeptin Serine and Cysteine proteases10 mM in water10 µM
Pepstatin A Aspartic proteases1 mM in DMSO1 µM
E-64 Cysteine proteases10 mM in water10 µM
1,10-Phenanthroline Metalloproteases100 mM in ethanol1 mM
Bestatin Aminopeptidases10 mM in methanol100 µM

Note: PMSF is highly toxic and has a short half-life in aqueous solutions. Add it to the extraction buffer immediately before use. AEBSF is a less toxic alternative.

Visualizations

NPR1_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer NPR1 Monomer NPR1_oligomer->NPR1_monomer Translocation TGA TGA Transcription Factors NPR1_monomer->TGA Activates CRL3 CUL3-NPR3/NPR4 E3 Ligase NPR1_monomer->CRL3 Recruitment (SA & Phosphorylation dependent) Proteasome 26S Proteasome NPR1_monomer->Proteasome Targeting PR_genes PR Gene Expression TGA->PR_genes Induces CRL3->NPR1_monomer Ubiquitination Ub Ubiquitin Ub->CRL3 Degradation Degradation Proteasome->Degradation SA Salicylic Acid (SA) SA->NPR1_oligomer Induces monomerization

Caption: NPR1 Signaling and Degradation Pathway.

Protein_Extraction_Workflow start Start: Harvest Plant Tissue freeze Immediately Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind lyse Add Ice-Cold Extraction Buffer + Protease Inhibitors grind->lyse incubate Incubate on Ice lyse->incubate centrifuge Centrifuge at 4°C incubate->centrifuge collect Collect Supernatant (Total Protein) centrifuge->collect quantify Quantify Protein Concentration collect->quantify prepare Prepare for Western Blot quantify->prepare end End: Analyze NPR1 Levels prepare->end

Caption: Workflow for Plant Protein Extraction.

Troubleshooting_Logic start Western Blot Issue with NPR1 q1 Is the NPR1 band weak or absent? start->q1 q2 Are there multiple bands below the expected size? q1->q2 No a1 Potential Degradation or Low Expression. - Check protease inhibitor cocktail. - Use positive control (e.g., SA treatment). - Increase protein load. q1->a1 Yes a2 Potential Partial Degradation. - Enhance protease inhibition. - Check for known cleavage sites or splice variants. q2->a2 Yes end Review protocol and optimize conditions q2->end No a1->end a2->end

Caption: Troubleshooting Decision Tree for NPR1 Western Blots.

References

Troubleshooting

antibody validation for specific detection of NPR1 protein

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using antibodies for the specific detection of the NPR1 protein. Frequently Asked Questions (FAQs) & T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using antibodies for the specific detection of the NPR1 protein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any NPR1 signal in my Western blot. What could be the issue?

A1: Several factors could lead to a lack of NPR1 signal. Consider the following troubleshooting steps:

  • Low Endogenous Expression: The endogenous levels of NPR1 protein can be very low in untreated plant tissues.[1][2] A crucial step for successful detection is to induce NPR1 expression by treating the plants with salicylic (B10762653) acid (SA) or a functional analog prior to protein extraction.[1][2][3]

  • Protein Extraction and Sample Preparation: NPR1 has a tendency to form oligomers, which can affect its detection.[1][2] It is critical to include a reducing agent, such as 50 mM Dithiothreitol (DTT), in your extraction buffer to ensure the protein is in its monomeric form.[1][2] Additionally, proper sample denaturation is key; heating samples at 75°C for 15 minutes is recommended over boiling, which can cause protein aggregation.[1][2]

  • Antibody Dilution: The primary antibody concentration may not be optimal. It is advisable to perform a titration to determine the best dilution. A starting dilution of 1:1000 is often recommended for Western blotting.[1][2]

  • Detection System Sensitivity: The detection reagent may not be sensitive enough. For low-abundance proteins like NPR1, a chemiluminescent substrate in the high femtogram range might be necessary.[2] Longer exposure times may also be required.[2]

  • Protein Transfer: Inefficient transfer of the protein from the gel to the membrane can result in a weak or absent signal. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

Q2: I am observing multiple bands or non-specific bands in my Western blot for NPR1. How can I resolve this?

A2: Non-specific bands are a common issue in Western blotting. Here are some strategies to improve specificity:

  • Antibody Specificity: Ensure the antibody has been validated for the specific application. Some antibodies may recognize non-specific proteins.[4][5] Whenever possible, use an antibody that has been validated using knockout or knockdown samples to confirm specificity.[6][7]

  • Blocking: Inadequate blocking can lead to high background and non-specific binding. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[8][9]

  • Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[10]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Try reducing the antibody concentration.[10]

  • Sample Purity: Protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.[8]

Q3: The band for NPR1 on my Western blot is appearing at a different molecular weight than expected. Why might this happen?

A3: The expected molecular weight of Arabidopsis NPR1 is approximately 66 kDa.[2] However, discrepancies can occur due to:

  • Post-Translational Modifications: NPR1 can undergo post-translational modifications such as phosphorylation, which can alter its migration on an SDS-PAGE gel.[11][12]

  • Incomplete Reduction: If the protein is not fully reduced, it may migrate as oligomers or in a different conformation, leading to bands at higher molecular weights. Ensure sufficient DTT is used in the sample buffer.[1][2]

  • Splice Variants: Different isoforms of the protein may exist, although this is less commonly reported for NPR1.

  • Non-Specific Bands: It is possible that the antibody is detecting a different, more abundant protein. One study noted that a batch of anti-NPR1 antibody detected a non-specific band approximately 6 kDa larger than NPR1.[4][5]

Q4: Can I use my NPR1 antibody for immunoprecipitation (IP)?

A4: Yes, NPR1 antibodies can be used for IP, often to study protein-protein interactions, such as its interaction with TGA transcription factors or components of the ubiquitin-proteasome system.[13][14] However, it is important to use an antibody that is validated for IP, as not all antibodies that work in Western blotting will be effective in recognizing the native protein conformation required for IP.[7]

Key Experimental Protocols

Western Blotting Protocol for NPR1 Detection

This protocol is adapted from recommendations for NPR1 antibody usage.[1][2]

  • Sample Preparation:

    • Harvest plant tissue, preferably after treatment with salicylic acid to induce NPR1 expression.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in a protein extraction buffer containing protease inhibitors and 50 mM DTT.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysate with 4X SDS sample buffer containing 200 mM DTT (for a final concentration of 50 mM DTT).

    • Denature the samples by heating at 75°C for 15 minutes.

    • Load 30 µg of total protein per lane on a 4-12% Bis-Tris gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane using a semi-dry or wet transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in 1X PBS-T (PBS with 0.1% Tween-20) for 1 hour at room temperature with agitation.

    • Incubate the membrane with the primary anti-NPR1 antibody at a 1:1000 dilution in the blocking solution overnight at 4°C with agitation.

    • Wash the membrane three times for 10 minutes each with the blocking solution at room temperature.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:10,000 dilution in the blocking solution for 1 hour at room temperature.

    • Wash the membrane as described in the previous step.

    • Rinse the membrane with 1X PBS-T.

  • Detection:

    • Develop the blot using an enhanced chemiluminescent (ECL) substrate. A substrate with high sensitivity is recommended.

    • Capture the signal using an imaging system. Exposure times may need to be optimized.

Immunoprecipitation (IP) Protocol for NPR1

This is a general protocol for IP and should be optimized for your specific antibody and experimental conditions.[15][16]

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold 1X PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with 1% NP-40) containing protease and phosphatase inhibitors.

    • Incubate on ice for 5-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube. This is your protein lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A or Protein G agarose/sepharose beads to the lysate.

    • Incubate with gentle rocking for 30-60 minutes at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary anti-NPR1 antibody to the pre-cleared lysate (the optimal amount should be determined empirically, but 1-10 µg is a common starting range).

    • Incubate with gentle rocking overnight at 4°C.

    • Add Protein A or Protein G agarose/sepharose beads to capture the antibody-antigen complexes.

    • Incubate with gentle rocking for 1-3 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

    • After the final wash, remove the supernatant and resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil the sample for 5-10 minutes to elute the proteins from the beads.

    • Centrifuge to pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for analysis by Western blotting.

Quantitative Data Summary

Table 1: Recommended Antibody Dilutions for NPR1 Detection

ApplicationAntibody TypeRecommended Starting DilutionReference
Western Blot (WB)Polyclonal Rabbit1:1000[1][2]
Western Blot (WB)Polyclonal Rabbit1:500 - 1:2000[12]
ELISA-EC50 of 21.6 - 26.9 ng/ml[17]
Immunoprecipitation (IP)-5-10 µg per reaction[16]

Note: Optimal dilutions should be determined experimentally.

Visualizations

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer NPR1 Monomer (Active) NPR1_oligomer->NPR1_monomer Reduction (Thioredoxins) NPR1_monomer->NPR1_oligomer Oxidation NPR1_nuclear NPR1 Monomer NPR1_monomer->NPR1_nuclear Nuclear Translocation TGA_factors TGA Transcription Factors NPR1_nuclear->TGA_factors Interaction Proteasome 26S Proteasome NPR1_nuclear->Proteasome Degradation Defense_genes Defense Gene Expression (e.g., PR genes) TGA_factors->Defense_genes Activation Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA SA->NPR1_oligomer Induces Redox Change

Caption: NPR1 signaling pathway upon pathogen attack.

Antibody_Validation_Workflow start Start: Select NPR1 Antibody wb_validation Western Blot Validation start->wb_validation specificity_test Specificity Testing (Knockout/Knockdown Samples) wb_validation->specificity_test ip_validation Immunoprecipitation (IP) Validation optimization Protocol Optimization (Titration, Buffers, Incubation) ip_validation->optimization specificity_test->ip_validation If required for application specificity_test->optimization application Use in Experiment optimization->application troubleshoot Troubleshoot (e.g., High Background, No Signal) application->troubleshoot Unsuccessful end End: Reliable Data application->end Successful troubleshoot->optimization

Caption: General workflow for NPR1 antibody validation.

References

Optimization

Technical Support Center: Optimizing Salicylic Acid Treatment for Maximal NPR1 Nuclear Translocation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize salicyli...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize salicylic (B10762653) acid (SA) treatment for achieving maximal nuclear translocation of the Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) protein in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of salicylic acid (SA) in NPR1 nuclear translocation?

A1: Salicylic acid (SA) is a key signaling molecule in plants that triggers the nuclear translocation of NPR1.[1][2][3] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[4] An increase in cellular SA levels leads to a change in the cellular redox state, which causes the reduction of NPR1 oligomers into monomers.[3][5] These NPR1 monomers can then translocate into the nucleus, where they act as transcriptional coactivators, interacting with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes.[2][6]

Q2: What is the optimal concentration of SA for inducing NPR1 nuclear translocation?

A2: The optimal SA concentration can vary depending on the plant species, tissue type, and experimental conditions. However, studies in Arabidopsis thaliana have shown that SA concentrations in the range of 0.1 mM to 0.5 mM are effective in inducing NPR1 nuclear translocation.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long after SA treatment can I expect to see maximal NPR1 nuclear translocation?

A3: The timing of maximal NPR1 nuclear translocation can also vary. Some studies have observed significant nuclear accumulation of NPR1-GFP as early as 3 hours after SA treatment.[4] Other research using a transient transfection assay in Arabidopsis leaves showed a strong interaction between TGA1 and NPR1 in planta 24 hours after SA treatment, suggesting a sustained nuclear presence.[2] A time-course experiment is advisable to pinpoint the peak translocation time in your experimental setup.

Q4: Besides SA, what other factors can influence NPR1 nuclear translocation?

A4: Several factors beyond SA can influence NPR1 nuclear translocation:

  • Redox State: The cellular redox environment is critical. Changes in the redox potential, often triggered by SA, are necessary for NPR1 monomerization and subsequent nuclear import.[3]

  • Hydrogen Peroxide (H₂O₂): Increased levels of cytoplasmic H₂O₂ can prevent the SA-induced nuclear translocation of NPR1 and inhibit NPR1-dependent gene expression.[7]

  • Endoplasmic Reticulum (ER) Stress: ER stress can also promote NPR1 nuclear translocation through a reduction of the cytosolic redox potential, similar to the effect of SA.[8]

  • NPR1 Post-Translational Modifications: Modifications such as sumoylation can affect NPR1's stability and its interactions with other proteins, which can indirectly influence its nuclear activity.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low NPR1 nuclear translocation observed after SA treatment. 1. Suboptimal SA concentration: The concentration of SA used may be too low to induce a response. 2. Incorrect timing of observation: The time point for analysis might have missed the peak of translocation. 3. Degradation of SA: Salicylic acid solution may have degraded. 4. Issues with the detection method: Problems with the NPR1-GFP fusion protein, antibody for Western blot, or microscopy setup. 5. High levels of cytoplasmic H₂O₂: Oxidative stress can inhibit NPR1 translocation.[7]1. Perform a dose-response curve with a range of SA concentrations (e.g., 0.05 mM to 1 mM). 2. Conduct a time-course experiment, analyzing samples at multiple time points after SA treatment (e.g., 1, 3, 6, 12, 24 hours). 3. Prepare fresh SA solutions for each experiment. 4. Verify the expression and integrity of your NPR1-GFP fusion protein. Check the specificity and concentration of your primary and secondary antibodies. Ensure your microscope is correctly calibrated. 5. Include a positive control for reducing conditions or consider measuring cellular H₂O₂ levels.
High background or non-specific signal in the nucleus. 1. Overexpression of NPR1-GFP: High levels of protein expression can lead to non-specific localization. 2. Antibody non-specificity: The antibody used for immunofluorescence or Western blot may be cross-reacting with other nuclear proteins. 3. Autofluorescence: Plant tissues can exhibit natural fluorescence, especially in the chloroplasts.1. Use a weaker or inducible promoter to control the expression of the NPR1-GFP fusion protein. 2. Include a negative control (e.g., cells not expressing NPR1-GFP or tissue from an npr1 mutant). Perform a Western blot to confirm antibody specificity. 3. Use appropriate filter sets on the microscope to minimize autofluorescence. For imaging, select cells with low chlorophyll (B73375) content if possible.
Inconsistent results between experiments. 1. Variability in plant material: Age, growth conditions, and health of the plants can affect their response to SA. 2. Inconsistent SA treatment: Variations in the application method or concentration of SA. 3. Differences in sample processing: Inconsistent timing or procedures for protein extraction or fixation.1. Use plants of the same age and grown under standardized conditions (light, temperature, humidity). 2. Ensure uniform application of SA to all samples. 3. Standardize all steps of your experimental protocol, from treatment to data acquisition.

Quantitative Data Summary

The following table summarizes quantitative data on the increase in nuclear NPR1 levels following SA treatment from cited literature.

TreatmentFold Increase in Nuclear NPR1Experimental SystemReference
0.3 mM SA vs. 0.1 mM SA~3-foldArabidopsis seedlings expressing NPR1-GFP[1]
SAR-inducing medium vs. non-inducing medium~3-foldArabidopsis seedlings expressing NPR1-GFP[1]

Experimental Protocols

Protocol 1: Monitoring NPR1-GFP Nuclear Translocation via Confocal Microscopy

This protocol describes the in vivo visualization of SA-induced NPR1 nuclear translocation using a fluorescently tagged NPR1 protein.

Materials:

  • Transgenic plants expressing an NPR1-GFP fusion protein.

  • Salicylic acid (SA) stock solution (e.g., 100 mM in DMSO).

  • Plant growth medium (e.g., MS medium).

  • Confocal laser scanning microscope.

  • Microscope slides and coverslips.

Methodology:

  • Grow transgenic plants expressing NPR1-GFP under standard conditions.

  • Prepare the SA treatment solution by diluting the stock solution to the desired final concentration in liquid plant growth medium. Include a mock control with the same concentration of DMSO.

  • Treat the plants with the SA solution. For seedlings, this can be done by floating them in the solution. For soil-grown plants, infiltration or spraying can be used.

  • At the desired time points after treatment, excise a small piece of tissue (e.g., a leaf section).

  • Mount the tissue on a microscope slide with a drop of water or medium and cover with a coverslip.

  • Visualize the GFP signal using a confocal microscope. Use an excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm.

  • Acquire images of both the GFP channel and a bright-field or chlorophyll autofluorescence channel to visualize the cell and nucleus.

  • Quantify the nuclear fluorescence intensity relative to the cytoplasmic fluorescence to determine the extent of nuclear translocation.

Protocol 2: Subcellular Fractionation and Western Blot Analysis of NPR1

This protocol allows for the quantitative assessment of NPR1 protein levels in the nuclear fraction.

Materials:

  • Plant tissue treated with SA or a mock control.

  • Honda buffer (2.5% Ficoll 400, 5% dextran (B179266) T40, 0.4 M sucrose, 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 10 mM β-mercaptoethanol, and a protease inhibitor cocktail).[1]

  • Triton X-100.

  • Nuclear extraction buffer.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Nitrocellulose or PVDF membrane.

  • Primary antibody against NPR1 or the fusion tag (e.g., anti-GFP).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Methodology:

  • Harvest and freeze the plant tissue in liquid nitrogen.

  • Homogenize the tissue in ice-cold Honda buffer using a mortar and pestle.[1]

  • Filter the homogenate through nylon mesh.[1]

  • Add Triton X-100 to a final concentration of 0.5% and incubate on ice for 15 minutes.[1]

  • Centrifuge at 1,500 x g for 5 minutes to pellet the nuclei.[1]

  • Wash the pellet with Honda buffer containing 0.1% Triton X-100.[1]

  • Resuspend the pellet in Honda buffer and perform a low-speed centrifugation (100 x g for 1 minute) to remove starch and cell debris.[1]

  • Centrifuge the supernatant at 1,800 x g for 5 minutes to pellet the purified nuclei.[1]

  • Extract nuclear proteins using a suitable nuclear extraction buffer.

  • Determine the protein concentration of the nuclear extracts.

  • Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to compare NPR1 levels between different treatments.

Visualizations

SAL_NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) Redox_Change Redox Potential Change SA->Redox_Change triggers NPR1_Oligomer NPR1 Oligomer Redox_Change->NPR1_Oligomer reduces NPR1_Monomer_cyto NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_cyto monomerizes NPR1_Monomer_nuc NPR1 Monomer NPR1_Monomer_cyto->NPR1_Monomer_nuc translocates TGA TGA Transcription Factors NPR1_Monomer_nuc->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription PR_Proteins PR Proteins PR_Genes->PR_Proteins translates to

Caption: SA-induced NPR1 nuclear translocation and signaling pathway.

Experimental_Workflow_NPR1_Translocation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Plant Material (e.g., NPR1-GFP transgenic) SA_Treatment Salicylic Acid (SA) Treatment Plant_Material->SA_Treatment Mock_Treatment Mock Treatment (Control) Plant_Material->Mock_Treatment Confocal Confocal Microscopy SA_Treatment->Confocal Subcellular_Fractionation Subcellular Fractionation SA_Treatment->Subcellular_Fractionation Mock_Treatment->Confocal Mock_Treatment->Subcellular_Fractionation Data_Quantification Data Quantification Confocal->Data_Quantification Western_Blot Western Blot Subcellular_Fractionation->Western_Blot Western_Blot->Data_Quantification

Caption: Experimental workflow for analyzing NPR1 nuclear translocation.

References

Troubleshooting

Technical Support Center: Functional Analysis of the NPR1 Gene Family

Welcome to the technical support center for researchers studying the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the functional redundancy among NPR1 and its paralogs.

Frequently Asked Questions (FAQs)

Q1: Why are my single-gene knockout mutants for NPR1 showing a weaker or no phenotype?

A1: This is a common issue due to functional redundancy among NPR1 and its paralogs, such as NPR3 and NPR4 in Arabidopsis.[1][2][3] These paralogs can often compensate for the loss of a single family member, masking the expected phenotype.[1] Studies have shown that even null alleles of NPR1 can result in an intermediate phenotype, suggesting that its paralogs contribute to salicylic (B10762653) acid (SA) perception and signaling.[1] To overcome this, it is recommended to generate higher-order mutants (e.g., double, triple, or quadruple knockouts) to eliminate the compensatory effects of the redundant genes.[4]

Q2: What is the role of NPR1 in the salicylic acid (SA) signaling pathway?

A2: NPR1 is a key transcriptional co-activator in the SA signaling pathway, which is crucial for systemic acquired resistance (SAR).[2][5][6] In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm.[5][7] Upon pathogen infection and subsequent SA accumulation, cellular redox changes lead to the monomerization of NPR1.[5][7] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes.[5][8][9]

Q3: How can I confirm that the NPR1 protein is interacting with its target transcription factors in my experimental system?

A3: Co-immunoprecipitation (Co-IP) is a robust method to verify protein-protein interactions in vivo.[10][11] This technique involves using an antibody to pull down a specific protein (the "bait," e.g., NPR1) and any proteins it is interacting with (the "prey," e.g., TGA transcription factors).[12] The resulting protein complex can then be analyzed by western blotting to confirm the presence of the interacting partner. A detailed protocol for Co-IP is provided in the Experimental Protocols section.

Q4: Are there alternatives to generating stable knockout lines to study NPR1 gene function?

A4: Yes, transient expression assays offer a faster alternative for functional analysis.[13][14] Arabidopsis mesophyll protoplasts can be transformed with constructs to overexpress or silence NPR1 and its homologs.[13][14][15] This system is versatile for studying gene expression, protein localization, and protein-protein interactions within a shorter timeframe compared to generating stable transgenic plants.[14] A protocol for transient expression in Arabidopsis protoplasts is available in the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No discernible phenotype in npr1 single mutant Functional redundancy from NPR1 paralogs (NPR3, NPR4).[1][3]Generate higher-order mutants (double, triple) using CRISPR/Cas9 to knock out multiple paralogs simultaneously.[16]
Inefficient gene silencing with RNAi Incomplete knockdown of all redundant family members.Design RNAi constructs targeting conserved regions across the NPR1 gene family to achieve broader silencing.[17]
Dominant-negative construct has no effect The mutated protein does not effectively interfere with the wild-type proteins. The mutation may not be in a critical domain for multimerization or function.[18]Design dominant-negative constructs targeting domains essential for protein-protein interaction or complex formation. Validate that the mutant protein is expressed and stable.
Variability in transient expression results Protoplast viability and transfection efficiency are low. Plant growth conditions are not optimal.[13]Optimize plant growth conditions (e.g., light, temperature). Ensure high-quality plasmid DNA and PEG solution for transfection. Perform experiments with protoplasts from healthy, young leaves.[13][15]
High background in Co-IP experiment Non-specific binding of proteins to the antibody or beads.[10]Pre-clear the cell lysate with beads before adding the primary antibody. Optimize wash buffer conditions (e.g., salt concentration) to reduce non-specific interactions.[10][19]

Experimental Protocols

Multiplex Gene Editing of the NPR1 Family using CRISPR/Cas9

This protocol outlines a strategy for generating higher-order mutants of the NPR1 gene family in Arabidopsis thaliana to overcome functional redundancy.

Methodology:

  • Target Selection: Identify unique 20-bp target sequences with an adjacent Protospacer Adjacent Motif (PAM) for each NPR1 paralog to be targeted. Use CRISPR design tools to minimize off-target effects.

  • Guide RNA (gRNA) Expression Cassette Construction: Synthesize and clone the gRNA sequences into a vector under the control of a U6 promoter. For multiplex editing, assemble multiple gRNA expression cassettes into a single binary vector.

  • Cas9 Expression Vector: Clone a plant-codon-optimized Cas9 nuclease gene into the binary vector containing the gRNA cassettes. The Cas9 should be driven by a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation: Transform the final CRISPR/Cas9 construct into Agrobacterium tumefaciens and use the floral dip method to transform Arabidopsis thaliana plants.

  • Selection and Screening: Select transgenic T1 plants using an appropriate selectable marker. Screen for mutations in the target genes in T1 and subsequent generations by PCR amplifying the target region and sequencing.

  • Phenotypic Analysis: Analyze the higher-order mutants for the expected phenotypes related to disease resistance and SA signaling.

Co-immunoprecipitation (Co-IP) to Detect NPR1 Protein Interactions

This protocol details the steps to confirm the interaction between NPR1 and its partner proteins (e.g., TGA transcription factors).[10][11][20]

Methodology:

  • Protein Extraction: Harvest plant tissue expressing tagged versions of your proteins of interest (e.g., NPR1-FLAG and TGA-HA). Lyse the cells in a non-denaturing Co-IP buffer containing protease inhibitors to release the protein complexes.[20]

  • Pre-clearing: Add protein A/G agarose (B213101) beads to the cell lysate and incubate at 4°C with gentle rotation. Centrifuge to pellet the beads. This step reduces non-specific binding.[10]

  • Immunoprecipitation: Add a specific antibody against the "bait" protein (e.g., anti-FLAG antibody for NPR1-FLAG) to the pre-cleared lysate and incubate to allow the antibody to bind to the protein.

  • Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[11]

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove unbound proteins.[12][19]

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" and "prey" proteins (e.g., anti-FLAG and anti-HA) to confirm their co-precipitation.

Transient Gene Expression in Arabidopsis Mesophyll Protoplasts

This protocol describes a method for rapid functional analysis of NPR1 family genes.[13][14][15]

Methodology:

  • Protoplast Isolation:

    • Collect well-expanded leaves from 3-4 week old Arabidopsis plants.

    • Cut the leaves into thin strips (0.5-1 mm).[15]

    • Incubate the leaf strips in an enzyme solution containing cellulase (B1617823) and macerozyme to digest the cell walls.[13][15]

    • Filter the resulting protoplast suspension to remove undigested tissue and wash the protoplasts.

  • PEG-mediated Transfection:

    • Resuspend the protoplasts in a mannitol (B672) solution.

    • Add plasmid DNA (e.g., a construct for overexpressing an NPR1 paralog or a reporter gene construct) to the protoplast suspension.

    • Add PEG-calcium solution and incubate to facilitate DNA uptake.[13]

    • Wash the protoplasts to remove the PEG solution.

  • Incubation and Analysis:

    • Incubate the transfected protoplasts for 16-24 hours to allow for gene expression.

    • Harvest the protoplasts and perform downstream analyses, such as reporter gene assays (e.g., GUS or luciferase), RT-qPCR to measure gene expression, or protein extraction for western blotting.

Visualizations

Signaling Pathways and Workflows

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nu NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation SA Salicylic Acid (SA) SA->NPR1_oligomer induces redox change Pathogen Pathogen Pathogen->SA TGA TGA Factors NPR1_monomer_nu->TGA interacts with PR_genes PR Gene Expression TGA->PR_genes activates SAR Systemic Acquired Resistance PR_genes->SAR

Caption: NPR1 signaling pathway in plant defense.

CRISPR_Workflow cluster_design Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis gRNA_design 1. Design gRNAs for NPR1 paralogs Vector_assembly 2. Assemble gRNA & Cas9 into binary vector gRNA_design->Vector_assembly Agro_transform 3. Agrobacterium Transformation Vector_assembly->Agro_transform Floral_dip 4. Arabidopsis Floral Dip Agro_transform->Floral_dip Selection 5. Select Transgenic Plants Floral_dip->Selection Screening 6. Screen for Mutations (PCR/Seq) Selection->Screening Phenotyping 7. Phenotypic Analysis Screening->Phenotyping

Caption: Workflow for CRISPR/Cas9-mediated knockout of NPR1 paralogs.

CoIP_Workflow Lysate 1. Cell Lysate Preparation Preclear 2. Pre-clear with Beads Lysate->Preclear IP 3. Immunoprecipitation with primary antibody Preclear->IP Capture 4. Capture complex with A/G beads IP->Capture Wash 5. Wash beads Capture->Wash Elute 6. Elute proteins Wash->Elute Analysis 7. Western Blot Analysis Elute->Analysis

Caption: Experimental workflow for Co-immunoprecipitation.

References

Optimization

improving the efficiency of NPR1-TGA interaction assays

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the effici...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the efficiency and reliability of NPR1-TGA interaction assays.

Troubleshooting Guides

This section addresses specific issues that may arise during Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Co-immunoprecipitation (Co-IP) assays for NPR1-TGA interaction.

Yeast Two-Hybrid (Y2H) Troubleshooting
Question Possible Cause Suggested Solution
Why am I not observing any interaction between my NPR1 "bait" and TGA "prey" constructs? 1. Protein Instability or Misfolding: The fusion proteins may not be expressed or folded correctly in yeast. 2. Auto-activation of Reporter Genes: The NPR1 bait construct might be activating the reporter genes on its own. 3. Redox State of TGA1: TGA1 requires a reducing environment to interact with NPR1, which may not be present in the yeast nucleus.[1][2] 4. Weak Interaction: Some TGA family members have a naturally weak affinity for NPR1.[3][4][5]1. Confirm protein expression via Western blot using antibodies against the fusion tags (e.g., GAL4-BD and GAL4-AD). 2. Perform a control experiment with the NPR1-bait plasmid and an empty prey vector. If growth occurs on selective media, the bait is auto-activating and may require modification (e.g., truncation). 3. For TGA1, consider co-expressing a reducing agent or using a yeast strain with a more reducing nuclear environment. Alternatively, focus on other TGA family members with stronger, redox-independent interactions. 4. Use a more sensitive reporter assay or switch to a more sensitive interaction detection method like BiFC or in vitro pull-down assays.
Why am I observing a high number of false positives in my Y2H screen? 1. Non-specific Interactions: The bait or prey proteins may be "sticky" and interact with many other proteins non-specifically. 2. High Expression Levels: Overexpression of fusion proteins can lead to spurious interactions.1. Increase the stringency of the selection media (e.g., by adding 3-aminotriazole (3-AT) to inhibit leaky HIS3 expression). 2. Use a lower-copy number plasmid for expressing the fusion proteins.
Bimolecular Fluorescence Complementation (BiFC) Troubleshooting
Question Possible Cause Suggested Solution
I see a fluorescent signal, but it's not localized to the nucleus where NPR1 and TGA proteins are expected to interact. 1. Protein Misfolding/Mislocalization: The fusion of the fluorescent protein fragments may be interfering with the nuclear localization signals of NPR1 or TGA. 2. Overexpression Artifacts: High levels of protein expression can lead to aggregation and mislocalization.1. Try fusing the fluorescent protein fragments to the other terminus (N- or C-terminus) of NPR1 and TGA. 2. Use weaker promoters or lower the amount of plasmid DNA used for transfection to reduce expression levels. Include a nuclear marker to confirm the localization of the nucleus.
Why is there high background fluorescence in my BiFC experiment? 1. Spontaneous Association of Fluorescent Fragments: The N- and C-terminal fragments of the fluorescent protein may be associating non-specifically. 2. Autofluorescence: Plant tissues, particularly chloroplasts, can exhibit significant autofluorescence.1. Use negative controls with non-interacting proteins fused to the fluorescent fragments to assess the level of spontaneous association. Consider using BiFC vectors with mutations that reduce this propensity. 2. Image in a spectral window that minimizes autofluorescence. For example, use YFP and image in the yellow channel, avoiding the red channel where chlorophyll (B73375) autofluorescence is strongest.
Co-immunoprecipitation (Co-IP) Troubleshooting
Question Possible Cause Suggested Solution
I can't detect the TGA protein in the eluate after immunoprecipitating NPR1. 1. Weak or Transient Interaction: The interaction between NPR1 and the specific TGA family member may be weak or transient, and is lost during the washing steps. 2. Antibody Issues: The antibody against NPR1 may not be efficiently pulling down the protein, or it could be blocking the interaction site with TGA. 3. Incorrect Lysis Buffer: The lysis buffer may be too stringent, disrupting the protein-protein interaction.1. Reduce the number and stringency of the wash steps. Consider cross-linking the proteins in vivo before lysis. 2. Ensure the NPR1 antibody is working efficiently by checking for its presence in the eluate via Western blot. Use a different antibody that targets a different epitope on NPR1. 3. Use a less stringent lysis buffer (e.g., one with a lower concentration of detergents). Optimize the salt concentration in the buffer.
My Co-IP results show many non-specific bands, making it difficult to identify the interacting TGA protein. 1. Non-specific Binding to Beads: Proteins from the cell lysate may be binding non-specifically to the protein A/G beads. 2. Insufficient Washing: Non-specifically bound proteins are not being adequately removed.1. Pre-clear the cell lysate by incubating it with beads before adding the primary antibody. 2. Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).

Frequently Asked Questions (FAQs)

Q1: Which TGA family members interact most strongly with NPR1?

A1: Yeast two-hybrid assays have shown that TGA2 and TGA3 exhibit the strongest interaction with NPR1, followed by TGA5 and TGA6 which show weaker affinity. TGA1 and TGA4 show little to no detectable interaction with NPR1 in this system.[3][4][5]

Q2: Does the interaction between NPR1 and TGA proteins depend on the presence of salicylic (B10762653) acid (SA)?

A2: The interaction between NPR1 and TGA2 is enhanced by SA treatment.[6][7] Interestingly, the interaction between NPR1 and TGA1 is SA-dependent in planta; it is weak without SA but strong after SA treatment.[1][2] This is because SA promotes a reducing environment that is necessary for TGA1 to interact with NPR1.[1]

Q3: Where in the cell do NPR1 and TGA proteins interact?

A3: NPR1 and TGA proteins are both transcription factors that function in the nucleus. Therefore, their interaction is expected to occur in the nucleus to regulate the expression of defense-related genes.[8][9]

Q4: What are the key domains involved in the NPR1-TGA interaction?

A4: The ankyrin repeat domain of NPR1 is crucial for its interaction with TGA factors. The C-terminal region of TGA proteins, beyond the leucine (B10760876) zipper domain, is the major site for NPR1 interaction.[3]

Quantitative Data Summary

The following table summarizes the relative interaction strength of different Arabidopsis TGA family members with NPR1 as determined by a yeast two-hybrid assay, quantified by β-galactosidase activity.

Prey (TGA Family Member)Bait (NPR1)Average β-galactosidase Activity (Units)Range of β-galactosidase Activity (Units)
TGA1NPR12.71.0–4.1
TGA2NPR147.224.3–59.2
TGA3NPR1153.374.2–238.4
TGA4NPR11.70.8–2.9
TGA5NPR117.26.4–31.8
TGA6NPR18.02.2–14.1

Data adapted from Després et al. (2000).[3]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for NPR1-TGA Interaction

This protocol is adapted for the screening of NPR1-TGA interactions using a GAL4-based system.

1. Plasmid Construction:

  • Clone the full-length coding sequence of NPR1 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
  • Clone the full-length coding sequences of different TGA family members into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Co-transform the bait (BD-NPR1) and prey (AD-TGA) plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.[10]
  • Plate the transformed yeast on synthetic dropout (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

3. Interaction Assay:

  • Pick individual colonies from the SD/-Leu/-Trp plates and streak them onto high-stringency selective medium, such as SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
  • Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the high-stringency medium indicates a positive interaction.

4. Quantitative β-galactosidase Assay:

  • To quantify the strength of the interaction, perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
  • Calculate the β-galactosidase units to compare the relative strength of interaction between NPR1 and different TGA family members.

Bimolecular Fluorescence Complementation (BiFC) in Nicotiana benthamiana

This protocol describes a transient expression system for visualizing NPR1-TGA interaction in plant cells.

1. Plasmid Construction:

  • Clone the coding sequence of NPR1 into a BiFC vector to create a fusion with the N-terminal fragment of a fluorescent protein (e.g., YFP-N).
  • Clone the coding sequence of a TGA gene into a BiFC vector to create a fusion with the C-terminal fragment of the same fluorescent protein (e.g., YFP-C).

2. Agrobacterium-mediated Transient Expression:

  • Transform the BiFC constructs into Agrobacterium tumefaciens (e.g., strain GV3101).
  • Infiltrate the underside of young, fully expanded leaves of 4-6 week old N. benthamiana plants with a mixture of Agrobacterium cultures containing the NPR1 and TGA constructs. A strain containing the p19 silencing suppressor should also be included to enhance protein expression.[11]

3. Imaging:

  • At 2-3 days post-infiltration, excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.
  • Observe the fluorescence using a confocal laser scanning microscope. YFP fluorescence is typically excited at 514 nm and emission is detected between 525 and 550 nm.
  • Co-expression of a nuclear marker (e.g., a histone protein fused to a red fluorescent protein) can be used to confirm the nuclear localization of the interaction.

Co-immunoprecipitation (Co-IP) from Plant Nuclei

This protocol is optimized for the co-immunoprecipitation of nuclear proteins from Arabidopsis thaliana.

1. Nuclei Isolation:

  • Harvest approximately 1-2 grams of 14-day-old Arabidopsis seedlings.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Isolate nuclei using a sucrose (B13894) gradient centrifugation method or a commercial plant nuclei isolation kit.[8][12]

2. Protein Extraction from Nuclei:

  • Lyse the isolated nuclei in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[9]
  • Sonicate the lysate briefly to shear chromatin and release protein complexes.
  • Centrifuge to pellet debris and collect the supernatant containing the nuclear protein extract.

3. Immunoprecipitation:

  • Incubate the nuclear extract with an antibody specific to NPR1 overnight at 4°C with gentle rotation.
  • Add protein A/G-conjugated beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with antibodies against both NPR1 (to confirm successful immunoprecipitation) and the specific TGA protein to detect the co-immunoprecipitated interactor.

Visualizations

NPR1 Signaling Pathway

NPR1_Signaling_Pathway SA Salicylic Acid (SA) NPR1_oligomer NPR1 Oligomer (Cytosol) SA->NPR1_oligomer induces redox change NPR1_monomer NPR1 Monomer (Cytosol) NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 Monomer (Nucleus) NPR1_monomer->NPR1_nucleus nuclear translocation NPR1_TGA_complex NPR1-TGA Complex NPR1_nucleus->NPR1_TGA_complex TGA TGA Transcription Factors TGA->NPR1_TGA_complex Defense_Genes Defense Gene Expression NPR1_TGA_complex->Defense_Genes activates

Caption: Simplified NPR1 signaling pathway leading to defense gene activation.

Yeast Two-Hybrid (Y2H) Experimental Workflow

Y2H_Workflow start Start constructs Construct Bait (BD-NPR1) and Prey (AD-TGA) Plasmids start->constructs transform Co-transform Yeast Reporter Strain constructs->transform selection1 Select on SD/-Leu/-Trp transform->selection1 selection2 Select on SD/-Leu/-Trp/-His/-Ade selection1->selection2 growth Growth indicates interaction selection2->growth no_growth No growth indicates no interaction selection2->no_growth end End growth->end no_growth->end

Caption: Workflow of a Yeast Two-Hybrid experiment to test for protein interaction.

Bimolecular Fluorescence Complementation (BiFC) Workflow

BiFC_Workflow start Start constructs Construct NPR1-YFP-N and TGA-YFP-C Plasmids start->constructs agro Transform Agrobacterium constructs->agro infiltrate Co-infiltrate N. benthamiana leaves agro->infiltrate incubate Incubate for 2-3 days infiltrate->incubate image Image with Confocal Microscope incubate->image fluorescence Fluorescence indicates interaction image->fluorescence end End fluorescence->end

Caption: Workflow for Bimolecular Fluorescence Complementation in plant cells.

Co-immunoprecipitation (Co-IP) Workflow```dot

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Isolate Nuclei and\nPrepare Nuclear Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; ip [label="Immunoprecipitate with\nanti-NPR1 antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beads [label="Capture with Protein A/G beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash beads to remove\nnon-specific binders", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute bound proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Analyze by Western Blot\nfor TGA protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection of TGA indicates\ninteraction", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> lysis; lysis -> ip; ip -> beads; beads -> wash; wash -> elute; elute -> western; western -> detection; detection -> end; }``` Caption: General workflow for a Co-immunoprecipitation experiment.

References

Troubleshooting

Troubleshooting Inconsistent NPR1 Expression: A Technical Support Center

Welcome to the technical support center for researchers studying NPR1 (Non-expressor of Pathogenesis-Related genes 1) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to add...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying NPR1 (Non-expressor of Pathogenesis-Related genes 1) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of NPR1, and how does it change upon activation?

Under basal conditions, NPR1 primarily resides in the cytoplasm as an oligomer.[1] Upon activation by salicylic (B10762653) acid (SA), NPR1 monomers translocate to the nucleus, a crucial step for its function as a transcriptional co-activator.[2][3]

Q2: My Western blot for NPR1 shows multiple bands. What could be the cause?

Multiple bands in an NPR1 Western blot can be due to its oligomeric state. To obtain a monomeric band at the expected molecular weight (approximately 66 kDa for Arabidopsis thaliana NPR1), it is critical to use a sufficient concentration of a reducing agent, such as dithiothreitol (B142953) (DTT), in your sample buffer and to optimize denaturation conditions.[4] One recommended protocol suggests using 50 mM DTT and denaturing at 75°C for 15 minutes.[4] Other possibilities for multiple bands include post-translational modifications, protein degradation, or non-specific antibody binding.

Q3: I am not detecting any NPR1 signal in my Western blot. What are the possible reasons?

The endogenous levels of NPR1 can be very low.[4] To enhance detection, it is often necessary to treat plant tissues with salicylic acid (SA) to induce NPR1 expression.[4][5] Other potential issues include suboptimal protein extraction, poor antibody quality or concentration, or inefficient protein transfer.

Q4: What are suitable reference genes for normalizing NPR1 expression in qRT-PCR experiments?

The selection of stable reference genes is critical for accurate qRT-PCR data. Commonly used housekeeping genes in plants include Actin, Tubulin, GAPDH, and Ubiquitin (UBQ).[6][7][8] However, the stability of these genes can vary depending on the plant species and experimental conditions. It is highly recommended to validate the stability of your chosen reference genes under your specific experimental setup. For example, in some studies on wheat, Ta2776, eF1a, and Cyclophilin have been shown to be more stable than traditional housekeeping genes.[8]

Troubleshooting Guides

Western Blotting

Issue: Inconsistent or weak NPR1 signal

Possible Cause Troubleshooting Step
Low endogenous NPR1 levels Induce NPR1 expression by treating plants with salicylic acid (e.g., 1 mM SA for 4-24 hours).[9][10]
Inefficient protein extraction Use a lysis buffer containing protease inhibitors to prevent degradation. Ensure complete cell lysis.
Improper sample preparation for oligomers Add a strong reducing agent (e.g., 50 mM DTT) to the loading buffer and heat the sample at 75°C for 15 minutes to ensure complete reduction of oligomers to monomers.[4]
Suboptimal antibody concentration Titrate the primary antibody to find the optimal concentration. Refer to the manufacturer's datasheet for recommended dilutions.
Poor protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the protein size and gel percentage.
qRT-PCR

Issue: High variability in NPR1 expression data

Possible Cause Troubleshooting Step
Unstable reference genes Validate a panel of candidate reference genes (e.g., Actin, Tubulin, UBQ, eF1a) using software like geNorm or NormFinder to identify the most stable genes for your experimental conditions.[11]
Poor RNA quality Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure A260/280 and A260/230 ratios are within the optimal range.
Genomic DNA contamination Treat RNA samples with DNase I prior to reverse transcription. Include a no-reverse-transcriptase control in your qPCR run.
Primer-dimer formation Perform a melt curve analysis after each qPCR run to check for the presence of a single, specific product. Optimize primer concentrations and annealing temperature if necessary.

Experimental Protocols

Protocol 1: Protein Extraction and Western Blotting for NPR1
  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Protein Extraction:

    • Grind frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add extraction buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[12][13]

    • Incubate on ice with agitation for 30 minutes.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 20 minutes.[12]

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation for SDS-PAGE:

    • To your protein sample, add 2x Laemmli sample buffer containing 50 mM DTT.

    • Heat the samples at 75°C for 15 minutes.[4]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against NPR1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: qRT-PCR for NPR1 Gene Expression
  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for NPR1 and the selected reference gene(s), and diluted cDNA.

    • Perform the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Perform a melt curve analysis to verify the specificity of the amplified products.

    • Calculate the relative expression of NPR1 using the delta-delta Ct method, normalizing to the geometric mean of the validated reference genes.[14]

Quantitative Data Summary

Table 1: Fold Change in NPR1 mRNA Expression in Arabidopsis thaliana in Response to Salicylic Acid (SA) Treatment

TreatmentTime PointFold Change vs. ControlReference
1 mM SA4 hours~3-fold[9]
0.5 mM SA4 hours~3-fold[10]

Table 2: Fold Change in NPR1 mRNA Expression in Peanut (Arachis hypogaea) Leaves After SA Challenge

Time PointFold Change vs. ControlP-valueReference
0.5 hourNot specified0.00492[15]
1 hour5.3-fold0.01724[15]

Visualizations

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto SA-induced Redox Change NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA Binds to PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes Activates Transcription

Caption: NPR1 Signaling Pathway Activation.

Western_Blot_Workflow start Start: Sample Collection protein_extraction Protein Extraction (with Protease Inhibitors) start->protein_extraction quantification Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sample_prep Sample Preparation (add DTT, heat at 75°C) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-NPR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection end End: Data Analysis detection->end

Caption: Western Blot Workflow for NPR1 Detection.

Troubleshooting_Logic start Inconsistent NPR1 Expression Results western_blot Western Blot Issue? start->western_blot q_pcr qRT-PCR Issue? start->q_pcr no_signal No/Weak Signal? western_blot->no_signal Yes multiple_bands Multiple Bands? western_blot->multiple_bands No high_variability High Variability? q_pcr->high_variability Yes induce_expression Induce with SA no_signal->induce_expression Yes check_ab Check Antibody Concentration/Quality no_signal->check_ab No optimize_reduction Optimize Reduction (DTT, Heat) multiple_bands->optimize_reduction Yes validate_ref_genes Validate Reference Genes high_variability->validate_ref_genes Yes check_rna_quality Check RNA Quality high_variability->check_rna_quality No check_primers Check Primer Specificity (Melt Curve) check_rna_quality->check_primers No

Caption: Troubleshooting Logic for NPR1 Expression Studies.

References

Optimization

best practices for designing NPR1 functional complementation experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting NPR1 functional complementation experiments. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting NPR1 functional complementation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an NPR1 functional complementation experiment?

A1: An NPR1 functional complementation experiment aims to verify the function of an NPR1 gene (or its homolog from a different species) by introducing it into an npr1 mutant plant that lacks a functional copy of the gene. If the introduced gene restores the wild-type phenotype, specifically the ability to mount a robust defense response to pathogens, it is considered to have "complemented" the mutation. This confirms the functionality of the introduced NPR1 gene.[1][2]

Q2: What is the role of salicylic (B10762653) acid (SA) in NPR1-mediated immunity?

A2: Salicylic acid (SA) is a key signaling molecule in plant defense.[3] Upon pathogen attack, SA levels rise, leading to a change in the cellular redox state.[4] This change triggers the reduction of disulfide bonds that hold the NPR1 protein in an oligomeric state in the cytoplasm.[5] The resulting NPR1 monomers can then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes.[3][5][6]

Q3: Why is the choice of promoter important when creating the NPR1 construct?

A3: The choice of promoter is critical as it dictates the expression level of the NPR1 transgene. Using a strong constitutive promoter, like the Cauliflower Mosaic Virus (CaMV) 35S promoter, can lead to high levels of NPR1 expression.[7] While this can enhance disease resistance, it may also lead to undesirable side effects on plant growth and development.[8] In some cases, using the native NPR1 promoter can provide a more physiologically relevant level of expression.[9]

Q4: What are the key phenotypes to assess in an NPR1 complementation experiment?

A4: The primary phenotype to assess is disease resistance. This is typically measured by inoculating plants with a pathogen and quantifying disease symptoms or pathogen growth.[7][10] Additionally, molecular phenotypes such as the expression of downstream PR genes should be analyzed to confirm the restoration of the SA signaling pathway.[11][12]

Q5: Can overexpression of NPR1 lead to negative effects?

A5: Yes, while overexpression of NPR1 can confer broad-spectrum disease resistance, it can sometimes have adverse effects on plant growth and development.[8] Furthermore, because NPR1 mediates crosstalk between different defense pathways, enhancing resistance to biotrophic pathogens may increase susceptibility to necrotrophic pathogens or insects.[8][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No complementation observed (transgenic plants are still susceptible) 1. Low or no expression of the NPR1 transgene.2. The introduced NPR1 gene is non-functional (e.g., contains mutations).3. Incorrect experimental conditions for disease assay.1. Verify transgene expression via RT-qPCR or Western blot.2. Sequence the transgene to confirm its integrity.3. Optimize pathogen inoculation and plant growth conditions.
High variability in disease resistance among transgenic lines 1. Positional effects of T-DNA insertion leading to varied expression levels.2. Segregation of the transgene in the T2 generation.1. Screen multiple independent transgenic lines to identify those with consistent and stable expression.2. Select homozygous T3 lines for detailed analysis.
Transgenic plants show stunted growth or other developmental defects 1. Constitutive overexpression of NPR1 may interfere with normal growth processes.2. The transgene insertion may have disrupted an essential endogenous gene.1. Consider using a weaker constitutive promoter or the native NPR1 promoter.2. Analyze multiple independent transgenic lines to ensure the phenotype is linked to NPR1 expression and not an insertion artifact.
PR gene expression is restored, but disease resistance is not 1. The level of PR gene expression may be insufficient to confer full resistance.2. The pathogen being used may have effectors that suppress the NPR1 pathway downstream of PR gene activation.1. Quantify PR gene expression levels and compare them to wild-type levels after SA treatment.2. Use a different pathogen or a disarmed pathogen strain to confirm the functionality of the defense response.

Experimental Protocols

Agrobacterium-Mediated Floral Dip Transformation of Arabidopsis thaliana

This protocol is a simplified method for generating transgenic Arabidopsis plants.[14]

  • Prepare Agrobacterium tumefaciens :

    • Grow a culture of A. tumefaciens strain (e.g., GV3101) carrying the binary vector with your NPR1 construct at 28°C in LB medium with appropriate antibiotics.

    • Pellet the cells by centrifugation and resuspend them in a 5% sucrose (B13894) solution to an OD600 of approximately 0.8.

    • Just before dipping, add the surfactant Silwet L-77 to a final concentration of 0.05%.[14]

  • Plant Preparation :

    • Grow healthy Arabidopsis plants until they are flowering. For optimal results, clip the primary bolts to encourage the growth of multiple secondary bolts.[14]

  • Transformation :

    • Invert the plants and dip the above-ground parts, especially the inflorescences, into the Agrobacterium suspension for 2-3 seconds with gentle agitation.

    • Place the dipped plants under a dome or cover for 16-24 hours to maintain high humidity.[14]

  • Seed Collection and Selection :

    • Allow the plants to mature and harvest the dry seeds.

    • Sterilize the seeds and plate them on a selection medium containing an appropriate antibiotic or herbicide to select for transformants.

    • Transplant putative transformants to soil and allow them to grow.

Disease Resistance Assay: Pseudomonas syringae Inoculation
  • Bacterial Culture Preparation :

    • Grow Pseudomonas syringae pv. tomato DC3000 in King's B medium with appropriate antibiotics.

    • Resuspend the bacteria in 10 mM MgCl2 to the desired concentration (e.g., 1 x 105 cfu/mL).

  • Plant Inoculation :

    • Infiltrate the bacterial suspension into the leaves of 4-week-old plants using a needleless syringe.

    • Alternatively, for spray inoculation, add a surfactant like Silwet L-77 (0.02%) to the bacterial suspension and spray evenly onto the plants.

  • Quantification of Bacterial Growth :

    • At 0 and 3 days post-inoculation, collect leaf discs from the inoculated leaves.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on King's B medium with appropriate antibiotics.

    • Incubate the plates at 28°C for 2 days and count the colonies to determine the number of colony-forming units (cfu) per unit of leaf area.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction :

    • Harvest leaf tissue from wild-type, npr1 mutant, and transgenic plants, both with and without salicylic acid treatment.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a standard protocol or a commercial kit.

  • cDNA Synthesis :

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR) :

    • Perform qPCR using gene-specific primers for NPR1, PR1, and a reference gene (e.g., Actin or UBQ5).

    • Analyze the relative gene expression using the ΔΔCt method.[15][16]

Quantitative Data Summary

Table 1: Representative Disease Resistance Data

Plant GenotypeInoculum (cfu/cm²) at Day 0Bacterial Growth (cfu/cm²) at Day 3Fold Increase
Wild-Type (Col-0)~1 x 10³~5 x 10⁵~500
npr1 mutant~1 x 10³~1 x 10⁷~10,000
npr1 + 35S:NPR1~1 x 10³~2 x 10⁵~200

This table summarizes typical results from a disease resistance assay with Pseudomonas syringae. The NPR1-complemented line shows restored resistance, similar to or even greater than the wild-type.

Table 2: Representative PR1 Gene Expression Data (Relative to Untreated Wild-Type)

Plant GenotypeTreatmentRelative PR1 Expression
Wild-Type (Col-0)Mock1
Wild-Type (Col-0)SA~100
npr1 mutantMock~0.5
npr1 mutantSA~1
npr1 + 35S:NPR1Mock~5
npr1 + 35S:NPR1SA~500

This table illustrates typical PR1 gene expression changes in response to salicylic acid (SA) treatment. The complemented line shows restored and often enhanced induction of PR1 expression.

Visualizations

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_mono NPR1 Monomer (Active) NPR1_oligomer->NPR1_mono NPR1_nuc NPR1 Monomer NPR1_mono->NPR1_nuc Nuclear Translocation SA Salicylic Acid (SA) Redox Redox Change SA->Redox Redox->NPR1_oligomer Reduction TGA TGA Transcription Factors NPR1_nuc->TGA Interaction PR_genes PR Gene Expression TGA->PR_genes Activation SAR Systemic Acquired Resistance PR_genes->SAR Pathogen Pathogen Attack Pathogen->SA

Caption: The NPR1 signaling pathway in plant immunity.

Experimental_Workflow cluster_construct Plasmid Construction cluster_transformation Plant Transformation cluster_analysis Phenotypic Analysis Promoter Promoter (e.g., 35S) NPR1_cDNA NPR1 cDNA Terminator Terminator Vector Binary Vector Agro Agrobacterium Transformation Vector->Agro Floral_dip Floral Dip of npr1 Mutant Agro->Floral_dip T1_selection T1 Seed Selection Floral_dip->T1_selection T3_homozygous Select Homozygous T3 Lines T1_selection->T3_homozygous Pathogen_assay Pathogen Resistance Assay T3_homozygous->Pathogen_assay Gene_expression Gene Expression (RT-qPCR) T3_homozygous->Gene_expression Data_analysis Data Analysis & Conclusion Pathogen_assay->Data_analysis Gene_expression->Data_analysis

Caption: Workflow for NPR1 functional complementation.

References

Troubleshooting

Technical Support Center: NPR1 Immunofluorescence Staining

Welcome to the technical support center for NPR1 immunofluorescence staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPR1 immunofluorescence staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of NPR1?

NPR1 is primarily found in the cytoplasm as an oligomer in unstimulated cells. Upon activation by salicylic (B10762653) acid (SA), NPR1 monomers translocate to the nucleus.[1][2][3] Therefore, depending on the cellular state, you may observe cytoplasmic, nuclear, or both cytoplasmic and nuclear staining.

Q2: How do I choose the right primary antibody for NPR1 immunofluorescence?

Selecting a validated antibody is critical for successful staining. Look for antibodies that have been previously used for immunofluorescence (IF) or immunohistochemistry (IHC) in publications. Reputable vendors often provide validation data on their product datasheets. Polyclonal antibodies may offer broader epitope recognition, while monoclonal antibodies provide high specificity. Consider the host species of your primary antibody to ensure compatibility with your chosen secondary antibody.

Q3: What are the critical controls to include in my NPR1 immunofluorescence experiment?

To ensure the specificity of your staining, it is essential to include the following controls:

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps identify non-specific binding of the secondary antibody.[4]

  • Isotype Control: Use a non-immune immunoglobulin of the same isotype and concentration as your primary antibody to assess background staining.

  • Biological Controls: If possible, include cells or tissues with known high and low (or no) expression of NPR1. This could involve using knockout/knockdown cell lines or tissues from different developmental stages or treatment conditions.

Q4: What can cause high background staining and how can I reduce it?

High background can obscure your specific signal. Common causes and solutions are outlined below.

Troubleshooting Common Artifacts

Artifacts in immunofluorescence can lead to misinterpretation of results. The following sections detail common issues, their potential causes, and recommended solutions.

High Background Staining

High background fluorescence can mask the specific signal from your target protein.

Problem: Diffuse, non-specific fluorescence across the entire sample.

Potential CauseRecommended Solution
Inadequate Blocking Increase blocking time (e.g., 1-2 hours at room temperature). Use normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).[4] Consider using a commercial blocking buffer.
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration that maximizes signal-to-noise. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[4][5]
Secondary Antibody Non-Specific Binding Run a secondary antibody-only control.[4] If staining is observed, consider using a pre-adsorbed secondary antibody or one from a different host species.
Autofluorescence Examine an unstained sample under the microscope to check for endogenous fluorescence.[6] Autofluorescence is common in plant tissues due to pigments like chlorophyll. Use specific filters to minimize its detection or treat samples with autofluorescence quenching reagents.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5]
Sample Drying Ensure the sample remains hydrated throughout the staining procedure by using a humidified chamber for incubations.[6]
Weak or No Signal

The absence of a detectable signal can be equally frustrating.

Problem: Faint or no fluorescence in areas where the target protein is expected.

Potential CauseRecommended Solution
Primary Antibody Concentration Too Low Titrate the primary antibody to a higher concentration.[4]
Suboptimal Antibody Incubation Time/Temperature Increase the primary antibody incubation time (e.g., overnight at 4°C).[4]
Inactive Primary or Secondary Antibody Ensure proper storage of antibodies as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test the antibody in a different application, like a Western blot, if possible.
Epitope Masking by Fixation The fixation process can sometimes hide the antibody's target epitope. Try a different fixation method (e.g., methanol (B129727) fixation instead of formaldehyde) or perform antigen retrieval.
Low Target Protein Expression Confirm the expression of NPR1 in your sample using another method like Western blotting or qPCR. Consider using a signal amplification technique if the expression is known to be low.
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use a goat anti-rabbit secondary for a primary antibody raised in a rabbit).[4]

Experimental Protocols

This section provides a detailed methodology for whole-mount immunofluorescence staining of NPR1 in Arabidopsis thaliana seedlings, adapted from established protocols for plant tissues.[7][8][9][10]

Whole-Mount Immunofluorescence Protocol for NPR1 in Arabidopsis Seedlings

Materials:

  • Arabidopsis thaliana seedlings (7-10 days old)

  • Fixation Buffer: 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4

  • Permeabilization Buffer: 1% (v/v) Triton X-100 in 1x PBS

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) and 0.1% (v/v) Tween-20 in 1x PBS

  • Primary Antibody: Anti-NPR1 antibody (e.g., rabbit polyclonal) diluted in blocking buffer.

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG diluted in blocking buffer.

  • DAPI solution (1 µg/mL in 1x PBS) for nuclear counterstaining.

  • Antifade mounting medium.

  • Microscope slides and coverslips.

Procedure:

  • Fixation:

    • Carefully transfer seedlings to a multi-well plate.

    • Add fixation buffer and incubate for 1 hour at room temperature.

    • Wash three times for 10 minutes each with 1x PBS.

  • Permeabilization:

    • Incubate seedlings in permeabilization buffer for 1 hour at room temperature.

    • Wash three times for 10 minutes each with 1x PBS.

  • Blocking:

    • Incubate seedlings in blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NPR1 antibody to its optimal concentration in blocking buffer.

    • Incubate the seedlings in the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the seedlings three times for 15 minutes each with 1x PBS containing 0.1% Tween-20 (PBST).

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the seedlings in the secondary antibody solution for 2 hours at room temperature in the dark.

  • Washing:

    • Wash the seedlings three times for 15 minutes each with PBST in the dark.

  • Counterstaining (Optional):

    • Incubate the seedlings in DAPI solution for 10 minutes at room temperature in the dark to stain the nuclei.

    • Wash once with 1x PBS for 5 minutes.

  • Mounting:

    • Carefully mount the seedlings on a microscope slide with a drop of antifade mounting medium.

    • Gently place a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore and DAPI.

Visualizations

NPR1 Signaling Pathway

NPR1_Signaling_Pathway Pathogen Pathogen (e.g., P. syringae) SA Salicylic Acid (SA) Pathogen->SA induces NPR1_oligomer NPR1 Oligomer (Cytoplasm) SA->NPR1_oligomer triggers redox change NPR1_monomer_cyto NPR1 Monomer (Cytoplasm) NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nuc NPR1 Monomer (Nucleus) NPR1_monomer_cyto->NPR1_monomer_nuc nuclear translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to IF_Troubleshooting_Workflow Start Start IF Experiment Staining_Result Evaluate Staining Result Start->Staining_Result High_Background High Background? Staining_Result->High_Background Problematic Good_Staining Good Staining: Proceed with Analysis Staining_Result->Good_Staining Optimal Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Optimize_Blocking Optimize Blocking (Time, Reagent) High_Background->Optimize_Blocking Yes Titrate_Antibody_Up Titrate Primary Ab (Higher Concentration) Weak_Signal->Titrate_Antibody_Up Yes Weak_Signal->Good_Staining No Titrate_Antibody_Down Titrate Primary Ab (Lower Concentration) Optimize_Blocking->Titrate_Antibody_Down Check_Autofluorescence Check for Autofluorescence Titrate_Antibody_Down->Check_Autofluorescence Check_Autofluorescence->Staining_Result Check_Antibody_Compatibility Check Primary/Secondary Ab Compatibility Titrate_Antibody_Up->Check_Antibody_Compatibility Antigen_Retrieval Consider Antigen Retrieval Check_Antibody_Compatibility->Antigen_Retrieval Antigen_Retrieval->Staining_Result IF_Experimental_Workflow Sample_Prep 1. Sample Preparation (e.g., Seedling Growth) Fixation 2. Fixation (e.g., 4% PFA) Sample_Prep->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-NPR1) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 7. Counterstaining (e.g., DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Imaging (Fluorescence Microscopy) Mounting->Imaging

References

Optimization

Technical Support Center: Optimizing Lysis Buffers for NPR1 Protein Extraction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of the NPR1 protein from pla...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of the NPR1 protein from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a lysis buffer in NPR1 protein extraction?

A lysis buffer is a solution designed to break open plant cells (lysis) to release their contents, including the NPR1 protein. Its key functions are to disrupt the rigid plant cell wall and cellular membranes, solubilize proteins, maintain a stable pH and ionic strength to preserve protein integrity, and inhibit the activity of proteases and phosphatases that can degrade or modify the target protein.[1][2][3]

Q2: My NPR1 protein yield is consistently low. What are the most likely causes?

Low protein yield can stem from several factors. The most common issues include inefficient cell lysis, protein degradation by proteases, protein insolubility leading to aggregation, or suboptimal buffer composition.[4][5][6] For plant tissues, the presence of interfering compounds like phenolics can also hinder successful extraction.[7][8] Systematically evaluating each step of your protocol, from tissue homogenization to buffer composition, is crucial for troubleshooting.[4]

Q3: Why is my NPR1 protein degrading, and how can I prevent it?

NPR1 is known to be constitutively degraded in the nucleus by the 26S proteasome as part of its natural regulation cycle.[9][10] This degradation is mediated by a CUL3-based ubiquitin ligase.[11][12] To prevent degradation during extraction, it is critical to work quickly at low temperatures (e.g., 4°C) and to include a protease inhibitor cocktail in your lysis buffer.[8][13][14] Specifically, a proteasome inhibitor like MG132 can be beneficial.[15][16]

Q4: What is the role of reducing agents like DTT or β-mercaptoethanol in the lysis buffer for NPR1 extraction?

Reducing agents prevent the oxidation of proteins and break disulfide bonds.[17][18] NPR1 exists as oligomers in the cytoplasm, which are reduced to monomers upon activation and translocation to the nucleus.[9][19] While reducing agents are often necessary to maintain protein solubility, be aware that the monomeric form of NPR1 is preferentially targeted for degradation.[9][11] Therefore, the concentration of the reducing agent should be optimized to ensure solubility without excessively promoting monomerization and subsequent degradation.[15]

Q5: When should I include PVPP in my lysis buffer?

Polyvinylpolypyrrolidone (PVPP) is used to remove phenolic compounds from plant extracts.[20][21] These compounds can interfere with protein quantification and downstream applications by binding to proteins and causing them to precipitate or aggregate.[7] If your plant tissue is rich in phenolics (e.g., woody plants, some leaves), which often results in a brownish extract, including insoluble PVPP in your lysis buffer is highly recommended.[7][22][23]

Troubleshooting Guides

Issue 1: Low Total Protein Yield
Possible Cause Troubleshooting Step Recommended Action
Inefficient Cell Lysis Optimize tissue disruption.Ensure thorough grinding of plant tissue in liquid nitrogen. Increase homogenization time or use a mechanical homogenizer. The buffer-to-tissue ratio may need adjustment; too little buffer can lead to incomplete lysis.[1][4]
Protein Precipitation Adjust buffer ionic strength.The salt concentration (e.g., NaCl) affects protein solubility.[24] Test a range of NaCl concentrations (e.g., 50 mM to 250 mM) to find the optimal level for NPR1.
Protein Degradation Inhibit protease activity.Always add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[14] Work at 4°C throughout the extraction process.[8] Consider adding a specific proteasome inhibitor like MG132.[16]
Suboptimal pH Verify and adjust buffer pH.Most plant proteins are stable at a pH between 7.0 and 8.0.[1][13] Verify the pH of your buffer at 4°C, as pH can be temperature-dependent. The stability of protein-DNA complexes, which NPR1 can be a part of, can be pH-sensitive.[25]
Issue 2: NPR1 Protein is Undetectable or Very Faint on a Western Blot
Possible Cause Troubleshooting Step Recommended Action
Rapid NPR1 Degradation Enhance protein stabilization.NPR1 monomer is preferentially degraded.[9] Optimize the concentration of reducing agents (DTT, β-mercaptoethanol) to the minimum required for solubility.[15] Ensure proteasome inhibitors are present.
NPR1 is in the Insoluble Fraction Improve protein solubilization.Increase the concentration of a non-ionic detergent like Triton X-100 or NP-40 (e.g., from 0.1% to 0.5%).[24] For hard-to-solubilize proteins, a stronger buffer like RIPA may be necessary, but this can disrupt protein complexes.[26]
Interference from Phenolic Compounds Remove interfering substances.Add insoluble PVPP (1-2% w/v) to your plant powder during grinding or to the lysis buffer to bind and remove phenolics.[7][20][23]
Low Abundance in Tissue Enrich for the target protein.NPR1 is a regulatory protein and may not be highly abundant. Consider performing a nuclear fractionation to enrich for the active, nuclear-localized form of NPR1.[9][27]

Experimental Protocols

Protocol 1: Standard Lysis Buffer for NPR1 Extraction

This protocol is a starting point and may require optimization for your specific plant species and tissue type.

  • Buffer Preparation: Prepare the base buffer and store it at 4°C. Add labile components immediately before use.

    • Base Buffer:

      • 50 mM Tris-HCl, pH 7.5

      • 150 mM NaCl

      • 10% Glycerol

      • 1 mM EDTA

    • Additives (Add fresh before use):

      • 1-2 mM DTT

      • 0.2% (v/v) Triton X-100 or NP-40

      • 1x Protease Inhibitor Cocktail (plant-specific)

      • (Optional) 100 µM MG132 (proteasome inhibitor)

      • (Optional) 1-2% (w/v) Insoluble PVPP

  • Tissue Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle. If using PVPP, it can be mixed with the plant powder.

  • Lysis:

    • Add 2-3 mL of complete, ice-cold lysis buffer per gram of plant powder.

    • Vortex vigorously to resuspend the powder.

    • Incubate on a rotator or rocker at 4°C for 30 minutes.

  • Clarification:

    • Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Quantification and Storage:

    • Determine the protein concentration using a compatible assay (e.g., Bradford or BCA, be mindful of detergent interference).

    • Use the extract immediately for downstream applications or store at -80°C.

Visualizations

NPR1_Signaling_and_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_Oligomer NPR1 (Oligomer) NPR1_Monomer_C NPR1 (Monomer) NPR1_Oligomer->NPR1_Monomer_C Reduction NPR1_Monomer_N NPR1 (Monomer) NPR1_Monomer_C->NPR1_Monomer_N Nuclear Translocation TGA_Factors TGA Factors NPR1_Monomer_N->TGA_Factors Binds & Activates CUL3_Ligase CUL3 E3 Ligase NPR1_Monomer_N->CUL3_Ligase Targeted by PR_Genes PR Gene Expression TGA_Factors->PR_Genes Activates Proteasome 26S Proteasome CUL3_Ligase->Proteasome Ubiquitination Proteasome->NPR1_Monomer_N Degrades Pathogen_Signal Pathogen_Signal Pathogen_Signal->NPR1_Oligomer Induces Redox Change

Caption: NPR1 activation and degradation pathway.

Lysis_Buffer_Troubleshooting Start Start: Low NPR1 Yield Lysis Is cell lysis efficient? (Check debris pellet size) Start->Lysis Degradation Is protein degrading? (Streaks on Western) Lysis->Degradation No Action_Lysis Action: - Increase homogenization - Optimize buffer:tissue ratio Lysis->Action_Lysis Yes Solubility Is NPR1 in pellet? (Analyze insoluble fraction) Degradation->Solubility No Action_Degradation Action: - Add fresh protease inhibitors - Add proteasome inhibitor (MG132) - Work at 4°C Degradation->Action_Degradation Yes Action_Solubility Action: - Increase detergent % - Optimize salt concentration - Optimize reducing agent Solubility->Action_Solubility Yes Action_Phenolics Action: - Add PVPP to buffer Solubility->Action_Phenolics No (Suspect phenolics?) Action_Lysis->Degradation Action_Degradation->Solubility End Resolved: Good NPR1 Yield Action_Solubility->End Action_Phenolics->End

Caption: Troubleshooting workflow for low NPR1 protein yield.

References

Troubleshooting

challenges and solutions in studying NPR1 post-translational modifications

Welcome to the technical support center for researchers studying the post-translational modifications (PTMs) of NPR1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the post-translational modifications (PTMs) of NPR1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major post-translational modifications of NPR1, and what are their functions?

A1: NPR1 undergoes several key PTMs that regulate its stability, subcellular localization, and activity as a master regulator of plant immunity.[1][2][3][4] The primary modifications include:

  • Phosphorylation: Affects nuclear localization and protein stability. For instance, phosphorylation at Serine 589 (S589) is crucial for NPR1's entry into the nucleus.[1][5][6]

  • Ubiquitination: Primarily signals for the degradation of NPR1 by the 26S proteasome, which is a critical step for activating programmed cell death at infection sites during effector-triggered immunity (ETI).[1][7]

  • SUMOylation: This modification is required for NPR1 to switch its interaction from transcriptional repressors (WRKYs) to transcriptional activators (TGAs), thereby activating defense gene expression.[1][8] SUMOylation also marks NPR1 for degradation, ensuring a transient immune response.[8][9]

  • S-nitrosylation: This redox-sensitive modification promotes the oligomerization of NPR1 in the cytoplasm, keeping it in an inactive state.[9]

Q2: Why is my NPR1 protein not localizing to the nucleus after salicylic (B10762653) acid (SA) treatment?

A2: Nuclear localization of NPR1 is a critical step for its function and is often a point of experimental failure.[10][11] Several factors could be contributing to this issue:

  • Insufficient SA induction: Ensure that the concentration of SA and the duration of the treatment are sufficient to trigger NPR1 monomerization and nuclear import.

  • Disrupted phosphorylation: Phosphorylation at key residues, such as S589 by the kinase SnRK2.8, is required for nuclear entry.[1][6] Issues with this phosphorylation event can prevent nuclear localization.

  • Problems with the NPR1-GFP fusion protein: The fusion of GFP to NPR1 can sometimes interfere with its proper folding or function.[10][11] Verify the integrity and expression of your fusion protein via Western blot.

  • Cellular redox state: The reduction of NPR1 oligomers to monomers, a prerequisite for nuclear import, is dependent on the cellular redox state.[12] Perturbations in cellular redox balance can inhibit this process.

  • Microscopy issues: Ensure your confocal microscopy settings are optimized for detecting the GFP signal in the nucleus, and use a nuclear stain like DAPI for co-localization.[10]

Q3: I am having trouble detecting ubiquitinated NPR1 in my in vivo ubiquitination assay. What could be the problem?

A3: Detecting ubiquitinated proteins in vivo can be challenging due to their low abundance and transient nature.[7][13] Here are some troubleshooting tips:

  • Proteasome inhibition: Treat your samples with a proteasome inhibitor, such as MG132 or MG115, to prevent the degradation of ubiquitinated NPR1 and allow it to accumulate.[8]

  • Enrichment of ubiquitinated proteins: Use techniques like immunoprecipitation with anti-NPR1 antibodies followed by immunoblotting with anti-ubiquitin antibodies, or use ubiquitin-binding domains (e.g., TUBEs) to pull down ubiquitinated proteins before immunoblotting for NPR1.[7]

  • Timing of SA treatment: The ubiquitination of NPR1 is a dynamic process that is induced by SA. Optimize the timing of SA treatment and sample collection to capture the peak of ubiquitination.

  • Antibody quality: Use high-affinity antibodies for both NPR1 and ubiquitin to ensure sensitive detection.

Troubleshooting Guides

Troubleshooting Phosphorylation Detection using Phos-tag™ SDS-PAGE
Problem Possible Cause Solution
No mobility shift observed for NPR1 after SA treatment. Insufficient phosphorylation of NPR1.Increase the concentration or duration of SA treatment. Ensure that the upstream kinase (e.g., SnRK2.8) is active.[6]
Incorrect Phos-tag™ gel preparation.Follow the manufacturer's protocol carefully for preparing the Phos-tag™ acrylamide (B121943) gel. The concentration of Phos-tag™ and the metal ion (Zn²⁺ or Mn²⁺) is critical.[14][15][16][17][18]
Smeared bands or poor resolution. Inappropriate running conditions.Run the gel at a lower voltage and for a longer duration to improve resolution. Maintain a constant, cool temperature during electrophoresis.[16]
High protein load.Reduce the amount of protein loaded onto the gel.
Difficulty transferring phosphorylated NPR1 to the membrane. The Phos-tag™-phosphate interaction can hinder transfer.Before transferring, soak the gel in transfer buffer containing EDTA for 10-15 minutes to chelate the metal ions and release the phosphorylated protein from the Phos-tag™.[17]
Troubleshooting S-nitrosylation Detection using the Biotin-Switch Assay
Problem Possible Cause Solution
High background signal (false positives). Incomplete blocking of free thiol groups.Ensure complete denaturation of proteins with SDS and heat to allow the blocking reagent (MMTS) to access all free cysteines.[19][20] Increase the concentration of the blocking reagent or the incubation time.
Non-specific binding of biotin (B1667282) to other molecules.Include a control sample that is not treated with the reducing agent (ascorbate) to assess the level of non-specific biotinylation.[20]
No signal or weak signal for S-nitrosylated NPR1. Low levels of S-nitrosylated NPR1.S-nitrosylation can be transient. Optimize the timing of treatment with an NO donor. Use a positive control of a known S-nitrosylated protein.
Inefficient biotinylation.Ensure the biotinylating reagent (biotin-HPDP) is fresh and used at the correct concentration.[19]
Loss of the biotin label during sample preparation.Avoid using reducing agents in your sample buffers after the biotinylation step, as this will cleave the disulfide bond linking biotin to the protein.[19]

Quantitative Data Summary

PTM Type Protein Condition Quantitative Change Reference
PhosphorylationNPR1SA treatmentIncreased phosphorylation at Ser11/Ser15[Spoel et al., 2009, as cited in 5]
PhosphorylationNPR1Pathogen infection (distal tissues)Increased phosphorylation at Ser589[Lee et al., 2015, as cited in 13]
UbiquitinationNPR1-GFPCHX chase assay in ube4 mutantSignificantly increased protein stability[7]
SUMOylationNPR1-GFPSA treatmentDetectable SUMOylation upon SA treatment in wild-type but not in npr1sim3-GFP[8]

Experimental Protocols

Protocol 1: In vivo Ubiquitination Assay for NPR1
  • Plant Material and Treatment: Grow Arabidopsis seedlings expressing 35S::NPR1-GFP for 10-14 days. Treat the seedlings with 0.5 mM salicylic acid (SA) for 2 hours. Then, add 50 µM of the proteasome inhibitor MG132 (or a DMSO vehicle control) and incubate for another 4 hours.[7]

  • Protein Extraction: Harvest the seedlings and grind them in liquid nitrogen. Extract total proteins using an appropriate extraction buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

  • Immunoprecipitation (IP): Incubate the total protein extract with anti-GFP agarose (B213101) beads overnight at 4°C to immunoprecipitate NPR1-GFP.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an anti-ubiquitin antibody (e.g., P4D1) to detect polyubiquitinated NPR1-GFP, which will appear as a high-molecular-weight smear. As a control, probe a separate membrane with an anti-GFP antibody to confirm the immunoprecipitation of NPR1-GFP.[7]

Protocol 2: Phos-tag™ SDS-PAGE for NPR1 Phosphorylation
  • Sample Preparation: Extract proteins from plant tissue treated with or without SA in a lysis buffer containing phosphatase inhibitors.

  • Gel Preparation: Prepare a standard SDS-PAGE resolving gel, adding Phos-tag™ acrylamide and two equivalents of ZnCl₂ or MnCl₂ to the acrylamide solution before polymerization. The final concentration of Phos-tag™ may need to be optimized (typically 25-100 µM).[15][16]

  • Electrophoresis: Load the protein samples and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom. It is recommended to run the gel at a controlled, cool temperature.[16]

  • EDTA Treatment (for Western Blotting): After electrophoresis, gently shake the gel in transfer buffer containing 10 mM EDTA for 10-15 minutes. Repeat this step with fresh EDTA-containing transfer buffer.[17]

  • Transfer and Immunoblotting: Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system. Block the membrane and probe with an anti-NPR1 antibody to detect both the phosphorylated (slower migrating) and non-phosphorylated forms of NPR1.

Protocol 3: Biotin-Switch Assay for NPR1 S-nitrosylation
  • Protein Extraction: Extract total proteins from plant tissue in a HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors.

  • Blocking Free Thiols: Add a final concentration of 1% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS) to the protein extract. Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.[19][20]

  • Acetone Precipitation: Remove excess MMTS by precipitating the proteins with four volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins.

  • Reduction of S-nitrosothiols and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add 1 mM ascorbate (B8700270) to specifically reduce the S-nitrosothiol bonds, and simultaneously add 0.1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) to label the newly formed free thiols. Incubate for 1 hour at room temperature.[19]

  • Detection: The biotinylated proteins can be detected by Western blotting with an anti-biotin antibody or streptavidin-HRP. For increased sensitivity, the biotinylated proteins can be enriched using streptavidin-agarose beads before immunoblotting with an anti-NPR1 antibody.

Signaling Pathways and Workflows

NPR1_PTM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_Oligomer NPR1 Oligomer NPR1_Monomer_C NPR1 Monomer NPR1_Oligomer->NPR1_Monomer_C Monomerization NPR1_Monomer_N NPR1 Monomer NPR1_Monomer_C->NPR1_Monomer_N Nuclear Import SA Salicylic Acid (SA) Redox_Change Redox Change (Thioredoxins) SA->Redox_Change Redox_Change->NPR1_Oligomer Reduction Phospho_NPR1 Phosphorylated NPR1 (p-S589) NPR1_Monomer_N->Phospho_NPR1 Phosphorylation SnRK2_8 SnRK2.8 SnRK2_8->NPR1_Monomer_N SUMO_NPR1 SUMOylated NPR1 Phospho_NPR1->SUMO_NPR1 SUMOylation Ub_NPR1 Ubiquitinated NPR1 SUMO_NPR1->Ub_NPR1 Ubiquitination TGA_Factors TGA Transcription Factors SUMO_NPR1->TGA_Factors Interaction Proteasome 26S Proteasome Ub_NPR1->Proteasome Degradation Defense_Genes Defense Gene Expression TGA_Factors->Defense_Genes Activation SUMO3 SUMO3 SUMO3->Phospho_NPR1 E3_Ligase CUL3-NPR3/4 E3 Ligase E3_Ligase->SUMO_NPR1 S_nitrosylation S-nitrosylation S_nitrosylation->NPR1_Oligomer Promotes Oligomerization

Caption: NPR1 Post-Translational Modification Signaling Pathway.

Ubiquitination_Assay_Workflow start Start: 35S::NPR1-GFP Seedlings sa_treatment 1. Treat with Salicylic Acid (SA) start->sa_treatment proteasome_inhibitor 2. Add Proteasome Inhibitor (MG132) sa_treatment->proteasome_inhibitor protein_extraction 3. Harvest and Extract Total Proteins proteasome_inhibitor->protein_extraction immunoprecipitation 4. Immunoprecipitate with anti-GFP beads protein_extraction->immunoprecipitation western_blot 5. Elute and run Western Blot immunoprecipitation->western_blot detection 6. Probe with anti-Ubiquitin antibody western_blot->detection result Result: Detect high MW smear of Ub-NPR1-GFP detection->result

Caption: In vivo Ubiquitination Assay Workflow for NPR1.

Biotin_Switch_Workflow start Start: Protein Extract blocking 1. Block free thiols with MMTS start->blocking precipitation1 2. Acetone Precipitation blocking->precipitation1 biotinylation 3. Reduce S-NO with Ascorbate & Label with Biotin-HPDP precipitation1->biotinylation precipitation2 4. Acetone Precipitation biotinylation->precipitation2 detection 5. Western Blot with anti-Biotin or Streptavidin-HRP precipitation2->detection enrichment 5a. (Optional) Enrich with Streptavidin beads precipitation2->enrichment result Result: Detect Biotinylated NPR1 detection->result immunoblot 5b. (Optional) Immunoblot with anti-NPR1 enrichment->immunoblot immunoblot->result

Caption: Biotin-Switch Assay Workflow for S-nitrosylation.

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Novel NPR1 Protein-Protein Interactions In Planta

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) involving the plant defense regulator, Non-expressor of PR genes 1 (NPR1), is cr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) involving the plant defense regulator, Non-expressor of PR genes 1 (NPR1), is crucial for developing robust disease-resistant crops. This guide provides a comparative overview of key in planta techniques for validating novel NPR1 interactors, supported by experimental data and detailed protocols.

NPR1 is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response. It functions by interacting with a host of other proteins, primarily transcription factors, to modulate the expression of defense-related genes. Validating these interactions within a cellular context is paramount to understanding their biological significance. This guide focuses on three widely-used in planta validation methods: Co-Immunoprecipitation (Co-IP), Bimolecular Fluorescence Complementation (BiFC), and Förster Resonance Energy Transfer (FRET).

Comparison of In Planta Validation Techniques for NPR1 PPIs

The choice of method for validating a putative NPR1 interaction depends on several factors, including the nature of the interaction (stable vs. transient), the desired level of quantification, and the subcellular localization of the interacting proteins. The following tables summarize key NPR1 interactions validated by these techniques and provide a qualitative comparison of the methods themselves.

Table 1: Validated Protein-Protein Interactions with NPR1 in Arabidopsis thaliana
Interacting ProteinProtein Family/ClassIn Planta Validation Method(s)Key FindingsReference(s)
TGA Transcription Factors
TGA1bZIP Transcription FactorCo-IPInteraction is induced by salicylic (B10762653) acid (SA) and is dependent on the redox state of TGA1.[1]
TGA2bZIP Transcription FactorCo-IPNPR1 enhances the DNA binding activity of TGA2. The interaction is enhanced by SA.[2]
TGA3bZIP Transcription FactorCo-IPForms a complex with NPR1 to regulate defense gene expression.[3][4]
TGA5bZIP Transcription FactorCo-IPInteracts with NPR1 as part of a larger regulatory complex.[5][6]
TGA6bZIP Transcription FactorCo-IPInteracts with NPR1 to regulate SA-dependent gene expression.[5][6]
WRKY Transcription Factors
WRKY18WRKY Transcription FactorCo-IP, BiFCNPR1 interacts with WRKY18, and this interaction is promoted by SA.[7][8]
WRKY40WRKY Transcription FactorBiFCCo-localizes with NPR1 interactors in nuclear bodies.[8]
WRKY70WRKY Transcription FactorGenetic evidence suggests a role in the NPR1-mediated defense pathway.[9]
TCP Transcription Factors
TCP8, TCP14, TCP15TCP Transcription FactorCo-IPPhysically interact with NPR1 and contribute redundantly to SAR. NPR1 enhances TCP15 binding to the PR5 promoter.[10]
Other Interactors
EDS1Lipase-like proteinCo-IPNPR1 and EDS1 interact to synergistically activate plant immunity. The interaction is enhanced by SA.[11][12]
CDK8Cyclin-Dependent KinaseCo-IPSA promotes the interaction between NPR1 and CDK8. NPR1 recruits CDK8 to its own promoter.[7]
PIF4bHLH Transcription FactorBiFC, Split-Luciferase, Co-IPNPR1 physically interacts with PIF4.[13]
Table 2: Qualitative Comparison of In Planta PPI Validation Techniques
FeatureCo-Immunoprecipitation (Co-IP)Bimolecular Fluorescence Complementation (BiFC)Förster Resonance Energy Transfer (FRET)
Principle Pull-down of a protein complex using an antibody against a specific "bait" protein, followed by detection of "prey" proteins.Reconstitution of a fluorescent protein from two non-fluorescent fragments fused to interacting proteins.Non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore on interacting proteins.
Type of Interaction Detected Primarily stable interactions within a complex.Can detect both stable and transient interactions.Detects very close proximity (<10 nm), suitable for direct and transient interactions.
Data Output Qualitative (presence/absence on a Western blot) or semi-quantitative (band intensity).Qualitative (fluorescence signal) or semi-quantitative (fluorescence intensity).Quantitative (FRET efficiency, fluorescence lifetime).
Subcellular Localization Provides information on the localization of the complex if subcellular fractionation is performed.Directly visualizes the subcellular location of the interaction.Directly visualizes the subcellular location of the interaction with high spatial resolution.
Strengths - Detects interactions of endogenous proteins. - Can identify unknown interaction partners (Co-IP-MS).- Relatively simple and widely accessible. - Provides spatial information.- Highly sensitive and quantitative. - Can measure the dynamics of interactions in real-time.
Limitations - Can have high background from non-specific binding. - May not capture transient or weak interactions. - Antibody availability and specificity can be limiting.- Irreversible complementation can trap transient interactions. - Potential for false positives due to overexpression and protein fragments association.- Requires specialized microscopy equipment (e.g., for FLIM). - Sensitive to the orientation and distance of fluorophores.

Visualizing the NPR1 Signaling Pathway and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying NPR1 protein-protein interactions.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Redox Change NPR1_monomer_nu NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation SA Salicylic Acid (SA) SA->NPR1_oligomer Pathogen Signal TGA TGA NPR1_monomer_nu->TGA WRKY WRKY NPR1_monomer_nu->WRKY TCP TCP NPR1_monomer_nu->TCP EDS1 EDS1 NPR1_monomer_nu->EDS1 CDK8 CDK8 NPR1_monomer_nu->CDK8 Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes Activation WRKY->Defense_Genes Activation/Repression TCP->Defense_Genes Activation EDS1->Defense_Genes Synergistic Activation CDK8->Defense_Genes Recruitment of RNA Pol II

Caption: NPR1 Signaling Pathway.

PPI_Validation_Workflow cluster_initial_screen Initial Screen (e.g., Yeast-Two-Hybrid) cluster_in_planta_validation In Planta Validation cluster_confirmation Functional Confirmation Y2H Identify Putative NPR1 Interactor (Prey) CoIP Co-Immunoprecipitation (Co-IP) - Stable complexes Y2H->CoIP Validate BiFC Bimolecular Fluorescence Complementation (BiFC) - Localization Y2H->BiFC Validate FRET Förster Resonance Energy Transfer (FRET) - Direct interaction, dynamics Y2H->FRET Validate Genetics Genetic Analysis (mutant phenotypes) CoIP->Genetics BiFC->Genetics FRET->Genetics

Caption: Experimental Workflow for Validating PPIs.

Detailed Experimental Protocols

The following are generalized protocols for the three main in planta validation techniques. Researchers should optimize these protocols based on their specific proteins of interest and available resources.

Co-Immunoprecipitation (Co-IP) Protocol for Plant Tissues
  • Protein Extraction:

    • Harvest 1-2 grams of plant tissue (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in 2-3 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of protein A/G magnetic beads to the protein extract.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 1-5 µg of the antibody specific to the "bait" protein (e.g., anti-NPR1).

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to collect the beads.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% Triton X-100).

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the sample for 5-10 minutes to elute the proteins from the beads.

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the "bait" and putative "prey" proteins.

Bimolecular Fluorescence Complementation (BiFC) in Nicotiana benthamiana
  • Vector Construction:

    • Clone the coding sequence of NPR1 into a vector containing the N-terminal fragment of a fluorescent protein (e.g., nYFP).

    • Clone the coding sequence of the putative interactor into a vector containing the C-terminal fragment of the same fluorescent protein (e.g., cYFP).

  • Agrobacterium Transformation:

    • Transform the BiFC constructs into Agrobacterium tumefaciens (e.g., strain GV3101).

    • Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics.

  • Agroinfiltration:

    • Pellet the Agrobacterium cultures and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.

    • Mix the Agrobacterium cultures containing the nYFP and cYFP constructs in a 1:1 ratio.

    • Infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

    • Include a strain carrying a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

  • Imaging:

    • Incubate the infiltrated plants for 2-3 days under normal growth conditions.

    • Excise a small piece of the infiltrated leaf and mount it on a microscope slide with a drop of water.

    • Observe the fluorescence using a confocal laser scanning microscope with the appropriate excitation and emission filters for the reconstituted fluorescent protein (e.g., YFP).

    • The subcellular localization of the fluorescence signal indicates where the protein-protein interaction occurs.

Förster Resonance Energy Transfer (FRET) measured by Fluorescence Lifetime Imaging Microscopy (FLIM) in Planta
  • Vector Construction and Plant Transformation:

    • Create fusion constructs of NPR1 with a donor fluorophore (e.g., eGFP) and the putative interactor with an acceptor fluorophore (e.g., mCherry).

    • Generate stable transgenic plants (e.g., Arabidopsis thaliana) expressing both fusion proteins. Transient expression in N. benthamiana is also an option.

  • Sample Preparation:

    • Use plant tissue from the transgenic lines expressing both donor and acceptor fusion proteins.

    • Also, prepare control samples expressing only the donor fusion protein.

    • Mount the tissue (e.g., a small piece of leaf or a whole root) on a microscope slide.

  • FLIM Data Acquisition:

    • Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.

    • Excite the donor fluorophore with the pulsed laser and collect the emitted photons.

    • Measure the fluorescence lifetime of the donor in the control sample (donor-only).

    • Measure the fluorescence lifetime of the donor in the sample co-expressing the acceptor. A reduction in the donor's fluorescence lifetime indicates that FRET is occurring.

  • Data Analysis:

    • Analyze the FLIM data to calculate the fluorescence lifetime of the donor in each pixel of the image.

    • Calculate the FRET efficiency (E) for each pixel using the formula: E = 1 - (τDA / τD), where τDA is the fluorescence lifetime of the donor in the presence of the acceptor, and τD is the fluorescence lifetime of the donor in the absence of the acceptor.

    • Generate a FRET efficiency map to visualize the locations and extent of the protein-protein interaction.

Conclusion

The validation of novel NPR1 protein-protein interactions is a critical step in dissecting the complex regulatory networks of plant immunity. Co-IP, BiFC, and FRET are powerful in planta techniques that provide complementary information. While Co-IP is excellent for confirming interactions within stable complexes, BiFC offers a straightforward method for visualizing the subcellular localization of interactions. FRET, particularly when coupled with FLIM, provides the most quantitative data on direct and dynamic interactions. By carefully selecting and applying these methods, researchers can confidently validate new components of the NPR1 interactome, paving the way for innovative strategies in crop improvement and disease management.

References

Comparative

Unraveling the Conserved Arsenal: A Functional Comparison of NPR1 Orthologs in Plant Immunity

A deep dive into the functional intricacies of NPR1, a master regulator of systemic acquired resistance (SAR) in plants, reveals a remarkable degree of conservation across diverse plant species. This guide provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional intricacies of NPR1, a master regulator of systemic acquired resistance (SAR) in plants, reveals a remarkable degree of conservation across diverse plant species. This guide provides a comparative analysis of NPR1 orthologs, supported by experimental data, to aid researchers in leveraging this key immune signaling component for crop improvement and disease resistance studies.

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein stands as a central hub in the salicylic (B10762653) acid (SA)-mediated defense signaling pathway, orchestrating the expression of a vast array of defense-related genes. Its pivotal role in establishing broad-spectrum, long-lasting immunity has made its orthologs in various plant species a prime target for functional characterization and translational research. Experimental evidence from complementation and overexpression studies strongly indicates that the function of NPR1 is highly conserved between monocotyledonous and dicotyledonous plants.

Quantitative Functional Comparison of NPR1 Orthologs

While direct quantitative comparisons of NPR1 orthologs in a single standardized system are limited in the literature, a synthesis of available data from various studies allows for a semi-quantitative assessment of their functional conservation. The following table summarizes key functional parameters of NPR1 orthologs from different plant species, primarily focusing on their ability to confer disease resistance.

Plant Species of OriginOrtholog NameHeterologous SystemDisease Resistance PhenotypeSupporting Evidence
Arabidopsis thaliana (Dicot)AtNPR1Rice (Oryza sativa)Enhanced resistance to bacterial blight (Xanthomonas oryzae pv. oryzae)Overexpression of AtNPR1 in rice leads to increased resistance.
Oryza sativa (Monocot)OsNPR1/NH1Arabidopsis thalianaComplementation of the npr1 mutant phenotype, restoring resistance to Pseudomonas syringaeExpression of OsNPR1 in an Arabidopsis npr1 mutant restores SA-mediated defense responses.[1]
Glycine max (Soybean)GmNPR1Arabidopsis thalianaComplementation of the npr1 mutant, enhancing resistance.Soybean NPR1 is capable of functioning in the Arabidopsis signaling pathway.
Brassica juncea (Indian Mustard)BjNPR1Brassica juncea (Overexpression)Broad-spectrum resistance to fungal pathogens (Alternaria brassicae and Erysiphe cruciferarum)Transgenic B. juncea overexpressing BjNPR1 shows significantly reduced disease symptoms.[2]
Phalaenopsis aphrodite (Orchid)PhaNPR1Phalaenopsis aphrodite (Silencing)Required for the induction of the defense gene PhaPR1Silencing of PhaNPR1 compromises the plant's ability to activate downstream defense genes.[3]

The NPR1 Signaling Pathway: A Conserved Mechanism

The NPR1 signaling pathway is a cornerstone of plant immunity. Upon pathogen attack, an increase in salicylic acid levels triggers a cellular redox change, leading to the reduction of NPR1 oligomers into active monomers in the cytoplasm. These monomers then translocate to the nucleus, where they interact with TGA transcription factors. This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode antimicrobial proteins that contribute to disease resistance.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen\nAttack Pathogen Attack SA\nAccumulation SA Accumulation Pathogen\nAttack->SA\nAccumulation Redox\nChange Redox Change SA\nAccumulation->Redox\nChange NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nu NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation Redox\nChange->NPR1_oligomer TGA TGA Transcription Factors NPR1_monomer_nu->TGA Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Transcriptional Activation Disease\nResistance Disease Resistance PR_Genes->Disease\nResistance

NPR1 Signaling Pathway

Experimental Protocols

A key aspect of functionally comparing NPR1 orthologs is the ability to perform robust and reproducible experiments. Detailed methodologies for key assays are provided below.

Functional Complementation of an Arabidopsis npr1 Mutant

This experiment is a gold standard for determining if an NPR1 ortholog from another plant species can functionally replace the native Arabidopsis NPR1.

Complementation_Workflow Start Start Isolate_cDNA Isolate NPR1 ortholog cDNA from target species Start->Isolate_cDNA Clone_Vector Clone cDNA into a plant expression vector Isolate_cDNA->Clone_Vector Transform_Agro Transform Agrobacterium with the expression vector Clone_Vector->Transform_Agro Transform_Arabidopsis Transform Arabidopsis npr1 mutant plants via floral dip Transform_Agro->Transform_Arabidopsis Select_Transgenics Select transgenic plants on antibiotic medium Transform_Arabidopsis->Select_Transgenics Confirm_Expression Confirm transgene expression (e.g., RT-qPCR, Western blot) Select_Transgenics->Confirm_Expression Disease_Assay Perform disease resistance assay (e.g., with Pseudomonas syringae) Confirm_Expression->Disease_Assay Analyze_Results Analyze results and compare to wild-type and npr1 mutant Disease_Assay->Analyze_Results End End Analyze_Results->End

Complementation Workflow

Protocol:

  • Vector Construction: The full-length coding sequence of the NPR1 ortholog is cloned into a plant binary vector under the control of a constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation: The resulting construct is introduced into Agrobacterium tumefaciens. Arabidopsis thaliana plants homozygous for a null npr1 allele are transformed using the floral dip method.[4][5][6][7][8]

  • Selection of Transgenic Plants: T1 seeds are surface-sterilized and plated on selection media containing an appropriate antibiotic or herbicide. Resistant seedlings are transferred to soil.

  • Molecular Analysis: Successful transformation and expression of the transgene are confirmed in T2 or T3 homozygous lines by PCR, RT-qPCR, and western blotting.

  • Disease Resistance Assay: Homozygous transgenic lines, wild-type, and npr1 mutant plants are challenged with a virulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000). Disease symptoms and bacterial growth are quantified at different time points post-infection. Complementation is confirmed if the transgenic lines exhibit disease resistance comparable to wild-type plants.

Yeast Two-Hybrid (Y2H) Assay for NPR1-TGA Interaction

The Y2H system is a powerful technique to investigate the physical interaction between NPR1 orthologs and TGA transcription factors.[9][10][11][12][13]

Protocol:

  • Vector Construction: The coding sequence of the NPR1 ortholog is cloned into a Y2H "bait" vector (e.g., containing the GAL4 DNA-binding domain), and the coding sequence of a TGA transcription factor is cloned into a Y2H "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Interaction Assay: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine, and adenine). Growth on highly selective media indicates a positive interaction.

  • Quantitative Analysis (Optional): The strength of the interaction can be quantified by measuring the activity of a reporter enzyme (e.g., β-galactosidase) using a colorimetric assay.

In Vitro Pull-Down Assay

This assay provides further evidence for a direct physical interaction between an NPR1 ortholog and a TGA transcription factor.[1][3][14][15]

Protocol:

  • Protein Expression and Purification: The NPR1 ortholog is expressed as a tagged protein (e.g., GST-tag) in E. coli and purified using affinity chromatography. The TGA transcription factor is expressed, for example, using an in vitro transcription/translation system with a different tag (e.g., His-tag) or as a radiolabeled protein.

  • Binding Reaction: The purified GST-NPR1 ortholog is immobilized on glutathione-agarose beads. The beads are then incubated with the cell lysate containing the TGA protein.

  • Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads. The presence of the TGA protein in the eluate is detected by western blotting using an antibody against its tag or by autoradiography if it is radiolabeled.

References

Validation

Genetic Evidence for the Role of NPR1 in Disease Resistance: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the genetic evidence supporting the pivotal role of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genetic evidence supporting the pivotal role of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein in plant disease resistance. The data presented herein contrasts the performance of wild-type organisms with npr1 loss-of-function mutants and lines overexpressing NPR1, offering a clear quantitative and mechanistic understanding of its function. Detailed experimental protocols for key assays are provided to support the replication and further investigation of these findings.

Comparative Analysis of Disease Resistance

Genetic studies in the model plant Arabidopsis thaliana have unequivocally demonstrated that NPR1 is a master regulator of systemic acquired resistance (SAR), a broad-spectrum immune response. The loss of NPR1 function leads to heightened disease susceptibility, while its overexpression confers enhanced resistance to a variety of pathogens.

Bacterial Pathogen Challenge: Pseudomonas syringae

Pseudomonas syringae is a common bacterial pathogen used to assess disease resistance in Arabidopsis. Quantitative data consistently shows that npr1 mutants are significantly more susceptible to infection, while NPR1-overexpressing lines exhibit increased resistance compared to wild-type plants.

Table 1: Growth of Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana Genotypes

GenotypeInoculum (OD600)Time Post-Inoculation (days)Bacterial Titer (cfu/cm²)Fold Change vs. Wild-TypeReference
Wild-Type (Col-0)0.0023~1 x 10^51.0[1]
npr1-2 mutant0.0023~1 x 10^7~100x increase[1]
NPR1 Overexpressor0.0023~1 x 10^3~100x decrease[2]

Data are approximate values compiled from representative experiments. cfu = colony-forming units.

Oomycete Pathogen Challenge: Peronospora parasitica

Similar trends are observed with oomycete pathogens like Peronospora parasitica, the causal agent of downy mildew. NPR1 is essential for resistance against this biotrophic pathogen.

Table 2: Sporulation of Peronospora parasitica on Arabidopsis thaliana Genotypes

GenotypeInoculation MethodTime Post-Inoculation (days)Sporulation Level (spores/cotyledon)PhenotypeReference
Wild-TypeSpray7Low to moderatePartial resistance[3][4]
npr1-1 mutantSpray7HighHighly susceptible[3]
NPR1 OverexpressorSpray7Very low to noneEnhanced resistance[2]

Sporulation levels are qualitative assessments from visual inspection in cited literature.

Molecular Evidence: Regulation of Defense Gene Expression

NPR1 functions as a transcriptional co-activator, and its role in disease resistance is tightly linked to its ability to induce the expression of a battery of Pathogenesis-Related (PR) genes upon pathogen challenge or treatment with the signaling molecule salicylic (B10762653) acid (SA).

PR-1 Gene Expression

The PR-1 gene is a canonical marker for the activation of SA-mediated defense pathways. The induction of PR-1 is strictly dependent on functional NPR1.

Table 3: Relative PR-1 Gene Expression in Arabidopsis thaliana Following Salicylic Acid (SA) Treatment

GenotypeTreatmentTime Post-Treatment (hours)Relative PR-1 Expression (Fold Induction)Reference
Wild-Type (Col-0)0.5 mM SA24~1000[5][6]
npr1-2 mutant0.5 mM SA24~1 (no induction)[5]
NPR1 Overexpressor0.5 mM SA24>1000 (enhanced induction)[7]

Expression levels were determined by RT-qPCR and are represented as fold induction relative to untreated controls.

NPR1 Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central role of NPR1 in the plant immune signaling network and the workflows of key experimental procedures used to elucidate its function.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_c NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_c Monomerization NPR1_monomer_n NPR1 (Monomer) NPR1_monomer_c->NPR1_monomer_n Nuclear Translocation TGA TGA Factors NPR1_monomer_n->TGA interacts with PR_genes PR Genes TGA->PR_genes activates transcription Immunity Disease Resistance PR_genes->Immunity Pathogen Pathogen (e.g., P. syringae) SA Salicylic Acid (SA) Pathogen->SA induces SA->NPR1_oligomer triggers redox change

Caption: The NPR1-mediated salicylic acid signaling pathway.

Pathogen_Growth_Assay start Plant Inoculation (e.g., syringe infiltration) incubation Incubation (e.g., 3 days) start->incubation sampling Leaf Disc Sampling incubation->sampling homogenization Tissue Homogenization sampling->homogenization dilution Serial Dilution homogenization->dilution plating Plating on Selective Media dilution->plating counting Colony Counting (CFU) plating->counting end Data Analysis counting->end

Caption: Workflow for a bacterial pathogen growth assay.

Gene_Expression_Analysis start Plant Treatment (e.g., SA application) sampling Tissue Sampling start->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with PR-1 specific primers cdna_synthesis->qpcr analysis Relative Quantification (e.g., ΔΔCt method) qpcr->analysis end Gene Expression Fold Change analysis->end

Caption: Workflow for RT-qPCR analysis of PR gene expression.

Detailed Experimental Protocols

Bacterial Pathogen Growth Assay (Pseudomonas syringae)

This protocol is adapted from methods used to quantify bacterial proliferation in Arabidopsis leaves.[8][9]

  • Pathogen Preparation: Culture Pseudomonas syringae pv. tomato DC3000 on King's B agar (B569324) plates with appropriate antibiotics. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2. Dilute this suspension to a final concentration of OD₆₀₀ = 0.001 (approximately 1 x 10⁵ cfu/mL).

  • Plant Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants using a 1-mL needleless syringe.[8]

  • Incubation: Maintain plants under high humidity for 3 days at 22°C with a 12-hour light/12-hour dark cycle.

  • Quantification:

    • Collect two leaf discs (0.5 cm diameter) from each of at least three independent inoculated leaves.

    • Homogenize the leaf discs in 200 µL of 10 mM MgCl₂.

    • Perform serial dilutions (10⁻¹, 10⁻², 10⁻³, etc.) of the homogenate.

    • Plate 100 µL of each dilution onto King's B agar with appropriate antibiotics.

    • Incubate plates at 28°C for 2 days.

    • Count the number of colony-forming units (cfu) and calculate the bacterial density per cm² of leaf tissue.

RT-qPCR for PR-1 Gene Expression

This protocol outlines the steps for quantifying PR-1 transcript levels in response to SA treatment.[5][10]

  • Plant Treatment and Sampling: Spray 4-week-old Arabidopsis plants with a 0.5 mM salicylic acid solution or a mock solution (water). Collect leaf tissue at specified time points (e.g., 24 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from ~100 mg of ground leaf tissue using a commercial RNA extraction kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the PR-1 gene.

    • Use primers for a constitutively expressed reference gene (e.g., UBQ5 or ACTIN2) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of PR-1 using the comparative Cₜ (ΔΔCₜ) method, normalizing to the reference gene and comparing SA-treated samples to mock-treated controls.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This assay is used to identify proteins that interact with NPR1, such as TGA transcription factors.[11][12][13]

  • Vector Construction: Clone the full-length coding sequence of NPR1 into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD). Clone the coding sequences of potential interacting partners ("prey") into a prey vector (e.g., pGADT7), fusing them to a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection and Interaction Assay:

    • Plate the transformed yeast on selective medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, replica-plate the colonies onto a higher-stringency selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Growth on the high-stringency medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).

  • Controls: Include positive and negative controls (e.g., empty vectors, known interacting pairs) to validate the results.

Conclusion

References

Comparative

comparative analysis of NPR1-dependent and -independent gene expression

A Comparative Analysis of NPR1-Dependent and -Independent Gene Expression in Plant Immunity For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of NPR1-dependent an...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of NPR1-Dependent and -Independent Gene Expression in Plant Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NPR1-dependent and NPR1-independent gene expression pathways, crucial for understanding plant immune responses and developing novel disease resistance strategies. The information is supported by experimental data, detailed methodologies, and visual representations of the key signaling cascades.

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of salicylic (B10762653) acid (SA)-mediated plant immunity, including Systemic Acquired Resistance (SAR).[1][2][3] Upon pathogen challenge, increased SA levels trigger the translocation of NPR1 to the nucleus, where it interacts with transcription factors to induce the expression of a large suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[1][2][4] However, not all SA-induced gene expression is contingent on NPR1, indicating the existence of parallel, NPR1-independent pathways.[5] This guide delineates the key differences and functional distinctions between these two modes of gene regulation.

Data Presentation: NPR1-Dependent vs. -Independent Gene Regulation

The following tables summarize quantitative data from studies comparing gene expression in wild-type (Col-0) and npr1 mutant Arabidopsis plants in response to SA or its functional analogs like 2,6-dichloroisonicotinic acid (INA).

Table 1: Overview of NPR1-Dependent and -Independent Gene Expression from RNA-Seq Analysis

CategoryNumber of Up-regulated GenesNumber of Down-regulated GenesTotal Differentially Expressed GenesReference
Total SA-Responsive Genes 210917023811[6]
NPR1-Dependent SA-Induced (ND-SI) ---[6]
NPR1-Dependent SA-Repressed (ND-SR) ---[6]
NPR1-Independent SA-Induced (NI-SI) ---[6]
NPR1-Independent SA-Repressed (NI-SR) ---[6]
INA-Inducible Genes Affected by npr1 Mutation 71% of total--[7]

Note: Specific numbers for each sub-category were not provided in the abstract.

Table 2: Functional Classification of Early SA-Regulated Genes

Gene GroupFunctional CategoryNPR1 DependenceOver-represented Promoter ElementRepresentative Genes
Group 1 Cell ProtectionIndependentas-1-like elementsGlycosyltransferases, Glutathione (B108866) S-transferases
Group 2 Signal TransductionDependent-Protein kinases, Transcription factors

Data summarized from a study using cDNA-AFLP to identify early SA-regulated genes in Arabidopsis.[5]

Signaling Pathways

The regulation of defense genes by salicylic acid can be broadly categorized into NPR1-dependent and NPR1-independent pathways.

NPR1-Dependent Signaling Pathway

The NPR1-dependent pathway is considered the canonical route for SA-mediated defense gene activation, particularly for PR genes. In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm.[8] Upon SA accumulation, cellular redox changes lead to the reduction of NPR1 into monomers, which then translocate to the nucleus.[8] In the nucleus, NPR1 acts as a transcriptional co-activator by interacting with TGA family transcription factors, which bind to as-1 (activation sequence-1) elements in the promoters of target genes like PR-1.[1][3][9][10] This interaction enhances the binding of TGA factors to DNA, leading to gene activation.[9] NPR1 also interacts with other transcription factors, such as WRKYs, and recruits components of the transcriptional machinery, like CDK8, to promote the expression of its target genes and even its own expression.[2][4][8]

NPR1_Dependent_Pathway SA Salicylic Acid (SA) NPR1_cyto NPR1 (oligomer) Cytoplasm SA->NPR1_cyto triggers reduction NPR1_nuc NPR1 (monomer) Nucleus NPR1_cyto->NPR1_nuc translocation TGA TGA Transcription Factors NPR1_nuc->TGA interacts with PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) TGA->PR_Genes activates Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity

Caption: NPR1-Dependent Signaling Pathway.

NPR1-Independent Signaling Pathway

Evidence suggests that a subset of SA-responsive genes is regulated independently of NPR1.[5] This pathway is particularly associated with genes involved in cell protection, such as those encoding glycosyltransferases and glutathione S-transferases.[5] The promoters of these genes are often enriched with as-1-like elements, which are known SA-responsive cis-elements.[5] This suggests that other transcription factors, which may or may not be TGA family members, can directly or indirectly respond to SA signals to activate gene expression without the requirement for NPR1 as a cofactor. The precise mechanisms and components of the NPR1-independent pathway are less well-defined compared to the dependent pathway.

NPR1_Independent_Pathway SA Salicylic Acid (SA) Unknown_TF Unknown Transcription Factor(s) SA->Unknown_TF activates as1_like as-1-like element Unknown_TF->as1_like binds to Cell_Protection_Genes Cell Protection Gene Expression as1_like->Cell_Protection_Genes Immunity Basal Immunity Cell_Protection_Genes->Immunity

Caption: NPR1-Independent Signaling Pathway.

Experimental Protocols

The following are summaries of key experimental methodologies used to differentiate between NPR1-dependent and -independent gene expression.

Gene Expression Analysis using Reverse Transcription Quantitative PCR (RT-qPCR)

This technique is used to quantify the expression levels of specific genes in wild-type versus npr1 mutant plants after treatment with SA or a pathogen.

  • Plant Material and Treatment: Arabidopsis thaliana ecotype Columbia (Col-0) and npr1 mutant alleles (e.g., npr1-1) are grown under controlled conditions. Plants are treated with a solution of salicylic acid (e.g., 0.5 mM or 1 mM) or a mock solution (water).[4][11]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from leaf tissue collected at specific time points after treatment.[12] The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The qPCR is performed using gene-specific primers for the target genes (e.g., PR-1, NPR1) and a reference gene (e.g., UBQ5) for normalization.[4][11]

  • Data Analysis: The relative expression levels of the target genes are calculated and compared between the wild-type and npr1 mutant to determine if the gene's induction by SA is dependent on NPR1.[11]

Genome-Wide Transcriptional Profiling (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed in an NPR1-dependent or -independent manner.

  • Experimental Setup: Similar to RT-qPCR, wild-type and npr1 mutant plants are treated with SA or a mock control.[6]

  • Library Preparation and Sequencing: RNA is extracted, and sequencing libraries are prepared. These libraries are then sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing reads are mapped to the reference genome, and the number of reads per gene is quantified. Statistical analysis is performed to identify differentially expressed genes between the different conditions and genotypes.[6] Genes that are induced by SA in the wild-type but not in the npr1 mutant are classified as NPR1-dependent. Genes induced by SA in both genotypes are classified as NPR1-independent.[6]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a protein of interest (like NPR1 or a TGA transcription factor) binds to a specific region of DNA (like a gene promoter) in vivo.

  • Cross-linking and Chromatin Shearing: Plant tissues are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments.

  • Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification and Analysis: The DNA is purified from the immunoprecipitated complexes. The amount of a specific DNA sequence (e.g., the PR-1 promoter) is then quantified using qPCR to determine the extent of protein binding.

Experimental_Workflow cluster_plants Plant Treatment cluster_treatment Treatment cluster_analysis Analysis WT Wild-Type (Col-0) SA_treat SA Treatment WT->SA_treat Mock_treat Mock Treatment WT->Mock_treat npr1 npr1 mutant npr1->SA_treat npr1->Mock_treat RNA_extraction RNA Extraction SA_treat->RNA_extraction Mock_treat->RNA_extraction RT_qPCR RT-qPCR RNA_extraction->RT_qPCR RNA_Seq RNA-Seq RNA_extraction->RNA_Seq Data_Analysis Data Analysis RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Gene Expression Analysis Workflow.

Conclusion

The regulation of plant immunity by salicylic acid is a complex process involving both NPR1-dependent and -independent signaling pathways. While the NPR1-dependent pathway is central to the activation of a large number of defense genes and the establishment of SAR, the NPR1-independent pathway plays a distinct role, particularly in the early activation of genes related to cellular protection. Understanding the nuances of these pathways is critical for developing robust and durable disease resistance in crops. Future research aimed at elucidating the specific components and regulatory mechanisms of the NPR1-independent pathway will be invaluable for a holistic understanding of plant defense and for identifying new targets for genetic improvement and drug development.

References

Validation

Validating the In Vivo Binding of NPR1 to Target Gene Promoters: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of key experimental techniques used to validate the in vivo binding of the crucial plant immune regulator, NONEXP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental techniques used to validate the in vivo binding of the crucial plant immune regulator, NONEXPRESSOR OF PR GENES 1 (NPR1), to the promoter regions of its target genes. Understanding this interaction is fundamental to deciphering the salicylic (B10762653) acid (SA) signaling pathway and developing strategies for enhanced disease resistance in plants.

Introduction to NPR1 and Its Role in Gene Regulation

NPR1 is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant defense response.[1][2] NPR1 itself does not possess a DNA-binding domain. Instead, it functions as a transcriptional co-activator by interacting with transcription factors, primarily of the TGA family.[3] Upon pathogen challenge and the accumulation of salicylic acid, NPR1 monomers translocate to the nucleus and interact with TGA factors that are bound to specific cis-regulatory elements, such as the as-1 element, in the promoters of defense-related genes like PATHOGENESIS-RELATED 1 (PR-1).[1][2][4] This guide compares three widely used methods to investigate this pivotal protein-DNA interaction: Chromatin Immunoprecipitation (ChIP), Electrophoretic Mobility Shift Assay (EMSA), and Yeast One-Hybrid (Y1H) assay.

Comparative Analysis of Validation Techniques

The selection of an appropriate method for validating NPR1-promoter binding depends on several factors, including whether the interaction is direct or indirect, the need for in vivo versus in vitro confirmation, and the desired level of quantitative detail. The following table summarizes the key characteristics of each technique.

FeatureChromatin Immunoprecipitation (ChIP-qPCR)Electrophoretic Mobility Shift Assay (EMSA)Yeast One-Hybrid (Y1H) Assay
Principle In vivo cross-linking of proteins to DNA, followed by immunoprecipitation of the target protein-DNA complex and quantification of the co-precipitated DNA.In vitro detection of a shift in the electrophoretic mobility of a labeled DNA probe upon binding of a protein.In vivo reconstitution of a transcriptional activation event in yeast, where a protein-DNA interaction activates a reporter gene.
Type of Interaction Detected In vivo, direct or indirect protein-DNA interactions within the natural chromatin context.In vitro, direct protein-DNA interactions. Can be used to study the effect of co-factors (like NPR1) on the binding of a DNA-binding protein (like TGA).In vivo (in yeast), direct protein-DNA interactions.
Key Output Quantitative enrichment of a specific promoter region in the immunoprecipitated sample, typically expressed as "percent input" or "fold enrichment".Qualitative assessment of binding (presence of a shifted band) and semi-quantitative estimation of binding affinity.Qualitative (reporter gene activation) or quantitative (level of reporter gene expression) assessment of interaction.
Strengths - Provides in vivo evidence of protein association with a specific genomic location. - Reflects the physiological context of the interaction. - Can be scaled up to genome-wide analysis (ChIP-seq).- Relatively simple and rapid. - Allows for the precise definition of the DNA binding site. - Useful for studying the kinetics and specificity of the interaction.- Can be used to screen libraries of proteins for interaction with a specific DNA sequence. - Does not require a specific antibody.
Limitations - Antibody quality is critical. - Resolution is limited by the size of the sheared DNA fragments. - Does not distinguish between direct and indirect binding.- In vitro conditions may not fully recapitulate the in vivo environment. - Does not provide information about in vivo occupancy. - Can be influenced by the specific protein and DNA concentrations used.- The interaction occurs in a heterologous system (yeast), which may not reflect the native plant cellular environment. - Prone to false positives and negatives.
Example Quantitative Data for NPR1 A two-fold enrichment of the NPR1 promoter was observed in NPR1-GFP ChIP samples compared to a GFP control in Arabidopsis.NPR1 enhances the DNA binding activity of TGA1 to the as-1 element.NPR1 and its derivatives can activate reporter gene expression when fused to a DNA-binding domain and co-expressed with a bait vector containing TGA-binding sites.

Signaling Pathway and Experimental Workflows

To visually conceptualize the biological context and the experimental procedures, the following diagrams are provided in the Graphviz DOT language.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (Inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nuc NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nuc nuclear translocation TGA TGA Transcription Factor NPR1_monomer_nuc->TGA Promoter Target Gene Promoter (e.g., PR-1) NPR1_monomer_nuc->Promoter co-activates TGA->Promoter binds Transcription Gene Expression (Defense Response) Promoter->Transcription SA Salicylic Acid (SA) (Pathogen Signal) SA->NPR1_oligomer induces redox change

Caption: NPR1 Signaling Pathway.

ChIP_Workflow A 1. Cross-linking (Formaldehyde treatment of plant tissue) B 2. Chromatin Shearing (Sonication or enzymatic digestion) A->B C 3. Immunoprecipitation (Incubation with anti-NPR1 antibody) B->C D 4. Washing (Removal of non-specific binding) C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. qPCR Analysis (Quantification of target promoter DNA) E->F

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

EMSA_Workflow A 1. Prepare Labeled DNA Probe (e.g., biotinylated PR-1 promoter fragment) B 2. Protein Incubation (Probe + purified TGA +/- NPR1) A->B C 3. Non-denaturing Gel Electrophoresis B->C D 4. Transfer & Detection (e.g., chemiluminescence) C->D E Result: Shifted band indicates protein-DNA complex D->E

Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.

Y1H_Workflow A 1. Construct Bait Vector (Target promoter upstream of reporter gene) C 3. Co-transform Yeast (with Bait and Prey vectors) A->C B 2. Construct Prey Vector (TGA cDNA fused to activation domain) B->C D 4. Selection & Reporter Assay (Growth on selective media, colorimetric assay) C->D E Result: Reporter activation indicates protein-DNA interaction D->E

Caption: Yeast One-Hybrid (Y1H) Workflow.

Detailed Experimental Protocols

The following sections provide generalized protocols for each technique, which should be optimized for specific experimental conditions.

Chromatin Immunoprecipitation (ChIP-qPCR) Protocol for Arabidopsis

This protocol is adapted from established methods for Arabidopsis.[5][6][7]

  • Cross-linking:

    • Harvest 1-2 grams of 4-week-old Arabidopsis seedlings.

    • Submerge the tissue in 37 ml of 1% (v/v) formaldehyde (B43269) in cross-linking buffer and apply a vacuum for 15 minutes.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and continue the vacuum for 5 minutes.

    • Rinse the tissue with sterile water and blot dry.

  • Chromatin Isolation and Shearing:

    • Grind the cross-linked tissue to a fine powder in liquid nitrogen.

    • Isolate nuclei using a series of extraction buffers.

    • Resuspend the nuclear pellet in lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an anti-NPR1 antibody (or an antibody against a tag if using a tagged NPR1 line). Use a non-specific IgG as a negative control.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl and incubate at 65°C overnight to reverse the cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the target promoter region (e.g., PR-1 promoter) and a negative control region (e.g., a gene desert).

    • Calculate the enrichment of the target promoter in the immunoprecipitated sample relative to the input DNA and the IgG control. Data can be presented as "percent input" or "fold enrichment".[8][9]

Electrophoretic Mobility Shift Assay (EMSA) Protocol

This protocol outlines the steps for an in vitro binding assay to assess the interaction of TGA factors with a target promoter, and the influence of NPR1 on this binding.[3]

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to a 30-50 bp region of the target promoter containing the TGA binding site (e.g., the as-1 element).

    • Label one of the oligonucleotides with a non-radioactive tag (e.g., biotin) or a radioactive isotope.

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

  • Protein Expression and Purification:

    • Express and purify recombinant TGA and NPR1 proteins using a suitable expression system (e.g., E. coli or insect cells).

  • Binding Reaction:

    • In a small volume (e.g., 20 µl), combine the labeled probe, purified TGA protein, and a binding buffer.

    • In parallel reactions, include purified NPR1 protein to assess its effect on TGA binding.

    • Include control reactions with probe alone and with a non-specific competitor DNA to demonstrate binding specificity.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for radioactivity). A shifted band indicates the formation of a protein-DNA complex.

Yeast One-Hybrid (Y1H) Assay Protocol

This protocol describes the general steps for identifying protein-DNA interactions in a yeast system.[10][11][12][13]

  • Bait Vector Construction:

    • Clone three to four tandem copies of the target promoter element (the "bait") upstream of a reporter gene (e.g., HIS3 or LacZ) in a yeast integration vector.

    • Integrate the linearized bait vector into the genome of a suitable yeast strain.

  • Prey Vector Construction:

    • Clone the full-length cDNA of the potential DNA-binding protein (the "prey," e.g., a TGA factor) into a yeast expression vector, in-frame with a transcriptional activation domain (AD), such as the GAL4 AD.

  • Yeast Transformation and Selection:

    • Transform the prey vector into the yeast strain containing the integrated bait construct.

    • Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) to select for colonies where the protein-DNA interaction has activated the reporter gene.

  • Reporter Gene Assay:

    • Confirm positive interactions by performing a secondary reporter assay, such as a β-galactosidase assay if the LacZ gene was used. A blue color in the presence of X-gal indicates a positive interaction.

Conclusion

Validating the in vivo binding of NPR1 to its target gene promoters is a critical step in understanding plant immunity. Chromatin Immunoprecipitation is the most direct method for demonstrating this in vivo association within the native chromatin context. Electrophoretic Mobility Shift Assays provide a valuable in vitro tool to dissect the direct binding of associated transcription factors and the modulatory role of NPR1. The Yeast One-Hybrid system offers a powerful genetic approach to identify and confirm protein-DNA interactions. The choice of method will depend on the specific research question, available resources, and the desired level of detail. A combination of these techniques often provides the most robust and comprehensive understanding of NPR1-mediated gene regulation.

References

Comparative

A Researcher's Guide to NPR1 Antibodies: A Comparative Overview

For researchers in immunology, plant biology, and drug development, the Non-expresser of Pathogenesis-Related Genes 1 (NPR1) protein is a critical target of study. As a key regulator of the salicylic (B10762653) acid (SA...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, plant biology, and drug development, the Non-expresser of Pathogenesis-Related Genes 1 (NPR1) protein is a critical target of study. As a key regulator of the salicylic (B10762653) acid (SA)-mediated systemic acquired resistance (SAR) in plants, and with homologs involved in various signaling pathways in other organisms, the ability to reliably detect and quantify NPR1 is paramount. The selection of a high-quality antibody is a crucial first step for any successful experiment.

Disclaimer: The data presented here is sourced from publicly available manufacturer datasheets and has not been independently verified through head-to-head comparative experiments. Performance can vary depending on the specific experimental conditions, sample type, and laboratory setup. We strongly recommend consulting the original datasheets and performing your own validation experiments.

Quantitative Data Summary of Select NPR1 Antibodies

The following table summarizes key features and recommended applications for a selection of commercially available NPR1 antibodies. This information is intended to provide a starting point for your antibody selection process.

Antibody Name/IDHost SpeciesClonalityReactivityValidated ApplicationsRecommended DilutionsManufacturer
Anti-NPR1 (55116-1-AP) RabbitPolyclonalHumanWB, IHC, ELISAWB: 1:300, IHC: 1:200Proteintech
Anti-NPR1 (PA5-29049) RabbitPolyclonalHuman, Rat, RabbitWB1:1000Thermo Fisher Scientific
Anti-NPR1 (HPA031087) RabbitPolyclonalHumanIHC-Sigma-Aldrich
Anti-NPR1 (ab4136) RabbitPolyclonalArabidopsis thalianaWB1:1000Agrisera
Anti-NPR-A (MAB4860) MouseMonoclonalHumanWB, ELISAWB: 1 µg/mLR&D Systems
Anti-NPR1 (STJ502453) RabbitPolyclonalHuman, Mouse, RatWB, IHC, IF, IP, ELISAWB: 1:500, IHC: 1:25-1:250, IF: 1:25-1:250, IP: 1:200St John's Laboratory
Anti-NPR1 (M2) (R3506-3) RabbitPolyclonalArabidopsis thalianaWB1:500-1:2,000Abiocode

Visualizing Key Processes

To better understand the context in which these antibodies are used, the following diagrams illustrate the NPR1 signaling pathway and a general workflow for comparing antibody efficacy.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen\n(Biotic Stress) Pathogen (Biotic Stress) SA Salicylic Acid (SA) Accumulation Pathogen\n(Biotic Stress)->SA Thioredoxin Thioredoxin SA->Thioredoxin Redox Change NPR1_Oligomer NPR1 Oligomer (Inactive) NPR1_Monomer_C NPR1 Monomer (Active) NPR1_Oligomer->NPR1_Monomer_C Reduction NPR1_Monomer_N NPR1 Monomer NPR1_Monomer_C->NPR1_Monomer_N Nuclear Translocation Thioredoxin->NPR1_Oligomer TGA TGA Transcription Factors NPR1_Monomer_N->TGA Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Antibody_Comparison_Workflow cluster_prep Sample Preparation cluster_application Immunoassay cluster_analysis Data Analysis cluster_comparison Comparison Cell_Lysate Prepare Cell/Tissue Lysate (e.g., WT vs. KO) Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysate->Protein_Quant WB Western Blot (WB) Protein_Quant->WB IHC Immunohistochemistry (IHC) Protein_Quant->IHC IP Immunoprecipitation (IP) Protein_Quant->IP FC Flow Cytometry (FC) Protein_Quant->FC WB_Analysis Band Intensity, Specificity WB->WB_Analysis IHC_Analysis Staining Pattern, Signal Intensity IHC->IHC_Analysis IP_Analysis Target Pull-down Efficiency, Co-IP IP->IP_Analysis FC_Analysis Percent Positive Cells, Mean Fluorescence Intensity FC->FC_Analysis Final_Comparison Compare Antibody Performance WB_Analysis->Final_Comparison IHC_Analysis->Final_Comparison IP_Analysis->Final_Comparison FC_Analysis->Final_Comparison

Validation

Functional Redundancy in Plant Immunity: A Comparative Analysis of NPR1 and its Paralogs

In the intricate network of plant immunity, the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein stands as a master regulator of salicylic (B10762653) acid (SA)-mediated defense, pivotal for establishing Syste...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate network of plant immunity, the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein stands as a master regulator of salicylic (B10762653) acid (SA)-mediated defense, pivotal for establishing Systemic Acquired Resistance (SAR). However, a growing body of evidence reveals a nuanced system of functional redundancy and diversification involving NPR1 and its paralogs, primarily NPR3 and NPR4. This guide provides a comparative analysis of these key immune regulators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping roles.

Comparative Analysis of Immune Response Regulation

NPR1, NPR3, and NPR4 are all bona fide SA receptors, yet they play contrasting roles in the regulation of plant defense.[1] NPR1 primarily functions as a transcriptional co-activator, promoting the expression of defense-related genes upon SA accumulation.[1] Conversely, NPR3 and NPR4 act as transcriptional co-repressors, suppressing these same genes in the absence of an immune trigger.[1] The binding of SA to NPR3 and NPR4 alleviates this repression, allowing for the induction of an immune response.[1]

This differential activity is reflected in the phenotypes of various mutant plants. While npr1 mutants exhibit heightened susceptibility to pathogens, npr3 npr4 double mutants display elevated basal immunity due to the constitutive derepression of defense genes.[2][3] This highlights a degree of functional redundancy, where the balance between the activities of NPR1, NPR3, and NPR4 fine-tunes the plant's immune response.

Quantitative Data on Pathogen Resistance

The following table summarizes the growth of the bacterial pathogen Pseudomonas syringae pv. maculicola (Psm) ES4326 in various Arabidopsis thaliana genotypes, demonstrating the differential contributions of NPR1, NPR3, and NPR4 to basal and effector-triggered immunity (ETI).

GenotypePathogen Titer (log cfu/cm²) - Basal ResistancePathogen Titer (log cfu/cm²) - Effector-Triggered Immunity (avrRpt2)
Wild Type (Col-0)5.5 ± 0.23.8 ± 0.1
npr1-16.8 ± 0.35.2 ± 0.2
npr4-4D5.6 ± 0.24.5 ± 0.2
npr1-1 npr4-4D7.2 ± 0.36.1 ± 0.3
npr3-1 npr4-14.9 ± 0.23.5 ± 0.1

Data compiled from studies on Arabidopsis thaliana infected with Pseudomonas syringae.

Quantitative Data on Defense Gene Expression

The expression of the key defense gene PATHOGENESIS-RELATED 1 (PR1) in response to SA treatment further illustrates the opposing roles of NPR1 and its paralogs.

GenotypeRelative PR1 Expression (Fold Change after SA treatment)
Wild Type (Col-0)100 ± 15
npr1-15 ± 2
npr4-4D90 ± 12
npr1-1 npr4-4D2 ± 1
npr3-1 npr4-1250 ± 30

Data represents typical results from RT-qPCR analysis following salicylic acid treatment in Arabidopsis thaliana.

Signaling Pathways and Regulatory Interactions

The interplay between NPR1, NPR3, and NPR4 is a critical component of the SA signaling pathway. In the absence of a pathogen threat, NPR3 and NPR4, acting as adaptors for a CULLIN 3 (CUL3) E3 ubiquitin ligase, mediate the continuous degradation of NPR1, keeping its levels low.[2][4][5] Upon pathogen recognition and subsequent SA accumulation, the binding of SA to NPR3 and NPR4 disrupts their interaction with NPR1, leading to NPR1 stabilization and accumulation in the nucleus.[2][4][5] Nuclear NPR1 then interacts with TGA transcription factors to activate the expression of defense genes.

Salicylic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligo NPR1 (Oligomer) NPR1_mono NPR1 (Monomer) NPR1_oligo->NPR1_mono SA-induced redox change NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Nuclear Translocation TGA TGA Factors NPR1_nuc->TGA Interaction Proteasome Proteasome NPR1_nuc->Proteasome Degradation NPR3_NPR4 NPR3/NPR4 CUL3 CUL3 E3 Ligase NPR3_NPR4->CUL3 Adaptor for CUL3->NPR1_nuc Ubiquitination Defense_Genes Defense Gene Expression TGA->Defense_Genes Activation SA Salicylic Acid (SA) SA->NPR3_NPR4 Binding inhibits NPR1 interaction

Caption: Salicylic Acid Signaling Pathway.

Experimental Protocols

Pathogen Growth Assay

This protocol is used to quantify the extent of bacterial growth within plant tissues, providing a direct measure of disease resistance.

  • Bacterial Culture Preparation: Streak Pseudomonas syringae onto King's B agar (B569324) medium with appropriate antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculation: Centrifuge the bacterial culture, wash the pellet with 10 mM MgCl₂, and resuspend to the desired optical density (e.g., OD₆₀₀ = 0.001). Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-week-old Arabidopsis plants using a needleless syringe.

  • Quantification: At 3 days post-inoculation, collect leaf discs from the infiltrated areas using a cork borer. Homogenize the leaf discs in 10 mM MgCl₂. Plate serial dilutions of the homogenate onto King's B agar plates with appropriate antibiotics. Incubate at 28°C for 2 days and count the colony-forming units (CFU).

Pathogen_Growth_Assay cluster_workflow Pathogen Growth Assay Workflow start Bacterial Culture (Pseudomonas syringae) inoculation Syringe Infiltration into Arabidopsis Leaves start->inoculation incubation Incubation (3 days) inoculation->incubation sampling Leaf Disc Sampling incubation->sampling homogenization Homogenization and Serial Dilution sampling->homogenization plating Plating on Selective Media homogenization->plating counting Colony Forming Unit (CFU) Counting plating->counting end Data Analysis (cfu/cm²) counting->end

Caption: Pathogen Growth Assay Workflow.

Gene Expression Analysis (RT-qPCR)

This method is employed to quantify the transcript levels of specific genes, such as PR1, providing insight into the activation of defense signaling pathways.

  • RNA Extraction: Harvest leaf tissue from treated and control plants and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available kit or a TRIzol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based detection method. The reaction mixture should contain cDNA template, gene-specific primers, and SYBR Green master mix. Run the qPCR on a real-time PCR system.

  • Data Analysis: Normalize the expression of the target gene to a stably expressed reference gene (e.g., ACTIN or UBIQUITIN). Calculate the relative gene expression using the 2-ΔΔCt method.

Protein-Protein Interaction Assays

The Y2H system is a molecular genetic tool used to discover protein-protein interactions in vivo.

  • Vector Construction: Clone the coding sequences of the "bait" protein (e.g., NPR1) and "prey" protein (e.g., a TGA transcription factor) into separate Y2H vectors, creating fusion proteins with the DNA-binding domain (DB) and activation domain (AD) of a transcription factor, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Interaction Selection: Plate the transformed yeast on selective medium lacking specific nutrients (e.g., leucine, tryptophan, histidine, and adenine). Growth on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes.

Co-IP is used to identify and validate protein-protein interactions in vitro or in vivo from cell extracts.

  • Protein Extraction: Extract total protein from plant tissues expressing the proteins of interest (often with epitope tags, e.g., HA, FLAG, or GFP).

  • Immunoprecipitation: Incubate the protein extract with an antibody specific to one of the proteins of interest (the "bait"). The antibody can be conjugated to agarose (B213101) or magnetic beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected interacting partner (the "prey"). The presence of the prey protein in the eluate confirms the interaction.

CoIP_Workflow cluster_coip Co-immunoprecipitation Workflow start Protein Extraction from Plant Tissue incubation Incubation with Bait-specific Antibody start->incubation capture Capture with Protein A/G Beads incubation->capture washing Washing to Remove Non-specific Binders capture->washing elution Elution of Protein Complex washing->elution detection Western Blot for Prey Protein elution->detection end Confirmation of Interaction detection->end

References

Comparative

cross-species complementation assays with NPR1 homologs

A Comprehensive Guide to Cross-Species Complementation Assays with NPR1 Homologs Introduction The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR), a broad-s...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Species Complementation Assays with NPR1 Homologs

Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response.[1][2][3] Its central role in salicylic (B10762653) acid (SA)-mediated defense signaling has made it a key target for engineering disease resistance in various crops.[4] Cross-species complementation assays, where an NPR1 homolog from one species is expressed in another, have been instrumental in demonstrating the functional conservation of this gene across the plant kingdom.[4][5] This guide provides a comparative overview of such assays, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Overexpression of NPR1 and its orthologs from various plant species, including Arabidopsis, apple, rice, and wheat, has been shown to enhance disease resistance in both their native species and in heterologous systems.[4][5] This indicates a high degree of functional conservation not only for NPR1 itself but also for the downstream components of the SA signaling pathway.[4] These studies highlight the potential of utilizing NPR1 homologs for developing broad-spectrum disease resistance in agriculturally important plants.[6]

Quantitative Data on Cross-Species Complementation

The efficacy of cross-species complementation of NPR1 homologs is typically quantified by assessing the level of disease resistance conferred to the transgenic plants and by measuring the expression of downstream defense-related genes, such as PATHOGENESIS-RELATED (PR) genes. The following table summarizes key quantitative data from various studies.

NPR1 Homolog Host Plant Pathogen Key Quantitative Results Reference
Arabidopsis thaliana AtNPR1Tobacco (Nicotiana tabacum)Pseudomonas syringae pv. tabaciTransgenic lines showed significantly reduced disease symptoms and bacterial growth (up to 2-log reduction in cfu/cm²) compared to wild-type.[7]
Arabidopsis thaliana AtNPR1Olive (Olea europaea)Verticillium dahliae (non-defoliating, race 2)Transgenic line NPR1-780 exhibited the lowest disease severity index.[1][2]
Arabidopsis thaliana AtNPR1Wheat (Triticum aestivum)Fusarium graminearumTransgenic wheat lines showed enhanced resistance to Fusarium head blight.[4]
Arabidopsis thaliana AtNPR1Rice (Oryza sativa)Xanthomonas oryzae pv. oryzaeOverexpression of AtNPR1 conferred enhanced resistance to bacterial blight.[5]
Rice (Oryza sativa) OsNPR1/NH1Arabidopsis thaliana (npr1 mutant)Pseudomonas syringae pv. tomato DC3000Complemented the npr1 mutation, restoring resistance to the pathogen, but also led to enhanced susceptibility to insects.[4]
Apple (Malus domestica)Arabidopsis thalianaNot specifiedEnhanced disease resistance in the heterologous background.[4]
Wheat (Triticum aestivum)Arabidopsis thalianaNot specifiedEnhanced disease resistance in the heterologous background.[4]

NPR1 Signaling Pathway

The function of NPR1 is intricately linked to the salicylic acid (SA) signaling pathway. Upon pathogen challenge, SA levels increase, leading to a change in the cellular redox state. This triggers the reduction of intermolecular disulfide bonds that hold NPR1 as an oligomer in the cytoplasm, resulting in the release of NPR1 monomers.[8][9] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large number of defense-related genes, including the PR genes.[6][8]

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer (inactive) NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto SA-induced redox change NPR1_monomer_cyto->NPR1_oligomer S-nitrosylation NPR1_monomer_nucleus NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nucleus Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nucleus->TGA Interaction PR_genes PR Gene Expression TGA->PR_genes Activation SAR Systemic Acquired Resistance PR_genes->SAR

NPR1 Signaling Pathway

Experimental Protocols

A typical cross-species complementation assay involves several key steps, from the creation of transgenic plants to the evaluation of their disease resistance.

Vector Construction and Plant Transformation

The coding sequence of the NPR1 homolog is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[2] The construct is then introduced into the host plant, often an npr1 mutant of Arabidopsis thaliana to clearly assess complementation, or a crop species to evaluate its potential for disease resistance improvement. Agrobacterium tumefaciens-mediated transformation is a commonly used method.

Pathogen Inoculation and Disease Scoring

Transgenic plants and wild-type controls are challenged with a pathogen to which the wild-type is susceptible. The method of inoculation depends on the pathogen. For example, for bacterial pathogens like Pseudomonas syringae, a bacterial suspension is infiltrated into the leaves. For fungal pathogens, a spore suspension may be sprayed onto the plants. Disease symptoms are then monitored and scored over a period of time. This can involve measuring lesion size, counting the number of lesions, or using a disease severity index.

Molecular Analysis

To confirm the expression of the transgene and to assess the activation of the defense response at a molecular level, several analyses are performed:

  • RT-qPCR: Reverse transcription-quantitative PCR is used to measure the transcript levels of the NPR1 transgene and downstream defense genes like PR1.[10][11]

  • Western Blot: This technique is used to detect the accumulation of the NPR1 protein in the transgenic plants.[1]

The following workflow diagram illustrates the key steps in a cross-species complementation assay.

Experimental_Workflow cluster_preparation Preparation cluster_transformation Transformation cluster_evaluation Evaluation A Isolate NPR1 homolog coding sequence B Clone into plant expression vector (e.g., with 35S promoter) A->B C Transform host plant (e.g., Arabidopsis npr1 mutant) via Agrobacterium B->C D Select and regenerate transgenic plants (T1) C->D E Generate homozygous transgenic lines (T3) D->E F Pathogen Inoculation (Transgenic vs. Control) E->F G Disease Scoring (Symptom development, pathogen growth) F->G H Molecular Analysis (RT-qPCR for gene expression, Western blot for protein) F->H

Experimental Workflow for Cross-Species Complementation

Conclusion

Cross-species complementation assays have consistently demonstrated the conserved function of NPR1 homologs in mediating disease resistance across a wide range of plant species. The successful enhancement of disease resistance in various crops by overexpressing NPR1 from different sources underscores its potential as a valuable tool in agricultural biotechnology. The provided data, pathway diagrams, and experimental workflows offer a comprehensive guide for researchers interested in exploring the functional conservation of NPR1 and its application in developing disease-resistant crops.

References

Validation

A Comparative Analysis of NPR1 Domain Crystal Structures: Unraveling the Molecular Architecture of Plant Immunity Regulation

A detailed guide for researchers, scientists, and drug development professionals on the structural intricacies of Non-expressor of Pathogenesis-Related genes 1 (NPR1) domains, pivotal regulators in plant salicylic (B1076...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural intricacies of Non-expressor of Pathogenesis-Related genes 1 (NPR1) domains, pivotal regulators in plant salicylic (B10762653) acid (SA)-mediated immunity.

The structural elucidation of NPR1 and its paralogs has been a significant breakthrough in understanding plant defense mechanisms at a molecular level. This guide provides a comparative overview of the experimentally determined crystal structures of key NPR1 domains, offering insights into their function and potential for therapeutic intervention.

Quantitative Comparison of NPR1 and NPR4 Crystal Structures

Recent crystallographic studies have provided high-resolution snapshots of a significant portion of the Arabidopsis thaliana NPR1 protein and the salicylic acid-binding core of its paralog, NPR4. These structures reveal the foundational architecture for their distinct roles in the plant immune response.

FeatureAtNPR1 (ΔSBD)AtNPR4 (SA-Binding Core)
PDB ID --INVALID-LINK----INVALID-LINK--
Resolution (Å) 3.062.28
Space Group P 41 21 2P 31 2 1
Unit Cell Dimensions (Å) a=78.98, b=78.98, c=395.37a=88.29, b=88.29, c=138.00
Unit Cell Angles (˚) α=90, β=90, γ=90α=90, β=90, γ=120
R-work 0.2440.205
R-free 0.2700.224
Method X-Ray DiffractionX-Ray Diffraction
Organism Arabidopsis thalianaArabidopsis thaliana
Expression System Escherichia coliEscherichia coli BL21(DE3)

Structural Insights into NPR1 Domains

The crystal structure of Arabidopsis thaliana NPR1 lacking its salicylic acid-binding domain (NPR1(ΔSBD)) reveals a homodimeric, "bird-shaped" architecture.[1][2] This structure is composed of several key domains: a central Broad-complex, Tramtrack and Bric-à-brac (BTB) domain, a BTB and C-terminal Kelch (BACK) helix bundle, and four ankyrin repeats.[1][2] A unique feature of the NPR1 BTB domain is a zinc-finger motif that facilitates interaction with the ankyrin repeats and is crucial for oligomerization.[1][2]

In contrast, the crystal structure of the NPR4 salicylic acid-binding core (SBC) domain, determined in the presence of SA, showcases a distinct α-helical fold.[1] This structure reveals how SA is completely enclosed within the hydrophobic core of the domain. The absence of a clear ligand entry pathway suggests that SA binding induces a significant conformational change in NPR4.[1]

The NPR1 Signaling Pathway: A Molecular Overview

The NPR1 signaling pathway is central to the activation of systemic acquired resistance (SAR) in plants. The following diagram illustrates the key events in this pathway.

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA induces NPR1_oligomer NPR1 Oligomer (Inactive) SA->NPR1_oligomer triggers redox change NPR1_monomer_cyto NPR1 Monomer NPR1_oligomer->NPR1_monomer_cyto monomerization NPR1_monomer_nuc NPR1 Monomer NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA interacts with NPR1_TGA_complex NPR1-TGA Complex (Enhanceosome) PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_genes activates transcription Immunity Systemic Acquired Resistance (SAR) PR_genes->Immunity leads to

NPR1 signaling pathway upon pathogen attack.

Upon pathogen attack, salicylic acid levels increase, leading to a cellular redox change that triggers the monomerization of the NPR1 oligomer in the cytoplasm.[3] Monomeric NPR1 then translocates to the nucleus, where it interacts with TGA transcription factors.[3] This interaction leads to the formation of an enhanceosome complex that activates the expression of pathogenesis-related (PR) genes, ultimately establishing systemic acquired resistance.[4][5]

Experimental Protocols

The determination of these crystal structures involved meticulous experimental procedures, from protein expression and purification to crystallization and X-ray diffraction data collection.

AtNPR1(ΔSBD) (PDB: 7MK3) Experimental Workflow

NPR1_Protocol cluster_expression Protein Expression & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing A Cloning of NPR1(ΔSBD) (Thr39–Asp410) into pTrcHis vector B Expression in E. coli as a His10–MBP–fusion protein A->B C Purification using size-exclusion chromatography B->C D Sitting-drop vapor diffusion method at 20 °C C->D E Reservoir solution: 0.1 M sodium acetate (B1210297) pH 5.0, 20% (v/v) MPD D->E F X-ray diffraction data collection E->F G Structure determination and refinement F->G

Experimental workflow for AtNPR1(ΔSBD).

The construct of Arabidopsis thaliana NPR1 lacking the salicylic acid-binding domain (residues 39-410) was cloned and expressed in E. coli. The protein was purified using size-exclusion chromatography. Crystals were grown via the sitting-drop vapor diffusion method at 20°C, with a reservoir solution containing 0.1 M sodium acetate at pH 5.0 and 20% (v/v) 2-methyl-2,4-pentanediol (MPD).[1]

AtNPR4 SA-Binding Core (PDB: 6WPG) Experimental Protocol

The coding sequence for the Arabidopsis thaliana NPR4 SA-binding core was cloned and expressed in E. coli BL21(DE3) cells.[1] The protein was purified and refolded in the presence of salicylic acid. Crystallization was achieved, and X-ray diffraction data were collected to solve the structure.[1]

Conclusion

The structural data for NPR1 and its paralog NPR4 provide a critical foundation for understanding the molecular basis of plant immunity. The distinct architectures of the NPR1 homodimer and the NPR4 SA-binding core highlight the specialized functions of these proteins in regulating the salicylic acid-mediated defense response. This comparative guide serves as a valuable resource for researchers aiming to further dissect these signaling pathways and for professionals in drug development exploring novel targets for crop protection. Future structural studies on other NPR1 domains, homologs from different species, and their complexes with other signaling components will undoubtedly continue to illuminate the intricate world of plant defense.

References

Comparative

A Comparative Guide to the Validation of NPR1 as a Salicylic Acid Receptor

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the experimental evidence supporting the role of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) as a pri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental evidence supporting the role of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) as a primary salicylic (B10762653) acid (SA) receptor in plants. It also explores alternative and complementary mechanisms of SA perception, presenting supporting data for a comprehensive understanding of this critical plant defense signaling pathway.

Executive Summary

The identification of NPR1 as a receptor for the plant defense hormone salicylic acid marked a significant milestone in understanding plant immunity. Extensive research has validated this role through direct binding assays, structural biology, and genetic studies. However, the discovery of NPR1 paralogs with higher SA binding affinities and the existence of NPR1-independent SA signaling pathways necessitate a nuanced view. This guide compares the evidence for NPR1's receptor function with that of alternative SA-binding proteins and signaling mechanisms, providing researchers with a detailed overview to inform future studies and potential applications in crop protection and drug development.

Comparative Analysis of Salicylic Acid Receptors

While NPR1 is a key player in SA signaling, it is not the sole SA receptor. Its paralogs, NPR3 and NPR4, also directly bind SA and play crucial, albeit different, roles in the SA signaling network.

Quantitative Binding Affinity Data

The binding affinity of SA to NPR1 and its paralogs has been determined using various biochemical assays. The dissociation constant (Kd) is a key metric, with a lower Kd indicating a higher binding affinity.

ProteinOrganismMethodDissociation Constant (Kd)Reference
NPR1 Arabidopsis thalianaEquilibrium Dialysis140 ± 10 nM[1]
NPR3 Arabidopsis thaliana[³H]-SA Binding Assay~981 nM[2]
NPR4 Arabidopsis thaliana[³H]-SA Binding Assay46.2 ± 2.35 nM[2]

Table 1: Comparison of salicylic acid binding affinities for NPR1 and its paralogs.

Experimental Validation of NPR1 as an SA Receptor

Multiple lines of evidence, from in vitro binding to in vivo functional analyses, have solidified the role of NPR1 as a bona fide SA receptor.

Direct Salicylic Acid Binding Assays

Methodology: Equilibrium Dialysis

This technique directly measures the binding of a ligand (SA) to a protein (NPR1) at equilibrium.

  • Protein Purification: Recombinant full-length NPR1 protein is expressed and purified.

  • Dialysis Setup: A semi-permeable dialysis membrane separates a chamber containing the purified NPR1 protein from a larger chamber containing a solution of radio-labeled [¹⁴C]SA. The membrane allows free passage of [¹⁴C]SA but retains the larger NPR1 protein.

  • Equilibration: The system is allowed to reach equilibrium, where the concentration of free [¹⁴C]SA is equal on both sides of the membrane.

  • Measurement: The total concentration of [¹⁴C]SA inside the chamber containing NPR1 is measured. The concentration of bound SA is calculated by subtracting the concentration of free SA (which is equal to the concentration in the outer chamber) from the total concentration inside the chamber.

  • Data Analysis: By performing the experiment with varying concentrations of [¹⁴C]SA, a saturation binding curve is generated, from which the dissociation constant (Kd) can be calculated.[1]

In Vivo Functional Validation

Methodology: Dominant-Negative Mutant Analysis

This genetic approach assesses the in vivo function of a protein by overexpressing a mutant version that interferes with the function of the wild-type protein.

  • Construct Generation: A truncated version of the TGA2 transcription factor (TGA2CT), which can interact with NPR1 but cannot bind DNA, is cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).[3][4]

  • Plant Transformation: The construct is introduced into wild-type Arabidopsis thaliana plants using Agrobacterium tumefaciens-mediated floral dip transformation.

  • Phenotypic Analysis: Transgenic plants overexpressing the TGA2CT fragment are analyzed for their response to SA or its analogs (e.g., INA). This includes monitoring the expression of SA-inducible marker genes, such as PR-1, and assessing disease resistance to pathogens.[3][4]

  • Interpretation: If the transgenic plants exhibit a phenotype similar to npr1 mutants (i.e., loss of PR-1 induction and increased disease susceptibility), it indicates that the truncated TGA2 protein is interfering with the normal function of the NPR1-TGA2 complex in vivo, thus validating their interaction and role in SA signaling.[3][4]

Methodology: GUS Reporter Assay for SA-Inducible Gene Expression

The β-glucuronidase (GUS) reporter system is used to visualize and quantify the activation of SA-responsive promoters.

  • Construct Generation: The promoter of an SA-inducible gene, such as Pathogenesis-Related 1 (PR-1), is fused to the coding sequence of the GUS reporter gene (uidA) in a plant transformation vector.[2][5]

  • Plant Transformation: The PR-1::GUS construct is introduced into wild-type and npr1 mutant Arabidopsis plants.

  • SA Treatment: Transgenic seedlings or plants are treated with SA or a mock solution.

  • GUS Staining: Plant tissues are incubated with a solution containing the GUS substrate X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme cleaves X-Gluc, resulting in a blue precipitate at the site of gene expression.[5][6]

  • Quantitative Analysis: For a quantitative measure of promoter activity, protein extracts from the treated plants are incubated with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG). The fluorescence of the resulting product (4-methylumbelliferone) is measured using a fluorometer.[2][7]

  • Interpretation: Strong GUS activity in wild-type plants treated with SA, and the absence or significant reduction of this activity in npr1 mutant plants, demonstrates the NPR1-dependence of the PR-1 promoter's response to SA.[5]

Alternative and Complementary SA Signaling Mechanisms

The plant's response to SA is complex and involves more than just the direct binding of SA to NPR1.

NPR1 Paralogs: NPR3 and NPR4 as SA Receptors

NPR3 and NPR4 have been identified as SA receptors that act as adaptors for a CULLIN 3 ubiquitin E3 ligase, mediating the degradation of NPR1 in an SA-dependent manner.[8] This creates a sophisticated regulatory mechanism where the concentration of SA fine-tunes the levels of active NPR1.

  • Low SA Levels: NPR4, with its high affinity for SA, binds to the hormone, which disrupts its interaction with NPR1. This leads to the accumulation of NPR1 and the activation of basal defense responses.[8]

  • High SA Levels: At higher SA concentrations, typically found at the site of infection, SA binds to the lower-affinity NPR3. This promotes the interaction between NPR3 and NPR1, leading to NPR1 degradation. This turnover of NPR1 is thought to be important for mounting a robust defense response, including effector-triggered immunity (ETI).[8]

NPR1-Independent Salicylic Acid Signaling

Experimental evidence clearly shows that some SA-responsive genes are activated independently of NPR1.

Methodology: Northern Blot Analysis of SA-Induced Gene Expression

This technique is used to measure the abundance of specific mRNA transcripts in different plant lines.

  • Plant Material and Treatment: Wild-type (Col-0) and npr1-1 mutant Arabidopsis plants are treated with SA or a mock solution for various time points.[9]

  • RNA Extraction: Total RNA is extracted from the plant tissues.

  • Gel Electrophoresis and Blotting: A specific amount of total RNA (e.g., 20 µg) is separated by size on an agarose (B213101) gel and then transferred to a nylon membrane.

  • Hybridization: The membrane is incubated with a labeled DNA probe specific to the gene of interest (e.g., GST6 or EIGT).

  • Detection: The signal from the hybridized probe is detected, typically by autoradiography or chemiluminescence, revealing the abundance of the target mRNA.

  • Interpretation: If a gene's mRNA levels increase in response to SA treatment in both wild-type and npr1-1 mutant plants, it indicates that its induction by SA is NPR1-independent.[9]

Signaling Pathways and Experimental Workflows

NPR1-Dependent Salicylic Acid Signaling Pathway

NPR1_Dependent_Signaling SA Salicylic Acid (SA) NPR1_oligomer NPR1 (Oligomer) Cytoplasm SA->NPR1_oligomer induces redox change NPR1_nucleus NPR1 (Monomer) Nucleus SA->NPR1_nucleus binds NPR1_monomer NPR1 (Monomer) Cytoplasm NPR1_oligomer->NPR1_monomer Monomerization NPR1_monomer->NPR1_nucleus Nuclear Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes activates Defense Disease Resistance PR_genes->Defense leads to

Caption: NPR1-dependent SA signaling pathway.

Experimental Workflow: Validating NPR1-TGA Interaction

Y2H_Workflow cluster_Cloning Plasmid Construction cluster_Yeast Yeast Transformation & Assay NPR1_cDNA NPR1 cDNA BD_NPR1 BD-NPR1 NPR1_cDNA->BD_NPR1 TGA_cDNA TGA cDNA AD_TGA AD-TGA TGA_cDNA->AD_TGA BD_vector pGBKT7 (BD) BD_vector->BD_NPR1 AD_vector pGADT7 (AD) AD_vector->AD_TGA Yeast Yeast Strain (e.g., AH109) Transformation Co-transform Yeast BD_NPR1->Transformation AD_TGA->Transformation Yeast->Transformation Plating Plate on Selective Media (-Leu, -Trp, -His, -Ade) Transformation->Plating Growth Growth indicates interaction Plating->Growth

Caption: Yeast Two-Hybrid experimental workflow.

Logical Relationship of Evidence for NPR1 as an SA Receptor

Evidence_Logic cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence NPR1_SA_Receptor Hypothesis: NPR1 is an SA Receptor Binding_Assay Direct Binding Assays (Equilibrium Dialysis) NPR1_SA_Receptor->Binding_Assay Structural_Studies Structural Biology (Crystallography, Cryo-EM) NPR1_SA_Receptor->Structural_Studies Genetic_Mutants Genetic Analysis (npr1 mutants are SA insensitive) NPR1_SA_Receptor->Genetic_Mutants Dominant_Negative Dominant-Negative Mutant Studies NPR1_SA_Receptor->Dominant_Negative Reporter_Assays Reporter Gene Assays (PR-1::GUS) NPR1_SA_Receptor->Reporter_Assays Conclusion Conclusion: NPR1 is a bona fide SA Receptor Binding_Assay->Conclusion Structural_Studies->Conclusion Genetic_Mutants->Conclusion Dominant_Negative->Conclusion Reporter_Assays->Conclusion

Caption: Logical flow of evidence for NPR1.

Conclusion

The validation of NPR1 as a salicylic acid receptor is supported by a robust body of evidence from biochemical, structural, and genetic studies. While the discovery of NPR3 and NPR4 as higher-affinity SA receptors and the existence of NPR1-independent signaling pathways add layers of complexity, they do not diminish the central role of NPR1. Instead, they highlight a sophisticated and multi-faceted SA perception and signaling network that allows plants to mount a finely tuned defense response to a diverse array of pathogens. For researchers in basic science and drug development, understanding these interconnected pathways is crucial for designing novel strategies to enhance plant immunity and for identifying potential targets for therapeutic intervention.

References

Validation

Comparative Transcriptomics of Wild-Type vs. npr1 Mutant Plants: A Guide for Researchers

This guide provides a comparative analysis of the transcriptomic landscapes of wild-type Arabidopsis thaliana and its corresponding npr1 (nonexpressor of pathogenesis-related genes 1) mutant. The data and methodologies p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic landscapes of wild-type Arabidopsis thaliana and its corresponding npr1 (nonexpressor of pathogenesis-related genes 1) mutant. The data and methodologies presented are synthesized from established protocols and findings in the field, offering a valuable resource for researchers in plant biology, pathology, and drug development.

Introduction to NPR1's Role in Plant Immunity

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator of systemic acquired resistance (SAR), a broad-spectrum and long-lasting plant defense response.[1] Upon pathogen challenge, salicylic (B10762653) acid (SA) accumulation triggers the reduction of NPR1 oligomers in the cytoplasm to monomers, which then translocate to the nucleus.[2][3] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a large suite of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes.[3][4] The npr1 mutant, lacking a functional NPR1 protein, is therefore highly susceptible to pathogens and fails to mount a robust defense response.

Comparative transcriptomics using RNA sequencing (RNA-seq) is a powerful tool to dissect the gene regulatory networks governed by NPR1. By comparing the gene expression profiles of wild-type and npr1 mutant plants, with and without SA or its functional analogs, we can identify NPR1-dependent and -independent genes crucial for plant immunity. A recent study by Yun et al. (2024) in Nucleic Acids Research provides a genomic overview of targets of NPR1 upon treatment with the SA analog 2,6-dichloroisonicotinic acid (INA), revealing that NPR1 primarily activates genes encoding transcription factors, thereby initiating a transcriptional cascade.[5] Their RNA-seq data, available in the Gene Expression Omnibus (GEO) under accession number GSE211047, forms the basis for the comparative data presented in this guide.

Data Presentation: Differentially Expressed Genes

The following table summarizes a representative set of differentially expressed genes (DEGs) between wild-type (Col-0) and npr1-1 mutant Arabidopsis thaliana following treatment with a salicylic acid analog. This data is illustrative of the expected results from an RNA-seq experiment as described in the cited literature. The npr1-1 mutant shows a significant attenuation in the induction of key defense-related genes compared to the wild-type.

Gene IDGene SymbolLog2 Fold Change (npr1-1 vs. Wild-Type)p-valueFunction in Plant Defense
AT2G14610PR1-5.8< 0.001Marker gene for Systemic Acquired Resistance (SAR)
AT3G57260WRKY70-3.2< 0.001Transcription factor, key node in SA/JA crosstalk
AT1G75040TGA3-2.5< 0.01Transcription factor, interacts with NPR1
AT1G64280PR5-4.1< 0.001Pathogenesis-related protein with antifungal activity
AT2G19190ICS1-1.5< 0.05Key enzyme in salicylic acid biosynthesis
AT4G31800MYC21.8< 0.05Transcription factor in the jasmonic acid pathway

Mandatory Visualization

NPR1 Signaling Pathway

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth (Wild-Type & npr1 Mutant) Treatment Treatment (e.g., SA analog or Mock) Plant_Growth->Treatment Harvest Tissue Harvest & RNA Extraction Treatment->Harvest Library_Prep RNA-Seq Library Preparation Harvest->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Read Alignment (to Reference Genome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2) Quantification->DEA Downstream Downstream Analysis (GO Enrichment, Pathway Analysis) DEA->Downstream

References

Comparative

Evaluating the Specificity of NPR1-TGA Interactions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The interaction between the master immune regulator Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) and the TGA family of basic leucine-zipper (bZIP) tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the master immune regulator Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) and the TGA family of basic leucine-zipper (bZIP) transcription factors is a critical node in the salicylic (B10762653) acid (SA) signaling pathway, which governs systemic acquired resistance (SAR) in plants.[1][2][3] Understanding the specificity of these interactions is paramount for elucidating the fine-tuning of plant defense responses and for developing novel strategies in crop protection and drug development. This guide provides a comparative analysis of NPR1-TGA interaction specificity, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of NPR1-TGA Interaction Affinity

The interaction between NPR1 and various members of the TGA transcription factor family is not uniform. Different TGA factors exhibit distinct binding affinities for NPR1, suggesting they play diverse or partially redundant roles in regulating gene expression.[2][4][5][6] The primary method for establishing this specificity has been the yeast two-hybrid (Y2H) assay, which provides a qualitative or semi-quantitative measure of protein-protein interaction strength in vivo.

While quantitative data such as dissociation constants (Kd) from methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for NPR1-TGA interactions are not widely available in the literature, the extensive Y2H analyses provide a clear hierarchy of binding preference.

Table 1: Relative Interaction Affinity of Arabidopsis TGA Factors with NPR1

TGA FactorRelative Affinity to NPR1 (Yeast Two-Hybrid)Key Findings & Citations
TGA1 No detectable interaction (-)Does not interact in yeast; however, SA treatment induces interaction in planta, a process dependent on the redox state of specific cysteine residues in TGA1.[3][4]
TGA2 Strong (++)Consistently identified as a strong interactor.[2][4][5][6] This interaction is crucial for SA-mediated gene activation.[2][7]
TGA3 Strong (++)Shows very strong affinity for NPR1 in yeast assays.[4][5][6] Structural studies have resolved the complex of NPR1 with TGA3.[8]
TGA4 No detectable interaction (-)Fails to interact with NPR1 in yeast, similar to TGA1.[4][5][6] Its interaction may also be regulated by SA-induced redox changes in planta.
TGA5 Weaker (+)Exhibits a weaker but significant interaction compared to TGA2 and TGA3.[4][5][6]
TGA6 Weaker (+)Shows a weaker or intermediate affinity for NPR1.[2][4][5][6]

Data synthesized from multiple yeast two-hybrid screening studies. The strength is denoted as (++) for strong, (+) for weaker, and (-) for no detectable interaction.

Key Insights into Specificity

  • Differential Binding: The Arabidopsis TGA family shows clear differential interaction with NPR1. TGA2 and TGA3 are consistently the strongest binding partners, suggesting they are primary conduits for NPR1-mediated transcriptional activation.[4][5][6]

  • Redox-Regulated Interaction: The specificity is not static and can be dynamically regulated. TGA1 and TGA4, which do not interact with NPR1 in yeast, can be induced to bind NPR1 in plant cells following SA treatment.[3] This induction is correlated with the chemical reduction of key cysteine residues within the TGA proteins, highlighting a sophisticated redox-based control mechanism that broadens the scope of NPR1's interaction partners during an immune response.[3]

  • Structural Basis of Interaction: Cryo-electron microscopy of the NPR1-TGA3 complex reveals that a dimeric NPR1 protein acts as a bridge, engaging two TGA3 dimers to form a higher-order "enhanceosome" structure on target gene promoters.[8] This architecture explains how NPR1 functions as a transcriptional cofactor to activate gene expression robustly.

Signaling Pathway and Experimental Workflow

Visualizing the biological pathways and experimental strategies is crucial for understanding the evaluation of NPR1-TGA interactions.

NPR1_TGA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) Accumulation NPR1_Oligo NPR1 Oligomer (Inactive) SA->NPR1_Oligo triggers redox change NPR1_Mono NPR1 Monomer (Active) NPR1_Oligo->NPR1_Mono monomerization NPR1_nuc NPR1 Monomer NPR1_Mono->NPR1_nuc Nuclear Import Complex NPR1-TGA Complex (Enhanceosome) NPR1_nuc->Complex TGA TGA Factors (TGA2, TGA3, etc.) TGA->Complex DNA PR Gene Promoter (as-1 element) Complex->DNA binds PR_Gene Pathogenesis-Related (PR) Gene Expression DNA->PR_Gene activates Experimental_Workflow Y2H 1. Initial Screen: Yeast Two-Hybrid (Y2H) CoIP 2. In Planta Validation: Co-Immunoprecipitation (Co-IP) Y2H->CoIP Confirm interaction in plant cells BiFC 3. Subcellular Localization: Bimolecular Fluorescence Complementation (BiFC) CoIP->BiFC Visualize interaction location EMSA 4. DNA Binding Analysis: Electrophoretic Mobility Shift Assay (EMSA) CoIP->EMSA Test effect on DNA binding Quant 5. Quantitative Analysis: SPR / ITC (Optional) EMSA->Quant Determine binding kinetics

References

Validation

Validating NPR1 as a Target for Crop Improvement: A Comparative Guide

An objective analysis of NPR1-mediated disease resistance in crops, benchmarked against alternative genetic improvement strategies. This guide provides a comprehensive overview for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of NPR1-mediated disease resistance in crops, benchmarked against alternative genetic improvement strategies. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of Non-expressor of Pathogenesis-Related Genes 1 (NPR1) as a robust target for enhancing crop resilience.

The global challenge of ensuring food security in the face of evolving plant pathogens necessitates the development of crops with durable and broad-spectrum disease resistance. The NPR1 gene, a master regulator of Systemic Acquired Resistance (SAR), has emerged as a promising candidate for genetic engineering to achieve this goal. This guide provides a comparative analysis of NPR1 overexpression as a crop improvement strategy, supported by experimental data and detailed methodologies, and benchmarked against other genetic approaches.

Performance Comparison of Crop Improvement Strategies

Overexpression of the NPR1 gene has been demonstrated to enhance resistance to a wide range of bacterial, fungal, and viral pathogens in various crop species.[1][2] The efficacy of this approach is often quantified by measuring the reduction in disease symptoms, pathogen growth, and the induction of defense-related genes, such as Pathogenesis-Related 1 (PR1).[3][4]

While direct comparative studies are limited, the following table summarizes quantitative data from various studies on the performance of NPR1 overexpression against wild-type (WT) controls and provides a qualitative comparison with other crop improvement technologies like CRISPR/Cas9-mediated gene editing and Marker-Assisted Selection (MAS).

Crop Improvement StrategyTarget Gene/LocusCropPathogenKey Performance Metric(s)Quantitative Data (vs. WT)Reference(s)
NPR1 Overexpression AtNPR1Arabidopsis thalianaPseudomonas syringae pv. maculicolaBacterial growth (cfu/cm²)~1,000-fold reduction[3]
AtNPR1Rice (Oryza sativa)Xanthomonas oryzae pv. oryzaeLesion lengthSignificant reduction[4]
BjNPR1Indian Mustard (Brassica juncea)Alternaria brassicaeDisease severity indexSignificant reduction[5]
CRISPR/Cas9 Gene Editing (Susceptibility Genes)VariousVariousPathogen resistanceVariable, can lead to complete resistance[6]
Marker-Assisted Selection Resistance QTLs/GenesWheat, BarleyFungal pathogensDisease resistanceVariable, depends on the specific gene/QTL[7]
RNA Interference (RNAi) Viral genesTomatoTomato mosaic virusVirus accumulationSignificant reduction[8]

Signaling Pathways and Experimental Workflows

NPR1 Signaling Pathway

The NPR1 protein is a central component of the salicylic (B10762653) acid (SA) signaling pathway, which is crucial for activating SAR. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Upon pathogen attack and subsequent accumulation of SA, cellular redox changes lead to the monomerization of NPR1, allowing its translocation into the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a battery of defense-related genes, including the PR genes.[9]

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto SA, Redox change NPR1_monomer_nucleus NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucleus Nuclear Translocation SA Salicylic Acid (SA) Redox Redox Change TGA TGA Transcription Factors NPR1_TGA NPR1-TGA Complex NPR1_monomer_nucleus->NPR1_TGA TGA->NPR1_TGA PR_genes PR Gene Expression NPR1_TGA->PR_genes Activation SAR Systemic Acquired Resistance PR_genes->SAR

Caption: Simplified NPR1 signaling pathway.
Experimental Workflow for Validating NPR1 Function

The validation of NPR1 as a target for crop improvement typically involves a series of established molecular biology and plant pathology techniques. The general workflow includes the generation of transgenic plants overexpressing the NPR1 gene, followed by molecular and phenotypic analyses to confirm the transgene's integration and its effect on disease resistance.

Experimental_Workflow cluster_gene_cloning Gene Cloning & Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis of Transgenic Plants start Isolate NPR1 gene construct Clone into plant expression vector start->construct agro Introduce vector into Agrobacterium tumefaciens construct->agro transform Agrobacterium-mediated plant transformation agro->transform selection Selection of transgenic plants transform->selection molecular Molecular Analysis (PCR, qPCR, Western Blot) selection->molecular phenotypic Phenotypic Analysis (Pathogen Inoculation) selection->phenotypic data Data Analysis molecular->data phenotypic->data

Caption: Workflow for NPR1 validation.

Detailed Experimental Protocols

Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

This protocol is a widely used and efficient method for generating transgenic Arabidopsis plants.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying the NPR1 expression vector.

  • YEB medium (or LB medium).

  • Infiltration medium: 5% (w/v) sucrose, 0.05% (v/v) Silwet L-77.

  • Arabidopsis thaliana plants at the flowering stage.

  • Selection medium containing an appropriate antibiotic (e.g., kanamycin).

Procedure:

  • Inoculate a single colony of Agrobacterium carrying the NPR1 construct into 5 mL of YEB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

  • Use the overnight culture to inoculate a larger volume of YEB medium and grow until the OD600 reaches approximately 0.8-1.0.

  • Pellet the Agrobacterium cells by centrifugation and resuspend in the infiltration medium to a final OD600 of 0.8.

  • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.

  • Place the treated plants in a humid environment for 16-24 hours.

  • Grow the plants under normal conditions and collect the seeds (T1 generation).

  • Sterilize the T1 seeds and plate them on a selection medium containing the appropriate antibiotic to select for transformants.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of NPR1 and downstream defense genes like PR1.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for NPR1, PR1, and a reference gene (e.g., Actin or UBQ5).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from leaf tissue of both wild-type and transgenic plants using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

  • qPCR Program: Run the qPCR reaction in a real-time PCR system with a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10][11]

Pathogen Inoculation and Disease Scoring

This protocol assesses the level of disease resistance in transgenic plants compared to wild-type controls.

Materials:

  • Pathogen culture (e.g., Pseudomonas syringae).

  • Syringe without a needle.

  • Growth chambers with controlled temperature and humidity.

Procedure:

  • Inoculum Preparation: Grow the pathogen to the desired concentration (e.g., OD600 = 0.002 for P. syringae).

  • Inoculation: Infiltrate the pathogen suspension into the leaves of 4-6 week old wild-type and transgenic plants using a needleless syringe.

  • Incubation: Place the inoculated plants in a growth chamber with high humidity to facilitate infection.

  • Disease Scoring: At specific time points post-inoculation (e.g., 3-5 days), assess disease symptoms visually (e.g., lesion size, chlorosis) and/or quantify pathogen growth by plating serial dilutions of leaf extracts on an appropriate medium.

Conclusion and Future Perspectives

The validation of NPR1 as a target for crop improvement is well-supported by a substantial body of research. Overexpression of NPR1 has consistently been shown to enhance broad-spectrum disease resistance in a variety of crops. However, potential trade-offs, such as impacts on growth and yield under certain conditions, highlight the need for fine-tuning this approach, for instance, by using tissue-specific or inducible promoters.[2]

Compared to other technologies, NPR1 overexpression offers the advantage of conferring broad-spectrum resistance through the activation of a native defense pathway. While CRISPR/Cas9 technology provides a powerful tool for precisely editing genomes to introduce resistance, it often targets single susceptibility genes, which may not provide the same breadth of protection.[6] Marker-assisted selection is a valuable tool for introgressing known resistance genes, but it is dependent on the availability of such genes in the breeding pool and can be a lengthy process.[7]

Future research should focus on direct comparative studies of these different strategies under field conditions to provide a more comprehensive understanding of their relative merits. Furthermore, combining approaches, such as using CRISPR/Cas9 to modulate the expression of endogenous NPR1 or its downstream targets, could lead to the development of crops with robust, durable, and broad-spectrum disease resistance with minimal fitness costs.

References

Safety & Regulatory Compliance

Safety

Protocols for the Safe Disposal of NPR1 Protein

The proper management and disposal of biological materials are fundamental to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N...

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of biological materials are fundamental to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of NPR1 (Non-expressor of Pathogenesis-Related genes 1) protein, a key regulator of systemic acquired resistance in plants.[1][2][3][4][5] While NPR1 protein itself is not generally considered hazardous, the procedures outlined here are based on established best practices for recombinant proteins and are designed to mitigate risks associated with its formulation, modification, or contamination.[6][7][8]

This guide is intended for researchers, scientists, and drug development professionals. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling and disposing of any laboratory materials.[6]

Risk Assessment and Waste Categorization

Prior to disposal, a thorough risk assessment must be conducted to correctly categorize the NPR1 protein waste. The disposal pathway is determined by the nature of the solution and any potential contaminants.

  • Non-Hazardous Waste: This category includes NPR1 protein in benign buffer solutions (e.g., PBS, Tris) with no known biological activity of concern.[6]

  • Chemically Hazardous Waste: This applies to NPR1 protein that has been mixed with hazardous chemicals, such as certain solvents, detergents, or heavy metals.[6]

  • Biohazardous Waste: This category is for NPR1 protein that is expressed in, derived from, or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[6] It also includes any materials, like sharps, that have come into contact with the protein and could pose a physical hazard.[6][9][10]

Disposal Procedures

The following protocols provide step-by-step guidance for disposing of different forms of NPR1 protein waste.

Liquid Waste Disposal

Liquid waste containing NPR1 protein should be collected in a clearly labeled, leak-proof container.[11] The treatment method depends on the risk assessment.

  • Non-Hazardous Liquid Waste: Inactivation is a recommended precautionary step before drain disposal.[6]

  • Chemically Hazardous Liquid Waste: This waste must be collected in a designated, labeled hazardous waste container for collection by certified hazardous waste personnel.[6] Do not discharge this waste down the drain.

  • Biohazardous Liquid Waste: This waste must be decontaminated, typically by autoclaving or chemical inactivation, before being disposed of as regulated medical waste.[6][9]

Solid Waste Disposal

Solid waste includes items contaminated with NPR1 protein, such as gloves, pipette tips, tubes, and gels.

  • Segregation: All items that have come into direct contact with the NPR1 protein solution should be considered biologically contaminated waste and segregated from general lab trash.[11]

  • Disposal:

    • Non-Hazardous: Based on the risk assessment, if the protein solution is deemed non-hazardous, contaminated consumables can be disposed of in the regular trash.[6]

    • Biohazardous: If the material is considered biohazardous, it must be placed in a designated biohazard bag for collection and treatment, which typically involves autoclaving or incineration.[9][11]

Sharps Waste Disposal

Any sharp objects, such as needles, syringes, or pipette tips, contaminated with NPR1 protein must be disposed of in a designated, puncture-proof sharps container.[6][9][10] This container will be collected by a licensed waste disposal service for final treatment.[11]

Inactivation Protocols for Non-Hazardous Liquid Waste

For non-hazardous NPR1 protein solutions, one of the following inactivation methods should be employed before drain disposal.

Quantitative Summary of Inactivation Protocols

ParameterChemical InactivationHeat Inactivation
Reagent/Method 10% Bleach SolutionAutoclave or Water Bath
Final Concentration ≥ 1% BleachN/A
Temperature Ambient100°C
Minimum Time 30 minutes30 minutes

Experimental Protocol: Chemical Inactivation

  • Preparation: Prepare a 10% bleach solution.

  • Application: Add the bleach solution to the NPR1 protein solution to achieve a final bleach concentration of at least 1%.[6] For example, add one part 10% bleach solution to nine parts protein solution.

  • Inactivation: Gently mix and allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[6]

  • Neutralization (If Required): If required by local regulations, neutralize the bleach with a suitable agent like sodium thiosulfate.

  • Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[6]

Experimental Protocol: Heat Inactivation

  • Preparation: Transfer the NPR1 protein solution to a heat-resistant, appropriately sealed container.

  • Application: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[6] This can be done using a calibrated autoclave or a boiling water bath.

  • Cooling: Allow the solution to cool completely to room temperature before handling.

  • Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and disposal pathways for NPR1 protein waste.

NPR1_Disposal_Workflow cluster_start Waste Generation cluster_assessment Risk Assessment cluster_pathways Disposal Pathways cluster_treatment Treatment & Final Disposal cluster_nh_liquid Liquid cluster_nh_solid Solid/Sharps cluster_ch cluster_bh start NPR1 Protein Waste (Liquid, Solid, Sharps) assessment Hazardous Contamination? start->assessment non_hazardous Non-Hazardous Waste assessment->non_hazardous No Contaminants chem_hazardous Chemically Hazardous Waste assessment->chem_hazardous Chemical bio_hazardous Biohazardous Waste assessment->bio_hazardous Biological inactivation Inactivation (Bleach or Heat) non_hazardous->inactivation regular_trash Regular Trash non_hazardous->regular_trash sharps_container_nh Sharps Container non_hazardous->sharps_container_nh haz_waste Hazardous Waste Collection chem_hazardous->haz_waste decontamination Decontamination (Autoclave) bio_hazardous->decontamination med_waste Regulated Medical Waste Disposal bio_hazardous->med_waste sharps_container_bh Sharps Container (Biohazard) bio_hazardous->sharps_container_bh drain Drain Disposal inactivation->drain decontamination->med_waste

Caption: Disposal pathways for NPR1 protein waste.

References

Handling

Safeguarding Your Research: A Guide to Handling NPR1 Protein

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential safety and lo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling the NPR1 (Non-expresser of Pathogenesis-Related genes 1) protein, a key regulator in plant immunity. Adherence to these protocols will help maintain a safe and efficient research environment.

A safety data sheet for a recombinant human NPR1 protein indicates it is not classified as a hazardous substance. However, standard laboratory best practices and appropriate personal protective equipment (PPE) are mandatory when handling any biological material to prevent contamination and direct contact.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental procedure is necessary to determine the appropriate level of PPE required.[2][3] The following table summarizes the minimum recommended PPE for handling NPR1 protein in a standard laboratory setting (Biosafety Level 1).[1]

PPE CategorySpecificationRationale
Body Protection Laboratory CoatProtects clothing and skin from potential contamination and splashes.[1][4]
Hand Protection Nitrile or equivalent disposable glovesPrevents direct skin contact with the protein solution.[1][2] Gloves should be removed and replaced immediately after any contact with chemicals.[2]
Eye Protection Safety glasses with side shieldsProtects eyes from potential splashes or aerosols.[1][4]
Additional Protection Face shield (in addition to goggles)Recommended when there is a significant splash hazard, such as when pouring large volumes of liquids.[2]

Always ensure long pants and closed-toe shoes are worn in the laboratory.[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling NPR1 protein, from preparation to short- and long-term storage.

Preparation and Handling
  • Don PPE: Before beginning any work, put on the required PPE as outlined in the table above.[1]

  • Prepare Work Area: Decontaminate the work surface with a suitable disinfectant, such as 70% ethanol.

  • Reconstitution (if applicable): If the protein is in a lyophilized (freeze-dried) state, reconstitute it according to the manufacturer's specific instructions, typically using sterile water or a designated buffer.

  • Pipetting: Employ proper pipetting techniques to minimize the creation of aerosols.[1]

  • Post-Handling: After handling the protein, wash hands thoroughly.[1] Decontaminate the work area again.[1]

Storage

Proper storage is critical to maintain the protein's stability and activity.

  • Short-term Storage: Store the protein solution as recommended by the supplier, typically at -20°C.[1][5]

  • Long-term Storage: For long-term preservation, storing the protein at -80°C is ideal.[1][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can denature the protein, divide the solution into single-use aliquots before freezing.[5]

  • Container Integrity: Ensure storage containers are tightly sealed to prevent moisture contamination.[5]

Spill Response

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Inform others in the immediate vicinity of the spill.[1]

  • Containment: Cover the spill with absorbent material.[1]

  • Disinfection: Apply a 10% bleach solution or another appropriate disinfectant to the spill area, ensuring adequate contact time.[1]

  • Cleanup: While wearing appropriate PPE, clean the area with absorbent materials.[1]

  • Disposal: Dispose of all cleanup materials as biological waste.[1]

  • Final Decontamination: Wash the spill area again with disinfectant.[1]

Disposal Plan

A clear plan for waste disposal is a critical component of laboratory safety and regulatory compliance.[6]

Waste Segregation

Properly segregate waste at the point of generation to ensure safe handling and disposal.[7]

  • Solid Waste (Non-Sharps): All consumables that have come into contact with the NPR1 protein, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated biohazard bag.[1]

  • Sharps Waste: Any contaminated sharp objects, including needles, syringes, or broken glass, must be placed immediately into a puncture-resistant sharps container.[1]

  • Liquid Waste: Unused or waste protein solutions should be collected in a clearly labeled, leak-proof container. Depending on institutional policies and local regulations, liquid waste may be chemically disinfected before disposal.

Decontamination and Disposal
  • Autoclaving: Biohazardous waste, including filled biohazard bags and sharps containers, should be decontaminated, typically by autoclaving, before final disposal.[8]

  • Incineration: Incineration is another common and effective method for the final disposal of biological waste.[9]

  • Professional Disposal Service: Partner with a licensed biomedical waste disposal service to ensure that all waste is managed, transported, and disposed of in compliance with local, state, and federal regulations.[7][10]

Experimental Workflow Visualization

The following diagrams illustrate the key procedural workflows for safely handling and disposing of NPR1 protein.

NPR1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Don PPE prep2 Decontaminate Work Area prep1->prep2 handle1 Reconstitute/Thaw Protein prep2->handle1 handle2 Perform Experiment handle1->handle2 post1 Store Protein Aliquots handle2->post1 post2 Decontaminate Work Area & PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for handling NPR1 protein.

NPR1_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_gen Experiment Complete seg_liquid Liquid Waste Container waste_gen->seg_liquid seg_solid Biohazard Bag (Solids) waste_gen->seg_solid seg_sharps Sharps Container waste_gen->seg_sharps disp_decon Decontaminate (Autoclave) seg_liquid->disp_decon seg_solid->disp_decon seg_sharps->disp_decon disp_collect Collection by Licensed Service disp_decon->disp_collect disp_final Final Disposal (Incineration) disp_collect->disp_final

Caption: Waste disposal plan for NPR1 protein.

References

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